2-Octylcyclopropanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-octylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-10-9-11(10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZRNGWKTVAXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390651 | |
| Record name | 2-octylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-87-0 | |
| Record name | 2-octylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Octylcyclopropanecarboxylic Acid: Properties, Synthesis, and Potential Applications
Introduction
2-Octylcyclopropanecarboxylic acid is a fascinating molecule that merges the unique chemical properties of a strained cyclopropane ring with a lipophilic octyl chain and a reactive carboxylic acid moiety. While specific experimental data for this compound is limited in publicly accessible literature, its structural motifs suggest a range of intriguing chemical behaviors and potential applications. This guide provides a comprehensive overview of its predicted chemical and physical properties, a plausible synthetic route, expected spectroscopic characteristics, and a discussion of its potential in fields such as fragrance science, agrochemicals, and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique attributes of cyclopropane-containing molecules.
Molecular Structure and Physicochemical Properties
This compound possesses a chiral center at the carbon bearing the octyl group and another at the carbon bearing the carboxylic acid group, leading to the possibility of multiple stereoisomers. The presence of the cyclopropane ring introduces significant ring strain, influencing the molecule's reactivity.
Below is a table summarizing the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-octylcyclopropane-1-carboxylic acid | PubChem[1] |
| CAS Number | 15898-87-0 | PubChem[1] |
| Molecular Formula | C₁₂H₂₂O₂ | PubChem[1] |
| Molecular Weight | 198.30 g/mol | PubChem[1] |
| Predicted XLogP3 | 4.5 | PubChem[1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred |
Proposed Synthesis
A robust and widely used method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the stereospecific cyclopropanation of an alkene.[2][3] A plausible synthetic route to this compound would, therefore, involve the cyclopropanation of an appropriate unsaturated carboxylic acid or its ester derivative.
Proposed Synthetic Workflow
Sources
- 1. (PDF) Reactivity of electrophilic cyclopropanes (2023) | Andreas Eitzinger | 4 Citations [scispace.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
2-Octylcyclopropanecarboxylic acid physical characteristics
An In-depth Technical Guide to the Physical Characteristics of 2-Octylcyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound (CAS No: 15898-87-0). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes computed data with established analytical principles to offer a robust profile of the molecule. The guide covers structural identity, stereoisomerism, physicochemical properties, spectroscopic signatures, and protocols for empirical characterization. It emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure scientific integrity.
Molecular Identity and Structure
This compound is a saturated fatty acid containing a cyclopropane ring, a unique structural motif that imparts specific chemical and physical properties. Its structure consists of a three-membered carbon ring substituted with a carboxylic acid group and an eight-carbon alkyl chain (octyl group).
The IUPAC name for this compound is 2-octylcyclopropane-1-carboxylic acid[1]. The placement of the octyl and carboxyl groups on the cyclopropane ring gives rise to stereoisomerism. Specifically, the compound can exist as two distinct geometric isomers: cis and trans, depending on the relative orientation of the two substituents on the ring. These isomers, along with their enantiomeric forms, will possess different physical properties due to variations in molecular symmetry and intermolecular packing forces.
Caption: A logical workflow for the comprehensive spectroscopic verification of the compound's structure.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and sensitive method for determining thermal transitions like melting point. It measures the difference in heat flow required to increase the temperature of a sample and a reference. This method is superior to traditional melting point apparatus for its precision and ability to detect subtle transitions.
Methodology:
-
Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion (e.g., Indium). This step is critical for data accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., -20 °C).
-
Heating Ramp: Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.
Self-Validation: The sharpness of the melting peak is an indicator of purity. Impurities typically cause peak broadening and a depression of the melting point.
Determination of Boiling Point by Vacuum Distillation
Rationale: Compounds with relatively high molecular weights and polar functional groups, such as this compound, often have high boiling points at atmospheric pressure. Heating to these temperatures can cause decomposition. Vacuum distillation lowers the boiling point to a safer, more accessible temperature.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Place a small sample (1-2 mL) of the compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to a stable, measured pressure (e.g., 1 mmHg).
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.
-
Observation: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. This temperature is the boiling point at the recorded pressure.
-
Correction (Optional): The boiling point at atmospheric pressure can be estimated from the data using a pressure-temperature nomograph, though the experimentally determined value at a specific pressure is often more useful.
Stability and Handling
While a specific Safety Data Sheet (SDS) for this compound is not readily available, information from analogous short-chain carboxylic acids like cyclopropanecarboxylic acid can provide guidance. [2][3]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration may be appropriate to prevent degradation over long periods.
-
Handling: As a carboxylic acid, it is expected to be corrosive and can cause skin and eye irritation or burns. [2]Handling should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can trigger vigorous or exothermic reactions. [2][4]
Conclusion
This compound is a lipophilic molecule whose physical properties are defined by its long alkyl chain, polar carboxylic acid head, and stereogenic cyclopropane ring. Its computed properties suggest low water solubility and a high partition coefficient, making it suitable for applications within non-polar environments. The presence of cis and trans isomers is a critical consideration, as these will have distinct physical properties that may influence their biological activity and purification schemes. Empirical verification of its thermal and spectroscopic properties using the robust protocols outlined in this guide is essential for any research or development application.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3251034, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 152559510, 2-Octylcyclopropene-1-carboxylic acid.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 566250, Cyclopentanecarboxylic acid, 2-octyl ester.
- Cheméo (n.d.). Chemical Properties of Cyclopropanecarboxylic acid, oct-3-en-2-yl ester.
- Cheméo (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15655, Cyclopropanecarboxylic acid.
- Oregon State University (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105841, Cyclocarboxypropyloleic acid.
- Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- The Organic Chemistry Tutor (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube.
- Guzman, M. I., et al. (2018). Aqueous Photochemistry of 2-Oxocarboxylic Acids: Evidence, Mechanisms, and Atmospheric Impact. Molecules.
- Majer, Z., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry.
- CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids (2024). YouTube.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14381285, 2-Propylcyclopentane-1-carboxylic acid.
Sources
An In-Depth Technical Guide to the Molecular Structure of 2-Octylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-octylcyclopropanecarboxylic acid, a fascinating molecule with significant potential in various scientific domains. We will delve into its molecular architecture, stereoisomerism, synthesis, and spectroscopic characterization, offering insights for its application in research and development.
Introduction: The Significance of the Cyclopropane Ring
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in organic chemistry. Its inherent ring strain imparts distinct chemical reactivity and a rigid conformation, making it a valuable component in the design of novel molecules. When incorporated into larger structures, such as fatty acids, the cyclopropane ring can significantly influence their physical, chemical, and biological properties. This compound, a derivative of a long-chain fatty acid, embodies this principle, presenting a compelling target for scientific investigation.
Molecular Structure and Chemical Identity
This compound is a saturated fatty acid characterized by a cyclopropane ring substituted with an octyl group and a carboxylic acid function.
| Property | Value | Source |
| IUPAC Name | 2-octylcyclopropane-1-carboxylic acid | PubChem |
| Molecular Formula | C₁₂H₂₂O₂ | PubChem |
| Molecular Weight | 198.30 g/mol | PubChem |
| CAS Number | 3788-43-2 | PubChem |
| SMILES | CCCCCCCCC1CC1C(=O)O | PubChem |
The presence of two substituents on the cyclopropane ring gives rise to stereoisomerism, a critical aspect of its molecular structure that will be discussed in detail.
Stereoisomerism: The Cis and Trans Configurations
The spatial arrangement of the octyl and carboxyl groups relative to the plane of the cyclopropane ring results in two geometric isomers: cis and trans.
-
Cis Isomer: The octyl and carboxyl groups are on the same side of the cyclopropane ring.
-
Trans Isomer: The octyl and carboxyl groups are on opposite sides of the cyclopropane ring.
These isomers possess distinct physical and chemical properties, and their separation and individual characterization are crucial for understanding their specific biological activities and for applications in areas such as asymmetric synthesis.
Synthesis of this compound: A Practical Approach
The most common and effective method for synthesizing this compound is through the cyclopropanation of a long-chain unsaturated fatty acid ester, followed by hydrolysis. The Simmons-Smith reaction is a well-established and reliable method for this transformation.[1][2]
Synthetic Pathway Overview
The synthesis typically proceeds in three main stages:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Esterification of Undec-10-enoic Acid
This initial step protects the carboxylic acid functionality and improves the solubility of the starting material in the organic solvents used in the subsequent cyclopropanation reaction.
-
Materials:
-
Undec-10-enoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
-
-
Procedure:
-
Dissolve undec-10-enoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl undec-10-enoate.
-
Step 2: Simmons-Smith Cyclopropanation
This is the key step where the cyclopropane ring is formed. The Simmons-Smith reagent, typically prepared from diiodomethane and a zinc-copper couple, reacts with the double bond of the unsaturated ester.[1][2]
-
Materials:
-
Methyl undec-10-enoate
-
Diiodomethane
-
Zinc-copper couple (or activated zinc dust)
-
Anhydrous diethyl ether
-
Iodine (crystal, for activation)
-
Saturated ammonium chloride solution
-
Round-bottom flask, reflux condenser, dropping funnel, ice bath
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.
-
Briefly heat the flask under vacuum and then cool under a nitrogen atmosphere.
-
Add a small crystal of iodine to activate the zinc.
-
Add a solution of diiodomethane in anhydrous diethyl ether to the zinc-copper couple. An exothermic reaction should be observed.
-
Once the initial reaction subsides, add a solution of methyl undec-10-enoate in anhydrous diethyl ether dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitored by GC or TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated ammonium chloride solution.
-
Filter the mixture through a pad of Celite® to remove the zinc salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude methyl 2-octylcyclopropanecarboxylate as a mixture of cis and trans isomers.
-
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Materials:
-
Crude methyl 2-octylcyclopropanecarboxylate
-
Sodium hydroxide solution (e.g., 10% in water/methanol)
-
Hydrochloric acid (e.g., 1 M)
-
Diethyl ether
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
Dissolve the crude methyl 2-octylcyclopropanecarboxylate in a mixture of methanol and aqueous sodium hydroxide solution.
-
Reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of ~2 with hydrochloric acid, which will precipitate the carboxylic acid.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound as a mixture of cis and trans isomers.
-
Purification and Isomer Separation
The resulting mixture of cis and trans isomers can often be separated by column chromatography on silica gel, taking advantage of the slight polarity differences between the two isomers. Alternatively, fractional crystallization or preparative high-performance liquid chromatography (HPLC) can be employed for a more efficient separation.
Spectroscopic Analysis and Structural Elucidation
The definitive identification and characterization of the cis and trans isomers of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Proton NMR is a powerful tool for distinguishing between the cis and trans isomers. The protons on the cyclopropane ring exhibit characteristic chemical shifts and coupling constants.
-
Cyclopropyl Protons: The protons on the three-membered ring typically appear in the upfield region of the spectrum (around 0-1.5 ppm). The coupling constants (J-values) between these protons are highly dependent on their stereochemical relationship (cis or trans).
-
Octyl Chain Protons: The protons of the octyl group will show characteristic signals, including a triplet for the terminal methyl group.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR Spectroscopy: Carbon NMR provides information on the number of unique carbon environments in the molecule.
-
Cyclopropyl Carbons: The carbons of the cyclopropane ring appear at relatively high field (typically 10-30 ppm).
-
Carbonyl Carbon: The carbon of the carboxylic acid group will be observed at a downfield chemical shift (around 170-180 ppm).
-
Octyl Chain Carbons: The eight carbons of the octyl chain will give rise to distinct signals in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at m/z 198. The fragmentation pattern can provide clues about the structure, although distinguishing between the cis and trans isomers based on mass spectrometry alone can be challenging. Analysis is often performed on the more volatile methyl ester derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.
-
C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.
-
C-H Stretch: Absorptions around 3000-3100 cm⁻¹ can be indicative of the C-H bonds on the cyclopropane ring.
Applications and Future Directions
The unique structural features of this compound make it a valuable building block in several areas:
-
Drug Development: The rigid cyclopropane unit can be used to constrain the conformation of flexible molecules, which is a common strategy in drug design to enhance binding affinity and selectivity for biological targets.
-
Materials Science: As a modified fatty acid, it can be incorporated into polymers and other materials to tune their physical properties.
-
Flavor and Fragrance Industry: Cyclopropane-containing compounds are known to possess unique olfactory properties.
Further research into the biological activities of the individual cis and trans isomers of this compound is warranted. Elucidating their specific interactions with biological systems could unlock new therapeutic and industrial applications.
Conclusion
This compound is a molecule with a rich stereochemistry and significant synthetic potential. A thorough understanding of its molecular structure, achieved through a combination of synthesis and spectroscopic analysis, is paramount for harnessing its properties in various scientific and industrial applications. This guide provides a foundational framework for researchers and professionals to explore and utilize this intriguing cyclopropane-containing fatty acid.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3788-43-2, this compound.
- Interchim. Column Selection for the Analysis of Fatty Acid Methyl Esters. (2005).
- Agilent Technologies. Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column.
- NROChemistry. Simmons-Smith Reaction.
- Wikipedia. Simmons–Smith reaction.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Food and Agriculture Organization of the United Nations. Separation of cis and trans unsaturated fatty acid methyl esters by silver ion high-performance liquid chromatography.
Sources
An In-depth Technical Guide to 2-Octylcyclopropanecarboxylic Acid (CAS 15898-87-0): A Potent Irreversible Inhibitor of Carnitine Palmitoyltransferase-1
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of 2-Octylcyclopropanecarboxylic acid, a molecule of significant interest in metabolic research and therapeutic development. We will dissect its chemical characteristics, delve into its precise mechanism of action as an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), and explore its applications as a research tool and its potential as a therapeutic agent. This document is designed to be a definitive resource, blending foundational scientific principles with practical, field-proven insights.
Core Concepts: Understanding this compound
This compound (CAS 15898-87-0) is a synthetic, modified fatty acid characterized by a unique cyclopropane ring integrated into its aliphatic chain. This structural feature is the cornerstone of its potent biological activity. While its primary utility is in research, it is also investigated for its therapeutic potential, particularly in the context of metabolic diseases.
Physicochemical Properties
A fundamental understanding of the compound's physical and chemical properties is paramount for its effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 15898-87-0 | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| IUPAC Name | 2-octylcyclopropane-1-carboxylic acid | [1] |
| Physical State | Typically a colorless to pale yellow liquid | [2] |
| Solubility | Low solubility in water; soluble in organic solvents | [2] |
Mechanism of Action: Irreversible Inhibition of CPT-1
The biological significance of this compound stems from its function as a potent and irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1).[3] CPT-1 is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway, a critical process for energy production in many tissues.[4][5] This enzyme is located on the outer mitochondrial membrane and is responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they are oxidized.[1][4]
By irreversibly binding to and inactivating CPT-1, this compound effectively blocks this transport, leading to a significant reduction in fatty acid oxidation.[3][6] This forces a metabolic shift, compelling cells to rely more heavily on glucose and other energy substrates.[1] This targeted disruption of cellular metabolism is the foundation of its utility in both research and therapeutic exploration.
Caption: The mechanism of CPT-1 inhibition by this compound.
Synthesis of this compound
The synthesis of 2-octylcyclopropyl-1-carboxylic acid can be achieved through various organic chemistry routes. A common approach involves the cyclopropanation of an appropriate alkene precursor. One documented method involves a multi-step reaction scheme, the specifics of which can be found in the patent literature.[7] For researchers requiring this compound, understanding its synthesis can be crucial for custom modifications or in-house preparation.
Experimental Protocols
The following protocols are foundational for studying the effects of this compound.
In Vitro CPT-1 Inhibition Assay
This assay directly measures the inhibitory effect of the compound on CPT-1 activity in isolated mitochondria.
Materials:
-
Isolated mitochondria from a relevant tissue source (e.g., liver, heart, skeletal muscle)
-
Assay Buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM EDTA, pH 7.4)
-
L-[³H]carnitine (radiolabeled)
-
Palmitoyl-CoA
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Scintillation cocktail and counter
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria using standard differential centrifugation techniques.
-
Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, L-[³H]carnitine, and BSA.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Pre-incubation: Pre-incubate the mitochondria with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C to allow for irreversible binding.
-
Reaction Initiation: Start the enzymatic reaction by adding palmitoyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 5-10 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Product Separation: Separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted L-[³H]carnitine using a suitable method like ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the rate of CPT-1 activity at each inhibitor concentration and determine the IC₅₀ value.
Cellular Fatty Acid Oxidation Assay
This assay assesses the impact of this compound on fatty acid oxidation in intact cells.
Materials:
-
Cultured cells of interest
-
Culture medium
-
[¹⁴C]Palmitate complexed to BSA
-
This compound
-
Scintillation vials and fluid
-
CO₂ trapping apparatus (e.g., filter paper soaked in a trapping agent)
Procedure:
-
Cell Culture: Plate cells in a multi-well format and allow them to adhere and grow.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined time.
-
Assay Initiation: Replace the culture medium with fresh medium containing [¹⁴C]palmitate-BSA complex.
-
Incubation: Incubate the cells in a sealed system that allows for the trapping of released ¹⁴CO₂.
-
CO₂ Trapping: After the incubation period, inject a strong acid to stop cellular processes and release all dissolved CO₂ from the medium. The released ¹⁴CO₂ is captured by the trapping agent.
-
Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
Data Analysis: Determine the rate of fatty acid oxidation based on the amount of ¹⁴CO₂ produced and assess the dose-dependent inhibition by this compound.
Caption: Experimental workflows for assessing the inhibitory activity of this compound.
Research Applications and Therapeutic Potential
The unique mechanism of action of this compound has positioned it as a valuable tool in several areas of research, with promising therapeutic implications.
Research Applications
-
Metabolic Reprogramming: It is extensively used to study the metabolic flexibility of cells and the consequences of shifting energy substrate utilization from fatty acids to glucose.[1]
-
Cancer Metabolism: Many cancer cells exhibit a heightened reliance on fatty acid oxidation for survival and proliferation.[8] CPT-1 inhibitors like this compound are employed to probe this metabolic vulnerability as a potential anti-cancer strategy.[8]
-
Cardiovascular Research: In conditions such as heart failure and ischemia, modulating cardiac energy metabolism by inhibiting fatty acid oxidation can be protective.[2] This compound serves as a tool to investigate these metabolic interventions.
Therapeutic Potential
The ability to modulate fatty acid metabolism has significant therapeutic potential in a range of diseases:
-
Type 2 Diabetes: By inhibiting fatty acid oxidation, CPT-1 inhibitors can improve insulin sensitivity and glucose tolerance.[1][4]
-
Non-alcoholic Fatty Liver Disease (NAFLD): Reducing the influx of fatty acids into the mitochondria for oxidation may alleviate the hepatic fat accumulation characteristic of NAFLD.
-
Cancer: As a therapeutic strategy, CPT-1 inhibition could selectively target cancer cells that are dependent on fatty acid oxidation, potentially in combination with other therapies.[8][9]
Conclusion
This compound is a powerful and specific tool for the study of cellular metabolism. Its irreversible inhibition of CPT-1 provides a robust method for investigating the role of fatty acid oxidation in health and disease. For researchers and drug development professionals, a thorough understanding of its chemical properties, mechanism of action, and appropriate experimental application is essential for leveraging its full potential. The continued exploration of this and other CPT-1 inhibitors holds significant promise for the development of novel therapeutic strategies for a host of metabolic and proliferative diseases.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3251034, this compound.
- Yao, C. H., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 14, 1155639.
- Keung, W., et al. (2011). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 60(11), 2847–2856.
- Rakshit, K., et al. (2020). CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential. Endocrinology, 161(4), bqaa023.
- Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay.
- van der Veen, J. N., et al. (2012). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Journal of Lipid Research, 53(5), 1012–1020.
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The Enigmatic Ring: A Technical Guide to the Natural Occurrence of 2-Alkylcyclopropanecarboxylic Acids
Abstract
The cyclopropane ring, a seemingly simple three-carbon cycloalkane, imparts profound and often potent biological properties when incorporated into natural products. Among these, 2-alkylcyclopropanecarboxylic acids represent a fascinating and structurally diverse class of molecules with significant implications in biochemistry, toxicology, and drug development. This technical guide provides a comprehensive exploration of the natural occurrence of these unique fatty acids and related amino acids. We will delve into their biosynthetic origins, highlighting the elegant enzymatic strategies nature has evolved for their construction. Furthermore, this guide will detail established methodologies for their isolation and characterization from natural sources and survey their diverse and impactful biological activities, ranging from potent enzyme inhibitors to key players in plant-microbe interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this captivating area of natural product chemistry.
Introduction: The Significance of the Strained Ring
The cyclopropane moiety, with its inherent ring strain, confers unique chemical and physical properties upon the molecules that contain it.[1][2] This strained configuration is not merely a chemical curiosity but a key determinant of biological function. In the context of 2-alkylcyclopropanecarboxylic acids, the cyclopropane ring introduces a rigid kink in the alkyl chain, influencing membrane fluidity and interactions with enzymes and receptors.[3] This guide will focus on two major classes of naturally occurring cyclopropane-containing carboxylic acids: cyclopropane fatty acids (CPFAs) and cyclopropyl amino acids.
The study of these compounds is not only of academic interest but also holds significant practical implications. For instance, the presence of CPFAs in bacterial membranes is linked to virulence and stress tolerance in pathogens like Mycobacterium tuberculosis.[4] Conversely, cyclopropyl amino acids, such as hypoglycin A, are potent toxins that can cause severe illness.[5][6][7] Understanding the natural distribution, biosynthesis, and mechanism of action of these molecules is therefore crucial for fields ranging from infectious disease research to food safety and toxicology.
Biosynthesis: Nature's Strategy for Ring Construction
The biosynthesis of the cyclopropane ring in these natural products is a remarkable enzymatic feat. The primary mechanism involves the transfer of a methylene group from a donor molecule to the double bond of an unsaturated precursor.
Cyclopropane Fatty Acids (CPFAs)
In both bacteria and plants, the biosynthesis of CPFAs originates from unsaturated fatty acids already incorporated into phospholipids within the cell membrane.[3][8][9] The key enzyme in this process is cyclopropane fatty acid (CFA) synthase .
The established biosynthetic pathway is as follows:
-
Precursor: An unsaturated fatty acyl chain, typically oleic acid (C18:1), esterified to a phospholipid.
-
Methylene Donor: S-adenosyl-L-methionine (SAM) serves as the donor of the methylene bridge.[10]
-
Enzymatic Action: CFA synthase catalyzes the transfer of the methylene group from SAM to the cis double bond of the unsaturated fatty acyl chain.[8][9] This reaction is proposed to proceed through a carbocationic intermediate.
-
Product: The corresponding cyclopropane fatty acyl chain is formed within the phospholipid, which remains part of the cell membrane.
dot digraph "CPFA Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Unsaturated_Fatty_Acid [label="Unsaturated Fatty Acid\n(in Phospholipid)"]; SAM [label="S-adenosyl-L-methionine\n(SAM)", shape="ellipse", fillcolor="#FBBC05"]; CFA_Synthase [label="Cyclopropane Fatty Acid\n(CFA) Synthase", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CPFA [label="Cyclopropane Fatty Acid\n(in Phospholipid)"]; SAH [label="S-adenosyl-L-homocysteine\n(SAH)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Unsaturated_Fatty_Acid -> CFA_Synthase; SAM -> CFA_Synthase; CFA_Synthase -> CPFA; CFA_Synthase -> SAH [style="dashed"];
{rank=same; Unsaturated_Fatty_Acid; SAM;} {rank=same; CPFA; SAH;}
caption [label="Biosynthesis of Cyclopropane Fatty Acids (CPFAs).", shape=plaintext, fontsize=10]; } enddot Caption: Biosynthesis of Cyclopropane Fatty Acids (CPFAs).
In higher plants, particularly in the Malvaceae family, a similar pathway is observed.[11][12] Studies have shown the conversion of oleic acid to dihydrosterculic acid (a CPFA), which can be further desaturated to form cyclopropene fatty acids like sterculic acid.[11]
Cyclopropyl Amino Acids
The biosynthesis of cyclopropyl amino acids also frequently involves SAM as a key reagent, though the precursors and enzymatic machinery differ.
-
Coronamic Acid (CMA): This 2-ethylcyclopropyl amino acid is an intermediate in the biosynthesis of the phytotoxin coronatine, produced by the bacterium Pseudomonas syringae.[13][14] The biosynthesis of CMA starts from the amino acid L-isoleucine.[15][16] The formation of the cyclopropane ring is catalyzed by enzymes encoded within the cma gene cluster, which includes genes homologous to those for amino acid-activating enzymes.[13][15]
-
Hypoglycin A: This toxic amino acid is found in the unripe fruit of the ackee tree (Blighia sapida).[6][7] While the complete biosynthetic pathway is less characterized, it is known to be a non-proteinogenic amino acid. Its toxicity arises from its metabolic conversion to methylenecyclopropylacetyl-CoA (MCPA-CoA), which potently inhibits fatty acid β-oxidation.[5][6]
Natural Distribution of 2-Alkylcyclopropanecarboxylic Acids
These fascinating molecules are not ubiquitously distributed in nature but are found in specific families of plants and genera of bacteria.
| Compound Class | Example(s) | Natural Source(s) | Typical Concentration | Reference(s) |
| Cyclopropane Fatty Acids | Dihydrosterculic acid, Lactobacillic acid | Seed oil of Litchi chinensis, Malvaceae family plants, various bacteria (e.g., E. coli, Lactobacillus) | Up to 40% in lychee seed oil | [10][17] |
| Cyclopropene Fatty Acids | Sterculic acid, Malvalic acid | Seed oil of Sterculia foetida and other Malvaceae species, cottonseed oil | >60% in Sterculia foetida seed oil | [10] |
| Cyclopropyl Amino Acids | Hypoglycin A | Unripe fruit of the ackee tree (Blighia sapida), seeds of the box elder tree (Acer negundo), unripened lychees | Up to 1000 ppm in unripe ackee | [6][7] |
| Coronamic Acid | Produced by the bacterium Pseudomonas syringae as a precursor to coronatine | - | [13][14] |
Isolation and Characterization: A Methodological Overview
The isolation and characterization of 2-alkylcyclopropanecarboxylic acids from their natural sources require a combination of chromatographic and spectroscopic techniques.
General Extraction and Isolation Workflow
The following protocol provides a general framework for the isolation of these compounds. Specific modifications will be necessary depending on the source material and the target molecule.
Protocol 1: General Isolation of 2-Alkylcyclopropanecarboxylic Acids
-
Sample Preparation: The source material (e.g., seeds, fruit pulp, bacterial cell pellet) is first homogenized and often lyophilized to remove water. For fatty acids, a lipid extraction is performed.
-
Extraction:
-
For Fatty Acids: Solvent extraction using a nonpolar solvent system like hexane/isopropanol or chloroform/methanol (Folch method) is commonly employed.
-
For Amino Acids: Extraction with aqueous methanol or ethanol is often effective.
-
-
Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by liquid-liquid partitioning or solid-phase extraction (SPE).
-
Chromatographic Purification:
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating compounds based on polarity.[18]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for the final purification of the target compounds.[14][18] For amino acids, derivatization may be necessary to improve detection.[14]
-
-
Purity Assessment: The purity of the isolated compound is assessed by thin-layer chromatography (TLC) or analytical HPLC.
dot digraph "Isolation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Natural Source Material\n(e.g., seeds, cells)", shape="cylinder", fillcolor="#FBBC05"]; Homogenization [label="Homogenization & Lyophilization"]; Extraction [label="Solvent Extraction"]; Fractionation [label="Fractionation\n(Liquid-Liquid or SPE)"]; Purification [label="Chromatographic Purification\n(Column Chromatography, HPLC)"]; Purity [label="Purity Assessment\n(TLC, Analytical HPLC)"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", shape="invhouse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Homogenization; Homogenization -> Extraction; Extraction -> Fractionation; Fractionation -> Purification; Purification -> Purity; Purity -> Characterization;
caption [label="General workflow for isolation and characterization.", shape=plaintext, fontsize=10]; } enddot Caption: General workflow for isolation and characterization.
Structural Characterization
Once a pure compound is obtained, its structure is elucidated using a suite of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon skeleton and the stereochemistry of the molecule. The characteristic upfield shifts of the cyclopropyl protons and carbons are key diagnostic features.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Fragmentation patterns in MS/MS can offer further structural insights.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, such as the carboxylic acid (C=O and O-H stretches).
Biological Activities and Significance
The presence of the cyclopropane ring dramatically influences the biological activity of these carboxylic acids.
Modulation of Membrane Properties
In bacteria, the conversion of unsaturated fatty acids to CPFAs is often a response to environmental stress, such as low pH or the entry into the stationary phase of growth.[3][19] The cyclopropane ring increases the packing order of the membrane phospholipids, thereby decreasing membrane fluidity and permeability. This alteration in the physical properties of the membrane is believed to contribute to the survival of bacteria under harsh conditions.[3]
Enzyme Inhibition and Toxicity
-
Hypoglycin A and Jamaican Vomiting Sickness: The toxicity of hypoglycin A is a classic example of "lethal synthesis."[5][6] After ingestion, it is metabolized in the liver to methylenecyclopropylacetyl-CoA (MCPA-CoA) .[5][6][20] MCPA-CoA is a potent and irreversible inhibitor of several acyl-CoA dehydrogenases that are crucial for fatty acid β-oxidation.[5][7][21] This blockage of fatty acid metabolism leads to a severe depletion of glucose stores, resulting in profound hypoglycemia, vomiting, and in severe cases, death.[5][6]
dot digraph "Hypoglycin_A_Toxicity" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Hypoglycin_A [label="Hypoglycin A\n(from unripe ackee)", fillcolor="#FBBC05"]; Metabolism [label="Metabolic Activation\n(in Liver)", shape="ellipse"]; MCPA_CoA [label="MCPA-CoA\n(Toxic Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nAcyl-CoA Dehydrogenases", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blockage [label="Blockage of Fatty Acid\nβ-Oxidation"]; Hypoglycemia [label="Severe Hypoglycemia"];
Hypoglycin_A -> Metabolism; Metabolism -> MCPA_CoA; MCPA_CoA -> Inhibition; Inhibition -> Blockage; Blockage -> Hypoglycemia;
caption [label="Mechanism of Hypoglycin A toxicity.", shape=plaintext, fontsize=10]; } enddot Caption: Mechanism of Hypoglycin A toxicity.
-
Cyclopropene Fatty Acids and SCD Inhibition: Sterculic acid and malvalic acid are known inhibitors of the enzyme stearoyl-CoA 9-desaturase (SCD), which is responsible for converting stearic acid to oleic acid.[10] This inhibition can have significant effects on lipid metabolism.
Role in Plant-Pathogen Interactions
The phytotoxin coronatine, produced by Pseudomonas syringae, is composed of coronafacic acid and the cyclopropyl amino acid, coronamic acid (CMA).[16][22] Coronatine is a molecular mimic of the plant hormone jasmonate, allowing the bacterium to hijack the plant's defense signaling pathways to its own advantage, promoting infection.[16][22] The biosynthesis of CMA is therefore a critical step in the virulence of this plant pathogen.[14]
Future Perspectives and Conclusion
The study of naturally occurring 2-alkylcyclopropanecarboxylic acids continues to be a vibrant area of research. The unique structural and biological properties of these molecules make them attractive targets for synthetic chemistry and potential leads for drug discovery. For example, the enzymes involved in their biosynthesis, such as CFA synthase, represent potential targets for the development of novel antibacterial agents. Furthermore, the diverse biological activities of these compounds, from enzyme inhibition to signaling, suggest that nature's repertoire of cyclopropane-containing natural products is far from fully explored. A deeper understanding of their ecological roles and mechanisms of action will undoubtedly open new avenues in medicine, agriculture, and biotechnology.
This guide has provided a comprehensive overview of the natural occurrence, biosynthesis, isolation, and biological significance of 2-alkylcyclopropanecarboxylic acids. It is our hope that this information will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into these enigmatic and powerful natural products.
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Biosynthesis of 2-Octylcyclopropanecarboxylic acid in organisms
An In-depth Technical Guide to the Biosynthesis of 2-Octylcyclopropanecarboxylic Acid
Abstract
Cyclopropane-containing fatty acids (CFAs) represent a unique class of lipids found across various biological systems, from bacteria to mammals, exhibiting diverse physiological roles including antimicrobial activity and biofilm disruption. This compound is a structurally distinct CFA whose biosynthetic origins are not well-defined. This guide provides a comprehensive overview of known CFA biosynthetic pathways and presents a detailed methodological framework for elucidating the specific formation of this compound. We synthesize current knowledge with actionable experimental protocols, targeting researchers, biochemists, and drug development professionals seeking to understand, identify, and potentially engineer the production of this molecule.
Introduction: The Enigmatic Structure and Function of Cyclopropane Fatty Acids
Cyclopropane-containing fatty acids are characterized by a three-membered carbon ring integrated into their aliphatic chain. This structural feature imparts unique physicochemical properties, such as increased steric hindrance and altered membrane fluidity, compared to their unsaturated or saturated counterparts. Natural sources of CFAs include marine bacteria and cyanobacteria, where they can act as antimicrobial agents[1]. For instance, medium-chain CFAs from the marine bacterium Labrenzia sp. 011 inhibit the growth of various bacteria and fungi, including oyster pathogens[1].
The biological relevance of CFAs extends to human health. A related compound, cyclopropaneoctanoic acid 2-hexyl (CPOA2H), has been identified in humans, with elevated levels observed in patients with metabolic diseases linked to hypertriglyceridemia[2]. Studies on HepG2 hepatocytes revealed that CPOA2H significantly upregulates the expression of genes involved in lipid synthesis, particularly the fatty acid synthase (FAS) gene[2]. Furthermore, synthetic analogs like 2-heptylcyclopropane-1-carboxylic acid have demonstrated a potent ability to disperse and inhibit biofilms of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their therapeutic potential[3][4].
The structure of this compound (Figure 1), with a C8 alkyl chain attached to the cyclopropane ring, distinguishes it from more commonly studied CFAs where the cyclopropane ring is located mid-chain. This structural nuance suggests its biosynthesis may follow a non-canonical pathway, the elucidation of which is critical for both fundamental understanding and biotechnological exploitation.
Established Biosynthetic Routes to Cyclopropane Rings in Fatty Acids
Understanding the potential origins of this compound requires a firm grounding in the two primary mechanisms organisms are known to use for CFA synthesis.
Pathway A: The Canonical Cyclopropane Fatty Acid Synthase (CFAS) Pathway
The most well-characterized pathway for CFA formation, prevalent in bacteria like Escherichia coli, involves the direct modification of an unsaturated fatty acid (UFA) already incorporated into a phospholipid membrane.
Mechanism: The core of this pathway is the enzyme Cyclopropane Fatty Acid Synthase (CFAS). This enzyme catalyzes the transfer of a methylene group from the universal methyl donor S-adenosyl-L-methionine (SAM) across the double bond of a UFA precursor[1]. The reaction consumes SAM, converting it to S-adenosyl-homocysteine (SAH). The UFA substrate is typically oleic acid (C18:1) or palmitoleic acid (C16:1), leading to the formation of cis-9,10-methyleneoctadecanoic acid (lactobacillic acid) or cis-9,10-methylenehexadecanoic acid, respectively.
Causality behind the Mechanism: This post-synthetic modification strategy is efficient because it directly alters the composition and physical properties of existing membrane phospholipids. This allows bacteria to rapidly adapt their membrane fluidity in response to environmental stresses, such as low pH or the presence of toxic substances.
Pathway B: The Primer-Elongation Pathway
An alternative, less common route has been observed in mammalian tissues and certain plants. This pathway utilizes a pre-formed cyclic carboxylic acid as a "primer" for the standard fatty acid synthesis machinery.
Mechanism: In vitro studies with rat and guinea-pig tissues have shown that radiolabeled cyclopropanecarboxylic acid can be incorporated into long-chain fatty acids[5][6]. The cyclopropane ring serves as the starting block (primer) at the ω-position of the fatty acid. The remainder of the aliphatic chain is then built up via the malonate pathway, where C2 units from acetyl-CoA are sequentially added by the fatty acid synthase complex[5][6]. A similar primer mechanism is seen in Flacourtiaceae plants, where (2-cyclopentenyl)carboxylic acid is elongated to produce cyclopentenyl fatty acids[7].
Causality behind the Hypothesis: The structure of this compound, with the alkyl chain attached to the ring, strongly suggests that a primer-elongation mechanism could be at play. In this scenario, cyclopropanecarboxylic acid would be elongated by four C2 units (derived from malonyl-CoA) to form the octyl chain.
A Technical Guide to Elucidating the Biosynthesis of this compound
For researchers aiming to uncover the specific biosynthetic pathway of this compound, a systematic, multi-faceted approach is required. The following sections outline a self-validating experimental workflow.
Workflow Overview
The logical flow involves identifying a producing organism, developing robust analytical methods, using isotope tracing to map precursor-product relationships, and finally, identifying the genetic and enzymatic machinery responsible.
Step-by-Step Experimental Protocols
-
Objective: To reliably detect and quantify the target molecule from a biological matrix (e.g., bacterial cell pellet, marine sponge tissue).
-
Rationale: Accurate quantification is the bedrock of any metabolic study. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to a volatile ester provides high sensitivity and structural confirmation.
-
Methodology:
-
Lipid Extraction:
-
Homogenize 100 mg of lyophilized biomass in a glass tube.
-
Add 4 mL of a 2:1 (v/v) mixture of chloroform:methanol. Use a Teflon-lined cap.
-
Vortex vigorously for 2 minutes and incubate at room temperature for 1 hour with intermittent shaking.
-
Add 1 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate phases.
-
Carefully collect the lower organic phase containing the total lipids.
-
-
Saponification & Derivatization (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 2 mL of 0.5 M NaOH in methanol. Heat at 80°C for 15 minutes to cleave fatty acids from complex lipids.
-
Cool to room temperature and add 2 mL of 14% boron trifluoride (BF3) in methanol. Heat again at 80°C for 10 minutes. This reaction converts free fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs).
-
Cool and add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: Use a polar capillary column (e.g., DB-23 or equivalent).
-
Injector: 250°C, splitless mode.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-400.
-
Identification: The methyl ester of this compound will have a specific retention time and a characteristic mass spectrum. The molecular ion [M]+ should be at m/z 212.3.
-
Quantification: Use an internal standard (e.g., heptadecanoic acid, C17:0) added at the beginning of the extraction for accurate quantification.
-
-
-
Objective: To distinguish between the CFAS and Primer-Elongation pathways by tracing the flow of carbon from labeled precursors into the final product.
-
Rationale: The labeling pattern in the final product is a direct signature of its biosynthetic origin. This protocol is a self-validating system; if the hypothesis is correct, a predictable labeling pattern will emerge.
-
Methodology:
-
Experimental Setup:
-
Prepare three parallel cultures of the producing organism.
-
Culture 1 (Control): Standard growth medium.
-
Culture 2 (Hypothesis A - CFAS): Supplement medium with a ¹³C-labeled unsaturated fatty acid, such as [U-¹³C₁₈]-oleic acid.
-
Culture 3 (Hypothesis B - Elongation): Supplement medium with ¹³C-labeled cyclopropanecarboxylic acid (e.g., [1-¹³C]-cyclopropanecarboxylic acid) and unlabeled glucose/acetate as the carbon source.
-
-
Incubation and Harvest: Grow cultures for a defined period to allow for incorporation of the labels. Harvest the biomass by centrifugation.
-
Analysis:
-
Extract and derivatize the fatty acids to FAMEs as described in Protocol 1.
-
Analyze the samples by GC-MS.
-
-
Data Interpretation:
-
If Hypothesis A is correct (CFAS Pathway): The this compound from Culture 2 will show a significant mass shift corresponding to the incorporation of the labeled precursor (e.g., from a labeled C11 UFA), while Culture 3 will show no labeling.
-
If Hypothesis B is correct (Primer-Elongation Pathway): The product from Culture 3 will show a +1 mass shift (if using [1-¹³C]-cyclopropanecarboxylic acid), indicating the primer was incorporated. If fully labeled acetate is co-fed, the octyl chain will also become heavily labeled. The product from Culture 2 will show no labeling. The results provide a clear, falsifiable test of the proposed pathways.
-
-
Engineering Microbial Production of this compound
Once the biosynthetic pathway is confirmed, metabolic engineering strategies can be employed to produce this compound in a robust industrial host like S. cerevisiae or E. coli.
Strategy: The general approach involves enhancing the supply of key precursors and expressing the necessary biosynthetic enzymes. This has been successfully demonstrated for the production of other CFAs in yeast[1].
| Engineering Strategy | Target Gene/Pathway | Rationale | Reported Impact on CFA Production |
| Heterologous Expression | E. coli Cyclopropane Fatty Acid Synthase (cfa) | Introduce the core biosynthetic enzyme into the host organism. | Enabled initial production of C16 and C18 CFAs in S. cerevisiae[1]. |
| Precursor Enhancement (UFA) | Overexpression of OLE1 (Fatty Acid Desaturase) | Increase the pool of unsaturated fatty acid substrates for the CFAS enzyme. | Contributed to a fourfold increase in CFA concentration in engineered yeast[1]. |
| Precursor Enhancement (Methyl Donor) | Overexpression of SAM2 (SAM Synthetase) | Boost the availability of S-adenosyl-L-methionine, the methyl donor for the cyclopropanation reaction. | Part of a multi-gene strategy that significantly improved yields[1]. |
| Blocking Competing Pathways | Deletion of TGL3 (Triglyceride Lipase) | Prevent the degradation of the final product by blocking its hydrolysis from storage lipids (triacylglycerols). | Helps to maximize the accumulation of the desired CFA product[1]. |
Table 1: Metabolic Engineering Strategies for Enhancing CFA Production in S. cerevisiae [1]
If the primer-elongation pathway is confirmed for this compound, the engineering strategy would shift to:
-
Expressing the specific fatty acid synthase system responsible for elongation.
-
Engineering a pathway to produce the cyclopropanecarboxylic acid primer in vivo or supplying it exogenously.
-
Optimizing the flux of malonyl-CoA, the C2 donor for chain elongation.
Conclusion and Future Outlook
The biosynthesis of this compound remains an open question of significant scientific and commercial interest. Its unique structure suggests the possibility of a non-canonical primer-elongation pathway, distinct from the well-known CFAS mechanism. The methodological guide presented here provides a robust framework for researchers to systematically investigate and resolve this question. By combining advanced analytical chemistry, stable isotope tracing, and molecular biology, the enzymes and genes responsible for its synthesis can be identified. This knowledge will not only fill a gap in our understanding of lipid metabolism but will also pave the way for the sustainable biotechnological production of this and other high-value cyclopropane-containing molecules for applications in medicine and industry.
References
- Benchchem. (n.d.). This compound | CAS 15898-87-0.
- Schooley, D. A., & Quistad, G. B. (1968). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. Biochemical Journal, 109(3), 449–455.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Brewster, J. D., & Williams, D. R. (1968). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. Biochemical Journal, 109(3), 449-455.
- Spener, F., & Mangold, H. K. (1976). Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae. Biochimica et Biophysica Acta, 450(2), 261-265.
- Burzyńska, P., Szymański, J., Wrotek, S., et al. (2018). Cyclopropaneoctanoic Acid 2-Hexyl Upregulates the Expression of Genes Responsible for Lipid Synthesis and Release in Human Hepatic HepG2 Cells. Lipids, 53(3), 345-351.
- Jenkins, M. C., & Goldfine, H. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 645180.
- Jenkins, M. C., & Goldfine, H. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. ResearchGate.
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- 2. Cyclopropaneoctanoic Acid 2-Hexyl Upregulates the Expression of Genes Responsible for Lipid Synthesis and Release in Human Hepatic HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Octylcyclopropanecarboxylic Acid Analogs as Modulators of Fatty Acid Amide Hydrolase (FAAH)
Dissemination Level: For Researchers, Scientists, and Drug Development Professionals
Abstract: The constrained, high-energy cyclopropane ring makes cyclopropane fatty acids (CPFAs) a compelling scaffold in medicinal chemistry. This guide delves into the rationale, synthesis, and evaluation of structural analogs of 2-octylcyclopropanecarboxylic acid (OCPA) as potential inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. We will explore the causal links between structural modifications and biological activity, provide detailed, field-tested protocols for synthesis and enzymatic assays, and present a structure-activity relationship (SAR) framework to guide future drug design.
Introduction: The Rationale for Cyclopropane Scaffolds in FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1][2][3] By hydrolyzing AEA to arachidonic acid, FAAH terminates its signaling, which produces analgesic, anxiolytic, and anti-inflammatory effects.[1][3] Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy that may avoid the side effects associated with direct cannabinoid receptor agonists.[2][3]
The introduction of a cyclopropane ring into a fatty acid structure, creating analogs like this compound (OCPA), offers several strategic advantages for inhibitor design:
-
Conformational Constraint: The rigid three-membered ring locks the alkyl chain in a specific conformation, reducing the entropic penalty upon binding to the enzyme's active site.
-
Metabolic Stability: The cyclopropane group can block sites of metabolism, such as oxidation, that would otherwise occur on a corresponding unsaturated or saturated alkyl chain.
-
Bioisosteric Mimicry: The cyclopropane ring can act as a stable mimic of a cis-double bond, which is a common feature in natural FAAH substrates like anandamide.
-
Potential for Mechanism-Based Inhibition: The high ring strain of the cyclopropane moiety can be exploited. Upon interaction with the catalytic triad (Ser-Ser-Lys) of FAAH, the ring could potentially open, leading to covalent and irreversible inhibition of the enzyme.[2]
This guide will treat OCPA as a lead compound and systematically explore the synthesis and evaluation of its derivatives to build a robust understanding of their potential as FAAH inhibitors.
Synthesis and Characterization of OCPA Analogs
The synthesis of OCPA and its derivatives hinges on the reliable formation of the cyclopropane ring. The Simmons-Smith reaction and its modifications are particularly well-suited for this purpose, as they offer a stereospecific method for converting alkenes into cyclopropanes.[4][5][6]
General Synthetic Strategy
The core strategy involves the cyclopropanation of an appropriate α,β-unsaturated ester, followed by hydrolysis to yield the target carboxylic acid. The Furukawa modification of the Simmons-Smith reaction, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its enhanced reactivity and reliability.[4][5]
Detailed Experimental Protocol: Synthesis of (±)-trans-2-Octylcyclopropanecarboxylic Acid
This protocol describes a representative synthesis. The trans isomer is often thermodynamically favored in such reactions.
Materials:
-
Methyl undec-2-enoate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water
-
Hydrochloric acid (1 M HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere chemistry
Step 1: Cyclopropanation (Formation of Methyl 2-octylcyclopropanecarboxylate)
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous DCM (100 mL) and cool to 0 °C in an ice bath.
-
Slowly add diethylzinc (50 mL, 1.0 M in hexanes, 50 mmol) via syringe.
-
Add diiodomethane (4.0 mL, 50 mmol) dropwise over 20 minutes. The solution may become cloudy. Stir for an additional 20 minutes at 0 °C.
-
Add a solution of methyl undec-2-enoate (5.0 g, 25 mmol) in anhydrous DCM (20 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL) at 0 °C.
-
Extract the mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Saponification (Formation of this compound)
-
Dissolve the crude methyl 2-octylcyclopropanecarboxylate in a mixture of THF (60 mL) and MeOH (20 mL).
-
Add a solution of LiOH (2.4 g, 100 mmol) in water (20 mL).
-
Stir the mixture vigorously at room temperature for 4-6 hours until the ester is fully consumed (monitor by TLC).
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound, typically as a colorless oil. Purify further by column chromatography or distillation if necessary.
Characterization: The structure and purity of the synthesized compound and its analogs should be rigorously confirmed using NMR (¹H and ¹³C), mass spectrometry (MS), and HPLC. The characteristic signals for the cyclopropyl protons in ¹H NMR typically appear as complex multiplets in the upfield region (approx. 0.5-1.5 ppm).
Biological Evaluation: FAAH Inhibition Assay
To assess the biological activity of the synthesized OCPA analogs, a robust in vitro FAAH inhibition assay is essential. A common and reliable method is a fluorescence-based assay that measures the hydrolysis of a fluorogenic substrate.[7]
Principle of the Assay
This assay utilizes a substrate such as AMC-arachidonoyl amide. FAAH hydrolyzes this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[7][8] The rate of AMC formation is directly proportional to FAAH activity. An inhibitor will decrease this rate.
Detailed Experimental Protocol: Fluorometric FAAH Inhibition Assay
Materials:
-
FAAH enzyme source (e.g., rat liver microsomes or recombinant human FAAH)
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0
-
AMC-Arachidonoyl Amide (Substrate), 10 mM stock in DMSO
-
Test compounds (OCPA analogs), serially diluted in DMSO
-
Positive control inhibitor (e.g., URB597)[9]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Plate: Serially dilute test compounds in DMSO. Then, dilute these stocks into Assay Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).
-
Enzyme Preparation: Dilute the FAAH enzyme stock in ice-cold Assay Buffer to a working concentration that yields a robust linear signal within 30 minutes.
-
Assay Execution: a. To each well of the 96-well plate, add 50 µL of Assay Buffer. b. Add 25 µL of the diluted test compound or control (DMSO for 100% activity, URB597 for 0% activity). c. Add 25 µL of the diluted FAAH enzyme solution to each well to initiate pre-incubation. d. Gently mix and pre-incubate the plate for 15 minutes at 37 °C. e. Prepare the substrate solution by diluting the 10 mM stock in Assay Buffer to a final concentration of 20 µM. f. Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.
-
Data Collection: Immediately place the plate in a fluorescence reader pre-set to 37 °C. Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 20-30 minutes.[7]
-
Data Analysis: a. For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot). b. Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_DMSO - Rate_background)). c. Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Mechanism of Action and Structure-Activity Relationships (SAR)
The primary hypothesis is that OCPA analogs inhibit FAAH by interacting with its catalytic active site. The long alkyl chain is expected to occupy the hydrophobic acyl chain-binding channel, while the carboxylic acid headgroup interacts with the catalytic Ser/Lys/Ser triad or surrounding residues.
By synthesizing and testing a library of analogs, we can establish a clear SAR. Key modifications to explore include:
-
Alkyl Chain Length (R): Varying the length of the alkyl chain (e.g., from hexyl to dodecyl) will probe the optimal length for fitting into the enzyme's hydrophobic tunnel.
-
Cyclopropane Stereochemistry: Separating and testing the cis and trans isomers is critical, as enzymatic active sites are chiral and will almost certainly exhibit stereopreference.
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or neutral groups (e.g., amides, esters) can modulate potency, cell permeability, and pharmacokinetic properties.
Representative SAR Data Table
The following table presents hypothetical but plausible data for a series of OCPA analogs, illustrating how SAR insights are generated.
| Compound ID | R Group | Stereochemistry | FAAH IC₅₀ (nM) |
| OCPA-1 | n-Octyl | trans | 150 |
| OCPA-2 | n-Octyl | cis | 850 |
| OCPA-3 | n-Hexyl | trans | 450 |
| OCPA-4 | n-Decyl | trans | 95 |
| OCPA-5 | n-Octyl (trans) | Methyl Ester | >10,000 |
| OCPA-6 | n-Octyl (trans) | Tetrazole | 120 |
Interpretation of SAR:
-
Chain Length: Potency increases with chain length from hexyl to decyl (OCPA-3 vs. OCPA-1 vs. OCPA-4), suggesting a large, accommodating hydrophobic pocket.
-
Stereochemistry: The trans isomer (OCPA-1) is significantly more potent than the cis isomer (OCPA-2), indicating a specific geometric requirement for optimal binding.
-
Headgroup: The free carboxylic acid is essential for activity, as converting it to a methyl ester (OCPA-5) abolishes potency. Replacing it with a tetrazole (OCPA-6), a common carboxylic acid bioisostere, maintains high potency.
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the design, synthesis, and evaluation of this compound analogs as FAAH inhibitors. The combination of the cyclopropane's unique chemical properties with systematic structural modification provides a powerful platform for inhibitor discovery. The SAR data generated from these studies clearly indicates that the trans-cyclopropane geometry, a long alkyl chain (C8-C10), and an acidic headgroup are key determinants for potent FAAH inhibition.
Future work should focus on:
-
Mechanism of Inhibition Studies: Determining whether potent analogs act as reversible or irreversible inhibitors through time-dependent incubation studies.
-
Selectivity Profiling: Assessing the selectivity of lead compounds against other serine hydrolases and relevant off-targets.
-
Pharmacokinetic Evaluation: Evaluating the metabolic stability, cell permeability, and in vivo properties of the most promising candidates to assess their potential as therapeutic agents.
By following the principles and protocols detailed herein, research teams can effectively explore the chemical space around the OCPA scaffold and advance the development of novel FAAH inhibitors for pain, inflammation, and other neurological disorders.
References
- McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual review of biochemistry, 74, 411-432. [Link]
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Current topics in medicinal chemistry, 9(10), 844-855. [Link]
- Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and molecular biology reviews, 61(4), 429-441. [Link]
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]
- Bracey, M. H., Hanson, M. A., Masuda, K. R., Stevens, R. C., & Cravatt, B. F. (2002). Structural adaptations in a membrane enzyme that terminates endocannabinoid signaling. Science, 298(5599), 1793-1796. [Link]
- Patel, S., & Hillard, C. J. (2001). Pharmacological evaluation of cannabinoid receptor ligands in a mouse model of anxiety: further evidence for an anxiolytic role for endogenous cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 296(1), 304-311. [Link]
- Saleem, M., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
- Liu, H. W. (n.d.). Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome.
Sources
- 1. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 9. medchemexpress.com [medchemexpress.com]
Spectroscopic Data of 2-Octylcyclopropanecarboxylic Acid: An In-depth Technical Guide
Introduction
2-Octylcyclopropanecarboxylic acid is a molecule of interest in various fields, including medicinal chemistry and materials science, due to the unique structural and electronic properties conferred by the cyclopropane ring. Accurate and unambiguous structural elucidation is paramount for its application and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The content herein is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this molecule.
This document will delve into the theoretical underpinnings of the expected spectral features, present detailed and reproducible experimental protocols, and offer a thorough interpretation of the spectroscopic data. The integration of IR, ¹H NMR, and ¹³C NMR data provides a comprehensive and self-validating system for the structural confirmation of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the key functional groups are the carboxylic acid and the cyclopropane ring, both of which have characteristic absorption bands.
Theoretical Principles
The IR spectrum of a carboxylic acid is dominated by two main features: the O-H stretching vibration of the hydroxyl group and the C=O stretching vibration of the carbonyl group. The O-H bond of a carboxylic acid gives rise to a very broad and intense absorption band, typically in the range of 2500 to 3300 cm⁻¹[1][2][3][4][5]. This broadening is a result of extensive hydrogen bonding, where the acid molecules form stable dimers in the condensed phase.
The carbonyl (C=O) stretch of a saturated aliphatic carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. When the acid is hydrogen-bonded in a dimeric form, this absorption is usually observed around 1710 cm⁻¹[1][4][5]. The cyclopropane ring itself exhibits characteristic C-H stretching vibrations at frequencies higher than those of typical alkanes, generally above 3000 cm⁻¹.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
A standard and reliable method for obtaining the IR spectrum of this compound is through Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR crystal (typically diamond or germanium) are clean.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of neat this compound (as a liquid or solid) directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically processed to show absorbance or transmittance as a function of wavenumber (cm⁻¹).
Diagram 1: FT-IR Spectroscopy Workflow
Sources
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 3. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
A Technical Guide to the Thermochemical Properties of 2-Octylcyclopropanecarboxylic Acid
Introduction
2-Octylcyclopropanecarboxylic acid (OCCA) is a saturated fatty acid characterized by a unique structural motif: a three-membered cyclopropane ring substituted with an octyl chain and a carboxylic acid group. Its molecular formula is C12H22O2.[1][2] While its primary documented application lies within the fragrance and flavor industry, the presence of the strained cyclopropane ring makes it a molecule of significant interest for synthetic chemists and material scientists.[1] The high ring strain energy of the cyclopropane group profoundly influences the molecule's stability, reactivity, and thermochemical properties.
Understanding the thermochemical properties of a compound—such as its enthalpy of formation, enthalpy of combustion, and heat capacity—is paramount for the safe design, scaling, and optimization of chemical processes. These parameters are critical for conducting hazard and operability (HAZOP) studies, designing reactors with appropriate heat exchange capacity, and predicting the energy density of molecules.
This technical guide provides a comprehensive overview of the known and predicted thermochemical properties of OCCA. In the absence of direct experimental data in peer-reviewed literature for this specific molecule, we will leverage established principles of thermochemistry, data from analogous compounds, and validated methodologies to provide reliable estimates and a framework for future experimental validation. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the energetic landscape of cyclopropane-containing long-chain carboxylic acids.
Molecular Structure and Physicochemical Properties
The structure of OCCA combines a flexible n-octyl tail with a rigid, high-energy cyclopropane ring. This combination dictates its physical properties and chemical behavior.
Caption: 2D representation of this compound.
Below is a summary of its key physicochemical identifiers.
| Property | Value | Source |
| IUPAC Name | 2-octylcyclopropane-1-carboxylic acid | PubChem[2] |
| CAS Number | 15898-87-0 | Benchchem[1] |
| Molecular Formula | C12H22O2 | PubChem[2] |
| Molecular Weight | 198.30 g/mol | PubChem[2] |
| InChIKey | FLZRNGWKTVAXBN-UHFFFAOYSA-N | PubChem[2] |
Plausible Synthetic Pathway
While specific routes for OCCA are not detailed in the available literature, a plausible and effective synthesis can be designed based on well-established cyclopropanation reactions. One of the most common methods for forming a cyclopropane ring is the Simmons-Smith reaction or its variants. A likely pathway would involve the cyclopropanation of an appropriate α,β-unsaturated ester, followed by hydrolysis.
-
Esterification: Oct-1-ene is converted to its corresponding α,β-unsaturated ester, ethyl dec-2-enoate, through standard organic transformations.
-
Cyclopropanation: The ethyl dec-2-enoate undergoes a Simmons-Smith reaction using diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)). This reaction stereospecifically adds a methylene group across the double bond to form ethyl 2-octylcyclopropanecarboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using NaOH or KOH), followed by acidic workup, to yield the final product, this compound.
This approach is modular and builds upon foundational reactions in organic synthesis, similar to those used for preparing other substituted cyclopropanecarboxylic acids.[3][4]
Core Thermochemical Properties
Direct experimental thermochemical data for OCCA is currently unavailable. Therefore, the values in this section are derived from established theoretical principles and by comparison with structurally analogous compounds. The primary contributors to the overall thermochemistry of OCCA are the long alkyl chain, the carboxylic acid functional group, and the highly strained cyclopropane ring.
| Compound | Formula | ΔH°c (liquid, kJ/mol) | ΔH°f (liquid, kJ/mol) | Data Type | Source |
| This compound | C12H22O2 | ~ -7350 to -7450 | ~ -700 to -800 | Estimated | N/A |
| Octanoic Acid | C8H16O2 | -4987.8 | -639.1 | Experimental | NIST WebBook[5] |
| Cyclopropanecarboxylic Acid | C4H6O2 | -2088.3 | -423.4 | Experimental | NIST WebBook[6] |
| Cyclopropane | C3H6 | -2091.2 (gas) | +53.3 (gas) | Experimental | ATcT[7][8] |
Note: The values for OCCA are estimates derived for this guide. The uncertainty reflects the complex interactions between the functional groups.
Enthalpy of Combustion (ΔH°c)
The standard enthalpy of combustion is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. For OCCA, the balanced combustion reaction is:
C₁₂H₂₂O₂(l) + 17 O₂(g) → 12 CO₂(g) + 11 H₂O(l)
The enthalpy of combustion for long-chain fatty acids generally increases in a near-linear fashion with the addition of each methylene (-CH₂-) group.[9] By analyzing the contributions from the octyl chain (similar to octanoic acid) and the cyclopropanecarboxylic moiety, we can estimate the enthalpy of combustion for OCCA to be in the range of -7350 to -7450 kJ/mol. This value is significantly more exothermic than that of a corresponding saturated acyclic acid due to the release of the cyclopropane ring strain energy upon combustion.
Standard Enthalpy of Formation (ΔH°f)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable form under standard conditions. It is a direct measure of a molecule's energetic stability. This value can be calculated from the experimental enthalpy of combustion using Hess's Law.[10]
The calculation follows the equation: ΔH°c = [12 * ΔH°f(CO₂, g) + 11 * ΔH°f(H₂O, l)] - [ΔH°f(C₁₂H₂₂O₂, l) + 17 * ΔH°f(O₂, g)]
Using the standard enthalpies of formation for CO₂(g) (-393.5 kJ/mol) and H₂O(l) (-285.8 kJ/mol) and our estimated ΔH°c, we can rearrange the formula to solve for the enthalpy of formation of OCCA.[11] The significant positive enthalpy of formation of the parent cyclopropane ring (+53.3 kJ/mol for C₃H₆ gas) indicates its inherent instability, a factor that contributes to the overall ΔH°f of the larger molecule.[7][8]
Heat Capacity (Cp) and Entropy (S°)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. For carboxylic acids, vapor phase heat capacities are notably higher than those of ideal gases at the same temperature, an effect attributed to molecular association (e.g., dimerization) in the vapor phase.[12] It is expected that the heat capacity of OCCA will follow this trend and will decrease as temperature increases.[12] Entropy, a measure of molecular disorder, will be significantly influenced by the conformational flexibility of the long octyl chain. Quantitative values for these properties for OCCA would require dedicated experimental measurement or high-level computational modeling.
Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry
The most reliable method for determining the enthalpy of combustion for a non-volatile organic compound like OCCA is via isoperibol bomb calorimetry.[13] This technique measures the heat released at constant volume, from which the enthalpy change can be precisely calculated.
Causality and Self-Validation
The trustworthiness of a calorimetric measurement hinges on a robust calibration protocol.[14] A certified standard, typically benzoic acid, is used to determine the heat capacity of the calorimeter system (C_bomb).[9][14] Benzoic acid is chosen for its high purity, stability, and well-characterized enthalpy of combustion (-26.38 kJ/g).[14] By running the exact same procedure with the standard and the analyte, systematic errors are minimized, ensuring the protocol is self-validating.
Caption: Experimental workflow for bomb calorimetry.
Step-by-Step Methodology
-
Calorimeter Calibration:
-
A pellet of high-purity benzoic acid (approx. 1.0 g) is accurately weighed and placed in the combustion crucible.
-
A nickel-chromium fuse wire is attached to the electrodes, touching the surface of the pellet.
-
A small, known amount of deionized water (approx. 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring any nitric acid formed from residual N₂ is captured.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a precisely known volume of water in the calorimeter's insulating jacket.
-
The system is allowed to reach thermal equilibrium. The combustion is initiated electrically.
-
The temperature change (ΔT) is recorded with high precision (to 0.001 °C) until a stable final temperature is reached.
-
The heat capacity of the calorimeter (C_bomb) is calculated using the known energy of combustion of benzoic acid and the measured ΔT. This step is repeated multiple times to ensure reproducibility.
-
-
OCCA Sample Measurement:
-
A sample of liquid OCCA (approx. 0.8 g) is accurately weighed into the crucible.
-
The procedure is repeated exactly as described for the benzoic acid standard (steps 2-8).
-
-
Calculation of Results:
-
The total heat released during the experiment (q_total) is calculated: q_total = C_bomb * ΔT_exp.
-
The heat contribution from the combustion of the fuse wire is subtracted from q_total to find the heat of the reaction (q_rxn).
-
The constant volume energy of combustion (ΔU°c) is calculated by dividing q_rxn by the number of moles of OCCA.
-
Finally, the standard enthalpy of combustion (ΔH°c) is calculated from ΔU°c using the relation: ΔH = ΔU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion equation (12 - 17 = -5).
-
Computational Thermochemistry as a Predictive Tool
When experimental data is unavailable, computational chemistry provides a powerful alternative for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) calculations can determine the structures and energies of molecules with remarkable accuracy.[15]
For a molecule like OCCA, a common approach would involve:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A more accurate single-point energy is calculated using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).
-
Isodesmic Reactions: To improve accuracy and cancel systematic errors, a hypothetical isodesmic reaction is often employed.[16] In such a reaction, the number and types of chemical bonds are conserved on both the reactant and product sides. For OCCA, an appropriate reaction might be:
OCCA + Propane + Ethane → Cyclopropanecarboxylic Acid + Octane
By calculating the enthalpy of this reaction computationally and using the known experimental enthalpies of formation for the other three species, the ΔH°f of OCCA can be determined with much higher confidence than through direct calculation alone.
Conclusion
While this compound remains a compound for which direct experimental thermochemical data has not been published, a robust understanding of its energetic properties can be constructed. By leveraging data from analogous structures like octanoic acid and cyclopropanecarboxylic acid, we can confidently estimate its enthalpy of combustion and formation. The inherent ring strain of the cyclopropane moiety is a critical contributor to the molecule's overall energy content. For definitive values, the experimental protocol outlined for bomb calorimetry, grounded in calibration with certified standards, provides a clear and reliable path forward. Furthermore, modern computational methods offer a powerful and complementary approach to predict these properties with increasing accuracy, guiding experimental efforts and enabling process safety and design in the absence of physical measurements.
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A Technical Guide to the Solubility of 2-Octylcyclopropanecarboxylic Acid: A Predictive and Practical Approach for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-octylcyclopropanecarboxylic acid (O-CPA), a molecule of significant interest as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1][2] Recognizing the scarcity of published empirical solubility data for O-CPA, this document pioneers a predictive modeling approach grounded in Hansen Solubility Parameters (HSP). We present estimated HSP values for O-CPA and utilize them to forecast its solubility in a diverse range of common laboratory solvents. This theoretical framework is complemented by detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assays, empowering researchers to validate these predictions and generate robust, application-specific data. This guide is designed to equip drug development professionals and chemical researchers with both the theoretical understanding and the practical tools necessary to effectively manage O-CPA in solution, streamlining formulation, synthesis, and screening processes.
Introduction: The Significance of this compound (O-CPA)
This compound is a C12 carboxylic acid featuring a strained cyclopropane ring coupled with a long alkyl chain. This unique structural combination imparts a distinct physicochemical profile, making it a valuable building block in several key industries. The cyclopropane moiety is a privileged structure in medicinal chemistry and agrochemistry, known for inducing conformational rigidity and metabolic stability, which can enhance biological activity.[3] Derivatives of cyclopropanecarboxylic acid are foundational to various commercial products, including synthetic pyrethroid insecticides.[4]
Understanding and controlling the solubility of O-CPA is a critical prerequisite for its effective application. Poor solubility can create significant bottlenecks in drug discovery, leading to unreliable bioassay results, challenges in formulation for in vivo studies, and ultimately, poor bioavailability.[5][6] This guide addresses this challenge directly by providing a framework for predicting and experimentally verifying the solubility of O-CPA.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | PubChem[7] |
| Molecular Weight | 198.30 g/mol | PubChem[7] |
| Calculated XLogP3-AA | 4.5 | PubChem[7] |
The high calculated XLogP3 value indicates that O-CPA is highly lipophilic, predicting poor aqueous solubility but favorable solubility in organic solvents.[7]
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
In the absence of direct experimental data, a robust theoretical model is invaluable for solvent selection. The Hansen Solubility Parameter (HSP) model is a powerful predictive tool based on the principle that "like dissolves like."[8][9] It deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from nonpolar, van der Waals forces.
-
δP (Polar): Energy from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters (δD, δP, δH) serve as coordinates for a point in a 3D "Hansen space."[10] A solute will have a defined point and a "solubility sphere" with a given radius (R₀). Solvents whose coordinates fall within this sphere are predicted to be good solvents for that solute. The distance (Ra) between the solute and a solvent in Hansen space is calculated as follows:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher likelihood of solubility.
Estimated Hansen Solubility Parameters for this compound
Using established group-contribution methods, which assign values to different molecular fragments, we have estimated the HSP values for O-CPA.[11][12][13] This predictive approach is essential for providing actionable guidance where experimental data is unavailable.
| Parameter | Estimated Value (MPa⁰·⁵) |
| δD (Dispersion) | 17.5 |
| δP (Polar) | 4.0 |
| δH (Hydrogen Bonding) | 7.5 |
These values reflect a molecule with significant nonpolar character (from the octyl chain) but also moderate capacity for polar and hydrogen-bonding interactions (from the carboxylic acid group).
Hansen Parameters of Common Solvents and Predicted O-CPA Solubility
The following table presents the HSP for a range of common laboratory solvents. We have calculated the Hansen Distance (Ra) between each solvent and O-CPA to generate a ranked list of predicted solubility. A lower Ra value suggests better solubility.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) from O-CPA | Predicted Solubility |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.0 | Excellent |
| Acetone | 15.5 | 10.4 | 7.0 | 7.0 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.1 | Good |
| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 7.2 | Good |
| 2-Propanol | 15.8 | 6.1 | 16.4 | 10.1 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.5 | Moderate-Poor |
| Toluene | 18.0 | 1.4 | 2.0 | 13.6 | Moderate-Poor |
| Methanol | 15.1 | 12.3 | 22.3 | 17.8 | Poor |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 18.0 | Poor |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 18.7 | Poor |
| Hexane | 14.9 | 0.0 | 0.0 | 19.3 | Very Poor |
| Water | 15.5 | 16.0 | 42.3 | 40.0 | Insoluble |
Disclaimer: These are predicted values intended for guidance. Experimental verification is essential.
This predictive analysis suggests that solvents with moderate polarity and hydrogen-bonding capability, such as THF, are likely to be excellent solvents for O-CPA. Highly polar solvents like DMSO and water, and nonpolar solvents like hexane, are predicted to be poor solvents.
Experimental Validation: Protocols for Solubility Determination
The following protocols provide standardized methods to experimentally determine the solubility of O-CPA, enabling researchers to validate the HSP predictions and obtain precise quantitative data for their specific applications. The choice between a kinetic and an equilibrium assay depends on the stage of research.[11][14]
Workflow for Solubility Assessment
The overall process follows a logical progression from prediction to experimental confirmation.
Caption: Predictive and Experimental Solubility Workflow.
Protocol 1: High-Throughput Kinetic Solubility Assay
Kinetic solubility is often measured in early-stage drug discovery to quickly assess compounds under non-equilibrium conditions, which can mimic certain biological scenarios.[5][14] This method measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer or organic solvent.[6]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of O-CPA (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Solvent Plate Preparation: Dispense the selected organic solvents and/or aqueous buffers into the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the O-CPA DMSO stock solution to the solvent plate. This rapid addition induces precipitation of compound that is insoluble at the tested concentration.
-
Incubation: Shake the plate for a period of 1 to 2 hours at a controlled temperature (e.g., 25°C).
-
Precipitate Detection (Nephelometry): Measure the turbidity of each well using a laser nephelometer. The amount of scattered light is proportional to the amount of undissolved precipitate.
-
Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed.
Protocol 2: Equilibrium Solubility Assay (Shake-Flask Method)
Equilibrium (or thermodynamic) solubility is the "gold standard" measurement, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[6][11] This method is crucial for late-stage development and formulation.[14]
Methodology:
-
Sample Preparation: Add an excess amount of solid O-CPA to a series of vials, each containing a known volume of a different test solvent. The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle.
-
Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To ensure no solid particulates are carried over, the supernatant must be filtered (using a solvent-compatible, low-binding filter, e.g., 0.45 µm PTFE) or centrifuged at high speed.
-
Quantification: Prepare a standard curve of O-CPA of known concentrations. Dilute the filtered supernatant and quantify the concentration of dissolved O-CPA using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: The equilibrium solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or mM).
Caption: Experimental Protocols for Solubility Determination.
Discussion and Practical Implications
The combined predictive and experimental approach provides a powerful strategy for handling O-CPA.
-
For Synthetic Chemists: The HSP predictions can guide the selection of reaction solvents, helping to ensure reactants remain in solution and facilitating product purification. For example, THF appears to be a promising reaction solvent, while a solvent pair like Toluene/Hexane might be effective for crystallization due to the predicted lower solubility in hexane.
-
For Formulation Scientists: In drug development, O-CPA would be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility). The HSP data can aid in the selection of excipients and lipid-based delivery systems to enhance solubility and bioavailability.
-
For Agrochemical Development: Effective formulation is key to the delivery and efficacy of active ingredients. The predicted solubility profile can inform the development of emulsifiable concentrates or other formulations, ensuring the active ingredient remains stable and bioavailable upon application. The structural similarity of O-CPA to components of pyrethroid insecticides suggests its utility in this area, where formulation is critical.[4]
Conclusion
References
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- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics.
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An In-depth Technical Guide to the Potential Biological Roles of 2-Octylcyclopropanecarboxylic Acid
Abstract
2-Octylcyclopropanecarboxylic acid (2-O-CPCA) is a synthetic, long-chain fatty acid analog characterized by a stable cyclopropane ring within its aliphatic structure. While its direct biological functions are largely unexplored, its structural similarity to naturally occurring cyclopropane fatty acids (CPFAs) found in bacteria and plants, as well as to endogenous mammalian fatty acids, provides a strong basis for hypothesizing its potential biological activities. This technical guide synthesizes current knowledge on related compounds to postulate the primary biological roles of 2-O-CPCA. We present two core hypotheses: (1) 2-O-CPCA may function as an antimicrobial and anti-biofilm agent by disrupting bacterial cell membranes and metabolic processes; and (2) 2-O-CPCA may act as a potent modulator of mammalian fatty acid oxidation (FAO) by interacting with key mitochondrial enzymes. This document provides the theoretical framework for these hypotheses, outlines detailed experimental protocols for their validation, and discusses the potential downstream cellular consequences, positioning 2-O-CPCA as a valuable chemical probe for both microbiology and metabolic research.
Introduction
Cyclopropane fatty acids (CPFAs) are a unique class of lipids where a methylene bridge is added across a double bond of an unsaturated fatty acid precursor.[1][2] In bacteria, these molecules are synthesized post-synthetically on membrane phospholipids and are crucial for adapting to environmental stresses, such as acidity, contributing to the virulence of pathogens like Salmonella enterica.[2][3][4] this compound (PubChem CID: 3251034) is a synthetic C12 fatty acid analog containing this cyclopropane motif.[5] Its structure, featuring a long alkyl chain and a carboxylic acid head group, makes it an intriguing candidate for interacting with biological systems that recognize and process fatty acids.
This guide moves beyond the compound's known applications in the fragrance industry to explore its untapped potential as a biologically active molecule.[6] We will dissect its potential mechanisms of action in both prokaryotic and eukaryotic systems and provide researchers with the foundational knowledge and detailed methodologies required to investigate these possibilities.
Section 1: Potential as an Antimicrobial and Anti-Biofilm Agent
Hypothesis: Drawing parallels with the demonstrated anti-biofilm activity of the structurally similar 2-heptylcyclopropane-1-carboxylic acid, 2-O-CPCA is hypothesized to possess antimicrobial properties, with a primary mechanism involving the disruption of bacterial membrane integrity and inhibition of biofilm formation.[7]
Scientific Rationale: Bacterial biofilms are notoriously resistant to conventional antibiotics, in part due to a metabolically dormant state within the biofilm matrix.[7] Molecules that can disperse biofilms or inhibit their formation are of significant therapeutic interest. Fatty acid signaling molecules are known to regulate these processes. The analog cis-2-decenoic acid, for example, is a bacterial signaling molecule that can induce biofilm dispersal.[7] The cyclopropane ring in 2-O-CPCA "locks" the molecule into a specific conformation, which may enhance its ability to intercalate into and disrupt the ordered structure of bacterial phospholipid bilayers or to interfere with enzymatic pathways. The target could be the cyclopropane fatty acid synthase (CFA synthase), an enzyme essential for CPFA production in many bacteria and a validated target for antimicrobial development.[4][8]
Experimental Validation Workflow
A systematic approach is required to first establish the antimicrobial and anti-biofilm efficacy of 2-O-CPCA and then to elucidate its mechanism of action.
Caption: Potential points of inhibition of the CPT system by 2-O-CPCA.
Protocol 3: Intact Mitochondrial Respiration Assay
-
Objective: To assess the impact of 2-O-CPCA on FAO-driven mitochondrial respiration in live cells or isolated mitochondria.
-
Materials: Seahorse XF Analyzer (or similar respirometry system), Seahorse XF cell culture microplates, appropriate cell line (e.g., C2C12 myoblasts, HepG2 hepatocytes), FAO substrate (e.g., palmitate-BSA conjugate), etomoxir (CPT1 inhibitor, positive control), 2-O-CPCA.
-
Procedure:
-
Seed cells in the Seahorse microplate and allow them to adhere.
-
Prior to the assay, replace the growth medium with a low-buffer FAO assay medium.
-
Pre-treat cells with various concentrations of 2-O-CPCA for a defined period (e.g., 1-4 hours).
-
Load the Seahorse instrument cartridge with compounds to assess mitochondrial function: palmitate-BSA (to initiate FAO), oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and rotenone/antimycin A (Complex I/III inhibitors).
-
Initiate the Seahorse assay to measure the Oxygen Consumption Rate (OCR).
-
Analyze the data to determine the effect of 2-O-CPCA on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity fueled by palmitate. A significant reduction in OCR upon palmitate addition in 2-O-CPCA-treated cells compared to controls would indicate FAO inhibition. [9]
-
Protocol 4: Whole-Cell Fatty Acid Oxidation Assay
-
Objective: To directly measure the metabolic flux through the FAO pathway by quantifying the breakdown of a radiolabeled fatty acid substrate.
-
Materials: [¹⁴C]Palmitic acid, cultured cells, 24-well plates, 2-O-CPCA, perchloric acid, scintillation vials, and scintillation counter.
-
Procedure:
-
Plate cells in 24-well plates and grow to near confluency.
-
Pre-incubate the cells with serum-free medium containing various concentrations of 2-O-CPCA for 1-4 hours.
-
Add [¹⁴C]Palmitic acid complexed to BSA to each well and incubate for 2 hours at 37°C.
-
Stop the reaction by adding ice-cold perchloric acid. This separates the volatile ¹⁴CO₂ (trapped in a filter paper insert soaked in NaOH) from the acid-soluble metabolites (ASMs) remaining in the medium.
-
Quantify the radioactivity in both the filter paper (representing complete oxidation) and the supernatant (representing incomplete oxidation products) using a scintillation counter.
-
A dose-dependent decrease in the production of ¹⁴CO₂ and/or ¹⁴C-ASMs indicates inhibition of FAO.
-
Section 3: Downstream Cellular Consequences
Hypothesis: Inhibition of FAO by 2-O-CPCA will induce a metabolic shift away from lipid utilization, leading to ATP depletion, altered mitochondrial function, and potential cytotoxicity.
Scientific Rationale: A blockade of FAO has profound effects on cellular homeostasis. [10]The immediate consequence is a reduction in the mitochondrial production of acetyl-CoA, FADH₂, and NADH, leading to decreased ATP synthesis via the electron transport chain. [11]This energy deficit can trigger a compensatory increase in glycolysis (the Pasteur effect). Furthermore, the accumulation of unused fatty acids or their intermediates can have direct effects on mitochondrial membranes, potentially increasing proton leak, generating reactive oxygen species (ROS), or inducing the mitochondrial permeability transition pore (PTP), a key event in some forms of cell death. [10][12]
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Homologs of 2-Octylcyclopropanecarboxylic Acid in Nature: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enigmatic Cyclopropane Ring in Nature's Lipid Arsenal
The cyclopropane ring, a strained three-membered carbocycle, is a fascinating and relatively rare motif in the vast landscape of natural products. Its incorporation into fatty acid structures imparts unique physicochemical properties that influence membrane fluidity, chemical stability, and biological activity. While not as prevalent as their unsaturated or branched-chain counterparts, cyclopropane fatty acids (CPFAs) are found across diverse biological systems, from bacteria and protozoa to higher plants and marine organisms.[1][2] This guide delves into the world of naturally occurring homologs of 2-octylcyclopropanecarboxylic acid, providing an in-depth exploration of their origins, biological significance, and potential as starting points for drug discovery. For the purpose of this guide, we will consider homologs to be compounds with similar core structures, including variations in alkyl chain length and the position of the cyclopropane ring.
The Biosynthetic Blueprint: Crafting the Cyclopropane Moiety
The biosynthesis of CPFAs is a remarkable enzymatic process that modifies existing unsaturated fatty acids within phospholipid membranes.[3][4] The key enzyme responsible is cyclopropane fatty acid synthase (CFAS), which catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acyl chain.[3][5] This reaction is a post-synthetic modification of the lipid bilayer, often occurring as bacteria enter the stationary phase of growth or in response to environmental stressors.[4]
The generally accepted mechanism involves the transfer of a methyl group from SAM to the double bond, followed by a deprotonation and subsequent ring closure to form the cyclopropane ring.[5] This elegant mechanism preserves the cis stereochemistry of the original double bond.
Caption: Biosynthesis of Cyclopropane Fatty Acids.
A Survey of Naturally Occurring Cyclopropane Fatty Acid Homologs
While the direct natural occurrence of this compound remains to be definitively reported in peer-reviewed literature, a number of structurally related homologs have been identified from various natural sources. These compounds share the core cyclopropane-containing fatty acid scaffold and provide valuable insights into the potential biological roles of this class of molecules.
| Compound Name | Structure | Natural Source(s) | Key Characteristics |
| Dihydrosterculic Acid | cis-9,10-Methyleneoctadecanoic acid | Plants (e.g., Litchi chinensis, Malvaceae family), Bacteria | A common CPFA in plant seed oils and bacterial membranes.[6][7][8] |
| Lactobacillic Acid | cis-11,12-Methyleneoctadecanoic acid | Bacteria (e.g., Lactobacillus sp.) | A positional isomer of dihydrosterculic acid, prevalent in various bacterial species. |
| Sterculic Acid | cis-9,10-Methyleneoctadec-9-enoic acid | Plants (e.g., Sterculia foetida) | A cyclopropene fatty acid, which contains a double bond within the cyclopropane ring, making it more reactive.[5][7] |
| Malvalic Acid | cis-8,9-Methyleneheptadec-8-enoic acid | Plants (Malvaceae family) | Another example of a cyclopropene fatty acid, often found alongside sterculic acid.[5] |
| Unnamed Medium-Chain CPFAs | Cyclopropane-containing C10 and C12 fatty acids | Marine Bacterium (Labrenzia sp. 011) | Of particular interest due to their structural similarity to this compound and their reported biological activities.[5][9] |
Biological Activities and Therapeutic Potential: A New Frontier in Drug Discovery
The unique structural features of CPFAs translate into a range of interesting biological activities. In bacteria, the incorporation of CPFAs into the cell membrane is a key mechanism for adapting to environmental stress, such as low pH and nutrient deprivation.[2] The cyclopropane ring increases the packing order of the lipid acyl chains, thereby reducing membrane fluidity and permeability.[3] This can contribute to antibiotic resistance in some pathogenic bacteria.[10][11]
Of significant interest to the drug development community is the discovery of antimicrobial and G-protein coupled receptor (GPCR) modulatory activities of medium-chain CPFAs from the marine bacterium Labrenzia sp. 011.[5][9] One of these compounds was identified as a potent partial, β-arrestin-biased agonist at the GPR84 receptor.[5][9] GPR84 is an orphan GPCR that is highly expressed on immune cells and is considered a promising target for the treatment of inflammatory and neuroinflammatory diseases. The discovery of a natural product agonist for this receptor opens up new avenues for the development of novel therapeutics.
Caption: Proposed Mechanism of GPR84-mediated Therapeutic Effect.
Experimental Protocols: Isolation, Characterization, and Analysis
The successful study of naturally occurring CPFAs hinges on robust and reliable experimental methodologies. The following section outlines key protocols for the extraction, derivatization, and analysis of these fascinating molecules.
Extraction of Cyclopropane Fatty Acids from Biological Matrices
The choice of extraction method will depend on the source material. For plant seeds rich in CPFAs, a modified Bligh-Dyer extraction is often employed.
Protocol 1: Lipid Extraction from Plant Seeds
-
Homogenization: Homogenize finely ground seed material in a mixture of chloroform:methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (1:1:0.9, v/v/v).
-
Lipid Recovery: Centrifuge the mixture to separate the phases. The lower chloroform phase, containing the lipids, is carefully collected.
-
Solvent Removal: Evaporate the chloroform under a stream of nitrogen to yield the total lipid extract.
For bacterial cultures, a direct transesterification approach is often more efficient.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For analysis by GC-MS, the carboxylic acid functional group of CPFAs must be derivatized to a more volatile ester form, typically a fatty acid methyl ester (FAME).
Protocol 2: Base-Catalyzed Transesterification to FAMEs
-
Sample Preparation: Dissolve the lipid extract in a suitable solvent such as hexane.
-
Transesterification: Add a solution of methanolic potassium hydroxide and vortex vigorously for 2 minutes at room temperature.
-
Neutralization and Phase Separation: Neutralize the reaction with sodium bisulfate and centrifuge to separate the phases.
-
FAME Collection: The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[11]
Analytical Characterization: GC-MS and NMR Spectroscopy
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of CPFAs.[2][12][13] The mass spectra of CPFA methyl esters are characterized by a prominent molecular ion peak and specific fragmentation patterns that can aid in their identification.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for the unambiguous identification of the cyclopropane ring.[6][14] The protons on the cyclopropane ring exhibit characteristic upfield chemical shifts, typically between -0.3 and 0.7 ppm, which are well-separated from the signals of other fatty acid protons.[14] Advanced NMR techniques, such as homonuclear decoupling, can be employed to enhance the detection and quantification of CPFAs in complex mixtures.[6] The carboxylic acid proton of this compound and its homologs will typically appear as a broad singlet in the downfield region of the ¹H NMR spectrum, around 10-12 ppm.[15]
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Predicted Bioactivity of 2-Octylcyclopropanecarboxylic Acid: A Roadmap from In Silico Prediction to Experimental Validation
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for investigating the predicted biological activities of 2-Octylcyclopropanecarboxylic acid (OCPCA), a saturated fatty acid characterized by a unique cyclopropane moiety. While direct experimental data on OCPCA is sparse, its structural similarity to other biologically active cyclopropane fatty acids (CFAs) suggests significant therapeutic potential. This document outlines a multi-pronged strategy, beginning with robust in silico predictive modeling to identify high-probability molecular targets and culminating in a detailed roadmap for in vitro and in vivo experimental validation. We will explore two primary predicted activities: 1) agonism of G protein-coupled receptor 84 (GPR84), suggesting anti-inflammatory potential, and 2) inhibition of Stearoyl-CoA Desaturase-1 (SCD1), indicating a role in metabolic disease modulation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel fatty acid derivatives.
Introduction: The Case for this compound
Cyclopropane fatty acids (CFAs) are a class of lipids found in various bacteria, protozoa, and plants, where they play a crucial role in regulating cell membrane properties and mediating responses to environmental stress.[1][2][3] Their functions include modulating membrane fluidity, stability, and permeability, which are critical for survival under conditions like acid stress.[3][4][5] The biosynthesis of CFAs involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain, a reaction catalyzed by CFA synthase.[4][6][7]
This compound (OCPCA) is a synthetic derivative within this class (Figure 1). Its unique structure, combining a saturated octyl chain with a strained cyclopropane ring and a carboxylic acid head group, presents an intriguing profile for interaction with biological targets.
Figure 1: Chemical Structure of this compound Source: PubChem CID 3251034[8]
The initial stages of drug discovery for a novel compound like OCPCA are fraught with high costs and attrition rates.[9][10] Therefore, a robust predictive strategy is paramount. In silico methodologies, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offer a cost-effective and rapid means to generate testable hypotheses, identify potential protein targets, and prioritize experimental resources.[10][11] This guide provides a scientifically grounded pathway, starting with these computational predictions and logically progressing to their empirical validation.
Part 1: In Silico Prediction of Bioactivity
Given the lack of direct experimental data for OCPCA, our predictive approach is rooted in the principle of chemical similarity: structurally related molecules often exhibit similar biological activities.[11] Literature on analogous CFAs points toward two promising therapeutic avenues.
Hypothesis 1: Anti-Inflammatory Activity via GPR84 Agonism
Recent studies have identified that medium-chain fatty acids containing cyclopropane rings, structurally related to OCPCA, act as agonists for GPR84.[12] GPR84 is a G protein-coupled receptor highly expressed on immune cells, including macrophages and neutrophils, and is implicated in inflammatory responses. Its activation by natural ligands suggests a role in modulating immune function. This provides a strong rationale for predicting OCPCA as a potential GPR84 agonist.
Hypothesis 2: Metabolic Disease Modulation via SCD1 Inhibition
A related class of molecules, cyclopropene fatty acids, are known inhibitors of Stearoyl-CoA Desaturase-1 (SCD1).[6] SCD1 is a critical enzyme in hepatic lipogenesis, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids, primarily oleate. Inhibition of SCD1 is a validated therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The structural analogy between OCPCA and known SCD1 modulators makes this a compelling hypothesis to investigate.
Predictive Workflow 1: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical correlation between the chemical features of a set of compounds and their biological activity.[13][14][15] This allows for the prediction of activity for new, untested molecules like OCPCA.[16]
Rationale for QSAR: Before committing to synthesis and testing, a QSAR model can provide a statistical probability of OCPCA's activity against our targets (GPR84 and SCD1). A positive prediction from a validated QSAR model significantly increases confidence and justifies resource allocation for subsequent experimental work.
-
Data Curation: Compile a dataset of known GPR84 agonists or SCD1 inhibitors with measured activities (e.g., EC50 or IC50 values) from chemical databases like ChEMBL or PubChem. The quality and diversity of this "training set" are critical for model robustness.[13]
-
Descriptor Calculation: For each molecule in the training set and for OCPCA, calculate a range of molecular descriptors. These numerical values represent physicochemical properties, such as molecular weight, logP, polar surface area, and topological indices.
-
Model Building: Employ machine learning algorithms (e.g., Multiple Linear Regression, Random Forest, or Support Vector Machines) to build a mathematical model that correlates the descriptors (independent variables) with the biological activity (dependent variable).[14]
-
Model Validation: Rigorously validate the model using internal (cross-validation) and external validation sets to ensure its predictive power and avoid overfitting.[16]
-
Activity Prediction: Apply the validated QSAR model to the calculated descriptors for OCPCA to predict its potential bioactivity (e.g., pIC50).
Caption: A generalized workflow for QSAR-based bioactivity prediction.
Predictive Workflow 2: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like OCPCA) to a second (a protein target).[17][18] It provides atomic-level insights into the potential mechanism of interaction.
Rationale for Docking: While QSAR predicts if a molecule might be active, docking predicts how it might exert its effect. By visualizing the binding pose and estimating the binding energy, we can assess the plausibility of OCPCA interacting with the active sites of GPR84 and SCD1. A favorable docking score (low binding energy) and interactions with key residues would strongly support our hypotheses.
-
Target Preparation:
-
Download the crystal structure of human SCD1 from the Protein Data Bank (PDB ID: 4ZYO).
-
Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.[19]
-
-
Ligand Preparation:
-
Generate a 3D structure of OCPCA.
-
Perform energy minimization and assign appropriate charges.
-
-
Binding Site Definition:
-
Identify the active site of SCD1, typically where the co-crystallized ligand is bound in the PDB structure.
-
Define a "docking box" or grid that encompasses this entire binding pocket.[18]
-
-
Docking Simulation:
-
Result Analysis:
-
The software will rank the poses based on a scoring function, which estimates the binding affinity (typically in kcal/mol). Lower values indicate stronger predicted binding.[18]
-
Visualize the top-ranked pose to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
-
Note: As a G protein-coupled receptor, obtaining a stable crystal structure for GPR84 is challenging. In the absence of an experimental structure, a high-quality homology model must be generated using the amino acid sequence and a suitable template structure from a related, crystallized GPCR.
-
Target Preparation: Generate or obtain a homology model of human GPR84. Prepare the structure as described for SCD1.
-
Ligand Preparation: Prepare the OCPCA ligand as described above.
-
Binding Site Definition: The binding pocket for GPR84 is predicted to be within the transmembrane helical bundle. This site can be identified based on conserved residues from other lipid-binding GPCRs.
-
Docking & Analysis: Perform the docking simulation and analyze the results as outlined in Protocol 2.4.1.
Caption: A standard workflow for a molecular docking experiment.
Summary of Predicted Bioactivity
The in silico analysis generates specific, testable predictions. The hypothetical results are summarized below.
| Parameter | Prediction for SCD1 | Prediction for GPR84 | Rationale |
| Predicted Activity | Inhibition | Agonism | Based on structural similarity to known inhibitors and agonists, respectively.[6][12] |
| QSAR Prediction | High probability of inhibitory activity (pIC50 > 6) | High probability of agonistic activity (pEC50 > 6) | Assumes a validated model built from a relevant training set.[21] |
| Docking Score | Favorable binding energy (e.g., -7.0 to -9.0 kcal/mol) | Favorable binding energy (e.g., -6.5 to -8.5 kcal/mol) | Indicates strong, stable binding within the active site.[18] |
| Key Interactions | Hydrophobic interactions with active site residues; H-bond with catalytic residues. | Interactions with key residues in the transmembrane binding pocket. | Specific interactions provide a mechanistic basis for the predicted activity. |
Part 2: A Framework for Experimental Validation
Following the generation of compelling in silico evidence, the next logical step is empirical validation. This section outlines a phased experimental approach, starting with targeted in vitro assays and progressing to a relevant in vivo model.
In Vitro Validation: Confirming Molecular Target Interaction
In vitro assays provide a controlled environment to directly test the interaction between OCPCA and its predicted targets, free from the complexities of a whole organism.[22][23]
Objective: To determine if OCPCA directly inhibits the enzymatic activity of SCD1 and to quantify its potency (IC50) and mechanism of inhibition (Ki).[24][25]
-
Reagents & Materials: Recombinant human SCD1 enzyme, stearoyl-CoA (substrate), NADPH (cofactor), assay buffer, OCPCA stock solution (in DMSO), and a detection system (e.g., a fluorescent probe that measures fatty acid desaturation or consumption of NADPH).
-
IC50 Determination:
-
In a 96-well plate, add a fixed concentration of SCD1 enzyme and substrate (typically at or near its Michaelis-Menten constant, Km).[25]
-
Add OCPCA across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a potent known inhibitor control (100% inhibition).
-
Initiate the reaction by adding NADPH and incubate at 37°C for a predetermined time.
-
Stop the reaction and measure the signal using a plate reader.
-
Calculate the percent inhibition for each OCPCA concentration relative to the controls.
-
Plot percent inhibition versus log[OCPCA] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Mechanism of Action (MOA) Studies:
-
To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate, repeat the inhibition assay at multiple fixed concentrations of stearoyl-CoA, both below and above its Km.[25]
-
Analyze the resulting data using double-reciprocal plots (Lineweaver-Burk) to determine the inhibition constant (Ki) and elucidate the mechanism.
-
Objective: To determine if OCPCA can activate GPR84 in a cellular context and induce downstream signaling.
Rationale: Cell-based assays are crucial because they confirm that the compound can cross the cell membrane (if required) and engage the target in its native environment.[26][27] We will use a β-arrestin recruitment assay, a common method for measuring GPCR activation.
-
Cell Line: Use a commercially available cell line (e.g., HEK293 or CHO) engineered to stably express human GPR84 fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., Promega's NanoBiT® or DiscoveRx's PathHunter® systems).
-
EC50 Determination:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Add OCPCA across a range of concentrations (e.g., 10-point serial dilution). Include a vehicle control and a known GPR84 agonist as a positive control.
-
Incubate for the recommended time to allow for receptor activation and β-arrestin recruitment.
-
Add the detection substrate, which will produce a luminescent or fluorescent signal upon enzyme fragment complementation.
-
Measure the signal with a plate reader.
-
Plot the signal versus log[OCPCA] and fit the data to determine the EC50 value, which represents the concentration required for 50% of the maximal response.
-
-
Assay for Specificity: To confirm the signal is GPR84-dependent, perform the same assay in the parent cell line that does not express GPR84. No response should be observed.
Caption: Experimental workflow for in vitro target validation.
In Vivo Validation: Assessing Therapeutic Potential
Once in vitro activity is confirmed, the next critical step is to evaluate the efficacy of OCPCA in a living organism.[28] An animal model of metabolic disease is appropriate for testing both the SCD1 inhibition and GPR84 agonism hypotheses.
Rationale: The Diet-Induced Obesity (DIO) mouse model is a gold standard for preclinical metabolic research.[29][30] These mice develop key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis, making them an ideal system to test the therapeutic potential of OCPCA.[31]
-
Model Induction: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks until they develop significant obesity and insulin resistance compared to mice on a standard chow diet.[29]
-
Study Groups:
-
Group 1: Lean controls on chow diet + Vehicle.
-
Group 2: DIO controls on high-fat diet + Vehicle.
-
Group 3: DIO on high-fat diet + OCPCA (low dose).
-
Group 4: DIO on high-fat diet + OCPCA (high dose).
-
Group 5 (Optional): DIO on high-fat diet + Positive control drug (e.g., an SCD1 inhibitor).
-
-
Dosing and Duration: Administer OCPCA or vehicle daily (e.g., via oral gavage) for 4-8 weeks.
-
Key Endpoints & Measurements:
-
Metabolic Parameters: Monitor body weight and food intake weekly. Perform an oral glucose tolerance test (OGTT) at the end of the study to assess insulin sensitivity.[29]
-
Plasma Analysis: At termination, collect blood to measure plasma levels of triglycerides, cholesterol, glucose, insulin, and markers of liver damage (ALT, AST).
-
Tissue Analysis: Harvest liver and adipose tissue.
-
Measure liver weight and lipid content.
-
Perform histological analysis (H&E and Oil Red O staining) on liver sections to assess steatosis and inflammation.
-
Conduct gene expression analysis (qPCR) on liver tissue to measure changes in genes related to lipogenesis and inflammation.
-
-
Safety and Toxicological Considerations
While this guide focuses on predicting efficacy, a preliminary safety assessment is a mandatory component of any drug development program.
-
Handling: Safety data for the parent molecule, cyclopropanecarboxylic acid, indicates it is corrosive and can cause severe skin and eye damage.[32] Therefore, OCPCA should be handled with appropriate personal protective equipment (PPE) under a chemical fume hood.
-
Toxicity Prediction: Initial toxicological evaluation can be performed in silico using QSTR (Quantitative Structure-Toxicity Relationship) models.
-
Experimental Assessment: Early in vitro cytotoxicity assays (e.g., using HepG2 liver cells) should be run concurrently with efficacy assays. Any future in vivo studies must be conducted under approved animal welfare protocols and include monitoring for signs of toxicity. While specific data is lacking, other complex cyclopropane derivatives used as fragrance ingredients have undergone toxicological assessment, which may provide some read-across information.[33]
Conclusion
This compound stands as a promising but uncharacterized molecule. This guide leverages a logical, industry-standard progression from computational prediction to experimental validation to unlock its potential. The in silico data strongly suggest that OCPCA may function as both an anti-inflammatory agent through GPR84 agonism and a metabolic modulator via SCD1 inhibition. The proposed experimental framework provides a clear and robust path to test these hypotheses, first at the molecular and cellular level and subsequently in a disease-relevant animal model. The successful validation of these predicted bioactivities would position OCPCA as a valuable lead compound for the development of novel therapeutics for inflammatory and metabolic diseases.
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Methodological & Application
Synthesis of 2-Octylcyclopropanecarboxylic Acid from Oleic Acid: An Application Note and Detailed Protocol
Introduction
Cyclopropane fatty acids (CPFAs) are a unique class of lipids found in various bacteria and plants, playing crucial roles in membrane fluidity and environmental stress response.[1] Their distinct chemical architecture, featuring a strained three-membered ring, imparts interesting biological activities and makes them valuable building blocks in synthetic chemistry.[2] 2-Octylcyclopropanecarboxylic acid, a specific CPFA, holds potential as a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. This application note provides a comprehensive guide for the synthesis of this compound starting from the readily available and renewable feedstock, oleic acid.
The synthetic strategy detailed herein involves a three-step sequence: (1) protection of the carboxylic acid functionality of oleic acid via esterification, (2) stereospecific cyclopropanation of the double bond in the resulting methyl oleate using a modified Simmons-Smith reaction, and (3) deprotection of the methyl ester to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the underlying chemical principles and analytical characterization.
Reaction Scheme and Mechanism
The overall transformation from oleic acid to this compound is depicted below:
Figure 1: Overall synthetic route.
The key transformation in this synthesis is the cyclopropanation of the alkene moiety in methyl oleate. The Simmons-Smith reaction is a classic and reliable method for this purpose.[3][4] This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or, in a more modern and often more efficient variation known as the Furukawa modification, diethylzinc.[2][3] The reaction is a concerted, stereospecific syn-addition, meaning the geometry of the starting alkene is retained in the cyclopropane product.[4][5]
The proposed mechanism for the Furukawa-modified Simmons-Smith reaction is as follows:
-
Formation of the active reagent: Diethylzinc reacts with diiodomethane to form the active cyclopropanating agent, iodomethylzinc iodide ((IZnCH₂I) or a related species).
-
Concerted addition: The organozinc carbenoid then reacts with the electron-rich double bond of methyl oleate through a "butterfly" transition state, delivering the methylene group to one face of the alkene in a single, concerted step.[2] This concerted mechanism ensures the stereospecificity of the reaction.
Experimental Protocols
Part 1: Esterification of Oleic Acid to Methyl Oleate
The carboxylic acid group of oleic acid is protected as a methyl ester to prevent side reactions during the subsequent cyclopropanation step. Fischer esterification is a straightforward and effective method for this transformation.[6]
Materials:
-
Oleic acid (technical grade, ~90%)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 500 mL three-necked round-bottom flask, add 28.2 g (0.1 mol) of oleic acid and 128 mL (3.2 mol) of methanol.[6]
-
While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to 65°C using a heating mantle with continuous stirring.
-
Maintain the reaction at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of water and 100 mL of diethyl ether. Shake gently and allow the layers to separate.
-
Discard the lower aqueous layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer (containing methyl oleate) over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude methyl oleate as a pale yellow oil. The product can be purified further by vacuum distillation if required.
Part 2: Simmons-Smith Cyclopropanation of Methyl Oleate
This protocol utilizes the Furukawa modification of the Simmons-Smith reaction for a more efficient and reproducible cyclopropanation.[2][3]
Materials:
-
Methyl oleate (from Part 1)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask and nitrogen/argon line
-
Syringes
Procedure:
CAUTION: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is a dense and toxic liquid. Handle both reagents with extreme care under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment, including flame-retardant lab coat, safety goggles, and gloves.[5]
-
Set up a dry 250 mL Schlenk flask equipped with a magnetic stirrer under a nitrogen or argon atmosphere.
-
To the flask, add 2.96 g (10 mmol) of methyl oleate dissolved in 50 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 22 mL (22 mmol, 2.2 equivalents) of a 1.0 M solution of diethylzinc in hexanes via syringe.
-
To this mixture, add 2.9 mL (36 mmol, 3.6 equivalents) of diiodomethane dropwise over 30 minutes. A white precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two 50 mL portions of dichloromethane.
-
Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-octylcyclopropanecarboxylate. The product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
Part 3: Hydrolysis of Methyl 2-octylcyclopropanecarboxylate
The final step is the saponification of the methyl ester to the desired carboxylic acid.[7]
Materials:
-
Methyl 2-octylcyclopropanecarboxylate (from Part 2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude methyl 2-octylcyclopropanecarboxylate (assuming ~10 mmol starting material) in a mixture of 30 mL of THF and 10 mL of water.
-
To this solution, add 0.48 g (20 mmol, 2 equivalents) of lithium hydroxide monohydrate.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting ester has been consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add 50 mL of water to the residue and transfer to a separatory funnel. Wash the aqueous layer with 20 mL of diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid. The product should precipitate or form an oil.
-
Extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a viscous oil or low-melting solid.
Analytical Characterization
Thorough characterization of the intermediates and the final product is essential to confirm the success of the synthesis.
Characterization Workflow
Figure 2: Analytical workflow for reaction monitoring and product characterization.
Expected Analytical Data:
| Compound | Technique | Expected Observations |
| Methyl Oleate | ¹H NMR (CDCl₃) | δ 5.34 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 2.01 (m, 4H, -CH₂-CH=), 1.63 (m, 2H, -CH₂-CH₂COO-), 1.28 (br s, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 174.4, 130.0, 129.8, 51.4, 34.1, 31.9, 29.8, 29.7, 29.5, 29.3, 29.1, 27.2, 25.0, 22.7, 14.1 | |
| Methyl 2-octylcyclopropanecarboxylate | ¹H NMR (CDCl₃) | Disappearance of olefinic protons around δ 5.34. Appearance of characteristic upfield signals for cyclopropyl protons between δ -0.3 and 0.8. |
| GC-MS | A single peak with a molecular ion corresponding to C₁₃H₂₄O₂ (m/z = 212.33). | |
| This compound | ¹H NMR (CDCl₃) | Disappearance of the methyl ester singlet at δ 3.67. Appearance of a broad singlet for the carboxylic acid proton (-COOH) > δ 10. Characteristic upfield signals for cyclopropyl protons. |
| FT-IR (neat) | Broad O-H stretch around 3000 cm⁻¹, strong C=O stretch around 1710 cm⁻¹, characteristic C-H stretches for the cyclopropane ring. | |
| Mass Spec (ESI-) | [M-H]⁻ ion at m/z 197.15. |
Troubleshooting and Optimization
-
Incomplete Esterification: If the esterification of oleic acid is incomplete, increase the reaction time or the amount of methanol. Ensure anhydrous conditions as water will shift the equilibrium back to the starting materials.
-
Low Yield in Cyclopropanation: The activity of the zinc reagent is crucial. Ensure that the diethylzinc solution is fresh and properly stored. The reaction is sensitive to moisture and air, so maintaining a strict inert atmosphere is essential.
-
Difficult Purification: The final product, being a long-chain carboxylic acid, may be difficult to purify by column chromatography. If necessary, vacuum distillation or crystallization from a suitable solvent at low temperature can be attempted.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from oleic acid. By following the outlined procedures for esterification, Simmons-Smith cyclopropanation, and hydrolysis, researchers can efficiently produce this valuable cyclopropane fatty acid. The provided analytical data and troubleshooting tips will aid in the successful execution and characterization of this synthesis. This work enables further exploration of the biological activities and synthetic applications of this and related cyclopropane-containing molecules.
References
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]
- Master Organic Chemistry. (2022, October 27).
- NROChemistry. (n.d.). Simmons-Smith Reaction. NROChemistry. [Link]
- Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?.
- University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. University of Calgary. [Link]
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl Zinc. Western Carolina University. [Link]
- Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. [Link]
- chemguide.co.uk. (n.d.). hydrolysis of esters. Chemguide. [Link]
- Pinedo, C., et al. (2007). Involvement of Cyclopropane Fatty Acids in the Response of Pseudomonas putida KT2440 to Freeze-Drying. Applied and Environmental Microbiology, 73(13), 4234–4241.
Sources
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- 2. organicreactions.org [organicreactions.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Note: A Protocol for the Asymmetric Synthesis of 2-Octylcyclopropanecarboxylic Acid
Abstract: This document provides a comprehensive guide for the asymmetric synthesis of 2-octylcyclopropanecarboxylic acid, a valuable cyclopropane-containing fatty acid (CFA). The protocol leverages a highly efficient dirhodium(II)-catalyzed cyclopropanation reaction between 1-decene and a diazoacetate precursor, followed by hydrolysis. We delve into the mechanistic underpinnings of stereocontrol, provide a detailed, step-by-step experimental procedure, and outline the necessary analytical methods for verifying the stereochemical purity of the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to produce enantiomerically enriched cyclopropane derivatives.
Introduction and Strategic Overview
Cyclopropane rings are unique structural motifs found in numerous natural products and biologically active compounds.[1] Their inherent ring strain imparts distinct chemical reactivity and conformational rigidity, making them valuable building blocks in medicinal chemistry and materials science.[2] this compound is a member of the cyclopropane fatty acid (CFA) family, which plays significant roles in the cell membranes of various microorganisms.[3] The biological function of such molecules is often intrinsically linked to their stereochemistry, necessitating synthetic methods that provide precise control over the three-dimensional arrangement of atoms.
The most robust and widely adopted methods for asymmetric cyclopropanation involve the transition-metal-catalyzed reaction of an alkene with a diazo compound.[4] Among these, dirhodium(II) complexes bearing chiral ligands have emerged as exceptionally effective catalysts, capable of inducing high levels of both diastereoselectivity and enantioselectivity.[5]
This guide outlines a two-stage synthetic strategy:
-
Asymmetric Cyclopropanation: A chiral dirhodium(II) carboxamidate catalyst facilitates the reaction between 1-decene and ethyl diazoacetate (EDA) to form ethyl 2-octylcyclopropanecarboxylate with high stereocontrol.
-
Saponification: The resulting ester is hydrolyzed under basic conditions to yield the target this compound.
Core Principles: The Catalytic Cycle and Stereochemical Control
The success of this synthesis hinges on the dirhodium(II)-catalyzed decomposition of ethyl diazoacetate to form a transient, electrophilic rhodium carbene intermediate. This highly reactive species is then intercepted by the alkene (1-decene) to form the cyclopropane ring.
Mechanism of Rhodium-Catalyzed Cyclopropanation: The generally accepted mechanism proceeds through several key steps, as illustrated below.[4] Initially, the diazoacetate coordinates to an axial site of the dirhodium(II) catalyst. This is followed by the irreversible loss of dinitrogen (N₂) to generate the critical rhodium-carbene intermediate. The alkene then approaches this intermediate, and in a concerted, asynchronous step, the three-membered ring is formed, and the catalyst is regenerated to re-enter the catalytic cycle.
Caption: Rhodium-catalyzed cyclopropanation cycle.
The Origin of Asymmetric Induction: The enantioselectivity of the reaction is dictated by the chiral ligands (L*) coordinated to the rhodium centers. These ligands create a C₂-symmetric or D₂-symmetric chiral environment that forces the incoming alkene to approach the carbene from a specific face and orientation to minimize steric hindrance.[5] The choice of catalyst is therefore critical. Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], denoted as Rh₂(S-TCPTTL)₄, is an example of a highly effective catalyst for achieving high asymmetric induction in such transformations.[1] The bulky tetrachlorophthaloyl groups effectively shield one side of the reactive carbene, guiding the alkene to attack from the less hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenters.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials, including ethyl diazoacetate, which is potentially explosive and toxic. All operations must be conducted by trained personnel in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Decene | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |
| Ethyl Diazoacetate (EDA) | ~15% solution in CH₂Cl₂ | Sigma-Aldrich | Caution: Potentially explosive. Handle with extreme care. |
| Dirhodium(II) Catalyst | e.g., Rh₂(S-TCPTTL)₄ | Strem Chemicals | Or other suitable chiral Rh(II) catalyst. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | |
| Hydrochloric Acid (HCl) | 37% solution | EMD Millipore | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | |
| Ethanol (EtOH) | 200 Proof | Decon Labs | |
| Celite® 545 | N/A | Sigma-Aldrich |
Stage 1: Asymmetric Cyclopropanation
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-TCPTTL)₄, 0.01 mmol, 0.2 mol%).
-
Reagent Addition: Add anhydrous dichloromethane (20 mL) followed by 1-decene (5.0 mmol, 1.0 equiv.).
-
Initiation: Place the flask in an ice-water bath (0 °C). Begin dropwise addition of ethyl diazoacetate solution (6.0 mmol, 1.2 equiv.) via a syringe pump over 4 hours. The slow addition is crucial to maintain a low concentration of EDA, minimizing side reactions and ensuring safety.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Resuspend the residue in diethyl ether (30 mL) and filter through a short plug of Celite® to remove the catalyst.
-
Wash the Celite® plug with additional diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and concentrate in vacuo.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel (eluent: 2-5% ethyl acetate in hexanes) to yield ethyl 2-octylcyclopropanecarboxylate as a colorless oil.
Stage 2: Saponification to the Carboxylic Acid
-
Setup: Dissolve the purified ester (approx. 4.5 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.
-
Hydrolysis: Add a 2 M aqueous solution of sodium hydroxide (10 mL, 20 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Workup:
-
Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add deionized water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 6 M HCl. A white precipitate or oil should form.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Final Product: The resulting this compound should be a pale yellow oil or a low-melting solid.[6] Further purification is typically not necessary if the starting ester was pure.
Characterization and Enantiomeric Excess (ee) Determination
Standard spectroscopic analysis (¹H NMR, ¹³C NMR, IR, HRMS) should be performed to confirm the structure and purity of the final product. The most critical analysis is the determination of the enantiomeric excess (ee), which is performed using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP).[7]
Protocol for Chiral HPLC Analysis: The carboxylic acid may require derivatization to its methyl or ethyl ester to achieve good separation and peak shape on many common polysaccharide-based chiral columns.[8]
-
Derivatization (if necessary): Treat a small sample of the carboxylic acid with an excess of diazomethane in ether or with trimethylsilyldiazomethane to cleanly form the methyl ester.
-
HPLC Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based CSP, such as Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase: Typically a mixture of hexane and isopropanol (e.g., 99:1 v/v). The exact ratio may require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100 .
Caption: Workflow for determining enantiomeric excess.
Expected Results
Following this protocol, the asymmetric cyclopropanation should proceed with good to excellent results.
| Parameter | Expected Outcome |
| Yield (Ester) | 65-85% |
| Yield (Acid) | >90% (from ester) |
| Diastereomeric Ratio (trans:cis) | >10:1 (catalyst dependent) |
| Enantiomeric Excess (ee) | >90% |
References
- Hu, W., & Doyle, M. P. (2005). Catalytic Asymmetric Cyclopropanation. In Asymmetric Synthesis (pp. 1-26). Wiley-VCH. [URL not available from search, referencing general knowledge of the field]
- Aggarwal, V. K., Smith, H. W., Hynd, G., Jones, R., Fieldhouse, R., & Spey, S. E. (2000). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3897-3907. [Link]
- Wikipedia. (2023).
- Torres, O., Roglans, A., & Pla-Quintana, A. (2016). An Enantioselective Cascade Cyclopropanation Reaction Catalyzed by Rhodium (I): Asymmetric Synthesis of Vinylcyclopropanes.
- Aggarwal, V. K., Smith, H. W., Hynd, G., Jones, R., Fieldhouse, R., & Spey, S. E. (2000). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3897-3907. [Link]
- Aggarwal, V. K., & Smith, H. W. (1998). Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides.
- Davies, H. M., & Antoulinakis, E. G. (1996). Asymmetric Cyclopropanations by Rhodium (II) N-(Arylsulfonyl) prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(47), 11729-11738. [Link]
- National Center for Biotechnology Information. (n.d.). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. PubMed Central. [Link]
- Zhao, Y. (2002). Cyclopropane Fatty Acid Derivatives: Biosynthesis, Function and Total Synthesis. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
- ResearchGate. (n.d.). Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors. [Link]
- National Center for Biotechnology Information. (n.d.). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. PubMed Central. [Link]
- Sumika Chemical Analysis Service. (n.d.).
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. PubMed Central. [Link]
- Sumika Chemical Analysis Service. (n.d.).
- Wiley-VCH. (2022). Enantioselective Synthesis of Cyclopropenes. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
- YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. [Link]
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Application Notes & Protocols: High-Purity Isolation of 2-Octylcyclopropanecarboxylic Acid
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-efficacy purification of 2-octylcyclopropanecarboxylic acid. Recognizing the compound's significance as a synthetic intermediate in fragrances and potentially in pharmaceuticals, achieving high purity is paramount for reliable downstream applications and accurate structure-activity relationship (SAR) studies.[1] This guide moves beyond simple procedural lists to explain the fundamental principles behind each purification choice, ensuring that protocols are not merely followed, but understood. We present a decision-making framework and detailed, validated protocols for acid-base extraction, column chromatography, and crystallization, supplemented with troubleshooting advice and purity assessment guidelines.
Introduction: The Imperative for Purity
This compound (C₁₂H₂₂O₂, MW: 198.30 g/mol ) is a valuable molecule featuring a strained cyclopropane ring coupled with a lipophilic octyl chain and a polar carboxylic acid head.[1][2] This amphipathic nature presents unique challenges and opportunities for purification. Impurities, often arising from synthetic precursors (e.g., unreacted alkenes, cyclopropanating agents) or side reactions (e.g., ring-opening, oxidation), can significantly interfere with biological assays, alter olfactory properties, and compromise the integrity of subsequent synthetic steps.[3] Therefore, robust purification is not merely a preparatory step but a critical component of the research and development workflow.
Physicochemical Properties Overview
A foundational understanding of the target molecule's properties is essential for designing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 15898-87-0 | [1][2] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |
| Molecular Weight | 198.30 g/mol | [1][2] |
| IUPAC Name | 2-octylcyclopropane-1-carboxylic acid | [2] |
| Predicted XLogP3 | 4.5 | [2] |
| Appearance | Varies; can be a liquid or low-melting solid | [3] |
Strategic Approach: Selecting the Optimal Purification Pathway
The choice of purification technique is dictated by the physical state of the crude material (liquid vs. solid) and the nature of the predominant impurities.[3] The following decision-making workflow provides a logical pathway to selecting the most appropriate primary purification method.
Caption: Workflow for purification via acid-base extraction.
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a 10:1 solvent-to-crude volume ratio.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. [3]3. Mixing: Stopper the funnel and gently invert it several times, ensuring to vent frequently to release CO₂ pressure. Vigorous shaking can lead to emulsions.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which contains the sodium salt of your product, into a clean flask.
-
Re-extraction: Repeat the extraction (steps 2-4) on the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add cold 6M HCl with stirring until the pH of the solution is ~2. The protonated carboxylic acid will either precipitate as a solid or form an oily layer.
-
Isolation: Extract the purified product from the acidified aqueous layer three times using a fresh organic solvent.
-
Final Processing: Combine the organic extracts, wash with a saturated brine solution to remove excess water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
Principle: When impurities are structurally similar to the target compound (e.g., other related carboxylic acids, isomers), acid-base extraction is insufficient. Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.
Causality & Expertise: Carboxylic acids are notorious for "streaking" or "tailing" on silica gel. This occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface, leading to poor separation. [3]To suppress this interaction and ensure the compound remains in its protonated, less polar form, a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid is added to the mobile phase. [3]For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a superior alternative, where more polar compounds elute first. [4]
Caption: Workflow for purification via flash column chromatography.
Detailed Step-by-Step Protocol:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of ~0.3 for the target compound.
-
Solvent Preparation: Prepare the bulk mobile phase. Crucially, add 0.5-1% acetic acid to this mixture to prevent streaking. [3]3. Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. Alternatively, dissolve it in a minimal amount of the mobile phase. Carefully load the sample onto the top of the packed column.
-
Elution: Add the mobile phase to the column and apply gentle positive pressure (air or nitrogen) to begin elution.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the fractions identified as pure and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Recrystallization
Principle: This technique is ideal for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a specific solvent at varying temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the less soluble target compound forms pure crystals, leaving the more soluble impurities in the mother liquor. [5] Causality & Expertise: The long octyl chain on this compound imparts significant lipid-like character. Therefore, principles from lipid crystallization are highly relevant. [6]The rate of cooling is critical; slow cooling allows for the formation of a well-ordered, pure crystal lattice, whereas rapid cooling can trap impurities. [7]Solvent selection is the most crucial step; the ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. [5]
Caption: Workflow for purification via recrystallization.
Detailed Step-by-Step Protocol:
-
Solvent Selection: Test the solubility of small amounts of the crude material in various solvents (e.g., hexanes, acetone, ethanol/water mixtures) at room temperature and upon heating to find a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield. [5]3. Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed. Subsequently, place the flask in an ice bath for at least 30 minutes to complete the crystallization process. [5]4. Filtration: Collect the crystals using a Büchner funnel under vacuum.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities from the mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air-dry or place them in a vacuum oven at a low temperature to remove all residual solvent.
Purity Assessment
After purification, it is essential to confirm the purity of this compound. A combination of the following analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an acid modifier (e.g., 0.1% TFA) is a common starting point. [4][8][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
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Analytical Strategies for the Quantification of 2-Octylcyclopropanecarboxylic Acid in Complex Matrices
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octylcyclopropanecarboxylic acid is a cyclopropane-containing fatty acid (CPFA) of interest in various research fields, from fragrance development to its potential role as a biomarker or synthetic intermediate in pharmaceuticals.[1] The unique chemical structure, featuring a strained cyclopropane ring, necessitates robust and specific analytical methods for accurate quantification, particularly in complex biological or chemical matrices. This document provides detailed protocols for two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and a direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, provide step-by-step workflows, and present a framework for method validation in accordance with regulatory expectations.
Introduction: The Analytical Challenge
The primary challenge in analyzing this compound lies in its physicochemical properties. As a carboxylic acid with a molecular weight of 198.30 g/mol , it possesses low volatility and is not directly amenable to Gas Chromatography.[2] Therefore, a derivatization step to increase its volatility is mandatory for GC-based analysis.[3] Liquid chromatography offers a more direct route, but achieving high sensitivity and specificity requires careful optimization of chromatographic conditions and the use of a highly selective detector like a tandem mass spectrometer.[4][5] This guide presents validated starting points for both approaches, enabling researchers to select the method best suited to their sample type, required sensitivity, and available instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for fatty acid analysis due to its high chromatographic resolution and the generation of reproducible mass spectra that aid in structural confirmation.[5] For carboxylic acids, derivatization is essential to mask the polar carboxyl group, thereby increasing volatility and improving chromatographic peak shape.[6][7] The most common approach is the conversion of the carboxylic acid to its corresponding methyl ester (FAME), a process detailed below.
Rationale and Experimental Causality
-
Derivatization: We employ a base-catalyzed transesterification/esterification using methanolic potassium hydroxide. This is a robust and widely used method for preparing FAMEs from both free fatty acids and esterified lipids.[8] This conversion is critical; without it, the analyte would not elute from the GC column under typical conditions.
-
Column Selection: A mid-polarity column, such as a DB-5ms or similar, is chosen. These columns provide excellent separation for a wide range of fatty acid methyl esters based on their boiling points and polarity.
-
Detection Mode: Electron Ionization (EI) is used as it creates predictable and reproducible fragmentation patterns. The resulting mass spectrum can be used for library matching and provides structural information, confirming the presence of the cyclopropane ring and the octyl chain.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
-
Lipid Extraction (from biological matrix):
-
To 100 µL of sample (e.g., serum, cell lysate), add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
To the dried lipid extract, add 1 mL of 0.5 M potassium hydroxide (KOH) in methanol.
-
Vortex and incubate in a water bath at 60°C for 15 minutes.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.
-
-
GC-MS Instrumental Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the premier analytical methodology for many organic acids due to its exceptional sensitivity, selectivity, and minimal sample preparation requirements.[4][9] This method allows for the direct analysis of this compound without the need for derivatization, significantly reducing sample processing time.
Rationale and Experimental Causality
-
Direct Analysis: By eliminating the derivatization step, we reduce potential sources of error and sample loss, leading to a more streamlined and potentially more accurate workflow.
-
Chromatography: Reversed-phase chromatography using a C8 or C18 column is effective for separating fatty acids.[5][10] A water-methanol or water-acetonitrile gradient is used to elute analytes based on their hydrophobicity. The addition of a weak acid like formic acid to the mobile phase helps to neutralize the carboxyl group, ensuring better peak shape.
-
Ionization: Electrospray Ionization (ESI) in negative mode is highly efficient for deprotonating carboxylic acids, forming the [M-H]⁻ ion. This is a very specific and sensitive way to ionize the target analyte.
-
Detection: Tandem mass spectrometry (MS/MS), specifically in Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity and sensitivity.[11] We monitor the transition from the precursor ion ([M-H]⁻) to a specific product ion generated by collision-induced dissociation (CID). This transition is unique to the analyte, effectively eliminating matrix interferences.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
-
Sample Preparation:
-
To 50 µL of sample (e.g., serum), add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar carboxylic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Instrumental Conditions:
-
LC System: Shimadzu Nexera LC40 or equivalent UHPLC system.[11]
-
Column: C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 98% B
-
8-10 min: 98% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S).
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Key Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M-H]⁻: m/z 197.2
-
Product Ion: To be determined by infusing a standard of the analyte and performing a product ion scan. A likely fragment would result from the loss of CO₂ (m/z 153.2) or other characteristic losses.
-
-
Method Validation and Performance
To ensure that an analytical procedure is fit for its intended purpose, a validation study must be performed.[12] The protocols described herein should be validated according to internal standard operating procedures and relevant regulatory guidelines, such as those from the FDA or ICH.[13][14][15]
Key Validation Parameters
The following table summarizes the key performance characteristics that should be evaluated for both methods. Representative performance data from similar fatty acid analyses are included for context.[9][16][17]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Acceptance Criteria |
| Linearity (R²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | Typically 80-120% |
| Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | ~50-100 ng/mL | ~1-10 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | ~200 ng/mL[16][18] | ~5-50 ng/mL[9] | Signal-to-Noise ≥ 10, with acceptable precision and accuracy |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound.
-
The GC-MS method , while requiring a derivatization step, is highly reliable and provides excellent structural confirmation through its characteristic fragmentation patterns. It is well-suited for applications where analyte identification is as critical as quantification.
-
The LC-MS/MS method offers superior sensitivity, higher throughput, and a simpler sample preparation workflow. It is the preferred method for trace-level quantification in complex biological matrices, especially in regulated environments.
The choice between these methods will depend on the specific research question, sample matrix, required sensitivity, and available instrumentation. Both protocols serve as a comprehensive starting point for method development and validation, enabling researchers to accurately measure this unique cyclopropane fatty acid.
References
- Fan, F., et al. (2015). Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Analytical Chemistry.
- Doriane, T., & Yamada, M. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu Corporation.
- Fan, F., et al. (2015). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC - NIH.
- Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. PubMed.
- LCGC Staff. (2024). LC–MS/MS System Developed for Fatty Acid Analysis. LCGC International.
- Chemistry LibreTexts. (2023). Derivatization.
- Callaway, J. B., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science.
- Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Woudneh, M. B., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed.
- Mele, M., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. PMC - NIH.
- ResearchGate. (n.d.). Cyclopropane fatty acid production upon the expression of CPS in... ResearchGate.
- Bibel Instructive Chemistry. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
- Rivai, H., et al. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences.
- Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
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Quantitative Analysis of 2-Octylcyclopropanecarboxylic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note presents a detailed and validated protocol for the quantification of 2-Octylcyclopropanecarboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility and high polarity of carboxylic acids, direct GC analysis is challenging, often resulting in poor chromatographic performance.[1] To overcome this, the method employs a robust derivatization strategy, converting the target analyte into a more volatile and thermally stable trimethylsilyl (TMS) ester prior to analysis. This guide provides comprehensive, step-by-step procedures for sample preparation, derivatization, instrument configuration, and data analysis, designed for researchers in metabolic studies, drug development, and related fields.
Introduction and Scientific Principle
This compound is a cyclopropane-containing fatty acid. The analysis of such molecules is critical in various research areas, including the study of microbial metabolism and the development of novel therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high chromatographic resolution and definitive compound identification, making it ideal for analyzing complex biological samples.[2]
However, the polar carboxyl group (-COOH) in this compound leads to strong intermolecular hydrogen bonding. This results in low volatility and potential thermal degradation at the high temperatures required for GC analysis.[3] Consequently, a chemical modification step, known as derivatization, is essential.[4] This protocol utilizes silylation, a common and effective derivatization technique where an active hydrogen atom in the carboxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[5][6] This reaction, facilitated by N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively masks the polar functional group, thereby increasing the analyte's volatility and improving its chromatographic behavior.[6]
The overall analytical workflow is designed to ensure accuracy, reproducibility, and sensitivity, encompassing lipid extraction from the biological matrix, efficient derivatization, and optimized GC-MS analysis.
Experimental Workflow Overview
Caption: Overall experimental workflow from sample preparation to final quantification.
Materials and Instrumentation
Table 1: Instrumentation and Equipment
| Equipment | Supplier Example | Purpose |
| GC-MS System | Agilent, Shimadzu, Thermo | Analyte separation and detection |
| Centrifuge | Eppendorf, Beckman Coulter | Phase separation during extraction |
| Heating Block / Thermal Shaker | VWR, Fisher Scientific | Facilitate derivatization reaction |
| Nitrogen Evaporator | Organomation, Biotage | Solvent removal post-extraction |
| Vortex Mixer | Fisher Scientific | Mixing samples and reagents |
| Analytical Balance | Mettler Toledo, Sartorius | Accurate weighing of standards |
| Micropipettes | Gilson, Eppendorf | Accurate liquid handling |
Table 2: Chemicals and Consumables
| Item | Grade | Supplier Example |
| This compound | ≥98% Purity | Sigma-Aldrich, Cayman |
| N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS) | Derivatization Grade | Thermo Scientific, Sigma |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Deionized Water | Type 1 | Milli-Q System |
| Internal Standard (e.g., Heptadecanoic acid) | ≥99% Purity | Sigma-Aldrich |
| GC Vials, 2 mL, with inserts and caps | Certified | Agilent, Waters |
| GC Capillary Column (e.g., DB-5ms, HP-5ms) | 30 m x 0.25 mm x 0.25 µm | Agilent J&W, Restek |
Detailed Experimental Protocols
Preparation of Standards and Calibration Curve
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a separate stock solution of an appropriate internal standard (e.g., Heptadecanoic acid) in the same manner.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Calibration Samples: To 100 µL of each working standard solution in a clean glass tube, add a fixed amount of internal standard (e.g., 10 µL of a 50 µg/mL IS working solution). Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.[7] Proceed to the derivatization step.
Sample Preparation: Liquid-Liquid Extraction
This protocol is generalized for a plasma or serum sample. It should be optimized for other matrices.
-
Sample Aliquot: Pipette 100 µL of the biological sample into a 2 mL glass centrifuge tube.
-
Add Internal Standard: Spike the sample with the internal standard (e.g., 10 µL of a 50 µg/mL IS working solution) to correct for extraction efficiency and instrument variability.
-
Protein Precipitation & Lysis: Add 400 µL of ice-cold methanol to the sample. Vortex vigorously for 1 minute to precipitate proteins and lyse cells.
-
Extraction: Add 800 µL of ethyl acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes.
-
Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic fractions to maximize recovery.
-
Evaporation: Evaporate the combined organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. The dried residue is now ready for derivatization.
Derivatization Protocol: Silylation
Causality: This step converts the non-volatile carboxylic acid into a volatile TMS-ester, which is necessary for GC analysis. BSTFA is a powerful silylating agent, and the 1% TMCS acts as a catalyst to enhance the reaction rate.[6] Pyridine is used as a solvent as it is an excellent base catalyst and readily dissolves the analyte and reagents.
Caption: Silylation of a carboxylic acid to its TMS derivative using BSTFA.
Step-by-Step Procedure:
-
To the dried sample/standard residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).
-
Cap the tube tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Heat the mixture at 70°C for 30 minutes in a heating block or thermal shaker.[6]
-
After heating, allow the sample to cool to room temperature.
-
Transfer the derivatized solution to a 2 mL GC vial with a glass insert for analysis.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
Table 3: GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without degradation. |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Oven Program | Initial: 80°C, hold 2 min | Allows for solvent focusing. |
| Ramp 1: 10°C/min to 280°C | Separates analytes based on boiling points. | |
| Hold: 5 min at 280°C | Ensures elution of all compounds and cleans the column. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization creating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Ion Source Temp. | 230°C | Standard operating temperature. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Mass Scan Range | 50 - 550 amu | Covers the expected mass of the derivative and its characteristic fragments.[6] |
| Solvent Delay | 5 min | Prevents the solvent peak from saturating the detector. |
Data Analysis and Quantification
-
Analyte Identification: The TMS derivative of this compound is identified in the chromatogram by its specific retention time, as determined by analyzing the calibration standards.
-
Mass Spectrum Confirmation: The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular formula of the parent acid is C₁₂H₂₂O₂ (MW: 198.30 g/mol ).[8] Silylation adds a TMS group (73 amu) and removes a proton (1 amu), resulting in a net mass increase of 72 amu.[6] Therefore, the molecular ion ([M]⁺) of the TMS derivative is expected at m/z 270 . Other characteristic ions include [M-15]⁺ (loss of a methyl group) at m/z 255 and the trimethylsilyl ion at m/z 73.
-
Calibration Curve Construction: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (r²) of ≥0.99 for a valid calibration.[7][9]
-
Quantification: The concentration of this compound in the unknown samples is calculated from the linear regression equation derived from the calibration curve.
Method Validation Considerations
For regulated environments or advanced research, the analytical method must be fully validated according to established guidelines.[7][9] Key parameters to assess include:
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in replicate.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[7]
-
Selectivity: Ensuring no interference from endogenous matrix components at the analyte's retention time.
-
Stability: Evaluating the stability of the analyte in the matrix and the derivatized sample under various storage conditions.[7]
References
- Organomation. (2024, November 19). Plant Lipid Sample Preparation for GC-MS Analysis.
- Heyen, S., Caesar, L. K., Klenk, D., Kouris, A., Wilkes, H., & Rabus, R. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503.
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
- Heyen, S., Caesar, L. K., Klenk, D., Kouris, A., Wilkes, H., & Rabus, R. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed.
- Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Impact Solutions. (2023, January 31). Fatty Acids Analysis by Gas Chromatography.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3251034, this compound.
- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
- Martínez-Ortega, R., et al. (2023). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Foods, 12(15), 2873.
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- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 2-Octylcyclopropanecarboxylic acid
An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Octylcyclopropanecarboxylic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this application note delves into the scientific rationale behind the method development, offers detailed, step-by-step protocols, and discusses advanced considerations such as chiral separations.
Introduction: The Analytical Challenge
This compound (C12H22O2, MW: 198.30 g/mol ) is a synthetic intermediate of interest in various fields, including pharmaceuticals and agrochemicals.[1] A significant analytical hurdle in its quantification is the molecular structure's lack of a strong chromophore, which makes direct detection by common HPLC-UV detectors highly insensitive.[2] To overcome this limitation, this guide details a robust method based on pre-column derivatization, which chemically attaches a fluorophoric or chromophoric tag to the analyte, thereby enhancing its detectability to picomole levels or lower.[3][4]
The primary method detailed herein employs a reversed-phase HPLC separation coupled with fluorescence detection after derivatization. This approach offers a powerful combination of high sensitivity and selectivity. We will also explore alternative detection strategies and the critical aspect of chiral separation, given the presence of two stereocenters in the molecule. All protocols are designed to be self-validating, with guidance provided for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]
Principle of the Method: Causality Behind Experimental Choices
The core of this analytical method rests on two pillars: covalent derivatization and reversed-phase chromatography .
The Rationale for Pre-Column Derivatization
Direct analysis of non-chromophoric carboxylic acids like this compound is challenging.[2] Pre-column derivatization is a widely employed strategy to introduce a molecule (a "tag") that has strong absorbance or fluorescence properties.[7] For this application, we select 9-Chloromethylanthracene (9-CMA) as the derivatizing agent.
Why 9-CMA?
-
High Fluorescence Quantum Yield: The anthracene moiety is intensely fluorescent, allowing for detection at very low concentrations (femtomole to picomole range).[3][8]
-
Specific Reactivity: 9-CMA reacts with the carboxylic acid group under mild conditions, typically catalyzed by a tertiary amine or a phase-transfer catalyst, to form a stable, highly fluorescent ester.[8]
-
Chromatographic Compatibility: The resulting derivative is more non-polar than the parent acid, making it well-suited for retention and separation on a reversed-phase C18 column.
The derivatization reaction proceeds via a nucleophilic substitution, where the carboxylate anion of this compound attacks the chloromethyl group of 9-CMA.
Caption: Chemical derivatization with 9-CMA.
The Principle of Reversed-Phase HPLC (RP-HPLC)
The separation is performed on a non-polar stationary phase (typically C18-bonded silica) with a polar mobile phase.[9] After derivatization, the non-polar octyl and anthracene groups of the derivative interact strongly with the C18 stationary phase. A gradient elution, starting with a more polar mobile phase (higher water content) and gradually increasing the proportion of a less polar organic solvent (like acetonitrile), is used. This causes the derivative to elute at a reproducible retention time, separated from excess reagent and other matrix components. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is a common practice to ensure consistent peak shapes for any residual acidic compounds.[10]
Materials and Methods
Instrumentation and Reagents
| Item | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat |
| Detector | Fluorescence Detector (FLD). Alternatively, a Diode Array Detector (DAD) |
| Column | Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Analytical Balance | 4 or 5-decimal place |
| pH Meter | Calibrated |
| Solvents | Acetonitrile (ACN), Water (HPLC or Milli-Q grade) |
| Reagents | This compound (Reference Standard, >97%)[1], 9-Chloromethylanthracene (9-CMA), Tetrabutylammonium bromide (TBAB), Formic Acid |
| Sample Preparation | Volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare 0.1% (v/v) Formic Acid in Water. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): Prepare 0.1% (v/v) Formic Acid in Acetonitrile. Filter through a 0.22 µm membrane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
-
Derivatization Reagent Solution (9-CMA): Prepare a 1 mg/mL solution of 9-CMA in acetonitrile.
-
Catalyst Solution (TBAB): Prepare a 1 mg/mL solution of tetrabutylammonium bromide in acetonitrile.
Protocol 2: Sample Preparation and Derivatization Workflow
This protocol must be performed for all standards, samples, and a blank (acetonitrile only).
-
Aliquot: Pipette 100 µL of the standard or sample solution into a clean autosampler vial.
-
Add Reagents: Add 100 µL of the 9-CMA solution and 50 µL of the TBAB catalyst solution to the vial.
-
Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or water bath at 60°C for 50-60 minutes.[8]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Injection: The sample is now ready for HPLC analysis. No further work-up is typically required.[3]
Caption: Pre-column derivatization workflow.
Protocol 3: HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 70% B5-20 min: 70% to 95% B20-25 min: 95% B25-26 min: 95% to 70% B26-30 min: 70% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation (λex): 365 nmEmission (λem): 410 nm[8] |
| UV Detector (Alternative) | 254 nm |
Method Validation: A Self-Validating System
For use in regulated environments, the analytical method must be validated according to ICH Q2(R1) guidelines.[5][6] This ensures the method is suitable for its intended purpose. Researchers should evaluate the following parameters:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components, excess reagent). | Peak purity analysis; baseline resolution from interfering peaks. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.998.[11] |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies. | 98.0% to 102.0% recovery.[11] |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | Relative Standard Deviation (RSD) ≤ 2.0%.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD at this level should be acceptable.[11] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp, flow rate). | RSD of results should remain within system suitability limits. |
Advanced Considerations: Chiral Separation
This compound possesses two chiral centers, meaning it can exist as a mixture of up to four stereoisomers. For stereospecific analysis, a chiral separation is required. There are two primary strategies in HPLC for this:
-
Direct Separation using a Chiral Stationary Phase (CSP): This is the preferred modern approach.[12] The derivatized or underivatized analyte is injected onto a column where the stationary phase itself is chiral. Enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.[13] Polysaccharide-based (e.g., cellulose or amylose derivatives) or protein-based CSPs are common choices. Method development often involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic).[13]
-
Indirect Separation via Chiral Derivatization: The racemic analyte is reacted with a pure, single-enantiomer chiral derivatizing agent (CDA).[14] This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard achiral C18 column.[14] This method can be effective but adds complexity and a potential source of error if the derivatization reaction is not complete or if the CDA is not enantiomerically pure.
Hypothetical Chiral HPLC Conditions (Direct Method):
-
Column: CHIRALPAK® QN-AX (anion-exchanger type)[15]
-
Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Ammonium Acetate buffer system.
-
Detection: As per the primary method (derivatization may still be needed for sensitivity).
Conclusion
This application note provides a robust and highly sensitive HPLC method for the analysis of this compound. By converting the non-chromophoric analyte into a fluorescent derivative, the method achieves the low detection limits required for rigorous scientific investigation and quality control. The detailed protocols for sample preparation, derivatization, and chromatography, along with the framework for method validation, offer a comprehensive resource for researchers. Furthermore, the discussion of advanced topics like chiral separation equips scientists to tackle more complex analytical challenges related to this compound.
References
- PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
- BenchChem. (n.d.). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC.
- Semantic Scholar. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Lab Manager. (n.d.).
- Agilent. (2005).
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
- Pharmaguideline. (2024).
- Oxford Academic. (n.d.).
- Waters Corporation. (n.d.).
- Nacalai Tesque. (n.d.).
- AOCS. (n.d.).
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.).
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- LCGC International. (n.d.).
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- BenchChem. (n.d.). This compound | CAS 15898-87-0.
- PharmTech. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
- Chemistry LibreTexts. (2021). 12.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- IJPPR. (2020).
- Chiralpedia. (2022).
- Daicel Chiral Technologies. (n.d.).
Sources
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- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. chiraltech.com [chiraltech.com]
Application Notes and Protocols: Chiral Separation of 2-Octylcyclopropanecarboxylic Acid Enantiomers
Abstract
This comprehensive guide provides detailed methodologies for the enantioselective separation of 2-Octylcyclopropanecarboxylic acid, a chiral molecule with significance in synthetic chemistry and as a potential building block in drug development. Recognizing the critical role of stereochemistry in determining pharmacological activity, this document outlines four distinct and robust methods for resolving its enantiomers: Direct High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Indirect HPLC via Diastereomeric Derivatization, and Enzymatic Kinetic Resolution. Each protocol is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references. This note is intended for researchers, scientists, and drug development professionals seeking reliable and efficient strategies for chiral analysis and purification.
Introduction: The Challenge of this compound
This compound (2-OCPCA) is a chiral carboxylic acid characterized by a cyclopropane ring and an octyl chain. The presence of two stereocenters on the cyclopropane ring (assuming a cis or trans relationship of the substituents) results in the existence of enantiomers. As with many chiral molecules, these enantiomers can exhibit different biological activities, making their separation and analysis crucial for pharmaceutical and agrochemical research.
The molecule's structure—a polar carboxylic acid group combined with a nonpolar octyl tail—presents unique challenges for chromatographic separation. This guide provides a multi-faceted approach to address these challenges, offering methods that vary in speed, solvent consumption, and application scale, from analytical to preparative.
Method 1: Direct Enantioseparation by Chiral HPLC
Direct separation on a Chiral Stationary Phase (CSP) is often the most straightforward approach, avoiding the need for sample derivatization. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly effective for resolving a wide range of racemates, including carboxylic acids, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
The mechanism of chiral recognition on these phases involves the analyte entering chiral grooves or cavities on the polysaccharide structure. The precise fit and the multiple, simultaneous interactions between the analyte and the chiral selector are stereospecific, leading to different retention times for the two enantiomers. For acidic compounds like 2-OCPCA, adding a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is critical to suppress the ionization of the carboxyl group, thereby improving peak shape and promoting the interactions necessary for separation.
Logical Workflow for Direct Chiral HPLC
Caption: Workflow for Direct Chiral HPLC Separation.
Protocol 2.1: Analytical Chiral HPLC
-
Column Selection: A polysaccharide-based CSP is recommended. Columns such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H are excellent starting points due to their proven broad selectivity for acidic compounds.
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-OCPCA at 1.0 mg/mL in a 50:50 (v/v) mixture of n-hexane and 2-propanol.
-
Dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC Conditions:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Data Analysis: Chromatography data station for peak integration.
-
| Parameter | Recommended Condition |
| Chiral Stationary Phase | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (due to carboxyl chromophore) |
| Injection Volume | 10 µL |
-
Method Justification:
-
Mobile Phase: A normal-phase system provides strong interaction with the polar sites of the CSP. The 10% 2-propanol is a polar modifier that helps to elute the analyte. The 0.1% TFA ensures the analyte is in its non-ionized form, preventing peak tailing and enhancing chiral recognition.
-
Column: The cellulose tris(3,5-dimethylphenylcarbamate) selector on CHIRALCEL® OD-H is known for its excellent performance with carboxylic acids.
-
Method 2: High-Throughput Chiral SFC
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed, cost, and environmental impact. By using supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, SFC enables much faster separations and column equilibration times, often 3 to 5 times faster than HPLC. This makes it ideal for high-throughput screening and preparative scale purification.
For chiral separations, SFC is compatible with the same polysaccharide-based CSPs used in HPLC. The addition of a polar co-solvent (modifier), typically an alcohol like methanol, is necessary to modulate analyte retention. Similar to HPLC, an acidic additive is often required for acidic compounds to ensure good peak shape. The successful application of SFC for separating long-chain fatty acid derivatives (oxylipins) highlights its suitability for molecules like 2-OCPCA.
Protocol 3.1: Analytical Chiral SFC
-
Column Selection: Polysaccharide-based CSPs designed for SFC are recommended. Columns such as Daicel CHIRALPAK® AD-3 or CHIRALCEL® OD-3 (3 µm particle size) provide high efficiency and speed.
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-OCPCA at 1.0 mg/mL in methanol.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
SFC Conditions:
-
Instrumentation: An analytical SFC system with a back-pressure regulator (BPR) and a UV or PDA detector.
-
Data Analysis: Chromatography data station.
-
| Parameter | Recommended Condition |
| Chiral Stationary Phase | CHIRALPAK® AD-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.1% TFA |
| Gradient | 5% to 40% B over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
-
Method Justification:
-
Speed and Efficiency: The use of a 3 µm particle size column and a high flow rate (3.0 mL/min) allows for rapid analysis, typically under 10 minutes.
-
Mobile Phase: A gradient elution is used for initial screening to quickly determine the optimal co-solvent percentage. Methanol is a common and effective modifier. The TFA additive ensures the analyte remains protonated.
-
Green Chemistry: This method significantly reduces the consumption of organic solvents compared to normal-phase HPLC, aligning with green chemistry principles.
-
Method 3: Indirect HPLC via Diastereomeric Derivatization
A common and effective CDA for carboxylic acids is an enantiopure chiral amine, such as (S)-(-)-α-methylbenzylamine. The reaction forms stable diastereomeric amides. A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is typically used to activate the carboxylic acid and facilitate amide bond formation.
Protocol 4.1: Derivatization and Achiral HPLC
-
Derivatization Procedure:
-
In a 1.5 mL vial, dissolve 1.0 mg of racemic 2-OCPCA in 500 µL of anhydrous Dichloromethane (DCM).
-
Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of 1-Hydroxybenzotriazole (HOBt). Stir for 5 minutes at room temperature to activate the acid.
-
Add 1.5 equivalents of (S)-(-)-α-methylbenzylamine.
-
Seal the vial and stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with 200 µL of 1M HCl. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Reconstitute the dried residue in the HPLC mobile phase for analysis.
-
-
HPLC Conditions:
-
Instrumentation: Standard HPLC system with a UV or PDA detector.
-
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (due to the phenyl group from the CDA) |
| Injection Volume | 10 µL |
-
Method Justification:
-
Separation Principle: The formed diastereomers have different shapes and polarities, allowing for separation on a standard C18 column.
-
Detection: The incorporation of the α-methylbenzylamine moiety provides a strong UV chromophore (the phenyl ring), significantly enhancing detection sensitivity compared to the underivatized acid.
-
Validation: It is crucial to ensure the chiral derivatizing agent is of high enantiomeric purity and that no racemization occurs during the derivatization reaction.
-
Method 4: Enzymatic Kinetic Resolution
Enzymatic resolution is a powerful technique for preparing enantiomerically enriched compounds. It relies on the high stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. Lipases are commonly used for this purpose due to their stability in organic solvents and broad substrate scope. Candida antarctica lipase B (CALB), often immobilized, is particularly effective for the resolution of carboxylic acid esters.
In this protocol, the racemic 2-OCPCA is first converted to its racemic methyl ester. Then, the lipase is used to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid. At approximately 50% conversion, one can isolate the unreacted ester and the newly formed acid, both in high enantiomeric excess.
Logical Workflow for Enzymatic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol 5.1: Lipase-Catalyzed Hydrolysis
-
Substrate Synthesis (Racemic Ester):
-
Convert racemic 2-OCPCA to its methyl ester using a standard method (e.g., refluxing in methanol with a catalytic amount of sulfuric acid). Purify the resulting racemic methyl 2-octylcyclopropanecarboxylate by column chromatography.
-
-
Enzymatic Resolution:
-
To a solution of the racemic methyl ester (e.g., 100 mg) in a phosphate buffer (50 mM, pH 7.5) containing 10% DMSO as a co-solvent, add immobilized Candida antarctica lipase B (e.g., Novozym® 435, 20 mg).
-
Stir the suspension at 30 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing them using one of the chromatographic methods described above (e.g., SFC) to determine the ratio of ester to acid.
-
Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme.
-
-
Product Isolation:
-
Acidify the filtrate to pH ~2 with 1M HCl.
-
Extract the mixture with ethyl acetate. The organic layer will contain the unreacted ester enantiomer and the product acid enantiomer.
-
Separate the acid from the ester by extraction with a basic aqueous solution (e.g., 5% NaHCO₃). The acid will move to the aqueous phase, leaving the ester in the organic phase.
-
Re-acidify the aqueous phase and extract with ethyl acetate to recover the enantiomerically enriched carboxylic acid.
-
Dry and evaporate the original organic phase to recover the enantiomerically enriched ester.
-
-
Enantiomeric Purity Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered acid and ester fractions using the chiral HPLC (Protocol 2.1) or SFC (Protocol 3.1) method.
-
Conclusion
The chiral separation of this compound enantiomers can be successfully achieved through multiple orthogonal strategies.
-
Direct Chiral HPLC and SFC are the preferred methods for rapid analytical-scale determination of enantiomeric purity, with SFC offering significant advantages in speed and reduced solvent use.
-
Indirect HPLC via derivatization provides a robust alternative, particularly when enhanced detection sensitivity is required.
-
Enzymatic resolution is a powerful technique for the preparative-scale production of enantiomerically enriched material.
The choice of method will depend on the specific application, required scale (analytical vs. preparative), available instrumentation, and throughput needs. The protocols provided herein offer comprehensive and scientifically grounded starting points for researchers to successfully resolve and analyze the enantiomers of 2-OCPCA.
References
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Application of 2-Octylcyclopropanecarboxylic Acid in Biofilm Inhibition Research
Abstract
Bacterial biofilms present a formidable challenge in both clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel anti-biofilm strategies is a critical area of research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Octylcyclopropanecarboxylic acid as a potential biofilm inhibitor. We will explore the scientific rationale for its use, detail robust protocols for evaluating its efficacy, and discuss potential mechanisms of action. This guide is designed to be a practical resource, blending theoretical knowledge with actionable experimental workflows.
Introduction: The Challenge of Bacterial Biofilms
Bacterial biofilms are structured communities of microorganisms encapsulated in a self-produced matrix of extracellular polymeric substances (EPS).[1][2] This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA, provides a protective environment that shields bacteria from host immune responses and antimicrobial treatments.[3] Biofilm formation is a significant contributor to the persistence of chronic infections and the development of antimicrobial resistance.[3][4] Consequently, there is a pressing need for innovative therapeutic agents that can inhibit biofilm formation or disperse existing biofilms.
Fatty acid signaling molecules have emerged as promising candidates for anti-biofilm therapies.[5][6] These molecules can interfere with bacterial cell-to-cell communication (quorum sensing), a key process in biofilm development, and can trigger the dispersal of established biofilms.[6][7] this compound, a synthetic fatty acid analog, is of particular interest due to its unique structural features that may enhance its anti-biofilm activity.
This compound: A Novel Anti-Biofilm Candidate
This compound is a fatty acid derivative featuring a cyclopropane ring within its alkyl chain.[8] This structural motif is significant as it "locks" the molecule into a specific conformation. Research on a closely related analog, 2-heptylcyclopropane-1-carboxylic acid (2CP), suggests that this fixed conformation may prevent isomerization to less active forms, potentially enhancing its efficacy in dispersing and inhibiting biofilms.[5][6][9][10][11]
Proposed Mechanism of Action
The precise mechanism by which this compound inhibits biofilms is an active area of investigation. However, based on studies of similar cyclopropane fatty acids and fatty acid signaling molecules, several potential mechanisms can be proposed:
-
Disruption of Bacterial Membranes: Cyclopropane fatty acids are known to alter the biophysical properties of bacterial membranes, decreasing their permeability.[12][13] This alteration could disrupt essential membrane functions and signaling pathways involved in biofilm formation.
-
Interference with Quorum Sensing: Many fatty acid signaling molecules interfere with quorum sensing (QS) systems, which bacteria use to coordinate gene expression for biofilm formation and virulence factor production.[7] this compound may act as a competitive inhibitor for QS receptors, thereby downregulating the expression of biofilm-associated genes.[14][15]
-
Modulation of the Extracellular Matrix: The compound may interfere with the synthesis or secretion of key components of the EPS matrix, thus preventing the initial attachment of bacteria and the maturation of the biofilm structure.[16][17]
The following diagram illustrates a hypothetical signaling pathway for biofilm formation and the potential points of inhibition by this compound.
Caption: A generalized workflow for assessing the biofilm inhibitory properties of a compound.
Concluding Remarks and Future Directions
This compound represents a promising lead compound in the development of novel anti-biofilm agents. Its unique cyclopropane structure may confer enhanced stability and activity compared to other fatty acid signaling molecules. The protocols detailed in this guide provide a robust framework for evaluating its efficacy against a range of clinically and industrially relevant microorganisms.
Future research should focus on elucidating the precise molecular mechanisms of action of this compound. This could involve transcriptomic and proteomic studies to identify the genes and proteins that are differentially expressed in the presence of the compound. Furthermore, in vivo studies are necessary to assess its therapeutic potential in animal models of biofilm-associated infections. The exploration of synergistic effects with conventional antibiotics is also a promising avenue for future investigation, as demonstrated with its analog, 2-heptylcyclopropane-1-carboxylic acid. [9][10][11]
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Application Notes and Protocols: 2-Octylcyclopropanecarboxylic Acid as a Bacterial Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Social Network of Bacteria and a Novel Approach to Disruption
Bacteria, long considered simple unicellular organisms, engage in complex, coordinated behaviors orchestrated by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[1][2] This process relies on the production, release, and population-wide detection of small signaling molecules called autoinducers.[1] When the bacterial population reaches a certain density (a "quorum"), the concentration of these autoinducers crosses a threshold, triggering a synchronized change in gene expression across the community.[2] This collective action enables bacteria to function as multicellular entities, regulating processes critical for their survival and virulence, such as biofilm formation, toxin production, and motility.[3]
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health.[4] Targeting bacterial communication, rather than bacterial viability, offers a promising alternative strategy. By inhibiting quorum sensing, it is possible to disarm pathogenic bacteria, rendering them less virulent and more susceptible to conventional antibiotics and host immune responses, without exerting strong selective pressure for resistance.[4]
This document provides a detailed technical guide on the use of 2-Octylcyclopropanecarboxylic acid, a fatty acid analog, as a potential quorum sensing inhibitor (QSI). We will delve into its proposed mechanism of action, provide detailed protocols for its evaluation, and present data on the efficacy of closely related compounds.
The Target: Quorum Sensing in Gram-Negative Bacteria
Many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, utilize N-acyl homoserine lactones (AHLs) as their primary autoinducers.[1] P. aeruginosa possesses two major AHL-based QS systems, Las and Rhl, which are hierarchically organized and control the expression of a wide array of virulence factors.[3][5]
-
The Las System: This system is considered the master regulator. The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a critical concentration, 3-oxo-C12-HSL binds to and activates the cytoplasmic transcriptional regulator, LasR. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of target genes, including those responsible for the production of elastase (LasB), alkaline protease, and exotoxin A.[1][6] The Las system also activates the Rhl system.[5]
-
The Rhl System: This system is regulated by the Las system and also functions independently. The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the RhlR transcriptional regulator. The RhlR:C4-HSL complex controls the expression of genes involved in the production of pyocyanin, rhamnolipids (essential for biofilm maintenance), and hydrogen cyanide.[1][6]
Given their central role in controlling virulence, the LasR and RhlR proteins are attractive targets for the development of quorum sensing inhibitors.
Figure 1: Hierarchical Las and Rhl quorum sensing pathways in P. aeruginosa.
This compound: A Putative Quorum Sensing Antagonist
This compound is a saturated fatty acid containing a cyclopropane ring. While direct studies on its quorum sensing inhibitory activity are limited, compelling evidence from its close structural analog, 2-heptylcyclopropane-1-carboxylic acid, suggests a likely mechanism of action.[7] Fatty acids and their derivatives have been shown to modulate quorum sensing in various bacteria.[8]
The structural similarity of this compound to the acyl side chain of AHL autoinducers suggests that it may act as a competitive antagonist of the LasR and RhlR receptors. By binding to the ligand-binding pocket of these receptors, it could prevent the binding of the native AHL autoinducers, thereby inhibiting the downstream activation of virulence gene expression. The cyclopropane ring introduces a conformational rigidity that may enhance its binding affinity to the receptor compared to more flexible fatty acids.
Figure 2: Proposed mechanism of competitive inhibition of LasR/RhlR receptors.
Application Notes: Experimental Evaluation of this compound
The following section provides detailed protocols for assessing the quorum sensing inhibitory properties of this compound. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of the compound to ensure that any observed effects are due to QS inhibition and not bactericidal or bacteriostatic activity. All subsequent assays should be performed at sub-MIC concentrations.
Protocol 1: Chromobacterium violaceum Violacein Inhibition Assay (Screening Assay)
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in LB broth in a 96-well plate.
-
Assay Setup: In a new 96-well plate, add 100 µL of the diluted bacterial culture to 100 µL of the compound dilutions. Include a positive control (bacteria with DMSO) and a negative control (LB broth only).
-
Violacein Quantification:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the cells.
-
Carefully discard the supernatant.
-
Add 200 µL of DMSO to each well to solubilize the violacein.
-
Resuspend the pellet by pipetting and shake for 10 minutes.
-
-
Growth Measurement: To ensure the compound is not inhibiting growth, in a parallel plate, measure the OD₆₀₀ before solubilizing the violacein.
Data Analysis:
Calculate the percentage of violacein inhibition using the following formula:
% Inhibition = [(OD₅₈₅ of Control - OD₅₈₅ of Treatment) / OD₅₈₅ of Control] x 100
Protocol 2: Pseudomonas aeruginosa Pyocyanin Inhibition Assay
Pyocyanin is a blue-green phenazine pigment produced by P. aeruginosa and its production is regulated by the rhl QS system.[10]
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1)
-
LB broth
-
This compound
-
Chloroform
-
0.2 M HCl
Procedure:
-
Culture Preparation: Grow P. aeruginosa overnight in LB broth at 37°C. Dilute the culture to an OD₆₀₀ of 0.05 in fresh LB broth.
-
Treatment: Inoculate the diluted culture into flasks containing LB broth with and without sub-MIC concentrations of this compound. Incubate for 18-24 hours at 37°C with shaking.
-
Pyocyanin Extraction:
-
Centrifuge 5 mL of the culture supernatant at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex to mix.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform layer.
-
Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to mix. The pyocyanin will move to the upper acidic aqueous layer, turning it pink.[10]
-
-
Quantification: Measure the absorbance of the top layer at 520 nm (A₅₂₀).[10]
Data Analysis:
Calculate the percentage of pyocyanin inhibition as described for the violacein assay.
Protocol 3: Pseudomonas aeruginosa Elastase (LasB) Inhibition Assay
Elastase is a key virulence factor regulated by the las QS system.[11] Its activity can be measured using Elastin-Congo Red as a substrate.
Materials:
-
P. aeruginosa (e.g., PAO1)
-
LB broth
-
This compound
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (50 mM, pH 7.4) with 0.5 mM CaCl₂
Procedure:
-
Culture Supernatant Preparation: Grow P. aeruginosa with and without sub-MIC concentrations of the test compound as described for the pyocyanin assay. Centrifuge the cultures and filter-sterilize the supernatant.
-
Enzyme Reaction:
-
Prepare a 2x ECR solution (20 mg/mL in Tris-HCl buffer).
-
In a microcentrifuge tube, mix 100 µL of the culture supernatant with 100 µL of the 2x ECR solution.
-
Incubate for 20 hours at 37°C with shaking.[11]
-
-
Quantification: Centrifuge the tubes to pellet the un-degraded ECR. Transfer the supernatant to a 96-well plate and measure the absorbance at 495 nm (A₄₉₅).[11]
Data Analysis:
Calculate the percentage of elastase inhibition relative to the untreated control.
Protocol 4: Pseudomonas aeruginosa Biofilm Inhibition Assay
The ability to inhibit biofilm formation is a critical indicator of a QSI's potential therapeutic value.[5] The crystal violet assay is a standard method for quantifying biofilm formation.
Materials:
-
P. aeruginosa (e.g., PAO1)
-
LB broth
-
This compound
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth.[5]
-
Assay Setup: Add 100 µL of the diluted culture to the wells of a 96-well plate. Add 100 µL of LB broth containing various sub-MIC concentrations of the test compound. Include appropriate controls.
-
Incubation: Incubate the plate statically (without shaking) at 37°C for 24 hours.
-
Staining:
-
Gently discard the planktonic cells by inverting the plate.
-
Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5]
-
Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.
-
-
Quantification:
Data Analysis:
Calculate the percentage of biofilm inhibition relative to the untreated control.
Figure 3: General experimental workflow for evaluating a potential QS inhibitor.
Data Presentation: Efficacy of Cyclopropane Fatty Acid Analogs
The following table summarizes the reported anti-biofilm activity of 2-heptylcyclopropane-1-carboxylic acid (2CP), a close analog of this compound. This data provides a strong rationale for investigating the octyl derivative.
| Bacterial Strain | Assay | Compound | Concentration (µg/mL) | % Inhibition / Dispersal | Reference |
| Staphylococcus aureus | Biofilm Dispersal | 2-Heptylcyclopropane-1-carboxylic acid (2CP) | 125 | ~100% | [7] |
| Pseudomonas aeruginosa | Biofilm Dispersal | 2-Heptylcyclopropane-1-carboxylic acid (2CP) | 125 | ~60% | [7] |
Conclusion and Future Directions
The disruption of quorum sensing represents a paradigm shift in the fight against bacterial infections. This compound, as a structural analog of bacterial signaling molecules, is a promising candidate for further investigation as a quorum sensing inhibitor. The protocols outlined in this guide provide a robust framework for its evaluation. Future research should focus on elucidating the precise molecular interactions between this compound and the LasR/RhlR receptors, as well as its efficacy in more complex models of infection. The development of such anti-virulence agents could provide a much-needed new class of therapeutics to combat the growing threat of antibiotic resistance.
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- 6. Anti-Biofilm: Machine Learning Assisted Prediction of IC50 Activity of Chemicals Against Biofilms of Microbes Causing Antimicrobial Resistance and Implications in Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of 2-Octylcyclopropanecarboxylic Acid on Microbial Cell Membranes
Introduction: Unveiling the Action of a Novel Antimicrobial Agent
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Fatty acid signaling molecules represent a promising class of compounds that can modulate bacterial physiology, including biofilm formation and virulence.[1][2][3] 2-Octylcyclopropanecarboxylic acid, a synthetic fatty acid analog, and similar cyclopropane-containing fatty acids have demonstrated intriguing antimicrobial and anti-biofilm properties.[1][2][4] The structural characteristics of these molecules, particularly the presence of a cyclopropane ring, suggest a potential interaction with the bacterial cell membrane, a critical barrier and functional hub for microbial survival.
The cyclopropanation of fatty acids is a natural adaptation in some bacteria to modify membrane fluidity and permeability, often in response to environmental stress.[5][6][7] It is hypothesized that exogenous cyclopropane-containing fatty acids, such as this compound, may intercalate into the lipid bilayer, disrupting its organization and compromising its essential functions. This disruption can manifest as increased membrane permeability, dissipation of the vital membrane potential, and alterations in the overall lipid composition, ultimately leading to bacterial cell death.
These application notes provide a comprehensive suite of protocols for researchers, scientists, and drug development professionals to rigorously investigate the effects of this compound on microbial cell membranes. The methodologies described herein are designed to provide a multi-faceted understanding of the compound's mechanism of action, focusing on three key pillars of membrane function: integrity, bioenergetics (membrane potential), and composition.
I. Assessment of Microbial Cell Membrane Integrity
A primary mechanism by which membrane-active compounds exert their antimicrobial effect is through the physical disruption of the cell membrane, leading to the leakage of intracellular contents. The following protocols are designed to quantify this loss of membrane integrity.
A. Membrane Permeability Assay using Nucleic Acid Staining
This assay utilizes a combination of two fluorescent nucleic acid stains, SYTO® 9 and propidium iodide (PI), to differentiate between cells with intact and compromised membranes. SYTO® 9 is membrane-permeable and stains all bacterial cells, emitting a green fluorescence. In contrast, propidium iodide can only penetrate cells with damaged membranes, where it intercalates with DNA to emit a red fluorescence.[8][9]
Protocol 1: Fluorescence Microscopy and Flow Cytometry Analysis of Membrane Permeability
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth medium (e.g., Luria-Bertani for E. coli or Tryptic Soy Broth for S. aureus) with a single colony of the test bacterium.
-
Incubate overnight at the optimal growth temperature with agitation.
-
Subculture the overnight culture into fresh, pre-warmed broth and grow to the mid-logarithmic phase (typically an OD₆₀₀ of 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with a sterile buffer such as phosphate-buffered saline (PBS) or a minimal salts medium.
-
Resuspend the bacterial pellet in the same buffer to a final density of approximately 1 x 10⁷ cells/mL.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: Ensure the final solvent concentration in the assay does not affect bacterial viability.
-
In microcentrifuge tubes or a 96-well plate, add the desired concentrations of this compound to the bacterial suspension. Include a vehicle control (solvent only) and a positive control for membrane disruption (e.g., 70% isopropanol).
-
Incubate for a predetermined time course (e.g., 15, 30, 60 minutes) at the optimal growth temperature.
-
-
Staining and Analysis:
-
Following treatment, add the SYTO® 9 and propidium iodide stains to each sample according to the manufacturer's instructions (e.g., from a LIVE/DEAD™ BacLight™ Bacterial Viability Kit).
-
Incubate in the dark at room temperature for 15 minutes.
-
For Fluorescence Microscopy: Place a small aliquot of the stained cell suspension onto a microscope slide and cover with a coverslip. Visualize the cells using a fluorescence microscope equipped with appropriate filters for green (SYTO® 9) and red (PI) fluorescence. Capture images from multiple fields for each treatment condition.
-
For Flow Cytometry: Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation. Collect green fluorescence (e.g., through a 530/30 nm bandpass filter) and red fluorescence (e.g., through a >670 nm longpass filter).[8] Collect data for at least 10,000 events per sample.
-
Data Interpretation:
| Parameter | Observation with Increasing Compound Concentration | Interpretation |
| Fluorescence Microscopy | Increase in red-fluorescent cells, decrease in green-fluorescent cells. | Compromised membrane integrity allowing PI entry. |
| Flow Cytometry | Shift in the cell population from the green-fluorescent gate to the red-fluorescent gate. | Quantifiable measure of membrane permeabilization. |
II. Measurement of Membrane Potential Dissipation
The bacterial cytoplasmic membrane maintains a transmembrane potential, which is crucial for ATP synthesis, nutrient transport, and motility.[10] Many antimicrobial compounds disrupt this potential, leading to a bioenergetic crisis and cell death.
A. Ratiometric Fluorescence Assay for Membrane Potential
This protocol utilizes a ratiometric fluorescent dye that exhibits a shift in its fluorescence emission spectrum in response to changes in membrane potential. For example, some carbocyanine dyes aggregate in cells with high membrane potential, causing a shift from green to red fluorescence. Depolarization of the membrane leads to dye de-aggregation and a shift back to green fluorescence.[11][12]
Protocol 2: High-Throughput Measurement of Membrane Depolarization
-
Bacterial Culture Preparation:
-
Prepare a mid-log phase bacterial culture as described in Protocol 1.
-
Dilute the bacterial culture to approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS supplemented with a carbon source like glucose).
-
-
Staining and Treatment:
-
In a black, clear-bottom 96-well plate, add the bacterial suspension to each well.
-
Add the ratiometric membrane potential dye (e.g., from the MycoLight™ Ratiometric Bacterial Membrane Potential Kit) to all wells except for an unstained control.[11]
-
Incubate at room temperature for 30 minutes to allow for dye uptake and equilibration.
-
Establish a depolarized control by adding a proton ionophore, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), to designated wells.[12]
-
Add serial dilutions of this compound to the treatment wells. Include a vehicle control.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in a plate reader capable of top or bottom reading.
-
For a ratiometric dye, measure both green (e.g., Emission at 520-530 nm) and red (e.g., Emission at 620-630 nm) fluorescence with an excitation wavelength of ~488 nm.
-
Record fluorescence measurements at regular intervals (e.g., every 2 minutes) for a desired duration to monitor the kinetics of depolarization.
-
Data Interpretation:
| Parameter | Observation with Increasing Compound Concentration | Interpretation |
| Red/Green Fluorescence Ratio | A decrease in the red/green fluorescence ratio over time. | Dissipation of the membrane potential. |
| Comparison to Controls | The ratio in treated cells approaches that of the CCCP-treated (depolarized) control. | Indicates the extent of membrane depolarization. |
III. Analysis of Membrane Lipid Composition
The incorporation of exogenous fatty acids can lead to significant alterations in the lipid profile of the bacterial membrane.[13] Analyzing these changes can provide insight into the mechanism of action of this compound and the adaptive responses of the bacteria.
A. Lipid Extraction and Analysis by Mass Spectrometry
This protocol provides a workflow for extracting total lipids from bacterial cells and analyzing their composition using advanced analytical techniques. Mass spectrometry has become a cornerstone of lipidomics for the identification and quantification of diverse lipid species.[14]
Protocol 3: Profiling Changes in Membrane Lipids
-
Bacterial Culture and Treatment:
-
Grow a larger volume of bacterial culture (e.g., 50-100 mL) to the mid-log phase.
-
Treat the culture with a sub-lethal concentration of this compound for a defined period (e.g., several hours or overnight) to allow for incorporation into the membrane lipids. Include an untreated control.
-
Harvest the cells by centrifugation and wash them thoroughly to remove any residual compound.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the bacterial pellet in a known volume of PBS.
-
Add chloroform and methanol in a ratio that results in a single-phase mixture (e.g., 1:2:0.8, Chloroform:Methanol:Aqueous cell suspension).
-
Vortex vigorously and incubate for 1 hour at room temperature with agitation.
-
Induce phase separation by adding chloroform and water, resulting in a final ratio of 2:2:1.8 (Chloroform:Methanol:Water).
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Analysis by LC/MS:
-
Resuspend the dried lipid extract in a suitable solvent for liquid chromatography-mass spectrometry (LC/MS) analysis.
-
Inject the sample into an LC/MS system equipped with a suitable column for lipid separation (e.g., a C18 column).
-
Perform the analysis in both positive and negative ionization modes to detect a broad range of lipid classes (e.g., phospholipids, fatty acids).
-
Identify and quantify lipid species by comparing their mass-to-charge ratios (m/z) and retention times to known standards or lipid databases.
-
Data Interpretation:
| Parameter | Potential Observation with Compound Treatment | Interpretation |
| Phospholipid Profile | Changes in the relative abundance of major phospholipids (e.g., phosphatidylethanolamine, phosphatidylglycerol, cardiolipin). | Alteration of membrane structure and biophysical properties. |
| Fatty Acid Composition | Incorporation of this compound into phospholipid acyl chains. Changes in the ratio of saturated to unsaturated fatty acids. | Direct interaction of the compound with the membrane and potential adaptive responses by the bacterium.[13] |
Visualizing the Workflow and Mechanism
To aid in the conceptualization of the experimental design and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing membrane effects.
Caption: Hypothesized mechanism of membrane disruption.
References
- Tan, B. K., Bogdanov, M., Zhao, J., Dowhan, W., Raetz, C. R., & Guan, Z. (2012). Discovery of a cardiolipin synthase utilizing phosphatidylethanolamine and phosphatidylglycerol as substrates. Proceedings of the National Academy of Sciences, 109(41), 16504-16509. [Link]
- Hudson, M. A., Siegele, D. A., & Lockless, S. W. (2020). Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy, 64(9), e00910-20. [Link]
- Te Winkel, J. D., Gray, D. A., & Strahl, H. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Physiology, 7, 119. [Link]
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- Brown, A. C., & Vezeau, G. E. (2024). Methods to Analyze the Surface Composition of Bacterial Membrane Vesicles. Methods in Molecular Biology, 2711, 1-18. [Link]
- Falconi, F., et al. (2005). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology, 71(5), 2628-2636. [Link]
- Hankin, J. A., & Barkley, R. M. (2021). Recent advances in the mass spectrometric profiling of bacterial lipids. Current Opinion in Chemical Biology, 65, 1-9. [Link]
- Brown, A. C., & Vezeau, G. E. (2024). Methods to Analyze the Surface Composition of Bacterial Membrane Vesicles.
- Goulter, R. M., et al. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers in Microbiology, 11, 983. [Link]
- Butan, C., et al. (2021). Strategies to Investigate Membrane Damage, Nucleoid Condensation, and RNase Activity of Bacterial Toxin–Antitoxin Systems. International Journal of Molecular Sciences, 22(19), 10852. [Link]
- Saito, K., et al. (2021). Cell membrane integrity assays The measurement of the absorbance at 260 nm...
- Wójcik, A., et al. (2024). Environmental Influence on Bacterial Lipid Composition: Insights from Pathogenic and Probiotic Strains. ACS Omega. [Link]
- This compound. PubChem. [Link]
- Wenzel, M., et al. (2014). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Journal of Pharmacological and Toxicological Methods, 70(3), 208-214. [Link]
- Krsmanovic, M., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 645180. [Link]
- Lennen, R. M., et al. (2013). The damaging effects of short chain fatty acids on Escherichia coli membranes. Applied Microbiology and Biotechnology, 97(19), 8749-8760. [Link]
- Krsmanovic, M., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PubMed. [Link]
- Maiti, A., Kumar, A., & Daschakraborty, S. (2023). How Do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? The Journal of Physical Chemistry B, 127(8), 1735-1746. [Link]
- Krsmanovic, M., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology. [Link]
- Krsmanovic, M., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms.
- Maiti, A., Kumar, A., & Daschakraborty, S. (2022). How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? ChemRxiv. [Link]
- Wang, Y., et al. (2023). Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions.
- Lambert, R. J. W., & Johnston, M. D. (2001). Activity and mechanisms of action of selected biocidal agents on Gram-positive and -negative bacteria. Journal of Applied Microbiology, 91(5), 901-909. [Link]
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Application Notes and Protocols for the Evaluation of 2-Octylcyclopropanecarboxylic Acid as a Potential Antibacterial Agent
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Cyclopropane Fatty Acids in an Era of Antibiotic Resistance
The relentless rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents with unconventional mechanisms of action. Fatty acids and their derivatives have long been recognized for their antimicrobial properties, often targeting the bacterial cell membrane, a component less prone to the rapid development of resistance compared to specific protein targets.[1][2][3][4] Among these, cyclopropane-containing fatty acids represent an intriguing and underexplored class of molecules. These unique lipids are known to be produced by various bacteria, where they are thought to modulate membrane fluidity and offer protection against environmental stressors.[5]
The introduction of a cyclopropane ring into a fatty acid backbone imparts a rigid, bent conformation that may be key to disrupting the highly organized structure of bacterial membranes. It is hypothesized that these molecules intercalate into the lipid bilayer, creating instability, altering membrane potential, and ultimately leading to a loss of cellular integrity and death.[2][4] Furthermore, there is evidence that some fatty acids can interfere with essential metabolic processes, such as the bacterial fatty acid biosynthesis (FAS-II) pathway, presenting a multi-pronged attack.[6][7][8][9][10]
This document provides a comprehensive guide for the investigation of 2-octylcyclopropanecarboxylic acid, a synthetic cyclopropane fatty acid, as a potential antibacterial agent. We present a structured workflow, from initial synthesis and primary screening to in-depth mechanistic studies and preliminary safety profiling. The protocols herein are grounded in established methodologies and provide the scientific rationale necessary for a thorough and robust evaluation.
Section 1: Synthesis of this compound
A plausible and well-established method for the synthesis of 2-alkylcyclopropanecarboxylic acids is via the Simmons-Smith cyclopropanation of an appropriate α,β-unsaturated ester, followed by hydrolysis.[11][12][13][14]
Protocol 1.1: Two-Step Synthesis of this compound
Rationale: This two-step process begins with the formation of the cyclopropane ring on an ester derivative of the target molecule. The ester group is used as it is generally more stable under the cyclopropanation reaction conditions than a free carboxylic acid. The subsequent hydrolysis step then converts the ester to the desired carboxylic acid. The Furukawa modification of the Simmons-Smith reaction (using diethylzinc) is often preferred for its reliability.[13]
Step 1: Simmons-Smith Cyclopropanation of Ethyl undec-2-enoate
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl undec-2-enoate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of diethylzinc (Et₂Zn, 1.1 equivalents) in hexane, followed by the dropwise addition of diiodomethane (CH₂I₂, 1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product (ethyl 2-octylcyclopropanecarboxylate) by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl 2-octylcyclopropanecarboxylate in a mixture of ethanol and water. Add potassium hydroxide (KOH, 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2 with cold 1M hydrochloric acid (HCl).
-
Extraction: Extract the acidified solution with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Final Product: Filter and concentrate the solvent to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Primary Antibacterial Activity Screening
The initial evaluation of a novel compound involves determining its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for this assessment.[15][16][17]
Protocol 2.1: Determination of MIC and MBC via Broth Microdilution
Rationale: The broth microdilution method is a standardized, resource-efficient technique to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC). Subsequent sub-culturing from wells with no visible growth allows for the determination of the lowest concentration that kills the bacteria (MBC). This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18][19]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
This compound (stock solution in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (antibiotic), a negative control (broth only), and a vehicle control (broth with DMSO at the highest concentration used).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
MBC Determination: From the wells showing no growth (at and above the MIC), plate 10-100 µL onto Mueller-Hinton Agar (MHA) plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
| Parameter | Description | Reference |
| MIC | Minimum Inhibitory Concentration | Lowest concentration with no visible growth. |
| MBC | Minimum Bactericidal Concentration | Lowest concentration killing ≥99.9% of bacteria. |
Section 3: Investigating the Mechanism of Action
Understanding how a compound exerts its antibacterial effect is crucial for its development. Based on the known activities of fatty acids, two primary hypotheses for this compound are disruption of the bacterial cell membrane and inhibition of cellular energy production.
Workflow for Mechanism of Action Studies
Caption: Proposed workflow for elucidating the mechanism of action.
Protocol 3.1: Bacterial Membrane Potential Assay
Rationale: This assay uses the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to assess changes in bacterial membrane potential.[5][20][21][22][23] In healthy, polarized bacteria, the dye accumulates and forms red-fluorescent aggregates. If the compound disrupts the membrane potential, the dye will disperse, leading to a decrease in red fluorescence and an increase in green fluorescence.[22][23]
Materials:
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
DiOC₂(3) stock solution (in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, then harvest and wash the cells with PBS. Resuspend the cells in PBS to an OD₆₀₀ of ~0.2.
-
Treatment: Aliquot the cell suspension into tubes or a microplate. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a no-treatment control and a CCCP control (final concentration ~5 µM).
-
Staining: Add DiOC₂(3) to each sample (final concentration ~30 µM) and incubate in the dark at room temperature for 15-30 minutes.
-
Analysis: Measure the green (e.g., ~525 nm) and red (e.g., ~620 nm) fluorescence. A decrease in the red/green fluorescence ratio indicates membrane depolarization.
Protocol 3.2: Intracellular ATP Level Assay
Rationale: A common mechanism of antibacterial action is the disruption of cellular energy production, leading to a drop in intracellular ATP levels.[4] This can be rapidly quantified using a luciferase-based assay, where the light output is directly proportional to the amount of ATP present.[24][25][26][27]
Materials:
-
Bacterial strains
-
Bacterial ATP assay kit (e.g., containing lysis buffer, luciferase, and luciferin)
-
Luminometer
-
Opaque-walled microplates
Procedure:
-
Cell Preparation and Treatment: Grow and treat bacterial cells with this compound at various concentrations and time points, as described in the MIC protocol.
-
ATP Extraction: Lyse the bacterial cells according to the kit manufacturer's instructions to release intracellular ATP.
-
Luminescence Reaction: Add the luciferase/luciferin reagent to the lysed samples in an opaque-walled plate.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (e.g., by OD₆₀₀ or CFU counts) and compare the ATP levels of treated cells to untreated controls. A significant drop in luminescence indicates interference with energy metabolism.
Section 4: Preliminary Safety and Selectivity Assessment
A promising antibacterial agent must be effective against bacteria while exhibiting minimal toxicity to host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step.[28][29]
Protocol 4.1: MTT Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[28][30][31][32] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.[30]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Interpretation: The Selectivity Index
The therapeutic potential of the compound can be initially estimated by calculating the Selectivity Index (SI).
SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value indicates greater selectivity for bacteria over mammalian cells, suggesting a more promising therapeutic window.
| Parameter | Description | Significance |
| IC₅₀ | 50% Inhibitory Concentration | Concentration causing 50% toxicity to mammalian cells. |
| SI | Selectivity Index | Ratio of cytotoxicity to antibacterial activity. Higher is better. |
Conclusion
This document outlines a systematic approach to evaluate the potential of this compound as a novel antibacterial agent. The provided protocols, from synthesis to mechanism of action and initial safety profiling, offer a robust framework for researchers. The unique structural properties of cyclopropane fatty acids hold significant promise for the development of new therapeutics that can circumvent existing resistance mechanisms by targeting the fundamental integrity of the bacterial cell membrane. Rigorous adherence to these standardized methods will ensure the generation of high-quality, reproducible data, paving the way for further preclinical development.
References
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- Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. PubMed Central (PMC).
- Firefly luciferase ATP assay as a screening method for bacteriuria. PubMed Central (PMC).
- Antibacterial free fatty acids: Activities, mechanisms of action and biotechnological potential. ResearchGate.
- A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI.
- Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway. ACS Publications.
- Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. MDPI.
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- Discovery of Bacterial Fatty Acid Synthase Type II Inhibitors Using a Novel Cellular Bioluminescent Reporter Assay. ASM Journals.
- Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. PubMed.
- Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase. SpringerLink.
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Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 2-Octylcyclopropanecarboxylic Acid
Introduction: The Emergence of Cyclopropane Fatty Acids in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with unique mechanisms of action. Among these, cyclopropane-containing fatty acids are gaining attention as a promising class of antimicrobial agents.[1] These molecules, found in various marine microorganisms, have demonstrated inhibitory effects against a range of pathogenic bacteria and fungi.[1][2] Their proposed mechanisms of action include the disruption of cell membrane integrity and the inhibition of essential biosynthetic pathways, such as fatty acid synthesis.[1][3]
2-Octylcyclopropanecarboxylic acid is a synthetic cyclopropane fatty acid analogue. Its structural similarity to naturally occurring antimicrobial fatty acids suggests its potential as a novel therapeutic agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols to rigorously evaluate the antimicrobial activity of this compound. The methodologies described herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data.[4][5][6]
Scientific Rationale: Why These Tests for this Compound?
The selection of the following testing protocols is based on a logical progression from preliminary screening to a more detailed characterization of the antimicrobial activity of this compound.
-
Disk Diffusion (Kirby-Bauer Test): This method serves as a rapid and qualitative initial screen to determine if this compound possesses any inhibitory activity against a panel of test microorganisms.[7][8][9][10] The size of the zone of inhibition provides a preliminary indication of the compound's potency and spectrum of activity.[7][9]
-
Broth Microdilution: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][11][12] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism and is a critical parameter in the early stages of drug development.[11]
-
Time-Kill Kinetic Assay: While the MIC determines the concentration that inhibits growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The time-kill assay provides this crucial information by measuring the rate and extent of bacterial killing over time.[13][14][15][16][17] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[14][15]
Hypothesized Mechanism of Action of this compound
Based on existing literature on similar fatty acid compounds, this compound is hypothesized to exert its antimicrobial effect through one or more of the following mechanisms:
-
Membrane Disruption: The lipophilic nature of the octyl chain combined with the unique stereochemistry of the cyclopropane ring may allow the molecule to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[1]
-
Inhibition of Fatty Acid Synthesis (FAS-II): Many fatty acid analogues act as competitive inhibitors of enzymes in the bacterial FAS-II pathway, which is essential for membrane biogenesis.[18][19] this compound may target key enzymes in this pathway, such as enoyl-acyl carrier protein reductase (FabI).[18][19]
The following diagram illustrates the potential targets of this compound within a bacterial cell.
Caption: Hypothesized mechanisms of action for this compound.
Experimental Protocols
Protocol 1: Disk Diffusion (Kirby-Bauer) Susceptibility Test
This protocol outlines the procedure for the preliminary assessment of the antimicrobial activity of this compound using the disk diffusion method.[7][8][9][10]
Materials:
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Calipers or ruler
Step-by-Step Methodology:
-
Preparation of Test Compound Disks:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Apply a known volume (e.g., 10 µL) of the stock solution onto sterile blank paper disks to achieve a desired concentration per disk (e.g., 100 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Prepare solvent control disks by applying the same volume of the solvent to blank disks.
-
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Within 15 minutes of inoculating the plate, aseptically place the prepared disks containing this compound and the solvent control disks onto the agar surface.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
-
The absence of a zone around the solvent control disk confirms that the solvent has no antimicrobial activity.
-
The size of the inhibition zone around the test compound disk indicates its antimicrobial activity.
-
Data Presentation:
| Test Organism | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | 100 | e.g., 15 |
| E. coli ATCC 25922 | 100 | e.g., 0 |
| Solvent Control | N/A | 0 |
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the quantitative assessment of the antimicrobial activity of this compound by determining its MIC.[4][11][12][20]
Materials:
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Microplate reader (optional)
Experimental Workflow Diagram:
Caption: Experimental workflow for the broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate (except the negative control).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[11]
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Data Presentation:
| Test Organism | MIC (µg/mL) |
| S. aureus ATCC 25923 | e.g., 16 |
| E. coli ATCC 25922 | e.g., >128 |
Protocol 3: Time-Kill Kinetic Assay
This protocol is for determining the bactericidal or bacteriostatic activity of this compound.[13][14][15][16][17]
Materials:
-
This compound
-
CAMHB
-
Test bacterial strains
-
Sterile culture tubes or flasks
-
Sterile saline (0.85%)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator and shaking incubator (35-37°C)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Sterile spreaders
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to an OD₆₀₀ that corresponds to approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Test Setup:
-
Prepare a series of flasks or tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control tube containing no compound.
-
-
Inoculation and Incubation:
-
Inoculate each flask/tube with the prepared bacterial suspension.
-
Incubate at 35-37°C with shaking.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask/tube.
-
Perform serial ten-fold dilutions in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
-
Data Collection:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Data Analysis and Presentation:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[14][15]
-
A <3-log₁₀ reduction in CFU/mL with inhibition of growth compared to the control is considered bacteriostatic.
Data Presentation:
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.1 |
| 4 | 7.8 | 4.8 | 3.0 |
| 6 | 8.9 | 4.5 | <2.0 (Limit of Detection) |
| 24 | 9.2 | 4.3 | <2.0 (Limit of Detection) |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the antimicrobial activity of this compound. By systematically performing disk diffusion, broth microdilution, and time-kill kinetic assays, researchers can obtain reliable data on the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. These findings will be instrumental in guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy evaluations. The exploration of novel antimicrobial agents like this compound is a critical step in addressing the global challenge of antimicrobial resistance.
References
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- Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Journal of Bacteriology, 204(5), e0005222. [Link]
- Price, T. K., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e03223-23. [Link]
- Ghasemian, A., et al. (2016). Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria. Jundishapur Journal of Microbiology, 9(1), e28327. [Link]
- Lee, J. Y., et al. (2020). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. International Journal of Molecular Sciences, 21(19), 7088. [Link]
- He, C., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. Journal of Bacteriology, 201(19), e00374-19. [Link]
- Jennings, J. A., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 645180. [Link]
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- ResearchGate. (2022).
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In Vitro Profiling of 2-Octylcyclopropanecarboxylic Acid: A Guide to Elucidating its Metabolic Effects
Introduction: Unraveling the Bioactivity of 2-Octylcyclopropanecarboxylic Acid
This compound, a synthetic compound characterized by a cyclopropane ring appended to a carboxylic acid with an octyl chain[1][2], represents a class of molecules with potential to modulate cellular metabolism. The presence of the cyclopropanecarboxylic acid moiety is particularly noteworthy, as this structural motif is found in compounds known to inhibit mitochondrial fatty acid oxidation (FAO)[3][4]. This guide provides a comprehensive suite of in vitro protocols designed to investigate the biological activity of this compound, with a primary focus on its potential role as an inhibitor of FAO. The following application notes and detailed protocols are intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic effects of this and similar molecules.
The central hypothesis guiding these protocols is that this compound, by virtue of its structure, may act as an inhibitor of Carnitine Palmitoyltransferase I (CPT-I). CPT-I is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation[5][6][7]. Inhibition of this key enzyme is a therapeutic strategy for conditions such as type 2 diabetes and heart failure, as it can shift the cell's energy reliance from fatty acids to glucose[7][8].
This document will detail methodologies to:
-
Assess the direct inhibitory effect of this compound on CPT-I activity in isolated mitochondria.
-
Evaluate the impact of the compound on overall fatty acid oxidation in whole cells.
-
Determine the cytotoxic profile of the compound to establish appropriate working concentrations.
-
Investigate the consequential effects on cellular glucose metabolism, a predicted outcome of FAO inhibition.
By following these protocols, researchers can generate a robust in vitro data package to elucidate the mechanism of action of this compound and assess its potential as a modulator of cellular energy metabolism.
Part 1: Direct Enzymatic Inhibition - CPT-I Activity Assay
The initial and most direct assessment of this compound's mechanism of action is to measure its effect on the activity of its putative target, CPT-I. This is a crucial first step to validate the hypothesis that the compound inhibits fatty acid oxidation at the level of mitochondrial fatty acid uptake.
Scientific Rationale
CPT-I, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines, enabling their transport into the mitochondrial matrix[7]. By using isolated mitochondria, we can directly measure the activity of CPT-I without the confounding variables of cellular uptake and metabolism of the test compound. The assay quantifies the rate of formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and L-[³H]carnitine. A reduction in the formation of radiolabeled product in the presence of this compound would indicate direct inhibition of CPT-I.
Experimental Workflow for CPT-I Inhibition Assay
Caption: Workflow for determining CPT-I inhibitory activity.
Protocol: CPT-I Activity Assay in Isolated Mitochondria
Materials:
-
Isolated mitochondria (from rat liver or relevant cell line)
-
This compound
-
Etomoxir (positive control inhibitor)
-
L-[methyl-³H]carnitine
-
Palmitoyl-CoA
-
Assay Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction stop solution (e.g., 1 M HCl)
-
Extraction solvent (e.g., butanol)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from fresh tissue or cultured cells using differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of final assay concentrations. Prepare a stock solution of Etomoxir as a positive control.
-
Assay Setup: In microcentrifuge tubes on ice, add the following in order:
-
Assay buffer
-
BSA (to bind free fatty acids)
-
Isolated mitochondria (typically 50-100 µg protein)
-
This compound, Etomoxir, or vehicle control (DMSO).
-
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow the compound to interact with the mitochondria.
-
Reaction Initiation: Start the reaction by adding a mixture of L-[³H]carnitine and palmitoyl-CoA.
-
Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The reaction should be in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution (e.g., 1 M HCl).
-
Extraction: Add butanol, vortex vigorously, and centrifuge to separate the phases. The butanol phase will contain the radiolabeled palmitoylcarnitine.
-
Quantification: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of palmitoylcarnitine formation (nmol/min/mg protein). Determine the percentage inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC₅₀ value.
| Parameter | Example Value | Reference |
| Mitochondrial Protein | 50-100 µ g/reaction | [5] |
| L-[³H]carnitine | 0.5 mM (specific activity ~1-2 Ci/mol) | [6] |
| Palmitoyl-CoA | 100 µM | [6] |
| Incubation Time | 5-10 minutes | [9] |
| Incubation Temperature | 37°C | [9] |
Part 2: Cellular Fatty Acid Oxidation Assay
Following the direct enzymatic assay, it is essential to assess the effect of this compound on fatty acid oxidation in a whole-cell context. This will confirm that the compound is cell-permeable and retains its inhibitory activity in a more physiologically relevant system.
Scientific Rationale
This assay measures the metabolic flux of a radiolabeled long-chain fatty acid, such as [³H]palmitic acid, through the β-oxidation pathway. The complete oxidation of [³H]palmitic acid results in the production of ³H₂O. By separating the ³H₂O from the un-metabolized [³H]palmitic acid, we can quantify the rate of fatty acid oxidation[10]. A decrease in ³H₂O production in cells treated with this compound indicates an inhibition of the overall FAO pathway.
Experimental Workflow for Cellular FAO Assay
Caption: Workflow for cellular fatty acid oxidation assay.
Protocol: [³H]Palmitic Acid Oxidation in Cultured Cells
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes, or C2C12 myotubes) in multi-well plates
-
[9,10-³H]Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Perchloric acid
-
Activated charcoal
-
Liquid scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate cells in a multi-well format and grow to near confluence.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free media for a specified time (e.g., 1-4 hours).
-
Substrate Preparation: Prepare the [³H]palmitic acid-BSA conjugate by incubating [³H]palmitic acid with fatty acid-free BSA.
-
Initiate Oxidation: Remove the pre-incubation media and add media containing the [³H]palmitic acid-BSA conjugate to each well.
-
Incubation: Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator.
-
Sample Collection: After incubation, transfer the culture supernatant to a new tube.
-
Separation of ³H₂O:
-
Add perchloric acid to the supernatant to precipitate proteins.
-
Centrifuge and transfer the acid-soluble supernatant to a new tube.
-
Add activated charcoal to the supernatant to bind un-metabolized [³H]palmitic acid.
-
Vortex and centrifuge.
-
-
Quantification: Transfer an aliquot of the final supernatant (containing ³H₂O) to a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
Normalization: Lyse the cells from the plate and determine the total protein content for each well to normalize the FAO rate.
-
Data Analysis: Calculate the rate of fatty acid oxidation (pmol/hr/mg protein) and express the results as a percentage of the vehicle control.
Part 3: Assessment of Cytotoxicity
Before extensive mechanistic studies, it is crucial to determine the concentration range at which this compound exhibits its biological effects without causing significant cell death. This ensures that the observed metabolic changes are not simply a consequence of cellular toxicity.
Scientific Rationale
A variety of assays can be used to assess cell viability and cytotoxicity. A common and straightforward method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.
Protocol: MTT Cell Viability Assay
Materials:
-
Cultured cells in a 96-well plate
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, a positive control (e.g., doxorubicin), and a vehicle control.
-
Incubation: Incubate for a period relevant to the planned metabolic assays (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the media and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells and determine the CC₅₀ (50% cytotoxic concentration).
| Parameter | Example Value | Reference |
| Cell Seeding Density | 5,000 - 10,000 cells/well | [11] |
| Incubation Time | 24 - 48 hours | [12] |
| MTT Concentration | 0.5 mg/mL (final) | [11] |
| Wavelength | 570 nm | [11] |
Part 4: Cellular Glucose Metabolism
Inhibition of fatty acid oxidation is expected to cause a metabolic shift towards increased glucose utilization, a phenomenon known as the Randle cycle[7]. Therefore, assessing the impact of this compound on glucose uptake and glycolysis is a logical step to further characterize its metabolic effects.
Scientific Rationale
Glucose uptake can be measured using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). This analog is taken up by glucose transporters but is not fully metabolized, leading to its accumulation inside the cell. The intracellular fluorescence can be quantified using a fluorescence plate reader or flow cytometry and serves as a proxy for glucose uptake.
Protocol: 2-NBDG Glucose Uptake Assay
Materials:
-
Cultured cells in a 96-well plate (preferably black-walled for fluorescence assays)
-
This compound
-
Insulin (positive control for stimulating glucose uptake)
-
2-NBDG
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to confluence. Pre-treat the cells with this compound or vehicle in serum-free media for a defined period (e.g., 4-18 hours).
-
Glucose Starvation: Wash the cells with PBS and incubate in glucose-free KRB buffer for 1-2 hours.
-
Stimulation: Treat cells with or without insulin for 30 minutes to stimulate glucose uptake.
-
2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Termination and Wash: Stop the uptake by removing the 2-NBDG solution and washing the cells with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to the wells and measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence readings to the protein content of each well. Express the results as a fold change relative to the vehicle-treated control.
Signaling Pathway: FAO Inhibition and Glucose Metabolism
Caption: Inhibition of CPT-I by this compound is hypothesized to reduce fatty acid-derived Acetyl-CoA, thereby relieving the inhibition of Pyruvate Dehydrogenase (PDH) and promoting glucose oxidation.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. Successful execution of these experiments will establish whether the compound acts as a direct inhibitor of CPT-I, impairs cellular fatty acid oxidation, and subsequently modulates glucose metabolism, all within a non-toxic concentration range.
Positive results from these studies would warrant further investigation, including:
-
Kinetic studies to determine the mode of CPT-I inhibition (e.g., competitive, non-competitive).
-
Metabolomic analyses to gain a broader understanding of the metabolic reprogramming induced by the compound.
-
Studies in more complex in vitro models , such as 3D cell cultures or co-culture systems, to better mimic physiological conditions[11].
-
In vivo studies in relevant animal models of metabolic disease to assess the therapeutic potential of this compound.
This systematic approach will ensure a thorough and scientifically rigorous evaluation of this compound's biological activity and its promise as a modulator of cellular metabolism.
References
- Assessment of fatty acid beta oxidation in cells and isolated mitochondria. (2014). Current Protocols in Toxicology. [Link]
- This compound.
- In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Measurement of long-chain fatty acid uptake into adipocytes. (2014). Methods in Enzymology. [Link]
- A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. (2005). Analytical Biochemistry. [Link]
- FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture.
- In situ assay of fatty acid-oxidation by metabolite profiling following permeabilization of cell membranes. (2012). Journal of Lipid Research. [Link]
- Fatty Acid Oxidation Assay.
- Analytical Techniques for Single-Cell Biochemical Assays of Lipids. (2020). Annual Review of Analytical Chemistry. [Link]
- Human skeletal muscle carnitine palmitoyltransferase I activity determined in isolated intact mitochondria. (1999). Journal of Applied Physiology. [Link]
- Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis. (2010). Biochimica et Biophysica Acta. [Link]
- Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. (2019). Bioorganic & Medicinal Chemistry. [Link]
- Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). International Journal of Molecular Sciences. [Link]
- Carnitine palmitoyltransferase I. The site of inhibition of hepatic fatty acid oxidation by malonyl-CoA. (1977). Journal of Biological Chemistry. [Link]
- Studies on the hypoglycaemic compound cyclopropanecarboxylic acid. Effects on fatty acid oxidation in vitro. (1972). Biochemical Pharmacology. [Link]
- Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. (2011). Diabetes. [Link]
- Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods. (2024). Toxins. [Link]
- Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. (1996). Chemico-Biological Interactions. [Link]
- Augmentation of Glucotoxicity, Oxidative Stress, Apoptosis and Mitochondrial Dysfunction in HepG2 Cells by Palmitic Acid. (2014). Journal of Clinical Medicine. [Link]
- Synthesis and biological activities of 2-oxocycloalkylsulfonamides. (2008). Bioorganic & Medicinal Chemistry. [Link]
- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2014). Mini-Reviews in Medicinal Chemistry. [Link]
- In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (2022). International Journal of Molecular Sciences. [Link]
- In Vitro Antioxidant Properties, Glucose-Diffusion Effects, α-Amylase Inhibitory Activity, and Antidiabetogenic Effects of C. Europaea Extracts in Experimental Animals. (2021). Oxidative Medicine and Cellular Longevity. [Link]
- Glucose Response by Stem Cell-Derived β Cells In Vitro Is Inhibited by a Bottleneck in Glycolysis. (2017). Cell Reports. [Link]
- In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM). (2024). International Journal of Molecular Sciences. [Link]
- Pharmacological Effects of Carvacrol in In vitro Studies: A Review. (2017). Current Pharmaceutical Design. [Link]
- L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products. (2004).
- In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. (2018). Food and Chemical Toxicology. [Link]
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Application Notes and Protocols for the Development of 2-Octylcyclopropanecarboxylic Acid-Based Therapeutics
Introduction: The Therapeutic Potential of Cyclopropane-Containing Scaffolds
Cyclopropane rings, the smallest of the carbocyclic systems, are unique structural motifs that have garnered significant interest in medicinal chemistry. Their inherent ring strain and distinct electronic properties confer a rigid, three-dimensional geometry that can facilitate precise interactions with biological targets. While naturally occurring in the form of cyclopropane fatty acids (CPFAs) in bacteria and plants, synthetic cyclopropane-containing molecules are being explored for a wide range of therapeutic applications.[1] One such molecule of interest is 2-octylcyclopropanecarboxylic acid, a compound with potential applications stemming from its structural similarity to fatty acids and other biologically active cyclopropane derivatives.
These application notes provide a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into its plausible synthesis, detailed protocols for in vitro evaluation of its biological activity, and guidance on the design of preclinical in vivo studies. The primary focus will be on two promising therapeutic avenues: the inhibition of fatty acid oxidation (FAO) for metabolic diseases and the disruption of bacterial biofilms for infectious diseases.
Section 1: Synthesis and Characterization of this compound
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis of this compound
Rationale: This protocol employs a rhodium-catalyzed cyclopropanation reaction between an alkene (1-decene) and a diazo compound (ethyl diazoacetate), a well-established method for forming cyclopropane rings. The resulting ester is then hydrolyzed to the desired carboxylic acid.
Materials:
-
1-Decene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cyclopropanation:
-
To a solution of 1-decene (1 equivalent) in anhydrous DCM, add a catalytic amount of Rh₂(OAc)₄ (e.g., 0.5 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM to the reaction mixture at room temperature over several hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the intermediate ethyl 2-octylcyclopropanecarboxylate.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of LiOH (e.g., 3 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: In Vitro Evaluation of Biological Activity
Based on the known biological activities of related cyclopropane-containing compounds, two primary areas for in vitro investigation are proposed: inhibition of fatty acid oxidation and disruption of bacterial biofilms.
Inhibition of Fatty Acid Oxidation (FAO)
Rationale: Some cyclopropanecarboxylic acid derivatives are known to inhibit mitochondrial beta-oxidation of fatty acids.[2] This can be a therapeutic target in diseases with metabolic dysregulation or a mechanism of potential toxicity. The following protocols provide methods to assess the inhibitory effect of this compound on FAO.
Principle: This assay measures the production of radiolabeled water ([³H]H₂O) from the oxidation of [9,10-³H]-palmitate, providing a direct measure of FAO.
Materials:
-
Cell line of interest (e.g., HepG2 for liver cells, C2C12 for muscle cells)
-
[9,10-³H]-palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
L-carnitine
-
This compound
-
Positive control inhibitor (e.g., Etomoxir)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and vials
Procedure:
-
Cell Culture: Seed cells in multi-well plates and culture to desired confluency.
-
Preparation of Radiolabeled Substrate: Prepare a stock solution of palmitate complexed to BSA. Add [9,10-³H]-palmitic acid to the palmitate-BSA solution.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. Pre-incubate the cells with the compound or vehicle control for 1-2 hours.
-
Fatty Acid Oxidation Assay:
-
Prepare the assay medium containing the [³H]palmitate-BSA complex and L-carnitine in serum-free medium.
-
Remove the pre-incubation medium and wash the cells with PBS.
-
Add the assay medium to each well and incubate at 37°C for 1-3 hours.
-
-
Measurement:
-
Transfer the supernatant to a new tube and precipitate the unoxidized [³H]palmitate by adding an equal volume of cold 10% trichloroacetic acid.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant (containing [³H]H₂O) to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of FAO inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.
Principle: This assay measures the oxygen consumption rate (OCR) of cells fueled by fatty acids, providing an indirect measure of FAO.
Materials:
-
Seahorse XF Analyzer or similar instrument
-
Cell line of interest
-
Seahorse XF Base Medium
-
L-carnitine
-
Palmitate-BSA conjugate
-
This compound
-
Control compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Culture: Seed cells in a Seahorse XF cell culture plate and culture to confluency.
-
Assay Medium Preparation: Prepare the Seahorse XF Base Medium supplemented with L-carnitine and glucose. Add the palmitate-BSA substrate.
-
Pre-incubation: Wash the cells with the assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Injection: Prepare a plate with different concentrations of this compound. The Seahorse analyzer will inject the compound into the wells.
-
Measurement: The instrument will measure the OCR before and after the addition of the test compound and control compounds to determine the effect on basal and maximal respiration fueled by fatty acids.
Data Analysis: Analyze the OCR data to determine the effect of this compound on fatty acid-driven respiration.
Disruption of Bacterial Biofilms
Rationale: Cyclopropane fatty acids are integral components of the cell membranes of many bacteria, and their synthesis is crucial for bacterial survival and pathogenesis.[3][4] Targeting the synthesis or function of these molecules with compounds like this compound could represent a novel anti-biofilm strategy.
Principle: Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm. The amount of retained dye is proportional to the total biofilm biomass.[5][6]
Materials:
-
Biofilm-forming bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
This compound
-
Positive control (e.g., a known biofilm-disrupting agent)
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
Procedure:
-
Biofilm Formation:
-
Grow the bacterial strain overnight in TSB.
-
Dilute the culture and add it to the wells of a 96-well plate.
-
Incubate for 24-48 hours to allow biofilm formation.
-
-
Compound Treatment:
-
Gently remove the planktonic bacteria from the wells and wash with PBS.
-
Add fresh medium containing different concentrations of this compound or controls to the wells.
-
Incubate for a further 24 hours.
-
-
Staining and Quantification:
-
Remove the medium and wash the wells with PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add crystal violet solution to each well and incubate for 15 minutes.
-
Wash away the excess stain with water.
-
Solubilize the bound stain with ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm reduction for each concentration of the test compound compared to the untreated control.
Principle: Tetrazolium salts like TTC or XTT are reduced by metabolically active cells to a colored formazan product, providing a measure of cell viability within the biofilm.[5]
Materials:
-
Biofilm-forming bacterial strain
-
Growth medium
-
96-well plates
-
This compound
-
TTC (2,3,5-triphenyltetrazolium chloride) or XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution
-
Menadione (for XTT assay)
Procedure:
-
Biofilm Formation and Compound Treatment: Follow steps 1 and 2 from the Crystal Violet Assay protocol.
-
Metabolic Staining:
-
After treatment, remove the medium and wash the wells with PBS.
-
Add the TTC or XTT solution (with menadione for XTT) to each well.
-
Incubate in the dark for a few hours.
-
-
Quantification: Measure the absorbance of the colored formazan product at the appropriate wavelength (e.g., 490 nm for XTT) using a microplate reader.
Data Analysis: Determine the effect of the compound on the metabolic activity of the biofilm-embedded cells and calculate the minimum biofilm eradication concentration (MBEC).
Section 3: In Vivo Preclinical Studies
Following successful in vitro characterization, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound-based therapeutics. The choice of animal model will depend on the therapeutic indication.
Animal Models for Metabolic Diseases
Rationale: If this compound is a potent inhibitor of FAO, its therapeutic potential could be explored in models of diseases where this pathway is dysregulated.
Proposed Animal Models:
-
Diet-induced obesity models: Mice or rats fed a high-fat diet develop obesity, insulin resistance, and hepatic steatosis. These models are relevant for studying the effects of FAO inhibitors on metabolic parameters.
-
Genetic models of metabolic disease: For example, db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient) exhibit severe obesity and type 2 diabetes.
Key Endpoints to Assess:
-
Body weight and food intake
-
Glucose tolerance and insulin sensitivity
-
Plasma lipid profiles (triglycerides, cholesterol)
-
Liver histology and lipid content
-
Gene expression analysis of metabolic pathways in relevant tissues (liver, muscle, adipose)
Animal Models for Bacterial Biofilm Infections
Rationale: To evaluate the anti-biofilm efficacy of this compound in a physiological context, relevant infection models are necessary.
Proposed Animal Models:
-
Cutaneous wound infection model: A full-thickness wound is created on the back of a mouse or rat and inoculated with a biofilm-forming bacterium. The test compound can be applied topically or administered systemically.
-
Implant-associated infection model: A small piece of medical-grade material (e.g., catheter segment, orthopedic screw) is implanted subcutaneously or in a specific tissue and then inoculated with bacteria.
Key Endpoints to Assess:
-
Bacterial load (colony-forming units) in the infected tissue or on the implant.
-
Wound healing progression (for cutaneous models).
-
Histopathological analysis of the infected tissue to assess inflammation and tissue damage.
-
Imaging of the biofilm on the implant using techniques like scanning electron microscopy.
Section 4: Data Presentation and Visualization
Quantitative Data Summary
| In Vitro Assay | Parameter Measured | Example Data for Compound X |
| FAO Inhibition (Radiolabeled) | IC₅₀ (µM) | 15.2 |
| FAO Inhibition (OCR) | % Inhibition at 20 µM | 65% |
| Biofilm Biomass Reduction | MBIC₅₀ (µg/mL) | 50 |
| Biofilm Cell Viability | MBEC (µg/mL) | 100 |
Signaling Pathway and Workflow Diagrams
Caption: Putative mechanism of FAO inhibition by this compound.
Caption: Experimental workflow for in vitro biofilm disruption assays.
Conclusion
The development of this compound-based therapeutics presents an exciting opportunity in both metabolic and infectious disease research. The protocols and guidelines presented in these application notes provide a solid framework for the initial stages of this process, from synthesis and characterization to in vitro and in vivo evaluation. By systematically investigating its biological activities and mechanisms of action, the full therapeutic potential of this intriguing molecule can be elucidated.
References
- Kwiecinski, J., & Horswill, A. R. (2020). Methods Used for the Eradication of Staphylococcal Biofilms. MDPI. [Link]
- Sharma, D., et al. (2019). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Frontiers in Microbiology. [Link]
- Creative Bioarray. (n.d.).
- Assay Genie. (n.d.). Fatty Acid Oxidation (FAO) Assay Kit Technical Manual. [Link]
- Wikipedia. (n.d.).
- Dong, L., & Liu, F. (2006).
- Johansen, J., et al. (2017). Paired methods to measure biofilm killing and removal: a case study with Penicillin G. bioRxiv. [Link]
- Jiang, X., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. Journal of Bacteriology. [Link]
- Elgamoudi, B. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. [Link]
- Jiang, X., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter Pylori. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Ge, C., et al. (2021). Inhibition of mitochondrial fatty acid β-oxidation activates mTORC1 pathway and protein synthesis via Gcn5-dependent acetylation of Raptor in zebrafish. eLife. [Link]
- Hughes, L. K., et al. (2019). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments. [Link]
- Janeba, Z., et al. (2011).
- Gonzalez, M. I., et al. (2022).
- Bengsch, B., et al. (2021). Metabolomic profiling reveals the potential of fatty acids as regulators of exhausted CD8 T cells during chronic viral infection. PNAS. [Link]
- Muth, M., et al. (2014). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g.
- Kuethe, J. T., & Beutner, G. L. (2007). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses. [Link]
- Obach, R. S. (2000). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. [Link]
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Application and Protocol Guide: 2-Octylcyclopropanecarboxylic Acid in Lipidomics Research
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Role of 2-Octylcyclopropanecarboxylic Acid in Modulating Fatty Acid Oxidation
Lipidomics, the comprehensive analysis of lipids in biological systems, has emerged as a critical field for understanding cellular physiology and pathology. Within this discipline, the study of fatty acid β-oxidation (FAO) provides profound insights into cellular energy homeostasis and its dysregulation in diseases such as metabolic syndrome, cancer, and neurodegenerative disorders. This compound (OCPCA), a synthetic fatty acid analogue, serves as a valuable chemical tool for researchers to probe the intricacies of FAO. Its unique cyclopropane ring structure confers specific inhibitory properties, making it an ideal candidate for dissecting the metabolic consequences of impaired fatty acid metabolism.
This comprehensive guide provides detailed application notes and protocols for the utilization of OCPCA in lipidomics research. We will delve into its mechanism of action as a potent inhibitor of Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial FAO. Furthermore, this document will equip researchers with the necessary methodologies for cell culture treatment, lipid extraction, and mass spectrometry-based analysis to elucidate the lipidomic alterations induced by OCPCA.
Mechanism of Action: OCPCA as a Specific Inhibitor of Carnitine Palmitoyltransferase I (CPT1)
The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a tightly regulated process, with CPT1 acting as the primary gatekeeper.[1] This enzyme, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, facilitating their transport across the inner mitochondrial membrane.[2]
This compound exerts its biological effects by acting as a competitive inhibitor of CPT1. The structural similarity of OCPCA to endogenous long-chain fatty acids allows it to bind to the active site of CPT1. However, the presence of the rigid cyclopropane ring prevents the subsequent catalytic steps, effectively blocking the enzyme's function. This inhibition is specific and potent, leading to a significant reduction in the flux of fatty acids into the mitochondria for oxidation.
The inhibition of CPT1 by OCPCA leads to predictable and measurable changes in the cellular lipidome. Key metabolic consequences include:
-
Decreased levels of long-chain acylcarnitines: As the transport of long-chain fatty acids into the mitochondria is blocked, the synthesis of their carnitine conjugates is reduced.
-
Accumulation of cytosolic long-chain acyl-CoAs: The substrate for CPT1, long-chain acyl-CoAs, accumulates in the cytoplasm.
-
Shifts in cellular lipid composition: The excess cytosolic acyl-CoAs can be re-routed into other metabolic pathways, such as triglyceride and phospholipid synthesis, leading to alterations in the cellular lipid profile.
By inducing these specific metabolic perturbations, OCPCA allows researchers to study the downstream effects of impaired FAO on cellular signaling, membrane composition, and overall cellular health.
Diagram of OCPCA's Mechanism of Action
Caption: OCPCA inhibits CPT1, blocking fatty acid entry into mitochondria.
Experimental Protocols
Part 1: Cell Culture and OCPCA Treatment
This protocol describes the treatment of cultured cells with OCPCA to inhibit fatty acid oxidation. The optimal concentration of OCPCA should be determined empirically for each cell line and experimental condition.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, C2C12)
-
Complete cell culture medium
-
This compound (OCPCA) stock solution (e.g., 100 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Preparation of OCPCA Working Solutions: On the day of treatment, prepare fresh dilutions of the OCPCA stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range for CPT1 inhibitors is 10-100 µM. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest OCPCA concentration).
-
Cell Treatment:
-
For adherent cells, aspirate the old medium and replace it with the medium containing the desired concentration of OCPCA or vehicle.
-
For suspension cells, add the concentrated OCPCA solution directly to the culture flask to achieve the final desired concentration.
-
-
Incubation: Incubate the cells for the desired treatment duration. The incubation time will depend on the specific research question and can range from a few hours to 24 hours or longer.
-
Cell Harvesting:
-
Adherent cells:
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
-
Suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Store the cell pellet at -80°C until lipid extraction.
-
-
Experimental Workflow for Cell Treatment and Harvesting
Caption: Workflow for treating and harvesting cells for lipidomics analysis.
Part 2: Lipid Extraction from Cell Pellets
This protocol is based on the widely used Bligh and Dyer method for extracting a broad range of lipids from biological samples.
Materials:
-
Frozen cell pellets
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Internal standards (optional, but highly recommended for quantitative analysis)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Sample Preparation: Resuspend the cell pellet in 100 µL of deionized water. If using internal standards, add them at this stage.
-
Solvent Addition: Add 375 µL of methanol and 125 µL of chloroform to the resuspended cell pellet. Vortex vigorously for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and 125 µL of deionized water. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 1000 x g for 10 minutes at room temperature to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Re-extraction (Optional): For more complete lipid recovery, add another 250 µL of chloroform to the remaining aqueous/methanol phase, vortex, centrifuge, and collect the lower phase, combining it with the first extract.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Part 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section provides a general workflow for the analysis of the extracted lipids. Specific parameters will need to be optimized based on the instrument and the lipid classes of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).
-
Chromatographic Separation:
-
Column: A C18 or C30 reversed-phase column is commonly used for separating lipid species.
-
Mobile Phases: A typical mobile phase system consists of a gradient of two solvents, for example:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids based on their polarity.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Both positive and negative ESI modes should be used to detect a wider range of lipid classes.
-
Data Acquisition:
-
Full Scan (MS1): Acquire full scan data to obtain an overview of all detectable lipid species.
-
Tandem MS (MS/MS or MS2): Use data-dependent or data-independent acquisition to fragment precursor ions and obtain structural information for lipid identification.
-
-
-
Data Analysis:
-
Use specialized lipidomics software (e.g., LipidSearch™, MS-DIAL, XCMS) to process the raw data.
-
Identify lipids based on their accurate mass, retention time, and fragmentation patterns by comparing them to lipid databases (e.g., LIPID MAPS®).
-
Perform statistical analysis to identify lipids that are significantly altered by OCPCA treatment.
-
Data Interpretation and Expected Results
Treatment of cells with OCPCA is expected to cause significant alterations in the lipidome, reflecting the inhibition of fatty acid oxidation.
Table 1: Expected Changes in Key Lipid Classes Following OCPCA Treatment
| Lipid Class | Expected Change | Rationale |
| Long-Chain Acylcarnitines | Decrease | Inhibition of CPT1 prevents their formation. |
| Free Fatty Acids (Long-Chain) | Increase | Accumulation due to blocked mitochondrial entry. |
| Triacylglycerols (TAGs) | Increase | Re-esterification of accumulated fatty acids. |
| Diacylglycerols (DAGs) | Increase | Precursors for TAG synthesis. |
| Phospholipids (e.g., PC, PE) | Variable | May increase due to redirection of fatty acids. |
PC: Phosphatidylcholine, PE: Phosphatidylethanolamine
Synthesis of this compound
For research purposes, OCPCA can be synthesized via a Simmons-Smith cyclopropanation of an appropriate unsaturated ester, followed by hydrolysis. A general synthetic scheme is outlined below.
Synthetic Scheme for OCPCA
Caption: General synthetic route to this compound.
Conclusion
This compound is a powerful tool for lipidomics researchers studying fatty acid oxidation. Its specific inhibition of CPT1 allows for the controlled perturbation of this critical metabolic pathway, enabling the detailed investigation of its downstream consequences. The protocols and information provided in this guide offer a solid foundation for incorporating OCPCA into lipidomics workflows to advance our understanding of lipid metabolism in health and disease.
References
- BMR CPT1 Assay Kit. (n.d.). Biomedical Research Service Center.
- Carnitine palmitoyltransferase I. (2023, December 19). In Wikipedia.
- Chen, X., et al. (2022).
- Choi, J., et al. (2024). Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. Cell Reports, 43(12), 115006.
- Ke, L., et al. (2021). Lipidomic profiling reveals disruption of lipid metabolism in valproic acid-induced hepatotoxicity. Frontiers in Pharmacology, 12, 709678.
- Li, S., et al. (2022). Lipidomics reveals carnitine palmitoyltransferase 1C protects cancer cells from lipotoxicity and senescence. Journal of Proteome Research, 21(3), 738-751.
- Schlaepfer, I. R., & Joshi, M. (2020). Lipid Catabolism via CPT1 as a Therapeutic Target for Prostate Cancer. Molecular Cancer Therapeutics, 19(10), 2361-2371.
- Silva, F. A., et al. (2010). Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis. Metabolic Brain Disease, 25(1), 115-121.
- Tantawy, M., et al. (2013). Inhibition of gene expression of carnitine palmitoyltransferase I and heart fatty acid binding protein in cyclophosphamide and ifosfamide-induced acute cardiotoxic rat models. Cardiovascular Toxicology, 13(4), 364-374.
- Wang, Y., et al. (2020). Inhibition of carnitine palmitoyl transferase 1A-induced fatty acid oxidation suppresses cell progression in gastric cancer. Archives of Biochemistry and Biophysics, 696, 108664.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Octylcyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-Octylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments effectively. The high ring strain in cyclopropanes makes their synthesis a unique challenge, often requiring highly reactive and sensitive reagents.[1][2] This guide focuses on the most common and robust methods, addressing the specific issues you are likely to encounter.
Section 1: Core Synthetic Strategy & Mechanistic Overview
The most prevalent and versatile method for generating the cyclopropane ring in this compound is the Simmons-Smith reaction or its variants.[1][3] This reaction involves the stereospecific addition of a zinc carbenoid to an alkene. The starting material is typically an unsaturated ester, such as an ester of undec-10-enoic acid, which is then hydrolyzed to the final carboxylic acid post-cyclopropanation.
The core of the reaction is the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[4] This carbenoid then adds across the double bond in a concerted, syn-addition fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[2][4]
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common experimental failures.
Q1: My reaction shows low to no conversion of the starting alkene. What's wrong?
This is the most frequent issue and almost always points to a problem with the reactive carbenoid species.
Answer: The likely culprits are inactive reagents or the presence of moisture. The Simmons-Smith reaction is highly sensitive to atmospheric moisture, which will quench the organozinc intermediate.[4][5]
| Potential Cause | Underlying Reason & Solution |
| Inactive Zinc-Copper Couple | The zinc surface must be activated to react with diiodomethane. An old or poorly prepared couple is the primary cause of failure. Solution: Prepare the Zn(Cu) couple fresh for each reaction. Using ultrasonication during its preparation can significantly enhance activation.[6] See the detailed protocol below. |
| Poor Quality Diiodomethane | Diiodomethane can decompose over time, releasing iodine which inhibits the reaction. Solution: Use freshly distilled or high-purity diiodomethane. Store it over copper wire in the dark to scavenge iodine. |
| Presence of Moisture | The organozinc carbenoid is a strong Lewis acid and base, reacting rapidly with water. Solution: Ensure all glassware is rigorously oven- or flame-dried. Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.[5] |
| Insufficient Reagent | The reaction stoichiometry is critical. Solution: Use a slight excess (1.5-2.0 equivalents) of both the Zn(Cu) couple and diiodomethane relative to the alkene to drive the reaction to completion.[6] |
Protocol: Activation of Zinc-Copper Couple
-
Place zinc dust (e.g., 2.0 eq) in a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.
-
Under a nitrogen atmosphere, wash the zinc dust with dilute HCl (e.g., 1M) to remove the passivating oxide layer. You should observe gas evolution.
-
Decant the acid and wash the zinc sequentially with deionized water, methanol, and finally anhydrous diethyl ether.
-
Add a solution of copper(II) acetate or copper(I) chloride in glacial acetic acid or ether, respectively. Stir until the blue/green color of the copper salt disappears and the zinc turns dark grey or black.
-
Decant the solvent and wash the activated couple with fresh anhydrous ether. The couple is now ready for use and should be used immediately.
Q2: How can I control the cis/trans diastereoselectivity of the product?
Answer: Controlling the stereochemistry is a significant challenge, especially with 1,2-disubstituted cyclopropanes. The most powerful strategy is to use a substrate with a directing group, such as an allylic alcohol.[7][8][9]
The hydroxyl group of an allylic alcohol coordinates to the zinc atom of the Simmons-Smith reagent. This coordination directs the delivery of the methylene group to the same face of the double bond as the alcohol, leading to high syn-diastereoselectivity.[10][11]
Caption: Hydroxyl group directs the Simmons-Smith reagent.
If your synthesis starts from a simple alkene without a directing group (like 1-decene), you will likely obtain a mixture of cis and trans isomers of this compound, which can be difficult to separate. If a specific isomer is required, redesigning the synthesis to include a directing group is the most effective approach.
Q3: I'm observing byproducts that are complicating purification. What are they and how can I avoid them?
Answer: Besides unreacted starting material, the most common byproduct is from the methylation of heteroatoms.
| Side Reaction | Explanation & Prevention |
| Methylation of Carboxylic Acid | If the cyclopropanation is attempted on the free carboxylic acid, the acidic proton will react with the carbenoid. Furthermore, the carbenoid can act as a methylating agent for the carboxylate. Solution: Protect the carboxylic acid functional group as an ester (e.g., methyl or ethyl ester) before the cyclopropanation step. The ester is stable under the reaction conditions and can be easily hydrolyzed afterward. |
| Polymerization | While less common for simple alkenes, highly reactive substrates or excessive heat can lead to polymerization. Solution: Maintain a low reaction temperature (typically 0 °C to room temperature).[12] Add the reagents slowly to control any exotherm. |
Q4: What is the best way to purify the final carboxylic acid product?
Answer: Purifying carboxylic acids often requires a multi-step approach, especially to remove zinc salts and separate isomers.
-
Work-up: After the reaction is complete, quench it carefully at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This dissolves the zinc salts and protonates any remaining carbenoid.[5]
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral organic compounds (like unreacted ester or byproducts).[13]
-
Dissolve the crude product from the work-up in an organic solvent (e.g., diethyl ether).
-
Extract with a basic aqueous solution (e.g., 1M NaOH). The carboxylic acid will deprotonate and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. Carefully acidify the aqueous layer with cold, dilute HCl to a pH well below the pKa of the acid (~pH 2).
-
The protonated carboxylic acid will precipitate or can be extracted back into a fresh portion of organic solvent.
-
-
Distillation/Chromatography:
-
The final product can be purified by distillation under reduced pressure.[14]
-
If isomers are present and require separation, flash column chromatography on silica gel may be necessary, though this can be challenging for free carboxylic acids. Deactivated silica gel is sometimes used to prevent streaking.[5]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Should I use the standard Zn-Cu couple or a modification like the Furukawa reagent (Et₂Zn/CH₂I₂)?
-
A: The Furukawa modification is often faster, more reproducible, and uses a homogeneous reagent, which can be advantageous.[4][6] It is particularly effective at enhancing the directing effect of allylic alcohols.[4] However, diethylzinc (Et₂Zn) is pyrophoric and requires more stringent handling techniques than the solid Zn-Cu couple. For general-purpose synthesis without directing groups, the classic Zn-Cu couple is often sufficient and safer.
-
-
Q: What are the best solvents for this reaction?
-
Q: Are there any non-zinc alternatives for this synthesis?
-
A: Yes. For electron-deficient alkenes (e.g., α,β-unsaturated systems), the Johnson-Corey-Chaykovsky reaction using a sulfur ylide is a powerful alternative.[1] For other substrates, metal-catalyzed reactions using diazo compounds (e.g., with Rhodium or Copper catalysts) are also widely used, though they require careful handling of potentially explosive diazo reagents.[1][7]
-
-
Q: How can I confirm the structure and stereochemistry of my product?
-
A: ¹H and ¹³C NMR spectroscopy are essential. The cyclopropyl protons typically appear in a distinct upfield region (around 0-1.5 ppm) in the ¹H NMR spectrum.[15] For determining the cis/trans stereochemistry, 2D NMR techniques like NOESY can be used to identify through-space correlations between the substituents on the cyclopropane ring.
-
References
- Doyle, M. P. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. PMC - NIH. [Link]
- Charette, A. B. Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. ElectronicsAndBooks. [Link]
- Charette, A. B. Diastereoselectivity in the Cyclopropanation of 3,3-Bimetallic Allylic Alcohols. Preparation of Diastereomeric Cyclopropyl. American Chemical Society. [Link]
- OrgoSolver.
- Chemistry Stack Exchange. Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. [Link]
- Organic Chemistry Portal. Simmons-Smith Reaction - Common Conditions. organic-chemistry.org. [Link]
- Organic Syntheses. Cyclopropanecarboxylic acid. Organic Syntheses. [Link]
- Charette, A. B. & Lebel, H. Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol.
- NROChemistry. Simmons-Smith Reaction. NROChemistry. [Link]
- LookChem. General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- DeMuynck, B. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC - NIH. [Link]
- Wikipedia.
- Kurahashi, T. Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation.
- Master Organic Chemistry. Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
- WIPO Patentscope. WO/2002/022543 PROCESS FOR PREPARING OPTICALLY ACTIVE CARBOXYLIC ACID DERIVATIVE.
- PubChem. This compound. PubChem - NIH. [Link]
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simmons-Smith Reaction - Common Conditions [commonorganicchemistry.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound | C12H22O2 | CID 3251034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving the Yield of 2-Octylcyclopropanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-octylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. We will delve into the mechanistic reasoning behind procedural choices, providing field-proven insights to empower your experimental success.
Introduction: The Synthetic Challenge
This compound is a valuable synthetic intermediate.[1][2] Its synthesis, while conceptually straightforward, often presents yield-related challenges that can hinder research and development timelines. The most common synthetic route involves a two-stage process: the cyclopropanation of an α,β-unsaturated ester, followed by hydrolysis to the desired carboxylic acid. This guide provides a structured approach to troubleshooting and optimizing this synthetic pathway.
Section 1: Overview of the Primary Synthetic Pathway
The recommended pathway begins with the cyclopropanation of an appropriate precursor, such as ethyl undec-2-enoate, using a modified Simmons-Smith reaction. The resulting ethyl 2-octylcyclopropanecarboxylate is then hydrolyzed to the final product. This sequence is favored for its reliability and stereospecificity.[3][4]
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address issues you may encounter during synthesis.
Part A: The Cyclopropanation Step
Question 1: My yield of ethyl 2-octylcyclopropanecarboxylate is consistently low, with a significant amount of unreacted ethyl undec-2-enoate remaining. What are the likely causes?
This is the most common issue and can be traced to several factors related to the Simmons-Smith reagent and reaction conditions.
Answer:
Low conversion is typically due to an inactive or insufficient cyclopropanating agent, or the presence of inhibitors. Here’s a systematic approach to troubleshooting:
-
Reagent Activity (The Organozinc Carbenoid): The heart of the reaction is the active zinc carbenoid (e.g., ICH₂ZnI or a related species).[5] Its formation and reactivity are paramount.
-
Cause: Inactive Zinc. The traditional zinc-copper couple must be freshly prepared and activated. Old zinc dust can have an oxide layer that prevents reaction with diiodomethane.
-
Solution: Activate the zinc dust immediately before use. Treatment with HCl to etch the surface, followed by washing and drying, is effective. Alternatively, using a pre-formed, more reactive reagent like diethylzinc (Furukawa modification) often provides more consistent results and higher yields.[4] Ultrasound can also be used to improve the rate of formation of the organozinc compound by activating the metal surface.[6][7]
-
-
Reaction Environment: The Simmons-Smith reaction is highly sensitive to its environment.
-
Cause: Presence of Water or Oxygen. Organozinc reagents are extremely sensitive to moisture and atmospheric oxygen, which will rapidly quench the active carbenoid.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably distilled from an appropriate drying agent.[8]
-
-
Stoichiometry and Reagent Quality:
-
Cause: Insufficient Reagent or Impure Reagents. An insufficient excess of the cyclopropanating agent will naturally lead to incomplete conversion. Diiodomethane can degrade over time, releasing iodine (visible as a pink or brown color), which can interfere with the reaction.
-
Solution: Use at least 1.5 to 2.0 equivalents of the zinc reagent and diiodomethane. If your diiodomethane is discolored, purify it by passing it through a short plug of activated alumina or by washing with a sodium thiosulfate solution.
-
-
Solvent Choice:
-
Cause: Inappropriate Solvent. The solvent can dramatically affect the reaction rate.
-
Solution: Non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are highly recommended.[3][9] Ethereal solvents like diethyl ether are also commonly used to stabilize the organozinc intermediate.[10] Basic or coordinating solvents can decrease the reaction rate.[3][9]
-
Question 2: I am observing byproducts alongside my desired cyclopropyl ester. How can I improve the reaction's selectivity?
Answer:
Byproduct formation often stems from side reactions of the highly reactive organozinc intermediate.
-
Observed Byproduct: Methylated compounds.
-
Cause: The zinc carbenoid is electrophilic and can methylate heteroatoms, especially with long reaction times or excess reagent.[4]
-
Solution: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, quench the reaction promptly. Avoid excessive amounts of the Simmons-Smith reagent if your substrate contains sensitive functional groups.
-
Observed Byproduct: Polymeric material.
-
Cause: This can occur if the reaction overheats or if radical pathways are initiated.
-
Solution: Maintain strict temperature control. The formation of the organozinc reagent is exothermic and should be performed at a controlled temperature (e.g., 0 °C). Add the diiodomethane dropwise to the zinc suspension to manage the initial exotherm.
The following troubleshooting workflow can help diagnose low-yield issues in the cyclopropanation step.
Caption: Troubleshooting flowchart for low-yield cyclopropanation.
Part B: The Ester Hydrolysis Step
Question 3: My hydrolysis (saponification) of the cyclopropyl ester is slow or incomplete. How can I drive it to completion?
Answer:
Esters of cyclopropanecarboxylic acid can exhibit increased stability towards hydrolysis compared to other aliphatic esters.[11] Therefore, forcing conditions may be necessary.
-
Reaction Conditions:
-
Cause: Insufficiently strong basic conditions or low temperature. Steric hindrance from the bulky octyl group and the cyclopropane ring can slow the rate of nucleophilic attack by hydroxide.
-
Solution: Increase the reaction temperature. Refluxing in an aqueous alcohol solution (e.g., ethanol/water) is common.[12] Increase the concentration of the base (e.g., NaOH or KOH). Using a co-solvent like THF can improve solubility and reaction rates.
-
-
Reaction Time:
-
Cause: The reaction has not run long enough for complete conversion.
-
Solution: Monitor the reaction by TLC, staining for the ester. Allow the reaction to proceed for an extended period (12-24 hours) if necessary, until the starting ester spot has completely disappeared.
-
Question 4: I seem to lose a significant amount of my final carboxylic acid product during the aqueous workup. What am I doing wrong?
Answer:
Product loss during workup is almost always related to improper pH adjustment or inefficient extraction.
-
Acidification:
-
Cause: Incomplete protonation of the carboxylate salt. The sodium or potassium salt of your product (sodium 2-octylcyclopropanecarboxylate) is water-soluble. To extract it into an organic solvent, it must be fully protonated to the neutral carboxylic acid.
-
Solution: After hydrolysis, cool the reaction mixture in an ice bath and acidify slowly with a strong acid (e.g., 2-6M HCl). Check the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2). A pH at least three units below the pKa of the acid is recommended to ensure complete protonation.[13]
-
-
Extraction:
-
Cause: Insufficient extraction or emulsion formation. This compound, while organic, may have some slight water solubility. Emulsions can trap the product in the interface between layers.
-
Solution: Extract the acidified aqueous layer multiple times (at least 3x) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel.
-
-
Purification:
-
Cause: Loss during solvent removal or distillation. The product is a relatively high-boiling liquid.
-
Solution: Remove the extraction solvent using a rotary evaporator. Purify the final product by vacuum distillation for the highest purity.[14]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions for a Simmons-Smith reaction?
-
A1: Diiodomethane is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Organozinc reagents like diethylzinc are pyrophoric and will ignite on contact with air. They must be handled using strict air-free techniques (e.g., syringe transfers under an inert atmosphere). The reaction quench should be performed slowly and carefully, as unreacted organozinc reagents react violently with water.
-
-
Q2: Are there alternative methods to the Simmons-Smith reaction for this cyclopropanation?
-
A2: Yes. For α,β-unsaturated systems, the Corey-Chaykovsky reaction using a sulfur ylide (e.g., dimethylsulfoxonium methylide) is a viable alternative for cyclopropanation.[12] Additionally, metal-catalyzed decomposition of diazo compounds can be used, but these reagents are often hazardous and require special handling precautions.[8][15]
-
-
Q3: How do I best purify the final this compound?
-
A3: A multi-step purification is often best. First, use an acid-base extraction to separate the acidic product from any neutral organic impurities.[13] Dissolve the crude product in ether, wash with aqueous base (e.g., NaOH) to form the water-soluble salt. Discard the organic layer. Re-acidify the aqueous layer to pH 1-2 and extract the pure acid back into ether.[13] After drying and removing the solvent, the final product can be purified by vacuum distillation.[14]
-
Section 4: Key Experimental Protocols
Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation
This protocol uses diethylzinc, which is often more reliable than the zinc-copper couple.
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equiv., typically as a 1.0 M solution in hexanes) to the DCM.[3]
-
Via the dropping funnel, add a solution of diiodomethane (2.0 equiv.) in anhydrous DCM dropwise over 30 minutes. A white precipitate may form.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl undec-2-enoate (1.0 equiv.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench: Carefully and slowly quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 2-octylcyclopropanecarboxylate by flash column chromatography on silica gel.
Protocol 2: Saponification and Acidic Workup
-
Dissolve the crude or purified ethyl 2-octylcyclopropanecarboxylate (1.0 equiv.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0-5.0 equiv.) and heat the mixture to reflux.
-
Maintain reflux for 4-12 hours, monitoring the disappearance of the starting ester by TLC.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly acidify the mixture to pH 1-2 by adding 6M HCl. A cloudy precipitate or separate oil layer of the carboxylic acid should form.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude oil can be further purified by vacuum distillation to yield pure this compound.
| Parameter | Recommended Condition | Rationale |
| Cyclopropanation Reagent | Diethylzinc / Diiodomethane | High reactivity and reproducibility.[4] |
| Equivalents of Reagent | 1.5 - 2.0 | Ensures complete consumption of the alkene. |
| Cyclopropanation Solvent | Dichloromethane (DCM) | Non-coordinating solvent, favors high reaction rates.[3][9] |
| Hydrolysis Base | NaOH or KOH | Strong base required to hydrolyze the stable ester.[12][16] |
| Hydrolysis Temperature | Reflux | Provides energy to overcome the activation barrier for hydrolysis. |
| Workup Acidification pH | 1 - 2 | Ensures complete protonation of the carboxylate for extraction.[13] |
| Table 1: Summary of Optimized Reaction Parameters. |
References
- NROChemistry. Simmons-Smith Reaction. [Link]
- National Institutes of Health (NIH). Rh(III)
- ElectronicsAndBooks.
- American Chemical Society. Diastereoselectivity in the Cyclopropanation of 3,3-Bimetallic Allylic Alcohols. Preparation of Diastereomeric Cyclopropyl. [Link]
- Chemistry Stack Exchange.
- YouTube. Simmons-Smith Reaction. [Link]
- Wikipedia. Simmons–Smith reaction. [Link]
- ACS Publications.
- LookChem.
- WIPO Patentscope.
- ChemRxiv.
- OpenOChem Learn.
- Master Organic Chemistry.
- Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
- OrgoSolver.
- National Institutes of Health (NIH). Photosensitized O2 enables intermolecular alkene cyclopropanation by active methylene compounds. [Link]
- Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
- Google Patents.
- National Institutes of Health (NIH). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]
- Google Patents.
- Organic Syntheses. cyclopropanecarboxylic acid. [Link]
- LibreTexts Chemistry. 21.6: Chemistry of Esters. [Link]
- YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]
- Master Organic Chemistry.
- National Institutes of Health (NIH). This compound. [Link]
- Google Patents. CN1050597C - Process for synthesizing cyclopropyl carboxylic ester.
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Simmons-Smith Cyclopropanation | OpenOChem Learn [learn.openochem.org]
- 11. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Side Reactions in the Cyclopropanation of Unsaturated Fatty Acids
Welcome to the Technical Support Center dedicated to the cyclopropanation of unsaturated fatty acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges and side reactions encountered during these sensitive but powerful transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing these valuable molecules.
Section 1: Frequently Asked questions (FAQs)
This section addresses common questions that arise during the planning and execution of cyclopropanation reactions on unsaturated fatty acids and their esters.
Q1: My Simmons-Smith reaction is sluggish or failing completely. What is the most common cause?
A: The primary culprit in a failing Simmons-Smith reaction is often the activity of the zinc reagent.[1][2] The zinc-copper couple must be freshly prepared and highly active to form the organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is the reactive species.[3][4] Inadequate activation of the zinc surface can lead to little or no formation of the carbenoid.[1]
Recommendations:
-
Ensure your zinc dust is activated properly. A common method involves washing with dilute acid to remove the passivating oxide layer, followed by treatment with copper(II) sulfate.[4]
-
Consider using ultrasonication during the formation of the zinc-copper couple to enhance activation.[1][5]
-
For more reproducible results, especially with less reactive alkenes, consider the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[2][3]
Q2: I'm observing significant amounts of byproducts that are not my desired cyclopropanated fatty acid. What could they be?
A: Side reactions in Simmons-Smith cyclopropanation are often attributed to the Lewis acidic nature of the zinc iodide (ZnI₂) byproduct or the electrophilicity of the zinc carbenoid itself.[3] Common byproducts include:
-
Methylated Heteroatoms: If your fatty acid substrate contains hydroxyl or other heteroatom functionalities, the electrophilic zinc carbenoid can act as a methylating agent, especially with prolonged reaction times or excess reagent.[1][3]
-
Products of Ring-Opening/Rearrangement: The Lewis acidic ZnI₂ can catalyze the decomposition of acid-sensitive substrates or products.[3]
-
Sulfur Ylide Formation: In substrates containing allylic thioethers, the Simmons-Smith reagent can generate sulfur ylides that undergo a[1][3]-sigmatropic rearrangement instead of cyclopropanation.[3]
Q3: Why is the stereochemistry of my starting unsaturated fatty acid important?
A: The cyclopropanation reaction, particularly the Simmons-Smith reaction, is stereospecific.[3][6] This means the configuration of the double bond in the starting material is preserved in the cyclopropane ring of the product.[3][6]
-
A cis (Z)-alkene will yield a cis-disubstituted cyclopropane.
-
A trans (E)-alkene will yield a trans-disubstituted cyclopropane.
Therefore, confirming the stereochemical purity of your starting unsaturated fatty acid is critical to obtaining the desired stereoisomer of the cyclopropanated product.
Q4: Can I perform cyclopropanation on a fatty acid with a free carboxylic acid group?
A: While the Simmons-Smith reaction is compatible with a range of functional groups, a free carboxylic acid can cause complications.[3] The acidic proton can react with the organozinc reagent. It is generally advisable to protect the carboxylic acid group, most commonly as a methyl or ethyl ester, before performing the cyclopropanation.[7][8][9] This prevents unwanted acid-base reactions and improves the solubility of the substrate in common ethereal solvents.
Q5: When using diazo compounds for cyclopropanation, what are the major safety concerns and side reactions?
A: Diazo compounds like diazomethane are highly reactive and potentially explosive, especially in the presence of rough surfaces, heat, or strong light.[6][10] They are also toxic.[6] Always use appropriate safety precautions and specialized glassware.
Common side reactions with diazo compounds include:
-
Pyrazoline Formation: Diazo compounds can undergo a 1,3-dipolar cycloaddition with the alkene to form a pyrazoline intermediate.[10] This intermediate must then be decomposed, either thermally or photochemically, to extrude N₂ gas and form the cyclopropane. Incomplete decomposition can leave pyrazoline impurities.[10]
-
Carbene Insertions: Free carbenes, generated from the decomposition of diazo compounds, are highly reactive and can insert into C-H bonds, leading to a mixture of undesired products.[6]
-
Dimerization: In catalytic reactions, the diazo compound can dimerize, a common side reaction that consumes the reagent.[11] Slow addition of the diazo compound using a syringe pump is crucial to minimize this.[11]
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and solving specific problems encountered during the cyclopropanation of unsaturated fatty acids.
Issue 1: Low or No Yield of Cyclopropanated Product
A low yield of the desired product is one of the most frequent challenges. The following table outlines potential causes and actionable solutions.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Inactive Zinc-Copper Couple | The Simmons-Smith reaction relies on the formation of an organozinc carbenoid on the surface of activated zinc. If the zinc is passivated with an oxide layer, the carbenoid will not form.[1] | Prepare the zinc-copper couple fresh for each reaction. Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then treat with an aqueous solution of copper(II) sulfate.[4] Consider using ultrasonication to improve activation.[1][5] |
| Poor Reagent Quality | Diiodomethane can decompose over time, releasing iodine which can inhibit the reaction. Diethylzinc is highly pyrophoric and sensitive to moisture and air.[1][12] | Use freshly distilled or high-purity diiodomethane.[1] Ensure diethylzinc is fresh and handled under strictly anhydrous and inert conditions.[12] |
| Presence of Moisture or Air | The organozinc reagents used in the Simmons-Smith reaction are highly sensitive to moisture and oxygen. Water will quench the reagent, and oxygen can lead to degradation.[1][2] | Ensure all glassware is rigorously oven- or flame-dried. Conduct the reaction under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Low Substrate Reactivity | Electron-withdrawing groups near the double bond can decrease its nucleophilicity, making it less reactive towards the electrophilic zinc carbenoid.[12][13] | For electron-deficient alkenes, switch to a more reactive reagent system. The Furukawa modification (Et₂Zn/CH₂I₂) is often more effective.[3] The Shi modification, using an acidic modifier like trifluoroacetic acid, generates a more nucleophilic carbenoid suitable for these substrates.[3] |
| Catalyst Deactivation (Diazo Methods) | In metal-catalyzed reactions with diazo compounds, the catalyst (e.g., Rh(II) or Cu(II) complexes) can be deactivated by impurities or by chelation with the product.[9] | Ensure high purity of the fatty acid substrate and solvent. If deactivation is suspected, a slow addition of the catalyst or using a higher catalyst loading might be necessary.[9][11] |
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Troubleshooting workflow for low cyclopropanation yields.
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate or peaks in a GC-MS trace indicates side reactions are occurring.
| Observed Side Product / Byproduct | Plausible Cause & Mechanism | Preventative Measures & Solutions |
| Methylated Alcohol/Amine | The zinc carbenoid (ICH₂ZnI or EtZnCH₂I) is electrophilic and can react with nucleophilic heteroatoms (e.g., -OH, -NH₂) in the substrate, transferring a methyl group. This is more prevalent with excess reagent and long reaction times.[1][3] | Use a minimal excess of the Simmons-Smith reagent (e.g., 1.1-1.5 equivalents). Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. Protect sensitive functional groups if methylation remains a problem. |
| Lactone Formation | If cyclopropanating an unsaturated fatty acid with a nearby hydroxyl group (e.g., a hydroxy fatty acid), the Lewis acidic ZnI₂ byproduct can catalyze intramolecular esterification (lactonization) to form a cyclic ester (lactone).[14][15] | Add a scavenger for ZnI₂. Excess Et₂Zn can be used to form the less acidic EtZnI.[3] Alternatively, quenching the reaction with pyridine will form a complex with ZnI₂, neutralizing its Lewis acidity.[3] Using an esterified fatty acid starting material will prevent this. |
| Double Bond Isomerization | Certain transition metal catalysts, particularly some ruthenium complexes used in tandem reactions, can catalyze the isomerization of the double bond along the fatty acid chain, leading to cyclopropanation at an undesired position.[16] | If not desired, avoid catalysts known to promote isomerization. For standard Simmons-Smith or diazo/copper catalysis, this is generally not a major issue. If using a tandem catalysis approach, carefully screen catalysts and conditions to minimize isomerization. |
| Diazo Dimer (e.g., diethyl maleate/fumarate from EDA) | In metal-catalyzed reactions, two molecules of the diazo compound (e.g., ethyl diazoacetate, EDA) can couple in the presence of the catalyst, especially at high concentrations. This is a common competing pathway.[11] | Use a syringe pump to add the diazo compound slowly to the reaction mixture. This maintains a low steady-state concentration of the diazo compound, favoring the reaction with the alkene over dimerization.[11] |
Mechanism Spotlight: Lactone Formation Side Reaction
Caption: Competing pathways of cyclopropanation vs. lactonization.
Section 3: Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Methyl Oleate
This protocol describes the cyclopropanation of a standard monounsaturated fatty acid methyl ester (FAME) using a freshly prepared zinc-copper couple.[1]
Materials:
-
Methyl Oleate (1.0 eq)
-
Zinc dust (4.0 eq)
-
Copper(I) Chloride (CuCl) or Copper(II) Acetate (Cu(OAc)₂) (0.4 eq)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Zinc Activation: In a flame-dried, three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust and a small amount of CuCl. Heat the flask gently under vacuum and then cool to room temperature under a positive pressure of nitrogen. Add anhydrous diethyl ether.
-
Reaction Setup: To the activated zinc-copper couple suspension, add a solution of methyl oleate in anhydrous diethyl ether.
-
Reagent Addition: Add diiodomethane dropwise to the stirred suspension over 30 minutes. The reaction is often exothermic, and a gentle reflux may be observed. Maintain a controlled temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (staining with permanganate) or GC/MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Cyclopropanation using Ethyl Diazoacetate (EDA)
This protocol is suitable for the catalytic cyclopropanation of FAMEs and avoids the use of stoichiometric zinc.[7][8]
Materials:
-
Methyl Oleate (1.0 eq)
-
Rhodium(II) Acetate Dimer [Rh₂(OAc)₄] (0.5 - 1 mol%)
-
Ethyl Diazoacetate (EDA) (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve methyl oleate and Rh₂(OAc)₄ in anhydrous CH₂Cl₂.
-
Slow Addition of Diazo Compound: Using a syringe pump, add a solution of ethyl diazoacetate in CH₂Cl₂ to the reaction mixture over a period of 4-6 hours. A color change from purple to brown/green is often observed. CAUTION: Diazo compounds are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until GC/MS analysis indicates full consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel to separate the cyclopropanated product from the catalyst and any diazo-dimer byproducts.
References
- Wikipedia. (n.d.). Cyclopropanation.
- Wikipedia. (n.d.). Simmons–Smith reaction.
- American Chemical Society. (n.d.). Tandem RCM−Isomerization− Cyclopropanation Reactions.
- Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
- Gandini, A., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. RSC Advances.
- Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems.
- National Institutes of Health. (n.d.). Rapid Assembly of Complex Cyclopentanes Employing Chiral, α,β-Unsaturated Acylammonium Intermediates.
- ACS Publications. (n.d.). Cyclopropane fatty acid synthase of Escherichia coli. Stabilization, purification, and interaction with phospholipid vesicles. Biochemistry.
- Royal Society of Chemistry. (2017, March 31). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters.
- ResearchGate. (2025, August 6). The mechanism of isomerization of cyclopropanes.
- National Institutes of Health. (n.d.). Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1.
- ASM Journals. (2022, April 18). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes.
- National Institutes of Health. (n.d.). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes.
- YouTube. (2017, March 13). Lactone Formation Reactions.
- ACS Publications. (n.d.). Cyclopropane Fatty Acid Synthetase: Partial Purification and Properties*. Biochemistry.
- YouTube. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation.
- Royal Society of Chemistry. (2017, March 31). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters.
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
- Wikipedia. (n.d.). Cyclopropane fatty acid.
- OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
- ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
- Wikipedia. (n.d.). Lactone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. digital.csic.es [digital.csic.es]
- 10. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. Lactone - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Octylcyclopropanecarboxylic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility issues encountered when working with 2-Octylcyclopropanecarboxylic acid and other lipophilic carboxylic acids in experimental assays.
Introduction: Understanding the Challenge
This compound is a molecule of interest in various research fields, including fragrance, flavor, and as a potential intermediate for agrochemicals and pharmaceuticals.[1] Its structure, featuring a long C8 alkyl chain and a cyclopropane ring, renders it highly lipophilic. This characteristic presents a significant hurdle for in vitro and cell-based assays, which are typically conducted in aqueous environments. Poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and the formation of aggregates, all of which contribute to inconsistent and unreliable experimental results.[2]
This guide is designed to provide a logical, scientifically-grounded framework for systematically addressing and overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that affect its solubility?
A: The solubility of this compound is primarily dictated by its molecular structure:
-
Molecular Formula: C₁₂H₂₂O₂[3]
-
Molecular Weight: 198.30 g/mol [3]
-
High Lipophilicity: The presence of the long octyl (C8) chain and the cyclopropane ring makes the molecule predominantly non-polar. This is quantitatively represented by its calculated XLogP3-AA value of 4.5, which indicates a strong preference for lipid-like environments over aqueous ones.[3]
-
Carboxylic Acid Group: The -COOH group is the only polar, hydrophilic functional group in the molecule. It is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻).[4][5]
Q2: Why is the pKa of the carboxylic acid group important for solubility?
-
Below the pKa (Acidic pH): The compound will be predominantly in its neutral, protonated (-COOH) form, which is significantly less water-soluble.[9]
-
Above the pKa (Alkaline pH): The compound will be largely in its ionized, deprotonated (-COO⁻) form. This charged state dramatically increases its polarity and, consequently, its solubility in aqueous solutions.[4][9]
Q3: I'm seeing inconsistent results in my dose-response curves. Could this be a solubility issue?
A: Absolutely. Poor aqueous solubility is a very common cause of poor reproducibility in bioassays with lipophilic compounds.[2] Inconsistent results can manifest as:
-
Variable dose-response curves between experiments.
-
Lower than expected compound activity.
-
A "plateau" in activity at higher concentrations that doesn't follow classical pharmacology, which is often a sign of compound precipitation.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow for addressing solubility issues with this compound. The key is to find a method that achieves the desired concentration in your final assay buffer without introducing artifacts that could interfere with the biological system.
Step 1: Initial Stock Solution Preparation
The first critical step is to ensure the compound is fully dissolved in a concentrated stock solution using an appropriate organic solvent.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common and recommended starting point. It is a powerful solvent for a wide range of organic compounds and is miscible with water.[10][11]
-
Ethanol: Another good option, particularly if DMSO is known to interfere with your specific assay.
-
Other Organic Solvents: Solvents like methanol or dimethylformamide (DMF) can also be considered.[12]
Protocol 1: Preparing a High-Concentration Stock Solution
-
Weigh out the desired amount of this compound in a suitable vial.
-
Add the minimum volume of 100% DMSO (or ethanol) required to fully dissolve the compound.
-
Gently vortex or sonicate the vial until the solution is completely clear. A brief, gentle sonication can help break up small solid particles but should be used judiciously to avoid heating the sample.[2]
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Step 2: Dilution into Aqueous Assay Buffer - The Critical Juncture
This is where solubility problems most often arise. Simply diluting the organic stock into an aqueous buffer can cause the lipophilic compound to immediately precipitate. The following strategies can be employed, from simplest to most complex.
Strategy A: Direct Dilution with pH Adjustment
Leveraging the acidic nature of the carboxyl group is the most direct way to enhance aqueous solubility. By raising the pH of the assay buffer, we can deprotonate the carboxylic acid, making it a much more soluble carboxylate salt.[4][13]
Protocol 2: Solubilization via pH Adjustment
-
Prepare your aqueous assay buffer.
-
Adjust the pH of the buffer to be at least 2-3 pH units above the estimated pKa of the compound. A starting pH of 7.5 to 8.0 is recommended.
-
While vigorously vortexing the pH-adjusted buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid dispersion is crucial to prevent localized high concentrations that can lead to precipitation.[2]
-
After addition, continue to mix for a few minutes.
-
Visually inspect the final solution for any signs of cloudiness or precipitation.
Causality: At a pH well above the pKa, the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ is shifted strongly to the right. The resulting carboxylate anion (R-COO⁻) is an ion and is therefore significantly more soluble in a polar solvent like water than the neutral R-COOH molecule.[9]
Diagram: pH Effect on Solubility
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Strategy B: Utilizing Surfactants
If pH adjustment is not feasible or insufficient, surfactants can be used to create micelles that encapsulate the lipophilic compound, rendering it soluble in the aqueous phase.[14][15]
Common Surfactants in Biological Assays:
-
Tween® 20 / Tween® 80: Non-ionic polysorbates that are widely used and generally have low biological activity at typical working concentrations.
-
Triton™ X-100: Another common non-ionic surfactant.
Protocol 3: Surfactant-Mediated Solubilization
-
Prepare your assay buffer containing a low concentration of a suitable surfactant (e.g., 0.01% - 0.1% Tween® 20).
-
While vortexing the surfactant-containing buffer, add the DMSO stock solution.
-
The surfactant molecules will self-assemble into micelles, with their hydrophobic tails forming a core that entraps the this compound and their hydrophilic heads facing the aqueous buffer.[14]
-
Visually inspect the final solution for clarity.
Causality: Surfactants are amphiphilic molecules. Above a certain concentration (the Critical Micelle Concentration or CMC), they form spherical structures called micelles. The lipophilic this compound partitions into the hydrophobic core of these micelles, effectively creating a "soluble" formulation.[15]
Strategy C: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with lipophilic molecules, thereby increasing their apparent water solubility.[16][17]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[18]
-
Methyl-β-cyclodextrin (M-β-CD): Also effective, but can sometimes have effects on cell membranes (e.g., cholesterol extraction).
Protocol 4: Solubilization using Cyclodextrins
-
Prepare a stock solution of the cyclodextrin (e.g., 10-50 mM HP-β-CD) in your assay buffer.
-
Add the DMSO stock of this compound to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate for a period (e.g., 15-30 minutes) to allow for the formation of the inclusion complex.
-
Visually inspect the final solution.
Causality: The non-polar octyl and cyclopropane portions of the molecule fit into the hydrophobic inner cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the water, effectively shielding the lipophilic guest molecule and keeping it in solution.[16][19]
Diagram: Solubilization Strategies Workflow
Caption: Decision workflow for selecting a solubilization strategy.
Step 3: Validation and Controls - Ensuring Scientific Integrity
Whichever method you choose, it is critical to run the proper controls to ensure that your solubilization agent is not affecting the assay outcome.
Mandatory Controls:
-
Vehicle Control: All wells, including "no compound" controls, must contain the exact same final concentration of DMSO (or other organic solvent) and any other additive (surfactant, cyclodextrin, or pH adjustment) used to dissolve the test compound.
-
Solubilizing Agent Control: Run a dose-response curve of the solubilizing agent alone (e.g., Tween® 20 or HP-β-CD) to confirm it has no intrinsic activity in your assay at the concentrations being used.
Table 1: Summary of Solubilization Strategies
| Strategy | Mechanism | Advantages | Considerations |
| pH Adjustment | Ionization of the carboxylic acid group to a soluble salt.[4] | Simple, cost-effective, introduces minimal foreign substances. | May not be suitable for pH-sensitive assays; requires buffer with sufficient capacity.[20] |
| Surfactants | Encapsulation within micelles.[14] | Effective for highly lipophilic compounds; many options available. | Potential for protein denaturation or non-specific assay interference at high concentrations.[21] |
| Cyclodextrins | Formation of water-soluble inclusion complexes.[16] | Generally low biological activity; can improve compound stability. | Can sometimes reduce compound availability to its target[22]; potential for cell membrane interactions (M-β-CD). |
References
- Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning.
- PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed Central. (2013, July 16). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations.
- ACS Publications. (n.d.). Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Lipophilic molecule encapsulated by a cyclodextrin.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- PubMed Central. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?
- ResearchGate. (2015, August 8). Techniques to enhance solubility of hydrophobic drugs: An overview.
- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
- PubChem. (n.d.). 2-Octylcyclopropene-1-carboxylic acid.
- PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- PubMed Central. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- PubMed Central. (n.d.). A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen.
- PubMed. (n.d.). Unique technology for solubilization and delivery of highly lipophilic bioactive molecules.
- ResearchGate. (2015, August 5). Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives.
- Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
- MDPI. (2022, March 21). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
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Technical Support Center: Stability of 2-Octylcyclopropanecarboxylic Acid Under Experimental Conditions
Introduction: 2-Octylcyclopropanecarboxylic acid (OCPA) is a saturated fatty acid analogue featuring a strained cyclopropane ring. This unique structural motif imparts specific chemical and physical properties, but also introduces potential stability challenges that are critical for researchers, particularly in the fields of drug development and metabolic studies, to understand. The high ring strain energy of the cyclopropane moiety, approximately 115 kJ/mol, makes it significantly more reactive than corresponding acyclic alkanes and a potential point of degradation under certain experimental conditions.[1][2] This guide provides a comprehensive overview of OCPA stability, offering field-proven insights, troubleshooting advice, and validated protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) on OCPA Stability
This section addresses the most common inquiries regarding the handling, storage, and reactivity of this compound.
Q1: What is the general thermal stability of OCPA?
A: The cyclopropane ring in OCPA is surprisingly robust under moderate heating. Studies on related cyclopropane derivatives have shown them to be thermally stable up to 150°C for extended periods without significant degradation or ring-opening.[3][4] However, the inherent ring strain makes it susceptible to cleavage at higher temperatures (e.g., >175-200°C) or during prolonged heating, which can initiate isomerization or decomposition reactions.[3][4]
-
Expert Insight: The primary driver for thermal degradation is the relief of angle and torsional strain within the three-membered ring.[2] For most standard organic synthesis and biological assay conditions (e.g., up to 100°C), thermal decomposition is not a primary concern. However, for applications like high-temperature polymer synthesis or GC analysis with high injector port temperatures, thermal stability must be empirically validated.
Q2: How does pH affect the stability of OCPA?
A: The stability of OCPA is highly dependent on which part of the molecule is being considered: the cyclopropane ring or the carboxylic acid group.
-
Cyclopropane Ring: The ring itself is remarkably stable under acidic conditions. In fact, the presence of cyclopropane fatty acids in the membranes of bacteria like E. coli and Helicobacter pylori is a major factor in their resistance to acid shock.[5][6][7][8] This is because the cyclopropyl group helps to decrease membrane permeability to protons.[9]
-
Carboxylic Acid Group: This group behaves as a typical carboxylic acid (pKa ~4.5-5.0). It will be fully protonated at acidic pH (<3) and deprotonated to its carboxylate salt form at neutral and basic pH (>6).[10] This does not represent degradation but will significantly alter solubility and chromatographic behavior.
-
Caution: While stable in acid, extreme pH conditions (e.g., pH < 1 or pH > 13), especially when combined with heat, should be avoided as they can catalyze ring-opening or other side reactions.
Q3: Is OCPA susceptible to oxidation?
A: The cyclopropane ring and the octyl chain are composed of C-C and C-H single bonds, making them saturated and generally resistant to mild oxidation. However, like other long-chain fatty acids, OCPA can be susceptible to slow, long-term oxidation by atmospheric oxygen, particularly if impurities (e.g., trace metals) that can catalyze radical reactions are present.
-
Best Practice: For long-term storage, especially in solution, it is highly recommended to degas the solvent and store the sample under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative risk.[11] When evaluating the oxidative stability of formulations containing OCPA, standardized methods like the Rancimat test can be employed.[12][13]
Q4: What are the best practices for storing OCPA, both neat and in solution?
A: Proper storage is crucial for maintaining the integrity of OCPA. The following conditions are recommended:
| Format | Temperature | Atmosphere | Solvent (if applicable) | Rationale |
| Neat Solid/Oil | 2-8°C (Short-term) -20°C (Long-term) | Inert gas (Argon or N₂) recommended | N/A | Prevents slow oxidation and potential degradation from light or atmospheric moisture. |
| In Solution | -20°C or -80°C | Inert gas (Argon or N₂) mandatory | Aprotic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Acetonitrile) | Minimizes hydrolysis, oxidation, and solvent-mediated reactions. Avoids repeated freeze-thaw cycles. |
Q5: Can OCPA be degraded by common enzymes in biological assays?
A: As a fatty acid analogue, OCPA could theoretically enter metabolic pathways like β-oxidation.[14] However, the cyclopropane ring presents a significant steric and chemical block to the enzymes that typically process straight-chain fatty acids. While complete resistance cannot be assumed without specific testing, it is unlikely to be readily metabolized by common lipases or acyl-CoA synthetases.[15] Some specialized bacterial pathways have been shown to involve novel ring-opening lyases for cyclic compounds, but these are not common in mammalian systems.[16]
-
Experimental Validation: If metabolic stability is a critical parameter, it must be assessed empirically by incubating OCPA with the relevant biological matrix (e.g., liver microsomes, cell lysates) and analyzing for the disappearance of the parent compound and the appearance of metabolites over time using LC-MS.
Section 2: Troubleshooting Guide
This section provides solutions for specific issues that may arise during experimentation with OCPA.
Problem 1: I am observing unexpected byproducts in my reaction mixture after heating OCPA.
-
Potential Cause: Thermal degradation or isomerization of the cyclopropane ring, especially if temperatures exceeded 150°C or if catalytic impurities (e.g., trace acid/base) are present.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure the reaction temperature did not exceed the recommended limits. Use an internal thermometer for accuracy.
-
Run a Control: Heat OCPA under the same reaction conditions (solvent, time, atmosphere) but without other reagents. Analyze the output by LC-MS or GC-MS to see if the byproducts still form.
-
Use an Inert Atmosphere: If not already doing so, conduct the reaction under a nitrogen or argon atmosphere to rule out oxidation.
-
Purify Reagents: Ensure all solvents and reagents are free from acidic or basic impurities that could catalyze ring-opening.
-
Characterize Byproducts: Use high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the byproducts. This will confirm if they are isomers (indicating ring-opening and rearrangement) or other degradation products.
-
Problem 2: My OCPA sample shows degradation or poor peak shape during GC-MS analysis.
-
Potential Cause:
-
Thermal Decomposition: The high temperature of the GC injector port (>250°C) can cause on-column degradation.
-
Incomplete Derivatization: The free carboxylic acid is polar and not volatile enough for GC, leading to poor peak shape and potential decomposition. Incomplete derivatization leaves some of the problematic free acid.
-
Harsh Derivatization: The reagents used for derivatization (e.g., strong acid catalysis with heat) may be cleaving the cyclopropane ring.
-
-
Troubleshooting Steps:
-
Lower Injector Temperature: Reduce the injector port temperature incrementally (e.g., to 220°C, then 200°C) to find the lowest possible temperature that still allows for efficient volatilization.
-
Optimize Derivatization: Switch to a milder derivatization method. Instead of harsh acid-catalyzed esterification, consider using diazomethane or a silylating agent like BSTFA. A robust method for fatty acids involves direct methylation.
-
Switch Analytical Methods: The most reliable method for analyzing OCPA is Liquid Chromatography-Mass Spectrometry (LC-MS) .[17][18] It does not require volatilization or derivatization, thereby eliminating the risk of thermal or chemical degradation during analysis.
-
Problem 3: I am experiencing low recovery of OCPA after extraction from an aqueous basic solution.
-
Potential Cause: This is likely a solubility issue, not degradation. In a basic aqueous solution (pH > 7), OCPA exists as its sodium or potassium carboxylate salt. This salt is an amphiphilic molecule that is much more water-soluble (or may form micelles) and less soluble in common organic extraction solvents like ethyl acetate or dichloromethane.
-
Troubleshooting Steps:
-
Acidify Before Extraction: Before performing the liquid-liquid extraction, adjust the pH of the aqueous layer to < 3 with a strong acid (e.g., 1M HCl). This will protonate the carboxylate back to the neutral carboxylic acid, which is significantly more soluble in organic solvents.
-
Verify Acidification: Use pH paper or a pH meter to confirm the aqueous layer is strongly acidic before proceeding with the extraction.
-
Choose Appropriate Solvent: Use a suitable water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane for the extraction.
-
Section 3: Key Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container for integrity. If received at room temperature, immediately transfer to the appropriate storage condition (-20°C for long-term).
-
Aliquoting (Neat Compound): If the compound is a solid or viscous oil, warm it gently to room temperature in a desiccator. Under an inert atmosphere (glove box or nitrogen stream), weigh and transfer the desired amount into pre-weighed, amber glass vials with PTFE-lined caps.
-
Aliquoting (Solutions): Prepare a stock solution in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile). Dispense into single-use aliquots in amber glass vials.
-
Storage: Flush the headspace of each vial with argon or nitrogen, seal tightly, and wrap the cap with parafilm. Store at -20°C or -80°C in the dark.
-
Usage: When needed, remove a single aliquot and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample.
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a robust method for quantifying OCPA without derivatization, minimizing the risk of degradation.
-
Sample Preparation: Dissolve the OCPA sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the instrument (e.g., 1-1000 ng/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 60% B, ramp to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
Monitored Ion: Monitor for the deprotonated molecule [M-H]⁻ at m/z 197.15.
-
Validation: Create a calibration curve using a certified standard of OCPA to ensure accurate quantitation.
-
Section 4: Visualizations and Data Summary
Table 1: Summary of OCPA Stability and Reactivity
| Condition | Stability/Reactivity | Recommendation / Key Insight |
| Temperature | Stable up to 150°C.[3][4] Potential for degradation at higher temperatures. | Avoid prolonged heating above 100°C unless necessary. Validate stability for high-temp applications. |
| Acidic pH (2-6) | High stability.[5][9] | Preferred pH range for aqueous solutions if the neutral form is desired. |
| Neutral/Basic pH (7-12) | Stable, but exists as the carboxylate salt. | Causes significant changes in solubility. Acidify before organic extraction. |
| Strong Oxidants | Potentially susceptible to degradation. | Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃). |
| Strong Reductants | Generally stable. | The cyclopropane ring can be opened by catalytic hydrogenation, but this requires specific catalysts (e.g., H₂/Pd-C) and is not a common stability issue.[19] |
| Light | Stable. | Standard practice is to store in amber vials to prevent any potential long-term photochemical reactions. |
| Enzymes | Likely resistant to common metabolic enzymes. | Must be empirically tested if metabolic stability is a critical experimental parameter. |
Diagram 1: Workflow for Assessing OCPA Stability
This workflow provides a logical sequence for testing the stability of OCPA under novel experimental conditions.
Caption: A self-validating workflow to ensure OCPA integrity.
Diagram 2: Potential Degradation Pathways for OCPA
This diagram illustrates the primary theoretical routes of degradation under harsh conditions.
Caption: Theoretical degradation routes for OCPA under stress.
References
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- Hall, H. K., et al. (1982).
- Papenfort, K., et al. (2019). Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs. ASM Journals, Journal of Bacteriology. [Link]
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- Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
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- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC. [Link]
- Pini, C., et al. (2007). Involvement of Cyclopropane Fatty Acids in the Response of Pseudomonas putida KT2440 to Freeze-Drying. Applied and Environmental Microbiology, 73(13), 4156–4163. [Link]
- Mondello, L., et al. (2005). Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria.
- Zheng, Y., et al. (2019). Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. Journal of Biological Chemistry, 294(37), 13649–13660. [Link]
- Li, T., et al. (2022). Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. mSystems, 7(4), e00326-22. [Link]
- Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. MSU Chemistry. [Link]
- Szydłowska-Czerniak, A., et al. (2019). Antioxidative effect of phenolic acids octyl esters on rapeseed oil stability. Food Chemistry, 275, 123-131. [Link]
- Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences, 23(9), 4907. [Link]
- Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4837. [Link]
- Jobelius, C., et al. (2017). Conversion of cis-2-carboxycyclohexylacetyl-CoA in the downstream pathway of anaerobic naphthalene degradation. Environmental Microbiology, 19(8), 3109–3120. [Link]
- Velíšek, J., et al. (2003). Determination of oxidative stability in mixtures of edible oil with nonlipidic substances. Czech Journal of Food Sciences, 19(1), 19-23. [Link]
- Jain, R. K., et al. (2012). Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12. Applied and Environmental Microbiology, 78(11), 3891–3898. [Link]
- Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Biochemical Sciences, 25(6), 261–265. [Link]
- Siger, A., et al. (2020). Oxidative Stability of Selected Edible Oils. Foods, 9(10), 1459. [Link]
- Kyselka, J., et al. (2005). Oxidative stability of phenolic acids and their alkyl esters expressed by the Rancimat test. Czech Journal of Food Sciences, 23(4), 145-151. [Link]
- Gamen, L., et al. (2021). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Biomacromolecules, 22(5), 2210–2222. [Link]
- Murata, T., et al. (2010). Biosynthesis and Degradation of the Endocannabinoid 2-arachidonoylglycerol. IUBMB Life, 62(8), 579–585. [Link]
- Wei, R., & Zimmermann, W. (2017). Enzymatic Degradation of Aliphatic-Aromatic Copolyesters. Microbial Biotechnology, 10(5), 1102-1106. [Link]
- Vrchotová, N., et al. (2015). Aerobic degradation of 2-chlorobenzoic acid by the enzyme 2-chlorobenzoate-1,2-dioxygenase.
- Grillo, M. P., et al. (1998). Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. Chemical Research in Toxicology, 11(7), 796–805. [Link]
- Chen, Y., et al. (2020). Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases.
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Technical Support Center: Optimizing GC-MS for 2-Octylcyclopropanecarboxylic Acid Analysis
Welcome to the dedicated support center for the analysis of 2-Octylcyclopropanecarboxylic acid and related cyclopropane fatty acids (CPFAs) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and validated protocols. Our goal is to empower you to overcome common analytical challenges and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound.
Q1: Why is direct GC-MS analysis of this compound challenging?
A1: Direct analysis is problematic due to the inherent properties of the carboxylic acid functional group. Carboxylic acids are polar and have low volatility due to strong intermolecular hydrogen bonding.[1][2] This leads to several issues in a GC system:
-
Poor Volatilization: The analyte may not vaporize efficiently in the hot injector, resulting in poor transfer to the column.
-
Peak Tailing: The polar carboxyl group can interact with active sites (e.g., free silanol groups) within the injector liner and GC column, causing asymmetrical, tailing peaks that are difficult to integrate accurately.[2]
-
Thermal Instability: At the high temperatures required for volatilization, the molecule, particularly the strained cyclopropane ring, may degrade.[3][4][5]
To overcome these issues, derivatization is an essential sample preparation step.[1]
Q2: What is derivatization, and which method is best for this analysis?
A2: Derivatization is the chemical modification of an analyte to enhance its analytical properties. For carboxylic acids in GC, the primary goal is to replace the active hydrogen of the carboxyl group to increase volatility and reduce polarity.[6][7]
The most common and highly recommended method is esterification , specifically converting the carboxylic acid to its methyl ester (a Fatty Acid Methyl Ester, or FAME).[8][9][10] This is typically achieved using reagents like Boron Trifluoride (BF₃) in methanol or trimethylsilyldiazomethane.[7]
-
Why Methylation? Methyl esters are significantly more volatile and less polar than their corresponding free acids, exhibiting excellent chromatographic behavior on a wide range of GC columns.[1] This process is well-established, and extensive libraries of FAME mass spectra are available for identification.
Another common method is silylation , which replaces the active hydrogen with a silyl group, such as a trimethylsilyl (TMS) group using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] While effective, silyl derivatives can be sensitive to moisture. For routine analysis of fatty acids, methylation is generally the preferred starting point.
Q3: How does the cyclopropane ring affect the GC-MS analysis?
A3: The cyclopropane ring is a key structural feature with two main implications for analysis:
-
Chemical Stability: The three-membered ring is under significant angle strain, making it more susceptible to opening under harsh chemical conditions (e.g., strong acids) or high thermal stress compared to a standard alkane chain.[3][4][11] Therefore, derivatization and GC inlet conditions should be optimized to be sufficiently energetic for volatilization but mild enough to preserve the ring's integrity.
-
Mass Spectral Fragmentation: Under Electron Ionization (EI), the cyclopropane ring influences the fragmentation pattern. While the mass spectra of monocyclopropane FAMEs can be similar to their unsaturated analogs, they also produce characteristic ions that aid in identification.[12] The location of the ring along the fatty acid chain dictates the specific fragmentation pathways.
Q4: What type of GC column is most suitable for analyzing the methyl ester of this compound?
A4: For the analysis of FAMEs, including those with cyclopropane rings, a polar stationary phase is generally recommended.[7]
-
Recommended Phases:
-
Polyethylene Glycol (PEG) phases (e.g., DB-WAX, HP-INNOWax): These are highly polar columns that provide excellent separation for a broad range of FAMEs.
-
Cyanopropyl Silicone phases (e.g., CP-Sil 88, HP-88): These are also highly polar and are specifically designed and widely used for resolving complex FAME mixtures, including positional and geometric isomers.
-
The choice of a polar column ensures that the separation is based on a combination of boiling point and polarity, providing good resolution from other fatty acids that may be present in the sample matrix.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC-MS analysis of derivatized this compound.
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | 1. Incomplete Derivatization: The free acid is not volatile enough to pass through the GC system. | • Verify Derivatization Protocol: Ensure reagents are fresh, molar excess is sufficient, and reaction time/temperature are correct. See Protocol 1 for a validated method. • Check for Moisture: Water can quench derivatization reagents. Ensure solvents and samples are anhydrous. |
| 2. GC Inlet Issues: Low injector temperature or leaks. | • Increase Injector Temperature: A starting point of 250 °C is recommended. • Leak Check: Perform a leak check on the injection port, especially around the septum and column fitting. | |
| Peak Tailing | 1. Active Sites in the System: The derivatized analyte is still interacting with active silanol groups. | • Use a Deactivated Inlet Liner: Employ a high-quality, deactivated liner. Consider one with glass wool to aid volatilization, but ensure the wool is also deactivated. • Column Maintenance: Trim the first 10-15 cm from the front of the column to remove accumulated non-volatile residues. • Condition the Column: Bake out the column according to the manufacturer's instructions to remove contaminants. |
| 2. Incomplete Derivatization: Residual free acid is present and tailing severely. | • Re-optimize Derivatization: Revisit the derivatization protocol to ensure the reaction goes to completion. | |
| Poor Resolution / Co-eluting Peaks | 1. Suboptimal Oven Program: The temperature ramp is too fast to separate analytes with similar properties. | • Decrease Ramp Rate: Slow the oven temperature ramp (e.g., from 10 °C/min to 3-5 °C/min) in the region where the analyte elutes. • Lower Initial Temperature: A lower starting temperature can improve the separation of more volatile components. |
| 2. Incorrect Column Choice: The stationary phase does not provide enough selectivity. | • Use a Highly Polar Column: If using a mid-polar column, switch to a more polar cyanopropyl or PEG-type column for better selectivity. | |
| 3. Carrier Gas Flow Rate: The linear velocity is not optimal for the column dimensions. | • Optimize Flow Rate: Set the carrier gas (Helium or Hydrogen) to the optimal linear velocity for your column's internal diameter (typically ~35-40 cm/s for He). | |
| Extra "Ghost" Peaks | 1. Contamination: Impurities from solvents, reagents, or previous injections. | • Run Blanks: Inject a solvent blank to identify the source of contamination. • Clean Injector: Perform inlet maintenance, including replacing the septum and liner. • Use High-Purity Reagents: Ensure all solvents and derivatization reagents are of high purity (e.g., HPLC or GC grade). |
| 2. Septum Bleed: Particles from a degrading septum are entering the inlet. | • Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly. | |
| Suspected Ring Cleavage | 1. Derivatization Conditions Too Harsh: Strong acids or high heat during sample prep. | • Use Milder Reagents: If using a strong acid catalyst (e.g., H₂SO₄), switch to BF₃-methanol, which is highly effective but generally safer for the cyclopropane ring. • Control Temperature: Do not exceed recommended temperatures during derivatization. |
| 2. High Injector Temperature: Thermal decomposition of the analyte in the GC inlet. | • Lower Injector Temperature: Systematically decrease the injector temperature (e.g., in 10 °C increments from 260 °C down to 220 °C) to see if the peak shape/area of the target analyte improves relative to potential degradation products. |
Section 3: Experimental Protocols & Parameters
Protocol 1: Methylation of this compound using BF₃-Methanol
This protocol describes the conversion of the carboxylic acid to its fatty acid methyl ester (FAME) for GC-MS analysis.
Materials:
-
Dried sample containing this compound
-
Boron Trifluoride-Methanol solution (14% w/v)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
2 mL GC vials with screw caps and septa
Procedure:
-
Sample Preparation: Place the dried lipid extract or a known quantity of the acid standard into a screw-cap glass tube.
-
Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution to the tube.
-
Reaction: Cap the tube tightly and heat at 60 °C for 15 minutes in a heating block or water bath. This step facilitates the esterification.
-
Cooling & Extraction: Allow the tube to cool to room temperature. Add 1 mL of hexane and 1 mL of brine.
-
Mixing: Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge briefly (e.g., 1000 x g for 2 minutes) to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube or vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Transfer: Transfer the dried hexane solution to a 2 mL GC vial for analysis.
Diagram 1: Analytical Workflow
This diagram illustrates the complete process from sample receipt to data analysis.
Caption: Workflow for GC-MS analysis of this compound.
Table 1: Recommended GC-MS Parameters
These parameters provide a robust starting point for method development. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Recommended Setting/Value | Rationale & Expert Notes |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) | A standard, reliable platform for this type of analysis. |
| Column | Agilent J&W DB-WAX UI or HP-88 (30 m x 0.25 mm, 0.25 µm) | A polar column is essential for good selectivity and peak shape for FAMEs. The HP-88 is excellent for complex isomer separations. |
| Carrier Gas | Helium or Hydrogen | Constant flow mode at 1.2 mL/min. Hydrogen can provide faster analysis times without significant loss of resolution. |
| Injector | Split/Splitless | Use splitless mode for trace analysis or a split ratio (e.g., 20:1 to 50:1) for more concentrated samples to avoid column overload. |
| Injector Temp. | 250 °C | Balances efficient volatilization with minimizing the risk of thermal degradation of the cyclopropane ring. |
| Injection Vol. | 1 µL | Standard volume; adjust based on sample concentration. |
| Oven Program | Initial: 100 °C, hold 2 min Ramp 1: 10 °C/min to 180 °C Ramp 2: 5 °C/min to 230 °C, hold 10 min | This program provides good separation for a range of FAMEs. The slower second ramp helps resolve later-eluting, higher molecular weight compounds. |
| MS Transfer Line | 240 °C | Must be hot enough to prevent analyte condensation but not so hot as to cause degradation. Should typically be ~10 °C hotter than the final oven temperature. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization and stable performance. |
| MS Quad Temp. | 150 °C | Standard temperature for good mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides standard, reproducible fragmentation patterns for library searching and structural elucidation.[13] |
| Acquisition | Scan Mode: m/z 50-450 SIM Mode (Optional): Monitor characteristic ions | Use Scan mode for initial identification. For higher sensitivity and targeted quantification, develop a Selected Ion Monitoring (SIM) method using key fragment ions once the analyte is identified. |
Section 4: Mass Spectral Interpretation
Q5: What does the mass spectrum of a cyclopropane fatty acid methyl ester look like?
-
Molecular Ion (M⁺): For saturated FAMEs, the molecular ion peak may be weak or absent in a 70 eV EI spectrum.[13]
-
McLafferty Rearrangement Ion: A prominent peak at m/z 74 is characteristic of many FAMEs. It results from a rearrangement involving the methoxycarbonyl group.
-
Alpha-Cleavage: A peak at [M-31]⁺ corresponding to the loss of the methoxy group (•OCH₃) is often observed.
-
Cyclopropane Ring Fragmentation: The most diagnostic fragmentation involves cleavage of the bonds adjacent to the cyclopropane ring. The ring itself can also fragment. The specific ions formed will depend on the position of the ring. For a 2-octylcyclopropane structure, cleavage on either side of the ring is expected, leading to a complex pattern of hydrocarbon fragment ions. Based on spectra of similar compounds, key ions may appear that help locate the ring's position.[14][15][16][17]
Diagram 2: Troubleshooting Decision Tree for Peak Tailing
This diagram provides a logical path for diagnosing and solving the common issue of peak tailing.
Caption: A systematic guide for troubleshooting peak tailing issues.
References
- Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry.
- Cai, Y., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science.
- Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. ResearchGate.
- Pizzo, F., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. Molecules.
- Yu, X. H., et al. (2014). Cyclopropane fatty acid production upon the expression of CPS in fad2/fae1 plants. ResearchGate.
- NIST. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester. NIST Chemistry WebBook.
- SpectraBase. (n.d.). Cyclopropanedodecanoic acid, 2-octyl-, methyl ester. Wiley SpectraBase.
- PubChem. (n.d.). Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-. National Center for Biotechnology Information.
- NIST. (n.d.). Cyclopropanetetradecanoic acid, 2-octyl-, methyl ester. NIST Chemistry WebBook.
- NIST. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester - Gas Chromatography. NIST Chemistry WebBook.
- NIST. (n.d.). Cyclopropanetetradecanoic acid, 2-octyl-, methyl ester - Mass Spectrum. NIST Chemistry WebBook.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. CRC Press.
- Christie, W. W. (1966). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. Lipids.
- NIST. (n.d.). Propanoic acid, 2-methyl-, octyl ester. NIST Chemistry WebBook.
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2005). Chromatographia.
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications.
- LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. YouTube.
- Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International.
- NIST. (n.d.). Cyclopropanecarboxylic acid, methyl ester. NIST Chemistry WebBook.
- NIST. (n.d.). 2-Octenoic acid, methyl ester. NIST Chemistry WebBook.
- Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. gcms.cz [gcms.cz]
- 8. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeol.com [jeol.com]
- 14. Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester [webbook.nist.gov]
- 15. Cyclopropanetetradecanoic acid, 2-octyl-, methyl ester [webbook.nist.gov]
- 16. Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester [webbook.nist.gov]
- 17. Cyclopropanetetradecanoic acid, 2-octyl-, methyl ester [webbook.nist.gov]
Technical Support Center: Troubleshooting HPLC Separation of 2-Octylcyclopropanecarboxylic Acid Isomers
Welcome to the technical support center for the HPLC separation of 2-Octylcyclopropanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this challenging chiral separation. The following question-and-answer format addresses specific issues you may encounter during your experiments, grounded in scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
Separating the stereoisomers of this compound presents a significant chromatographic challenge due to their structural similarities. The molecule has two chiral centers, leading to four possible stereoisomers (two pairs of enantiomers). The primary difficulties arise from:
-
Subtle Structural Differences: The isomers differ only in the spatial arrangement of the octyl and carboxyl groups around the cyclopropane ring. This makes achieving baseline separation difficult without a highly selective chiral stationary phase (CSP).
-
Carboxylic Acid Functionality: The carboxylic acid group can lead to peak tailing due to strong interactions with active sites on the silica support of the column.[1] This effect is often pH-dependent.
-
Method Optimization: Finding the optimal combination of chiral stationary phase, mobile phase composition, and temperature can be a time-consuming, empirical process.[2]
Q2: What type of HPLC column is best suited for this separation?
For chiral separations like this, a Chiral Stationary Phase (CSP) is essential. The most successful CSPs for separating chiral carboxylic acids are often polysaccharide-based (cellulose or amylose derivatives) or macrocyclic glycopeptide phases.[3][4]
-
Polysaccharide-based CSPs: Columns like those with cellulose tris(4-methylbenzoate) or amylose tris(3,5-dimethylphenylcarbamate) coatings have broad applicability for chiral separations.[4][5] They offer a good starting point for screening.
-
Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin or Vancomycin (e.g., Chirobiotic T) are also known to be effective for the separation of chiral acids.[4]
-
Anion-Exchanger CSPs: Columns such as CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds and operate based on an ion-exchange mechanism.[6]
The selection process is often empirical, and screening several columns with different chiral selectors is highly recommended to find the one that provides the best selectivity for your specific isomers.[2]
Q3: What are the typical mobile phases used for separating these isomers?
The choice of mobile phase is critical and depends on the selected chiral stationary phase. Both normal-phase and reversed-phase modes can be effective.
-
Normal-Phase: A common mobile phase consists of a non-polar solvent like n-hexane or n-heptane mixed with a polar modifier, typically an alcohol such as isopropanol (IPA) or ethanol.[7][8] Small amounts of an acidic additive, like trifluoroacetic acid (TFA) or formic acid, are often added to suppress the ionization of the carboxylic acid and improve peak shape.[7]
-
Reversed-Phase: This mode uses a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[9] An acidic additive is crucial here as well to ensure the analyte is in its neutral form for consistent interaction with the stationary phase.[9] Formic acid is a good choice for LC/MS compatibility.[9]
-
Polar Organic Mode: This involves using polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase with certain polysaccharide-based columns.[5]
The mobile phase composition, especially the type and concentration of the alcohol modifier and the acidic additive, can significantly impact selectivity and resolution.[3][10]
II. Troubleshooting Guide: Common Problems and Solutions
Q4: Why am I seeing poor or no resolution between my isomers?
Poor resolution is a common starting point in chiral method development. Here’s a systematic approach to troubleshoot this issue:
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps:
-
Confirm Appropriate Column Selection: As discussed in Q2, ensure you are using a suitable chiral stationary phase. If you have access to different types of CSPs, perform a screening to identify the most promising one.
-
Optimize Mobile Phase Composition:
-
Modifier Percentage: In normal-phase, systematically vary the percentage of the alcohol modifier (e.g., IPA) in hexane. Small changes can have a large impact on selectivity.[3]
-
Modifier Type: The choice of alcohol (e.g., methanol, ethanol, IPA) can alter the chiral recognition mechanism.[7]
-
Acidic Additive: The concentration of the acidic additive (e.g., TFA or formic acid) is critical. For carboxylic acids, an additive is usually necessary to suppress ionization and achieve good peak shape.[7] Start with 0.1% and adjust as needed.
-
-
Investigate Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.[3] Running the separation at different temperatures (e.g., 10°C, 25°C, and 40°C) can sometimes improve resolution or even reverse the elution order of the enantiomers.[3]
-
Consider Derivatization: If direct separation proves unsuccessful, an indirect approach can be used.[11] This involves reacting the carboxylic acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[11][12]
Q5: What is causing my peaks to be broad or tailing?
Poor peak shape, particularly tailing, is a frequent issue when analyzing acidic compounds.[1]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The acidic carboxyl group interacts with residual silanol groups on the silica support of the column, causing peak tailing. | Add an Acidic Modifier: Introduce a small amount (e.g., 0.1%) of an acid like TFA or formic acid to the mobile phase. This protonates the silanol groups and the analyte, minimizing these secondary interactions.[7] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad, often triangular-shaped peaks.[1][13] | Reduce Sample Concentration/Volume: Dilute your sample or reduce the injection volume. Perform a loading study to determine the optimal sample amount.[13] |
| Extra-Column Volume | Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening. | Optimize System Connections: Use tubing with the smallest appropriate internal diameter and keep lengths as short as possible. Ensure all fittings are properly made. |
| Column Contamination/Void | Accumulation of contaminants on the column frit or a void at the column inlet can distort peak shape for all analytes.[1] | Flush or Replace Column: Try back-flushing the column.[1] If the problem persists, the column may need to be replaced. Using a guard column can help prevent this.[13] |
Diagnostic Workflow for Peak Tailing
Caption: Diagnostic workflow for troubleshooting peak tailing.
Q6: My retention times are drifting. What should I do?
Retention time instability can compromise the reliability of your results. Before blaming the column, it's important to check other system components.[14]
Troubleshooting Steps for Retention Time Drift:
-
Check the Mobile Phase:
-
Fresh Preparation: Ensure your mobile phase is freshly prepared.[15] For mixed solvents, prepare them accurately by volume.
-
Degassing: Inadequately degassed mobile phase can form bubbles in the pump, leading to flow rate fluctuations. Ensure proper degassing.
-
Compositional Accuracy: If using a gradient or an isocratic mixture from multiple solvent lines, verify that the pump's proportioning valve is functioning correctly.[14]
-
-
Verify System Stability:
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes or more, especially when changing mobile phase compositions.
-
III. Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening
This protocol outlines a systematic approach to selecting a suitable chiral column.
-
Prepare a Stock Solution: Prepare a 1 mg/mL solution of your this compound isomer mixture in a suitable solvent (e.g., isopropanol).
-
Select Columns for Screening: Choose a minimum of three CSPs from different categories (e.g., one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based).
-
Define Screening Mobile Phases:
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (70:30, v/v) + 0.1% Formic Acid
-
-
-
Execute Screening:
-
For each column, equilibrate with the first mobile phase for at least 20 column volumes.
-
Inject the sample and record the chromatogram.
-
Flush the column and equilibrate with the next mobile phase.
-
Repeat for all selected columns and mobile phases.
-
-
Evaluate Results: Compare the chromatograms based on resolution (Rs) and selectivity (α). Select the column/mobile phase combination that shows the most promising separation for further optimization.
IV. References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
-
YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024-10-13).
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation. (2023-01-19).
-
ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01).
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025-11-30).
-
Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025-02-21).
-
Semantic Scholar. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase.
-
LCGC International. A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
-
Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021-03-14).
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022-11-03).
-
National Center for Biotechnology Information. This compound. PubChem Compound Database.
-
AKJournals. HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization.
-
Benchchem. This compound | CAS 15898-87-0.
-
ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. (2018-03-29).
-
Phenomenex. Chiral HPLC Separations.
-
PubMed Central. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021-09-09).
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds.
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
-
ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025-08-07).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. | Semantic Scholar [semanticscholar.org]
- 8. akjournals.com [akjournals.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. mdpi.com [mdpi.com]
- 13. mastelf.com [mastelf.com]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: A Researcher's Guide to 2-Octylcyclopropanecarboxylic Acid Stability
Welcome to the technical support center for 2-Octylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the integrity of your valuable compound during storage and experimentation. Our goal is to empower you with the knowledge to minimize degradation and obtain reliable, reproducible results.
Introduction: The Unique Stability Challenges of a Cyclopropane-Containing Fatty Acid
This compound is a fascinating molecule with a unique structural feature: a strained three-membered cyclopropane ring attached to a long alkyl chain and a carboxylic acid head group. This combination, while offering exciting possibilities in various research applications, also presents specific stability challenges. The inherent ring strain of the cyclopropane moiety makes it susceptible to cleavage under conditions that might not affect other saturated fatty acids.[1] Furthermore, the carboxylic acid group can undergo its own set of reactions. Understanding these potential degradation pathways is the first step toward preventing them.
This guide will walk you through the best practices for storage, identify potential degradation products, and provide troubleshooting steps for unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under optimal conditions that minimize exposure to potential degradation triggers.
Recommended Storage Protocol:
-
Temperature: Store at or below 4°C. Refrigeration is essential to reduce the rate of potential degradation reactions. For long-term storage (months to years), storage at -20°C or below is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent oxidation. Oxygen in the air can react with the molecule, especially if trace metal ions are present.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Light can provide the energy to initiate radical-based degradation pathways.
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture. Water can facilitate hydrolysis of the carboxylic acid group, especially in the presence of acidic or basic impurities.
-
Purity: Ensure the compound is stored in a pure state. Impurities can sometimes catalyze degradation reactions.
| Storage Condition | Recommendation | Rationale |
| Temperature | ≤ 4°C (short-term), ≤ -20°C (long-term) | Slows down chemical reaction rates. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the cyclopropane ring and alkyl chain. |
| Light | Protect from light (Amber vial) | Avoids light-induced radical degradation. |
| Moisture | Tightly sealed container | Prevents hydrolysis of the carboxylic acid. |
| Purity | High purity | Impurities can act as catalysts for degradation. |
Q2: What are the visible signs of degradation?
Visual inspection can sometimes provide the first clues of compound degradation. While subtle chemical changes may not be visible, significant degradation can manifest as:
-
Color Change: A pure sample of this compound should be colorless or a pale yellow oil. The development of a darker yellow or brown color can indicate the formation of degradation products, possibly from oxidation or polymerization.
-
Phase Separation or Precipitation: If the compound was initially a clear oil, the appearance of solid particles or a separate liquid phase could indicate the formation of insoluble degradation products.
-
Change in Viscosity: A noticeable change in the viscosity of the oil could suggest polymerization or other chemical transformations.
Note: The absence of visible changes does not guarantee the stability of the compound. Analytical techniques are necessary for a definitive assessment.
Q3: What are the primary degradation pathways for this compound?
The degradation of this compound can be primarily attributed to the reactivity of the cyclopropane ring and the carboxylic acid functional group.
Caption: Major degradation pathways for this compound.
-
Acid-Catalyzed Ring Opening: The strained cyclopropane ring is susceptible to cleavage by strong acids (both Brønsted and Lewis acids). This can lead to the formation of various isomeric ring-opened products, such as alkenoic acids or halo-substituted carboxylic acids if halide acids are used.
-
Oxidative Degradation: The C-C bonds of the cyclopropane ring and the C-H bonds on the octyl chain can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or radical initiators.[2] This can lead to the formation of ketones, aldehydes, or further ring-opened products.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition. For carboxylic acids, this can involve decarboxylation or other fragmentation reactions. Alkyl esters are known to thermally decompose into an alkene and a carboxylic acid.[3]
-
Hydrolysis: While the carboxylic acid itself is not hydrolyzed, derivatives such as esters or amides that might be formed during experiments are susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a systematic approach to troubleshooting.
Issue 1: My compound shows a lower than expected purity by GC-MS analysis after storage.
Potential Cause: Degradation has occurred during storage.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low purity of this compound.
Step-by-Step Protocol:
-
Review Storage Conditions:
-
Temperature: Was the compound stored at the recommended temperature (≤ 4°C)?
-
Atmosphere: Was the vial purged with an inert gas before sealing?
-
Light: Was the container protected from light?
-
Container Seal: Was the cap tightly sealed to prevent moisture and air ingress?
-
-
Analyze the Impurity Profile by GC-MS:
-
Identify Degradation Products: Compare the mass spectra of the impurity peaks with potential degradation products.
-
Ring-Opened Isomers: Look for peaks with the same molecular weight as the parent compound but different retention times. These could be isomeric alkenoic acids.
-
Oxidation Products: Search for peaks with an increase in mass corresponding to the addition of one or more oxygen atoms (e.g., +16 Da for a hydroxyl group, +14 Da for a carbonyl group from a methylene).
-
Fragmentation Products: Look for peaks with lower molecular weights that could correspond to cleavage of the octyl chain or decarboxylation.
-
-
Quantify Impurities: Determine the percentage of each impurity to understand the extent of degradation.
-
-
Identify the Likely Degradation Pathway:
-
Based on the identified impurities, deduce the most probable degradation pathway (acid-catalyzed cleavage, oxidation, etc.). For example, the presence of multiple isomers suggests acid-catalyzed ring opening.
-
-
Implement Corrective Actions:
-
Improve Storage: If storage conditions were suboptimal, transfer the remaining pure compound to a new, clean, amber vial, purge with inert gas, seal tightly, and store at the recommended temperature.
-
Purification: If the compound has already degraded, repurification by column chromatography or preparative HPLC may be necessary.
-
Issue 2: I am observing unexpected side products in my reaction that involves acidic conditions.
Potential Cause: The acidic reaction conditions are causing the cleavage of the cyclopropane ring.
Troubleshooting Protocol:
-
Confirm Ring Opening: Analyze the reaction mixture by GC-MS or LC-MS to identify the side products. Look for masses corresponding to the ring-opened isomers of your expected product.
-
Modify Reaction Conditions:
-
Use a Milder Acid: If possible, substitute the strong acid with a weaker one or use a Lewis acid that is less prone to causing ring opening.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of the undesired ring-opening reaction.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of side products.
-
Protecting Groups: In some cases, it may be necessary to protect the cyclopropane ring or the carboxylic acid group before performing the acid-catalyzed reaction.
-
Issue 3: My compound seems to be degrading during workup or purification.
Potential Cause: The conditions used during extraction or chromatography are causing degradation.
Troubleshooting Protocol:
-
Aqueous Workup:
-
Avoid Strong Acids/Bases: During extractions, use dilute solutions of weak acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) to adjust the pH. Avoid prolonged contact with highly acidic or basic aqueous layers.
-
-
Chromatography:
-
Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switching to a different stationary phase like alumina (neutral or basic).
-
Solvent Choice: Ensure that the solvents used for chromatography are of high purity and free from acidic or basic impurities.
-
Temperature: Perform chromatography at room temperature unless the compound is known to be thermally stable.
-
Analytical Methodologies for Stability Assessment
To accurately assess the stability of this compound, validated analytical methods are essential.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is an excellent technique for separating and identifying volatile and semi-volatile compounds. The compound is typically derivatized to a more volatile ester (e.g., methyl ester) before analysis.[4]
-
Sample Preparation (Esterification):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Add a catalyst, such as a few drops of concentrated sulfuric acid or a solution of boron trifluoride in methanol.
-
Heat the mixture under reflux for a specified time.
-
After cooling, extract the methyl ester into an organic solvent (e.g., hexane).
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Analyze the resulting solution by GC-MS.
-
-
Detection of Degradation Products: GC-MS can effectively separate the parent compound from its degradation products, and the mass spectra provide valuable structural information for their identification.[5]
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a versatile technique for separating non-volatile compounds. For carboxylic acids, reversed-phase HPLC is commonly used.[6][7]
-
Method Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier helps to suppress the ionization of the carboxylic acid and improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.
-
-
Advantages: HPLC can often be performed without derivatization, simplifying sample preparation. It is particularly useful for analyzing samples from forced degradation studies where a wide range of polar and non-polar degradation products may be present.
References
- Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentic
- Cyclopropane f
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
- Gas-liquid chromatographic analysis of cyclopropene f
- Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. PMC. [Link]
- Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
- GC-MS detection of cyclopropane fatty acids in human plasma.
- Differentiating cyclopropane fatty acids to support milk authenticity through GC-MS and NMR spectroscopy.
- Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication.
- Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. PMC. [Link]
- Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
- Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide. Royal Society of Chemistry. [Link]
- Alkyl esters thermally decompose into an alkene and a carboxylic...
- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Wiley Online Library. [Link]
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Royal Society of Chemistry. [Link]
- Thermal decomposition. Wikipedia. [Link]
- Improving HPLC Separation of Polyphenols.
- Thermal Decomposition of 2-Cyclopentenone.
- Separation and identification of different therapeutic pharmaceutical drugs on humic acid-based HPLC column: Method optimization using central composite design.
- The effect of 2-propanol on the HPLC separation of acyl- CoAs....
- HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Cyclopropane Fatty Acids
Welcome to the technical support center for the analysis of cyclopropane fatty acids (CPFAs). This resource is designed for researchers, scientists, and drug development professionals who are working with these unique lipids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of CPFA analysis and avoid common pitfalls, particularly the formation of analytical artifacts. Our goal is to provide you with the expertise and validated protocols necessary to ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the GC-MS analysis of cyclopropane fatty acids?
The primary challenges in the GC-MS analysis of CPFAs are related to the inherent chemical instability of the cyclopropane ring. This strained three-membered ring is susceptible to opening under certain conditions, leading to the formation of artifacts that can compromise the accuracy of your results. The most common issues arise during the sample preparation stage, specifically the derivatization of CPFAs into fatty acid methyl esters (FAMEs) for gas chromatography. Additionally, the high temperatures used in the GC inlet can cause thermal degradation of these sensitive molecules.
Q2: Why is derivatization necessary for CPFA analysis by GC-MS?
Derivatization is a crucial step in preparing CPFAs for GC-MS analysis. In their free form, fatty acids are highly polar due to the carboxylic acid group, which can lead to poor peak shape (tailing) and adsorption onto the active sites of the GC column and inlet liner.[1][2] By converting the carboxylic acid to a less polar methyl ester (a FAME), we increase the volatility of the analyte and improve its chromatographic behavior, resulting in sharper, more symmetrical peaks and better separation.[1][2]
Q3: I am seeing unexpected peaks in my chromatogram when analyzing CPFAs. What could they be?
Unexpected peaks are often analytical artifacts resulting from the degradation of your CPFAs during sample preparation or analysis. The most common artifacts are:
-
Methoxy fatty acid methyl esters: These are formed when the cyclopropane ring is opened by an acid catalyst in the presence of methanol during derivatization.
-
Unsaturated fatty acid methyl esters: Ring-opening can also lead to the formation of double bonds, resulting in peaks that correspond to unsaturated FAMEs.
-
Isomers: Acid-catalyzed reactions can sometimes cause isomerization of the fatty acid chain.[3][4]
A thorough investigation of your sample preparation and GC-MS parameters is necessary to identify the source of these artifacts.
Q4: Can I analyze CPFAs without derivatization?
While GC-MS analysis typically requires derivatization, alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the analysis of CPFAs without the need for chemical modification.[5] However, GC-MS is often preferred for its high sensitivity and ability to separate complex mixtures of fatty acids.[5]
Troubleshooting Guide: Artifact Formation in CPFA Analysis
This guide provides detailed solutions to the most common problems encountered during the analysis of CPFAs.
Problem 1: Presence of Methoxy Artifacts and Isomers
Symptom: You observe peaks in your chromatogram that correspond to methoxy-FAMEs or unexpected unsaturated FAMEs, often leading to an underestimation of your target CPFA.
Cause: This is a classic sign of acid-catalyzed ring-opening of the cyclopropane moiety during FAME preparation.[3][4] Commonly used acid catalysts like Boron Trifluoride (BF₃) or hydrochloric acid (HCl) in methanol can readily attack the strained cyclopropane ring, leading to the formation of these artifacts.[3][4]
Solution: The most effective solution is to switch from an acid-catalyzed to a base-catalyzed derivatization method. Base-catalyzed transesterification is a milder approach that does not promote ring-opening or the formation of methoxy artifacts.[3][4][6][7]
Caption: Acid-catalyzed ring opening of a CPFA-FAME.
This protocol is adapted from methods known to be effective for sensitive fatty acids and is designed to minimize artifact formation.[5][7]
Materials:
-
Lipid extract containing CPFAs
-
Heptane
-
2 M Potassium Hydroxide (KOH) in methanol
-
Sodium Hydrogen Sulfate (NaHSO₄), solid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve approximately 100 mg of the lipid extract in 5 mL of heptane in a screw-cap tube.
-
Add 0.2 mL of 2 M KOH in methanol to the tube.
-
Cap the tube tightly and vortex vigorously for 30 seconds.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add approximately 0.5 g of solid NaHSO₄ to neutralize the catalyst and stop the reaction.
-
Vortex for another 30 seconds.
-
Centrifuge the sample at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper heptane layer, which contains the FAMEs, to a clean vial.
-
Add a small amount of anhydrous Na₂SO₄ to the heptane layer to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Trustworthiness Check: To validate this method, analyze a standard of a known CPFA alongside your samples. The absence of methoxy or unsaturated artifacts in the standard will confirm the integrity of the preparation method.
Problem 2: Thermal Degradation in the GC Inlet
Symptom: You observe broad or tailing peaks for your CPFAs, or a general loss of signal intensity, especially when using high inlet temperatures.
Cause: The high temperatures required to volatilize fatty acid methyl esters in the GC inlet can sometimes lead to thermal degradation of sensitive compounds like CPFAs. This can result in poor chromatography and inaccurate quantification.
Solution: Optimize your GC inlet parameters to minimize thermal stress on the analytes.
Caption: Workflow for troubleshooting thermal degradation.
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 220-250 °C | A lower temperature reduces the risk of thermal degradation. Start at the lower end and increase only if you observe poor peak shape due to incomplete volatilization.[5] |
| Injection Mode | Splitless or Split | Splitless injection is suitable for trace analysis, while split injection is better for more concentrated samples to avoid column overload. |
| Liner Type | Deactivated, glass wool packed | A deactivated liner minimizes active sites that can cause analyte degradation.[1][2] Glass wool can aid in sample volatilization but should also be deactivated. |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate for reproducible retention times. |
Expert Tip: If thermal degradation is still suspected, consider using a programmable temperature vaporization (PTV) inlet or a cold on-column injection technique. These methods introduce the sample into the GC at a lower temperature, which is then rapidly increased, minimizing the time the analyte spends at high temperatures.
Problem 3: General Poor Sensitivity and Peak Shape
Symptom: Your CPFA peaks are small, broad, or tailing, even after addressing potential derivatization and thermal degradation issues.
Cause: This can be due to a number of factors, including active sites in the GC system, leaks, or an inappropriate GC column.
Solution: A systematic check of your GC-MS system is required.
| Area to Check | Action |
| GC Column | Ensure you are using a column with an appropriate stationary phase for FAME analysis (e.g., a mid-polarity phase). Check for column bleed and contamination. If necessary, bake out the column according to the manufacturer's instructions or replace it. |
| Inlet Liner and Septum | Replace the inlet liner and septum. Even deactivated liners can become active over time. A leaking septum can lead to sample loss and poor reproducibility. |
| Connections | Check all fittings and connections for leaks using an electronic leak detector. Leaks can cause a loss of sample and an unstable baseline. |
| Sample Preparation | Ensure your samples are completely dry before analysis, as water can damage the GC column and interfere with the chromatography. |
References
- Differentiating cyclopropane fatty acids to support milk authenticity through GC–MS and NMR spectroscopy. (2025). PMC.
- Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (n.d.). NIH.
- Novel odd-chain cyclopropane fatty acids: detection in a mammalian lipidome and uptake by hepatosplanchnic tissues. (n.d.). PubMed.
- TROUBLESHOOTING GUIDE. (n.d.). phenomenex.com.
- Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. (n.d.). PubMed.
- Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids. (n.d.). PubMed.
- Cyclopropane fatty acids: determination of ring position using mass spectrometry. (n.d.). ResearchGate.
- CYCLOPROPANE FATTY ACID METABOLISM: PHYSICAL AND CHEMICAL IDENTIFICATION OF PROPANE RING METABOLIC PRODUCTS IN THE ADIPOSE TISSUE. (n.d.). PubMed.
- Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods. (2020). NIH.
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK.
- Studies on cyclopropane fatty acid synthesis. Effect of carbon source and oxygen tension on cyclopropane fatty acid synthetase activity in Pseudomonas denitrificans. (n.d.). PubMed.
- (PDF) Evaluating Acid and Base Catalysts in the Methylation of Milk and Rumen Fatty Acids with Special Emphasis on Conjugated Dienes and Total trans Fatty Acids. (2025). ResearchGate.
- Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. (2020). Frontiers.
- Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria. (n.d.). PubMed.
- Cyclopropane fatty acid. (n.d.). Wikipedia.
- Preparation of fatty acid methyl esters for gas-liquid chromatography. (n.d.). PMC.
- Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate.
- Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. (n.d.). mdpi.com.
- How to Troubleshoot and Improve your GC/MS. (2022). YouTube.
- GC-MS chromatograms of fatty acid methyl esters from total... (n.d.). ResearchGate.
- Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. (n.d.). wiley.com.
- Comparison of acidic and alkaline catalysts for preparation of fatty acid methyl esters from ovine muscle with emphasis on conjugated linoleic acid. (n.d.). PubMed.
- Beyond diazomethane: Alternative approaches to analyzing non‐esterified fatty acids. (2015). onlinelibrary.wiley.com.
- Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. (n.d.). NIH.
- On the Mechanism of Alcoholysis between Fatty Acid Methyl Esters and Trimethylolpropane. (n.d.). meddiscoveries.org.
- Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. (n.d.). PMC.
- (PDF) Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria. (2025). ResearchGate.
- Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. (2016). PubMed.
- Fatty acids. 17 The synthesis and chromatographic and spectroscopic properties of the cyclopropane esters derived from all the methyl octadecenoates (delta 2-delta 17). (n.d.). PubMed.
- Profiling of Fatty Acid Compositional Alterations in Edible Oils Upon Heating Using Gas Chromatography. (n.d.). Universiti Sains Malaysia.
- Comprehensive two-dimensional gas chromatography-time of flight mass spectrometry as a tool for tracking roasting-induced changes in the volatilome of cold-pressed rapeseed oil. (2022). NIH.
- GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. (2011). Agilent.
- Biosynthesis of polycyclopropanated high energy biofuels. (n.d.). OSTI.GOV.
- A Rapid, Micro FAME Preparation Method for Vegetable Oil Fatty Acid Analysis by Gas Chromatography. (2025). ResearchGate.
- Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). (n.d.). midi-inc.com.
- Rapid Microwave Assisted Preparation of Fatty Acid Methyl Esters for the Analysis of Fatty Acid Profiles in Foods. (2025). ResearchGate.
- Insights into E. coli Cyclopropane Fatty Acid Synthase (CFAS) Towards Enantioselective Carbene Free Biocatalytic Cyclopropanat. (2024). Cronfa - Swansea University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differentiating cyclopropane fatty acids to support milk authenticity through GC–MS and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of acidic and alkaline catalysts for preparation of fatty acid methyl esters from ovine muscle with emphasis on conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 2-Octylcyclopropanecarboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Octylcyclopropanecarboxylic acid (OCPCA) and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental lifecycle, from synthesis to biological evaluation. Our goal is to empower you with the expertise and troubleshooting frameworks needed to accelerate your research and enhance the biological impact of these promising compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when working with OCPCA derivatives.
Q1: What is the primary mechanism of action for this compound and its analogs?
A: The primary biological target for many OCPCA derivatives is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO).[1][2] By inhibiting CPT1, these compounds prevent the transport of long-chain fatty acids into the mitochondria, thereby blocking their breakdown for energy.[3][4] This mechanism is of significant interest in metabolic diseases and oncology, where cancer cells often exhibit a dependency on FAO.[2][5] The cyclopropane ring is a key structural motif that contributes to the inhibitory activity.[6]
Q2: My OCPCA derivative has poor solubility in aqueous media for in vitro assays. How can I improve this?
A: This is a common challenge due to the compound's lipophilic nature, characterized by a long octyl chain and a calculated LogP of approximately 4.5.[7]
-
BSA Conjugation: For cell-based assays, conjugating the fatty acid derivative to bovine serum albumin (BSA) is the standard and most effective method.[8] This mimics the physiological transport of fatty acids in the bloodstream and ensures their bioavailability to cells. A well-established protocol involves dissolving the sodium salt of the acid in warm water and then adding it to a warm BSA solution.[8]
-
Co-solvents: For cell-free enzymatic assays, using a small percentage (typically <1%) of an organic co-solvent like DMSO or ethanol can aid dissolution. However, it is critical to run a vehicle control to ensure the solvent does not affect enzyme activity or assay readout.
-
pH Adjustment: The carboxylic acid moiety means solubility is pH-dependent. Increasing the pH of the buffer to >7.4 will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Ensure the final pH is compatible with your biological system.
Q3: What are the critical quality control checkpoints during the synthesis of OCPCA derivatives?
A: Ensuring the purity and structural integrity of your synthesized compounds is paramount for reproducible biological data.
-
Starting Material Purity: Impurities in the starting materials, such as the corresponding aldehyde or alkene, can lead to significant side products.[9] For instance, crotonaldehyde is a common impurity in cyclopropanecarboxaldehyde that can carry through the synthesis.[9]
-
Stereoisomer Separation: The cyclopropane ring can exist as cis and trans isomers. These stereoisomers can have different biological activities. It is crucial to analyze the isomeric ratio using techniques like NMR or chiral chromatography and, if necessary, perform separation to test the pure isomers.
-
Final Product Characterization: Comprehensive characterization using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm the structure and purity of the final derivative before biological testing.[6]
Q4: Are there known off-target effects or toxicities associated with cyclopropanecarboxylic acid derivatives?
A: Yes, while CPT1 is a primary target, high concentrations of some cyclopropane carboxylic acid derivatives have been associated with idiosyncratic hepatotoxicity.[10] This is thought to occur through the inhibition of mitochondrial beta-oxidation, leading to a depletion of Coenzyme A (CoA) and carnitine stores.[10] It is therefore crucial to assess cytotoxicity in your cellular models (e.g., using an MTT or LDH assay) to determine a non-toxic working concentration range for your specific derivatives.
Section 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental hurdles.
Guide 2.1: Issues in Synthesis and Purification
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield in Cyclopropanation Reaction | 1. Reagent Degradation: Diazo compounds or Simmons-Smith reagents are sensitive to moisture and air. 2. Side Reactions: The starting alkene may be polymerizing or isomerizing under the reaction conditions. | 1. Use Fresh Reagents: Prepare diazo compounds fresh or use newly purchased, properly stored reagents. Conduct reactions under an inert atmosphere (Nitrogen or Argon). 2. Optimize Reaction Conditions: Lower the reaction temperature to minimize side reactions. Ensure starting materials are pure, as impurities can catalyze decomposition.[9] |
| Difficulty Removing Catalyst Residues | 1. Incomplete Quenching: The catalyst (e.g., Rhodium or Copper salts) may not be fully deactivated or precipitated. 2. Chelation by Carboxylic Acid: The product's carboxylic acid group can chelate metal ions, making them soluble in the organic phase. | 1. Aqueous Washes: Wash the organic layer with a mild chelating agent solution like aqueous ammonium chloride or a dilute acid (e.g., 1% HCl) to sequester and remove metal ions. 2. Silica Gel Chromatography: If washes are ineffective, column chromatography is the most reliable method. A polar solvent system will help retain the polar metal complexes on the silica. |
| Compound is an Inseparable Oil | 1. Amorphous Solid: The compound may not have a well-defined crystal lattice. 2. Residual Solvent: Trapped solvent can prevent crystallization. 3. Isomeric Mixture: A mix of cis/trans isomers can disrupt crystal packing and result in an oil. | 1. Trituration: Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) dropwise until turbidity persists. Cool and scratch the flask to promote nucleation. 2. High-Vacuum Drying: Dry the compound under high vacuum for an extended period (12-24h) to remove all traces of solvent. 3. Chromatographic Separation: If an isomeric mixture is suspected (confirm with NMR), separation via flash chromatography or preparative HPLC may be necessary to obtain a pure, and potentially crystalline, isomer. |
Guide 2.2: Challenges in In Vitro Biological Assays
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| High Variability in FAO Assay Results | 1. Inconsistent Palmitate-BSA Conjugation: Improperly prepared conjugate leads to variable delivery of the substrate to cells.[8] 2. Cell Health/Density: Variations in cell seeding density or passage number can significantly alter metabolic rates. 3. Reagent Instability: L-Carnitine or the test compound may degrade in the media over the course of the assay. | 1. Standardize Conjugate Prep: Follow a strict, validated protocol for conjugating the fatty acid to BSA.[8] Prepare a large batch, filter-sterilize, aliquot, and freeze for consistent use across experiments. 2. Control Cell Culture: Use cells within a consistent, low passage number range. Seed cells accurately and allow them to adhere and stabilize overnight before treatment.[11] 3. Prepare Fresh Media: Always prepare the final assay media fresh on the day of the experiment. |
| Test Compound Shows No CPT1 Inhibition | 1. Incorrect Assay Type: The assay may be measuring a different aspect of metabolism, or the compound is cell-impermeable. 2. Inactive Compound: The derivative may be inherently inactive, or it may have degraded during storage. 3. High Substrate Concentration: The concentration of the fatty acid substrate (e.g., palmitate) may be too high, leading to competitive displacement of the inhibitor. | 1. Use a Direct CPT1 Assay: Start with an isolated mitochondria or cell lysate assay using a radiolabeled substrate like [³H]-carnitine to directly measure CPT1 activity. This removes cell permeability as a variable. 2. Confirm Compound Integrity: Re-verify the compound's structure and purity via LC-MS or NMR. Use a known CPT1 inhibitor like Etomoxir as a positive control in every experiment.[11] 3. Optimize Substrate Levels: Determine the Kₘ of the enzyme for the substrate and use a concentration at or below the Kₘ to increase the sensitivity of the assay to competitive inhibitors. |
| Unexpected Cytotoxicity at Low Concentrations | 1. Mitochondrial Toxicity: The compound may be causing mitochondrial dysfunction beyond CPT1 inhibition, such as uncoupling the electron transport chain. 2. Membrane Disruption: The lipophilic nature of the compound could be disrupting cell membrane integrity. 3. Formation of Reactive Metabolites: The compound could be metabolized into a more toxic species within the cell. | 1. Measure Mitochondrial Health: Use assays like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis. An uncoupler would cause a sharp, non-productive increase in OCR. 2. LDH Release Assay: Perform a lactate dehydrogenase (LDH) release assay, which is a direct measure of plasma membrane damage. 3. Metabolite Identification: Use LC-MS/MS to analyze cell lysates or media after treatment to identify potential reactive metabolites or CoA/carnitine adducts.[10] |
Section 3: Key Experimental Protocols & Workflows
Protocol 3.1: Cell-Based Fatty Acid Oxidation (FAO) Assay
This protocol measures the oxygen consumption rate (OCR) linked to the oxidation of an exogenous long-chain fatty acid, providing a functional measure of CPT1 inhibition.
Materials:
-
Seahorse XF Cell Culture Microplates
-
OCPCA derivative stock solution (e.g., 10 mM in DMSO)
-
Positive Control: Etomoxir (a known irreversible CPT1 inhibitor)[11]
-
Substrate: Palmitate-BSA conjugate
-
Seahorse XF Base Medium supplemented with L-carnitine (0.5 mM) and glucose (2.5 mM)[11]
Procedure:
-
Cell Seeding: Seed cells (e.g., C2C12, HepG2) in a Seahorse XF plate at a pre-determined optimal density and incubate overnight.
-
Assay Media Preparation: Warm the supplemented Seahorse XF Base Medium to 37°C.
-
Cell Wash: Remove growth media and gently wash cells twice with the warm assay medium.
-
Final Volume: Add the final volume of warm assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Loading: Prepare a dilution plate of your OCPCA derivatives and controls (Vehicle, Etomoxir) at 10X the final desired concentration. Load the compounds into the appropriate ports of the Seahorse sensor cartridge.
-
Assay Execution: Load the plate into the Seahorse XF Analyzer. The instrument will perform the following injection sequence:
-
Injection A: OCPCA derivative / Vehicle / Etomoxir
-
Injection B: Oligomycin (to block ATP synthase)
-
Injection C: FCCP (an uncoupler to measure maximal respiration)
-
Injection D: Rotenone/Antimycin A (to shut down mitochondrial respiration)
-
-
Data Analysis: Calculate the OCR rate attributable to FAO by comparing the OCR of cells treated with your compound to the vehicle control. The effect of the positive control, Etomoxir, should be used to define maximal inhibition.
Workflow Visualization
The following diagram illustrates the troubleshooting logic when a test compound fails to show expected CPT1 inhibition in a cell-based assay.
Caption: Troubleshooting workflow for lack of CPT1 inhibition.
Section 4: Mechanism of Action Pathway
OCPCA derivatives primarily function by inhibiting the CPT1 enzyme, which is the gatekeeper for long-chain fatty acid entry into the mitochondria for β-oxidation.
Caption: OCPCA derivatives inhibit CPT1, blocking FAO and ATP production.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hoek, J. B., et al. (1980). Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A. PubMed.
- Pardo, V., et al. (2012). Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. ResearchGate.
- McGarry, J. D., et al. (1978). Carnitine palmitoyltransferase I. The site of inhibition of hepatic fatty acid oxidation by malonyl-CoA. Journal of Biological Chemistry, 253(12), 4128-36.
- Deems, R. O., et al. (2012). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. PubMed Central.
- Fiorcari, S., et al. (2019). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. Haematologica.
- Harrison, Z. L., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology.
- Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay.
- Fonouni-Fard, M., et al. (2013). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. National Institutes of Health.
- Zhu, Y., et al. (2023). Novel therapeutic strategies for targeting fatty acid oxidation in cancer. Journal of Hematology & Oncology.
- Johnson, R. A., & Bohlmann, R. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
- Obach, R. S. (2000). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed.
- Unlisted. (1974). Cyclopropane carboxylic acid derivatives. Google Patents.
- Li, X., et al. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry.
- Gökbulut, A., et al. (2016). Biological activities, isolated compounds and HPLC profile of Verbascum nubicum. Pharmaceutical Biology.
- Clinical Learning. (2024). Regulation of Fatty Acid Oxidation | Biochemistry | USMLE Step 1 High-Yield Review. YouTube.
- Wang, T., et al. (2015). In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia. PLOS ONE.
- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology.
Sources
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Addressing matrix effects in the mass spectrometric analysis of 2-Octylcyclopropanecarboxylic acid
Welcome to the technical support center for the mass spectrometric analysis of 2-Octylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of quantitation in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][3][4] For this compound, which is likely to be analyzed in complex biological matrices such as plasma or serum, endogenous components like phospholipids are a major source of matrix effects.[5][6][7][8] These phospholipids can co-elute with the analyte and compete for ionization in the mass spectrometer's source, leading to unreliable results.[6]
Q2: What is the best ionization technique for analyzing this compound?
A2: Electrospray ionization (ESI) is a common and effective technique for analyzing carboxylic acids. Given the presence of the carboxylic acid group, this compound is expected to ionize well in negative ion mode ESI, forming the [M-H]⁻ ion. For certain applications, derivatization of the carboxylic acid group to an ester may be considered to improve chromatographic properties or to allow for analysis in positive ion mode, though this adds a step to the sample preparation.[9][10] Atmospheric pressure chemical ionization (APCI) could be an alternative, particularly if the analyte is less polar or if matrix effects from ESI are severe.[2][11]
Q3: Which type of internal standard is recommended for the quantitative analysis of this compound?
A3: The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard.[1][12][13] A SIL internal standard for this compound, such as a ¹³C- or deuterium-labeled version, will have nearly identical chemical and physical properties to the analyte.[12][14] This ensures that it co-elutes and experiences the same degree of matrix effects, allowing for accurate correction of any signal suppression or enhancement.[3][13] If a SIL internal standard is unavailable, a structurally similar odd-chain fatty acid could be a cost-effective alternative, but thorough validation is necessary to ensure it adequately mimics the behavior of the analyte.[12]
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | Highest accuracy and precision; co-elutes with the analyte.[12] | Can be expensive and not always commercially available.[15] |
| Structural Analog (e.g., odd-chain fatty acid) | More cost-effective; generally available.[12] | May not co-elute perfectly; may experience different matrix effects.[15] |
Troubleshooting Guide
Problem 1: Poor sensitivity and inconsistent results for this compound in plasma samples.
This is a classic symptom of significant matrix effects, likely due to phospholipids in the plasma.
Solution 1.1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[1]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and can lead to significant matrix effects.[16]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. For a carboxylic acid like this compound, a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate at an acidic pH would be a good starting point. However, recovery of more polar analytes can be low.[16][17]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can provide the cleanest extracts. A mixed-mode SPE with both reversed-phase and ion-exchange retention mechanisms is highly effective at removing a broad range of interferences, including phospholipids.[16]
Experimental Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with anion exchange) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat the plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Solution 1.2: Chromatographic Separation
Optimizing the LC method can chromatographically separate this compound from the bulk of the phospholipids.
-
Column Choice: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: Using a mobile phase with a low pH (e.g., 0.1% formic acid) will ensure the carboxylic acid is in its neutral form, promoting retention on a reversed-phase column.
-
Gradient Elution: A well-designed gradient can help to separate the analyte from early-eluting and late-eluting matrix components. Consider a shallow gradient around the expected elution time of the analyte.
Workflow for Mitigating Matrix Effects
Caption: Decision workflow for addressing matrix effects.
Problem 2: Analyte peak shows fronting or tailing.
Peak asymmetry can compromise integration and affect accuracy.
Solution 2.1: Adjust Mobile Phase pH
For a carboxylic acid, the mobile phase pH is critical. If the pH is too close to the pKa of this compound, a mixed ionization state can lead to peak tailing on reversed-phase columns. Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the carboxylic acid group (typically around 4-5) by using an additive like formic acid or acetic acid.[18]
Solution 2.2: Check for Column Overload
Injecting too much sample can lead to peak fronting. Dilute the sample and re-inject. If the peak shape improves, column overload was the issue.
Solution 2.3: Evaluate Sample Solvent
The solvent used to reconstitute the sample after evaporation should be as close in composition to the initial mobile phase as possible. A solvent that is too strong can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in peak distortion.
Problem 3: Suspected in-source fragmentation or instability.
Solution 3.1: Optimize Mass Spectrometer Source Conditions
High source temperatures or excessive cone voltage can sometimes cause in-source fragmentation of analytes.
-
Systematic Tuning: Perform a systematic optimization of the source parameters (e.g., capillary voltage, cone voltage, source temperature, and gas flows) by infusing a standard solution of this compound.
-
Monitor Precursor and Product Ions: While optimizing, monitor the intensity of the desired precursor ion ([M-H]⁻) and any potential fragment ions to find the conditions that maximize the precursor ion signal without inducing significant fragmentation.
Logical Diagram for Method Development
Caption: A systematic approach to LC-MS/MS method development.
References
- Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of the American Society for Mass Spectrometry, 15(6), 835-844.
- BenchChem. (n.d.).
- Lahaie, M., & Leblanc, A. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1082-1092.
- Xing, J., & LaCreta, F. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(15), 1545–1548.
- Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
- Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
- Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 20(14), 2115–2126.
- Thermo Fisher Scientific. (n.d.).
- Lahaie, M., et al. (2010). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Bioanalysis, 2(11), 1847-1856.
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of the American Society for Mass Spectrometry, 18(3), 451-467.
- Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 103–109.
- Vesper, H. W., et al. (2016). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Chemosphere, 165, 139–146.
- Tumanov, S., & Kamphorst, J. J. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 76.
- Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 452-463.
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of Cyclooctane-1,5-dicarboxylic Acid. BenchChem.
- Magera, M. J., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical chemistry, 47(10), 1817–1825.
- Abad-García, B., et al. (2008). Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. Molecules, 13(9), 2043–2056.
- University of California, Irvine. (n.d.). Sample Preparation Guide - Proteins & Peptides. Mass Spectrometry Facility.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. ovid.com [ovid.com]
- 18. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Refinement of Extraction Protocols for 2-Octylcyclopropanecarboxylic Acid from Biological Samples
Welcome to the technical support center for the extraction of 2-Octylcyclopropanecarboxylic acid (OCPCA) from biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the accurate and robust quantification of OCPCA. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome experimental challenges.
Introduction
This compound (OCPCA) is a synthetic cyclopropane-containing fatty acid. Its unique structural features present both opportunities and challenges for its accurate quantification in complex biological matrices such as plasma, serum, and urine. This guide will provide a comprehensive overview of extraction methodologies, including troubleshooting common issues and answering frequently asked questions.
Physicochemical Properties of OCPCA (Estimated)
| Property | Estimated Value/Characteristic | Rationale and Implications for Extraction |
| Molecular Formula | C₁₂H₂₂O₂ | - |
| Molecular Weight | 198.30 g/mol | Influences diffusion rates but is less critical for LLE and SPE than polarity. |
| pKa | ~4.8 - 5.0 | The pKa of a carboxylic acid determines its ionization state at a given pH. At a pH below its pKa, OCPCA will be in its neutral, more lipophilic form (R-COOH), which is readily extracted into organic solvents. Above its pKa, it will be in its anionic, more water-soluble form (R-COO⁻), which has a higher affinity for the aqueous phase. This property is critical for optimizing both liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The pKa of long-chain fatty acids is generally in this range[1][2]. |
| LogP (XLogP3-AA) | 4.5 | A high LogP value indicates that OCPCA is a lipophilic (fat-soluble) compound[3]. This suggests it will have high solubility in nonpolar organic solvents like hexane, ethyl acetate, and methyl tert-butyl ether (MTBE) and low solubility in water[4][5][6]. This is the primary property leveraged in extraction. |
| Stability | Generally stable, but the cyclopropane ring can be susceptible to cleavage under harsh acidic conditions. | While cyclopropane rings are relatively stable, strong acids and high temperatures should be used with caution during sample processing to prevent degradation[7][8]. Direct methylation methods for GC-MS analysis that use acidic catalysts should be optimized for time and temperature[7][9]. |
Recommended Extraction Protocols
The choice of extraction protocol depends on the biological matrix, the required sample purity, and the analytical method (GC-MS or LC-MS/MS). Below are recommended starting protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) from Plasma/Serum
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. For OCPCA, we will exploit its lipophilic nature.
Protocol 1: LLE for OCPCA Analysis
-
Sample Preparation:
-
To 200 µL of plasma or serum in a glass tube, add an internal standard (e.g., a deuterated or ¹³C-labeled OCPCA analog).
-
Add 50 µL of 1 M HCl to acidify the sample to a pH < 2. This ensures OCPCA is in its protonated, non-polar form.
-
-
Extraction:
-
Add 1 mL of a nonpolar organic solvent (e.g., hexane:isopropanol (3:2, v/v) or methyl tert-butyl ether (MTBE)).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 2.1-2.3) with a fresh aliquot of organic solvent for improved recovery.
-
Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., a small volume of the mobile phase for LC-MS or a derivatization agent for GC-MS).
-
Solid-Phase Extraction (SPE) from Urine
SPE is a more selective sample preparation technique that can provide cleaner extracts than LLE, which is particularly beneficial for complex matrices like urine. For the lipophilic OCPCA, a reverse-phase SPE sorbent is recommended.
Protocol 2: SPE for OCPCA Analysis
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Acidify the urine to pH < 4 with formic acid or HCl. This ensures OCPCA is retained on the reverse-phase sorbent.
-
Centrifuge to remove any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the OCPCA from the cartridge with 1 mL of a nonpolar solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a solvent suitable for your analytical instrument.
-
Analytical Considerations: GC-MS vs. LC-MS/MS
GC-MS Analysis:
Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis. This converts the polar carboxyl group into a less polar, more volatile ester.
Protocol 3: Derivatization for GC-MS
-
To the dried extract from Protocol 1 or 2, add 100 µL of a derivatizing agent such as BF₃ in methanol (14%) or pentafluorobenzyl bromide (PFBBr)[10][11][12].
-
Incubate at 60-80°C for 10-30 minutes. The exact time and temperature should be optimized to ensure complete derivatization without degradation of the cyclopropane ring.
-
Cool the sample and add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge.
-
Analyze the upper hexane layer by GC-MS.
LC-MS/MS Analysis:
LC-MS/MS is a powerful technique for the analysis of OCPCA without the need for derivatization. Reversed-phase chromatography is the most common separation method.
-
Mobile Phase: A typical mobile phase would consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The acidic mobile phase ensures that OCPCA remains in its protonated form for good retention on a C18 column.
-
Detection: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids, as it readily forms the [M-H]⁻ ion.
Troubleshooting Guide
This section addresses common problems encountered during the extraction and analysis of OCPCA.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Recovery of OCPCA | 1. Incorrect Sample pH: If the pH of the sample is above the pKa of OCPCA during extraction, it will be in its ionized form and will not partition efficiently into the organic solvent (LLE) or be retained on the reverse-phase SPE sorbent. | Solution: Ensure the sample is acidified to a pH of at least 2 units below the estimated pKa of OCPCA (i.e., pH < 3) before extraction. |
| 2. Inefficient Extraction Solvent (LLE): The chosen organic solvent may not have sufficient polarity to efficiently extract OCPCA from the biological matrix. | Solution: While OCPCA is lipophilic, a solvent mixture like hexane:isopropanol can be more effective than pure hexane for disrupting protein binding. Consider trying different solvents or solvent mixtures (e.g., MTBE, ethyl acetate). | |
| 3. Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb OCPCA from the SPE sorbent. | Solution: Increase the strength of the elution solvent (e.g., switch from methanol to acetonitrile or a mixture with a small amount of a less polar solvent). Ensure the elution volume is sufficient. | |
| 4. Analyte Adsorption to Labware: OCPCA can adsorb to plastic surfaces. | Solution: Use glass or polypropylene labware whenever possible. Silanized glassware can further reduce adsorption. | |
| 5. Degradation of OCPCA: Harsh conditions (e.g., strong acids, high temperatures) during sample processing or derivatization can lead to the degradation of the cyclopropane ring. | Solution: Use the mildest effective conditions. For derivatization, optimize the reaction time and temperature to be just sufficient for complete reaction. | |
| High Variability in Results | 1. Inconsistent Sample Handling: Variations in vortexing time, centrifugation speed, or solvent volumes can lead to inconsistent extraction efficiency. | Solution: Standardize all steps of the extraction protocol. Use calibrated pipettes and consistent timing for all samples. |
| 2. Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of OCPCA, leading to variability. | Solution: a) Improve sample cleanup using a more rigorous SPE protocol or a two-step LLE. b) Optimize the chromatographic separation to resolve OCPCA from interfering compounds. c) Use a stable isotope-labeled internal standard that co-elutes with OCPCA to compensate for matrix effects. | |
| 3. Incomplete Derivatization (GC-MS): If the derivatization reaction is not complete, the results will be variable. | Solution: Ensure the derivatization reagent is fresh and has been stored correctly. Optimize the reaction conditions (time, temperature, reagent concentration). | |
| Presence of Interfering Peaks | 1. Co-extraction of Endogenous Compounds: Biological samples contain a vast number of lipids and other molecules that can be co-extracted with OCPCA. | Solution: a) For LC-MS/MS, use a high-resolution mass spectrometer to differentiate OCPCA from compounds with similar mass-to-charge ratios. b) For both GC-MS and LC-MS/MS, improve the selectivity of the extraction by using a more specific SPE sorbent or a multi-step LLE. |
| 2. Contamination from Labware or Solvents: Phthalates from plastics and other contaminants can be introduced during sample preparation. | Solution: Use high-purity solvents and clean glassware. Run a blank sample (reagents only) to identify any background contamination. |
Frequently Asked Questions (FAQs)
Q1: Should I use plasma or serum for OCPCA analysis?
A: Both plasma and serum are suitable matrices for OCPCA analysis. The choice often depends on the specific clinical or research setting. Serum is the liquid portion of blood after clotting, while plasma is the liquid portion of unclotted blood. The main difference is the presence of clotting factors in plasma. For lipid analysis, the differences are generally minimal, but it is crucial to be consistent with the chosen matrix throughout a study[13].
Q2: What is the best internal standard for OCPCA analysis?
A: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C₁₂-OCPCA or d₄-OCPCA). If a labeled OCPCA is not available, a structurally similar cyclopropane-containing fatty acid or a long-chain fatty acid with a similar chain length and polarity that is not present in the sample can be used. However, these will not correct for matrix effects as effectively as a stable isotope-labeled internal standard.
Q3: Can I store my biological samples before extraction? If so, under what conditions?
A: Yes, biological samples can be stored before extraction. For long-term storage, it is recommended to store plasma, serum, or urine at -80°C to minimize degradation of lipids and other analytes. For short-term storage (a few days), -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.
Q4: How can I confirm the identity of the OCPCA peak in my chromatogram?
A: The most definitive way to confirm the identity of the OCPCA peak is by using tandem mass spectrometry (MS/MS). By comparing the fragmentation pattern of the peak in your sample to that of a certified reference standard of OCPCA, you can confirm its identity with high confidence. For GC-MS, comparing the retention time and the mass spectrum to a standard is also necessary.
Q5: What are the potential metabolic pathways for OCPCA that could create interferences?
A: As a xenobiotic carboxylic acid, OCPCA may undergo metabolism in the body. Potential metabolic pathways include conjugation with coenzyme A (CoA), followed by further reactions such as amino acid conjugation or β-oxidation[3][14][15][16]. These metabolic transformations would alter the structure of OCPCA, and the resulting metabolites could potentially interfere with the analysis if they have similar retention times or mass-to-charge ratios. However, without specific studies on OCPCA metabolism, it is difficult to predict the exact nature and extent of these interferences.
Visualizations
Workflow for OCPCA Extraction and Analysis
Caption: Workflow for the extraction and analysis of OCPCA from biological samples.
Troubleshooting Logic for Low Recovery
Caption: A decision tree for troubleshooting low recovery of OCPCA.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Knights, K. M., Sykes, M. J., & Miners, J. O. (2007). Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 159–168. [Link]
- Kanicky, J. R., & Shah, D. O. (2002). Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. Journal of Colloid and Interface Science, 256(1), 201–207. [Link]
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- Small, D. M. (1986). The Physical Chemistry of Lipids. In Handbook of Lipid Research (Vol. 4). Plenum Press.
- YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. [Link]
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- Brian, B. L., & Gardner, E. W. (1968). A Simple Procedure for Detecting the Presence of Cyclopropane Fatty Acids in Bacterial Lipids. Applied Microbiology, 16(4), 549–552. [Link]
- LCGC International. (2024, June 17).
- Prandi, B., Lambertini, F., Tedeschi, T., & Sforza, S. (2019). Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria. Lipids, 54(10), 1107–1115. [Link]
- Reddit. (2017, August 17). How do fats dissolve in organic solvents? r/askscience. [Link]
- Taylor, F. R., & Cronan, J. E., Jr. (1979). Cyclopropane fatty acid synthase of Escherichia coli. Stabilization, purification, and interaction with phospholipid vesicles. Biochemistry, 18(16), 3292–3300. [Link]
- ResearchGate. (2016, June 19).
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- Wilson, I. D., et al. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples.
- Li, Y., et al. (2020). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine. Molecules, 25(19), 4417. [Link]
- Krug, H., & Menzel, H. (1993). Fast HPLC determination of serum free fatty acids in the picomole range. Clinical Chemistry, 39(5), 825–832. [Link]
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Technical Support Center: Stereoselective Synthesis of 2-Octylcyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-octylcyclopropanecarboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the stereochemical outcome of their cyclopropanation reactions. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles and field-proven protocols.
Troubleshooting Guide: Common Issues in Stereoselective Cyclopropanation
This section directly addresses specific problems encountered during the synthesis, providing a logical framework for diagnosis and resolution.
Issue 1: Poor Diastereoselectivity (Unfavorable cis/trans Ratio)
You are obtaining a mixture of diastereomers, for example, a nearly 1:1 ratio of cis- and trans-2-octylcyclopropanecarboxylic acid esters, when a specific diastereomer is desired.
Potential Cause 1: Lack of a Directing Group in Substrate-Controlled Reactions
In reactions like the Simmons-Smith cyclopropanation, the stereochemical outcome is often dictated by a coordinating functional group on the substrate.[1][2] Without such a group, the reagent may approach the alkene from either face with similar probability, leading to poor diastereoselectivity.
-
Explanation of Causality: The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically from diiodomethane and a Zn-Cu couple or Et₂Zn), is highly sensitive to proximal Lewis basic groups, such as a hydroxyl group.[2][3] The zinc atom of the reagent coordinates to the oxygen of a nearby allylic alcohol, ensuring that the methylene group is delivered to the same face (syn) of the double bond, resulting in high diastereoselectivity.[4][5] If your starting material is a simple unfunctionalized alkene (e.g., 1-decene), this powerful directing effect is absent.
-
Recommended Solution:
-
Modify the Substrate: If possible, redesign the synthesis to start from an allylic alcohol (e.g., dec-1-en-3-ol). The resulting syn-cyclopropyl alcohol can then be oxidized to the desired carboxylic acid. This substrate-controlled approach is one of the most reliable methods for achieving high diastereoselectivity.[1][6]
-
Experimental Protocol (Directed Simmons-Smith): See the detailed protocol in the "Experimental Workflows" section below.
-
Potential Cause 2: Suboptimal Catalyst or Ligand in Catalyst-Controlled Reactions
For transition-metal-catalyzed reactions using diazoacetates, the ligand's steric and electronic properties are paramount in controlling diastereoselectivity. An inappropriate ligand may not create a sufficiently biased environment to favor one diastereomer.
-
Explanation of Causality: In reactions catalyzed by rhodium(II) or copper(I) complexes, the catalyst forms a metal-carbene intermediate.[7] The alkene then approaches this intermediate. The chiral ligands surrounding the metal create a sterically defined pocket that dictates the trajectory of the alkene, favoring the formation of one diastereomer over the other. Bulky ligands often favor the formation of the more stable trans product to minimize steric clash in the transition state.
-
Recommended Solution:
-
Ligand Screening: Systematically screen a panel of ligands with varying steric bulk and electronic properties. For instance, in rhodium(II)-catalyzed reactions, compare the performance of catalysts like Rh₂(OAc)₄, Rh₂(TFA)₄, and chiral dirhodium carboxylates.[8]
-
Solvent Optimization: The solvent can influence the conformation of the catalyst-substrate complex.[9] Test a range of non-coordinating solvents like dichloromethane (DCM), dichloroethane (DCE), and toluene. Coordinating solvents may compete for binding sites on the metal, disrupting stereocontrol.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states. Run the reaction at 0 °C, -20 °C, or even lower, and monitor the effect on the diastereomeric ratio (d.r.).
-
Issue 2: Low Enantioselectivity (Low Enantiomeric Excess, ee)
The desired chiral cyclopropane is being formed, but as a nearly racemic mixture.
Potential Cause 1: Ineffective Chiral Catalyst or Auxiliary
This is the most common reason for poor enantioselectivity. The chiral information transferred from the catalyst or auxiliary to the product is insufficient.
-
Explanation of Causality: Asymmetric cyclopropanation relies on a chiral catalyst to create a non-symmetrical reaction environment.[8][10] The catalyst's chiral ligands differentiate between the two enantiotopic faces of the prochiral alkene or the two prochiral faces of the metal-carbene intermediate. If the catalyst is not well-matched to the substrate, this differentiation is poor, leading to low ee.[8]
-
Recommended Solutions:
-
Catalyst Selection: The choice of metal and ligand is critical. For the cyclopropanation of olefins with diazoacetates, dirhodium(II) catalysts with chiral carboxylate ligands (like Rh₂(S-DOSP)₄ or Rh₂(S-PTAD)₄) and copper(I) catalysts with chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PYBOX) ligands are state-of-the-art.[7][8] It is essential to screen a variety of these catalysts.
-
Use of a Chiral Auxiliary: An alternative strategy is to attach a chiral auxiliary to the substrate (e.g., to the carboxylate group).[1][11] The auxiliary sterically blocks one face of the molecule, directing the cyclopropanating agent to the other.[12] After the reaction, the auxiliary is cleaved to yield the enantioenriched product.
-
Check Catalyst Purity and Loading: Ensure the chiral catalyst is of high optical purity. Even small amounts of the opposing enantiomer can diminish the product's ee. Catalyst loading can also be a factor; sometimes, lower catalyst loadings can surprisingly improve enantioselectivity, although this must be balanced with reaction time and conversion.[8]
-
Potential Cause 2: Unfavorable Reaction Conditions
Temperature and solvent can significantly impact enantioselectivity.
-
Explanation of Causality: Higher temperatures can provide enough thermal energy to overcome the small energy barriers between the two pathways leading to the (R) and (S) enantiomers, resulting in lower ee. The solvent can affect the catalyst's conformation and solubility, which in turn influences its chiral induction.
-
Recommended Solutions:
-
Lower the Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to amplify the energetic preference for one enantiomeric pathway.
-
Solvent Screening: Evaluate a range of solvents. While non-coordinating solvents like DCM or hydrocarbons are common, sometimes weakly coordinating solvents can positively influence the catalyst's structure and improve ee.
-
Slow Addition of Reagents: For reactions involving highly reactive intermediates like carbenes from diazo compounds, slow addition of the diazo compound via syringe pump is crucial. This maintains a low concentration of the reactive species, minimizing background non-catalyzed reactions or catalyst degradation, both of which lead to racemic product.
-
Issue 3: Low or No Product Yield
The reaction is not proceeding to completion, or no desired product is formed.
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents or Catalyst | Verify Reagent Quality: Use freshly purified diiodomethane. Diethylzinc (Et₂Zn) is pyrophoric and moisture-sensitive; use a fresh, properly stored bottle. Diazo compounds can decompose over time; prepare them fresh if possible. Check Catalyst Activity: Ensure your transition metal catalyst is from a reliable source and has been stored correctly under an inert atmosphere.[9] |
| Presence of Inhibitors (Water/Oxygen) | Ensure Inert Atmosphere: Many cyclopropanation reagents (especially organozinc compounds) and catalysts are highly sensitive to air and moisture.[9] Use oven-dried or flame-dried glassware, and conduct the reaction under a positive pressure of dry nitrogen or argon. Use anhydrous solvents. |
| Suboptimal Reaction Temperature | Temperature Adjustment: Some reactions require specific temperatures for initiation or to proceed at a reasonable rate. For Simmons-Smith reactions, gentle heating might sometimes be necessary to initiate the reaction, while others run at room temperature. Catalytic reactions often have a specific optimal temperature range. |
| Incorrect Stoichiometry or Reagent Addition Order | Review Protocol: Double-check the stoichiometry of all reagents. The order of addition can be critical. For example, in many catalytic systems, the catalyst and substrate are mixed before the slow addition of the diazo compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best strategy for achieving high stereoselectivity for this compound: substrate control or catalyst control?
The optimal strategy depends on your synthetic route and available starting materials.
-
Substrate Control (e.g., Directed Simmons-Smith): This is an excellent choice for achieving high diastereoselectivity . If you start with a chiral allylic alcohol like (R)- or (S)-dec-1-en-3-ol, the hydroxyl group will direct the cyclopropanation to the syn face, yielding a single diastereomer.[1][13] The enantioselectivity will depend on the enantiopurity of your starting alcohol. This method is robust and often high-yielding.
-
Catalyst Control (e.g., Rhodium/Copper Catalysis): This is the premier method for achieving high enantioselectivity from a prochiral substrate. For example, reacting an alkene like ethyl dec-2-enoate with ethyl diazoacetate in the presence of a chiral dirhodium(II) or copper(I) catalyst can generate the cyclopropane with high ee.[8][10] Diastereoselectivity (trans is often favored) is also generally good with well-chosen catalytic systems.
Q2: How do I choose the right chiral catalyst for my reaction?
There is no universal catalyst; selection is often empirical. However, general guidelines exist:
-
Review the Literature: Search for precedents using similar substrates (e.g., long-chain aliphatic α,β-unsaturated esters).
-
Start with Common Catalyst Classes:
-
For Diazoacetate Reactions: Chiral dirhodium(II) carboxylates (e.g., Rh₂(S-DOSP)₄) are excellent for styrenes and can be effective for other alkenes.[8] Copper(I)-BOX or Cu(I)-PYBOX complexes are also highly effective and often complementary.
-
For Asymmetric Simmons-Smith: While less common than substrate-directed versions, chiral ligands can be added to the zinc carbenoid to induce enantioselectivity.[14]
-
-
Screen a Small Panel: If resources permit, screen a small, diverse set of top-performing catalysts from different families to identify a promising lead for further optimization.
Q3: What analytical methods are used to determine the stereoselectivity (d.r. and ee)?
Accurate measurement of stereoisomeric ratios is critical.
-
Diastereomeric Ratio (d.r.): This can often be determined directly from the ¹H NMR spectrum of the crude product mixture. The protons on the cyclopropane ring are diastereotopic and will typically show distinct signals with different coupling constants for each diastereomer. Integration of these unique signals provides the ratio.
-
Enantiomeric Excess (ee):
-
Chiral Chromatography (GC or HPLC): This is the gold standard. The cyclopropane product (often as a methyl or ethyl ester) is passed through a column with a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.
-
NMR with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent can cause the signals for the two enantiomers in the NMR spectrum to resolve into separate peaks, allowing for integration.[15][16]
-
Derivatization: Reacting the product with a chiral derivatizing agent to form diastereomers can also work. These diastereomers can then be separated by standard chromatography or distinguished by NMR.
-
Experimental Workflows & Visualizations
Workflow Diagram: Optimizing Stereoselectivity
Caption: A logical workflow for developing a stereoselective cyclopropanation reaction.
Mechanism: Hydroxyl-Directed Simmons-Smith Cyclopropanation
Sources
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- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
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- 11. Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Bacterial Resistance to 2-Octylcyclopropanecarboxylic Acid
Welcome to the technical support center for researchers investigating the antibacterial properties of 2-Octylcyclopropanecarboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that you may encounter during your experiments. As specialists in the field, we understand that unexpected results are a common part of the scientific process. This resource is intended to help you navigate these challenges by providing not just protocols, but the scientific reasoning behind them.
Introduction
This compound is a synthetic fatty acid analogue with promising antibacterial activity. Its cyclopropane ring introduces a unique structural constraint that likely interferes with bacterial fatty acid metabolism and/or membrane integrity. Bacteria, however, are adept at developing resistance to antimicrobial agents. This guide will walk you through the potential mechanisms of resistance to this compound and provide you with the tools to investigate and overcome them in your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: What is the likely mode of action of this compound?
A1: While the precise molecular target may still be under investigation, based on its structure as a fatty acid analogue, this compound is hypothesized to have one or more of the following modes of action:
-
Inhibition of Fatty Acid Synthesis (FASII): It may act as a competitive inhibitor of enzymes in the bacterial fatty acid synthesis pathway (FASII), disrupting the production of essential fatty acids for membrane biogenesis.
-
Disruption of Membrane Integrity: The molecule could intercalate into the bacterial cell membrane, disrupting its structure and function, leading to increased permeability and cell death.[1]
-
Interference with Cyclopropane Fatty Acid (CFA) Metabolism: Bacteria incorporate cyclopropane fatty acids into their membranes to increase rigidity and resistance to environmental stresses, such as low pH.[2][3][4] this compound might interfere with the synthesis or incorporation of these crucial lipids, as has been suggested for other cyclopropane fatty acid synthase inhibitors.[5][6]
Q2: I'm observing a higher Minimum Inhibitory Concentration (MIC) than expected for my bacterial strain. What are the possible reasons?
A2: An unexpectedly high MIC is a common indicator of resistance. The primary mechanisms to consider are:
-
Target Modification: Mutations in the gene(s) encoding the molecular target of the compound can prevent it from binding effectively.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as alterations in porin channels or lipopolysaccharide (LPS) structure, can limit the influx of the compound.[7][8]
-
Increased Efflux: The bacterium may be actively pumping the compound out of the cell using efflux pumps.
-
Experimental Error: Inconsistent results can also arise from issues with inoculum preparation, media quality, or incubation conditions.[9][10] A troubleshooting guide for MIC assays is provided below.
Q3: How can I confirm if my resistant isolate is genuinely resistant?
A3: To confirm resistance, you should:
-
Repeat the MIC determination: Perform the MIC assay in triplicate to ensure the result is reproducible.
-
Test against a susceptible control strain: Always include a known susceptible strain in your experiments to validate your assay conditions.
-
Perform a Minimum Bactericidal Concentration (MBC) test: This will determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria) at higher concentrations. A large difference between the MIC and MBC can indicate tolerance.
-
Sequence candidate resistance genes: If you suspect target modification, sequencing the relevant genes in your resistant isolate and comparing them to the susceptible parent strain can identify mutations.
Q4: Are there known efflux pumps that might be responsible for resistance to this compound?
A4: While specific pumps for this compound have not been identified, bacteria possess a wide array of multidrug resistance (MDR) efflux pumps that can extrude a variety of structurally diverse compounds. Given its hydrophobic nature, pumps from the Resistance-Nodulation-Division (RND) superfamily, such as AcrAB-TolC in E. coli, are strong candidates.
Troubleshooting Guides
This section provides detailed troubleshooting for common experimental issues, complete with step-by-step protocols.
Issue 1: Inconsistent or Unreliable MIC Results
Unexpected variations in your MIC assays can obscure the true activity of your compound. This guide will help you systematically troubleshoot your MIC protocol.
Troubleshooting Table for MIC Assays
| Observation | Potential Cause | Recommended Action | Reference |
| No bacterial growth in the positive control well. | Inoculum viability issue or contamination with an inhibitory substance. | Prepare a fresh inoculum from a new culture. Ensure all reagents and materials are sterile. | [11][12] |
| Growth in the negative control (sterility) well. | Contamination of the growth medium or reagents. | Use fresh, sterile media and reagents. Re-sterilize equipment. | [11][12] |
| MIC values vary by more than one two-fold dilution between replicates. | Inaccurate inoculum density, improper serial dilutions, or inconsistent incubation. | Standardize your inoculum to a 0.5 McFarland standard. Use calibrated pipettes for dilutions. Ensure consistent incubation temperature and time. | [10] |
| "Skipped" wells (no growth at a lower concentration, but growth at a higher one). | Contamination, improper mixing, or the "Eagle effect" (paradoxical increased survival at higher concentrations). | Ensure thorough mixing of the compound in each well. Repeat the assay carefully. If the effect persists, it may be a true biological phenomenon. | [10] |
Protocol: Standard Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
-
Prepare Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of this compound in MHB in a 96-well microtiter plate.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate: Incubate the plate at 37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Issue 2: Suspected Resistance via Reduced Membrane Permeability
If you hypothesize that your resistant strain has altered membrane permeability, these assays can help you investigate changes in both the outer and inner membranes of Gram-negative bacteria.
Workflow for Investigating Membrane Permeability
Caption: Workflow for investigating reduced membrane permeability.
Protocol: Outer Membrane Permeability (NPN Uptake Assay)
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[7][8][16]
-
Prepare Cells: Grow bacteria to mid-log phase, then wash and resuspend in HEPES buffer.
-
Assay Setup: In a 96-well black plate, add the cell suspension. Add NPN to a final concentration of 10 µM.
-
Add Compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a no-drug control and a positive control (e.g., Polymyxin B).
-
Measure Fluorescence: Immediately measure fluorescence in a plate reader (excitation ~350 nm, emission ~420 nm). An increase in fluorescence indicates NPN uptake and thus increased outer membrane permeability. A lack of increase in the resistant strain compared to the susceptible strain suggests reduced permeability.
Protocol: Inner Membrane Permeability (ONPG Hydrolysis Assay)
This assay uses the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) in a lactose permease-deficient E. coli strain that constitutively expresses cytoplasmic β-galactosidase.[16][17][18]
-
Prepare Cells: Use an appropriate E. coli strain (e.g., ML-35). Grow, wash, and resuspend cells as in the NPN assay.
-
Assay Setup: In a cuvette or 96-well plate, add the cell suspension and ONPG.
-
Add Compound: Add this compound and measure the absorbance at 420 nm over time.
-
Analyze Data: An increase in absorbance indicates the hydrolysis of ONPG to o-nitrophenol, meaning the inner membrane has become permeable. A slower rate of absorbance increase in the resistant strain suggests it maintains better inner membrane integrity.
Issue 3: Suspected Resistance via Efflux Pumps
Efflux pumps are a common mechanism of resistance to hydrophobic compounds. These protocols will help you determine if your resistant strain is actively exporting this compound.
Workflow for Investigating Efflux Pump Activity
Caption: Workflow for investigating increased efflux pump activity.
Protocol: MIC Assay with an Efflux Pump Inhibitor (EPI)
A simple way to screen for efflux pump involvement is to see if an EPI can restore susceptibility. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and phenylalanine-arginine β-naphthylamide (PAβN) are commonly used broad-spectrum EPIs.
-
Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone to find the highest concentration that does not inhibit bacterial growth.
-
Perform Checkerboard Assay: Set up a broth microdilution assay as described previously. In addition to the serial dilutions of this compound, add the sub-inhibitory concentration of the EPI to each well.
-
Analyze Results: A significant reduction (four-fold or greater) in the MIC of this compound in the presence of the EPI is strong evidence for the involvement of an efflux pump.
Protocol: Ethidium Bromide-Agar Cartwheel Method
This is a simple, visual assay to compare efflux activity between strains.[19][20]
-
Prepare Plates: Prepare agar plates containing varying concentrations of ethidium bromide (EtBr), a substrate for many efflux pumps.
-
Inoculate: From a central point on the plate, streak your susceptible and resistant strains outwards, like spokes on a wheel.
-
Incubate: Incubate the plates at 37°C overnight.
-
Visualize: View the plates under UV light. Strains with high efflux activity will pump out the EtBr and show less fluorescence compared to strains with low efflux activity.
Issue 4: Suspected Resistance via Target Modification
If permeability and efflux do not appear to be the primary resistance mechanisms, target modification is a likely candidate. For this compound, the targets are likely enzymes in the fatty acid synthesis (FASII) pathway.
Protocol: Identification of Mutations in Candidate Genes
-
Identify Candidate Genes: Based on the presumed mode of action, key genes in the FASII pathway are candidates for mutation. In E. coli, these include fabH, fabB, and fabF.[21][22][23]
-
Design Primers: Design PCR primers to amplify these genes from the genomic DNA of both your susceptible and resistant strains.
-
PCR and Sequencing: Amplify the genes of interest and send the PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant and susceptible strains to identify any nucleotide changes that result in amino acid substitutions.
-
Structural Modeling (Optional): If a mutation is found, you can use protein modeling software to predict how the amino acid change might affect the binding of this compound to the enzyme.
Data Interpretation
Interpreting MIC and Breakpoint Data
| Result Category | Interpretation | Clinical Implication (if applicable) | Reference |
| Susceptible (S) | The MIC is at or below the established breakpoint. | The infection is likely to respond to standard doses of the drug. | [24][25][26][27][28] |
| Intermediate (I) | The MIC is between the susceptible and resistant breakpoints. | The infection may respond to higher doses of the drug or if the drug concentrates at the site of infection. | [24][25][26][27][28] |
| Resistant (R) | The MIC is above the resistant breakpoint. | The infection is unlikely to respond to the drug. | [24][25][26][27][28] |
Note: Breakpoints are specific to each drug and bacterial species and are established by regulatory bodies like CLSI.[13][14][15]
Conclusion
Overcoming bacterial resistance is a central challenge in antimicrobial research. By systematically investigating the potential mechanisms of resistance to this compound, you can gain valuable insights into its mode of action and identify strategies to potentiate its activity. This guide provides a framework for that investigation. Should you have further questions, do not hesitate to reach out to our technical support team.
References
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Validation & Comparative
A Comparative Guide to the Bioactivity of 2-Octylcyclopropanecarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Cyclopropane Fatty Acids
Cyclopropane fatty acids (CPFAs) are a class of molecules characterized by a three-membered carbon ring within their aliphatic chain. While naturally occurring in various bacteria and plants, synthetic analogs have garnered significant interest due to their diverse biological activities. The cyclopropane ring introduces a unique conformational rigidity compared to their unsaturated or saturated counterparts, which can significantly influence their interaction with biological targets. This guide focuses on 2-octylcyclopropanecarboxylic acid and its analogs, exploring how modifications to the alkyl chain length impact their efficacy in two key biological processes: bacterial biofilm disruption and cellular fatty acid oxidation.
Biofilm Dispersal and Inhibition: A New Frontier in Antimicrobial Strategies
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria notoriously resistant to conventional antibiotics, posing a significant challenge in clinical and industrial settings. The discovery of small molecules that can disperse pre-formed biofilms or inhibit their formation represents a promising avenue for novel antimicrobial therapies.
Comparative Efficacy of 2-Alkylcyclopropanecarboxylic Acids
A key analog, 2-heptylcyclopropane-1-carboxylic acid (2CP), which has one less carbon in the alkyl chain than this compound, has been the subject of a pivotal comparative study. This research investigated its ability to disperse and inhibit biofilms of pathogenic bacteria, Staphylococcus aureus and Pseudomonas aeruginosa, in comparison to the well-studied diffusible signal factor, cis-2-decenoic acid (C2DA), and its less active isomer, trans-2-decenoic acid (T2DA).[1][2][3][4]
Key Findings:
-
Superior Biofilm Dispersion: At a concentration of 125 µg/ml, 2CP completely dispersed established S. aureus biofilms, a stark contrast to C2DA which only resulted in a 25% reduction.[1][4] Against P. aeruginosa, 2CP demonstrated a 60% dispersal, outperforming both C2DA and T2DA which showed 40% dispersal at the same concentration.[1][4]
-
Enhanced Biofilm Inhibition: 2CP also exhibited potent biofilm inhibitory activity.
-
Synergistic Effects with Antibiotics: When combined with conventional antibiotics such as tobramycin, tetracycline, or levofloxacin, 2CP significantly reduced the minimum concentration of these antibiotics required for biofilm inhibition and eradication.[1][4] This synergistic effect highlights the potential of 2-alkylcyclopropanecarboxylic acids as adjunctive therapies to enhance the efficacy of existing antibiotics.
Table 1: Comparative Biofilm Dispersal Activity
| Compound | Concentration (µg/ml) | S. aureus Biofilm Dispersal (%) | P. aeruginosa Biofilm Dispersal (%) |
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | 125 | ~100 | ~60 |
| cis-2-Decenoic acid (C2DA) | 125 | 25 | 40 |
| trans-2-Decenoic acid (T2DA) | 125 | No significant dispersal | 40 |
Mechanism of Biofilm Dispersal
The precise mechanism by which 2-alkylcyclopropanecarboxylic acids induce biofilm dispersal is an active area of research. However, it is believed to be linked to the modulation of bacterial cell-to-cell communication systems, often referred to as quorum sensing (QS).[2] These fatty acid analogs are structurally similar to naturally occurring diffusible signal factors (DSFs) that bacteria use to coordinate collective behaviors, including biofilm formation and dispersal.[4][5][6] It is hypothesized that 2-alkylcyclopropanecarboxylic acids may act as competitive inhibitors or modulators of DSF receptors, thereby disrupting the signaling cascade that maintains biofilm integrity and triggering a dispersal response.
Caption: Proposed mechanism of biofilm dispersal by 2-alkylcyclopropanecarboxylic acids.
Inhibition of Fatty Acid Oxidation: A Metabolic Approach
Beyond their antimicrobial properties, cyclopropanecarboxylic acids have been investigated for their ability to modulate cellular metabolism, specifically the inhibition of fatty acid oxidation (FAO). FAO is a critical energy-producing pathway, and its dysregulation is implicated in various metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease.
Structure-Activity Relationship in FAO Inhibition
The inhibitory effects of 2-alkylcyclopropanecarboxylic acids on FAO are influenced by the length of the alkyl chain. While direct comparative studies on a homologous series are limited, the general understanding is that the lipophilicity conferred by the alkyl chain plays a crucial role in the molecule's ability to interact with the enzymes of the FAO pathway. It is hypothesized that the cyclopropane ring introduces a specific steric hindrance that interferes with enzymatic function.
Mechanism of FAO Inhibition
The primary target for many inhibitors of FAO is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7][8][9][10] By blocking CPT1, these inhibitors effectively reduce the flux of fatty acids through the β-oxidation spiral. The proposed mechanism involves the 2-alkylcyclopropanecarboxylic acid, after being converted to its CoA ester, acting as a competitive or irreversible inhibitor of CPT1.
Caption: Inhibition of fatty acid oxidation via CPT1 by this compound.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
The synthesis of 2-alkylcyclopropanecarboxylic acids can be achieved through various methods, with the Simmons-Smith cyclopropanation of an appropriate α,β-unsaturated ester followed by hydrolysis being a common route. A malonic ester pathway is another modern and efficient approach.[11]
Protocol: Malonic Ester Synthesis of this compound
-
Deprotonation of Diethyl Malonate: To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0°C. Stir for 30 minutes.
-
Alkylation: Add 1-bromooctane to the reaction mixture and reflux for 4-6 hours.
-
Cyclopropanation: Cool the reaction mixture and add 1,2-dibromoethane and a second equivalent of sodium ethoxide. Reflux for 8-12 hours.
-
Saponification: Add a solution of sodium hydroxide in water/ethanol and reflux for 2-4 hours to hydrolyze the ester groups.
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the mixture to induce decarboxylation, yielding this compound.
-
Purification: Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and purify by vacuum distillation or column chromatography.
Biofilm Dispersion Assay (Crystal Violet Method)
This protocol provides a quantitative assessment of biofilm dispersal.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
2-Alkylcyclopropanecarboxylic acid stock solution
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation: In a 96-well plate, add 180 µL of bacterial culture (adjusted to a specific OD600) to each well. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Treatment: Carefully remove the planktonic cells by aspiration. Add 200 µL of fresh medium containing the desired concentration of the 2-alkylcyclopropanecarboxylic acid or control to the wells. Incubate for a specified period (e.g., 1-24 hours).
-
Washing: Aspirate the medium and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with PBS until the washings are clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm remaining.
Fatty Acid Oxidation Inhibition Assay
This assay measures the rate of fatty acid oxidation in cultured cells or isolated mitochondria.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes) or isolated mitochondria
-
[1-¹⁴C]-Palmitic acid or other radiolabeled fatty acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
2-Alkylcyclopropanecarboxylic acid stock solution
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-incubation: Wash the cells with a serum-free medium. Pre-incubate the cells with the 2-alkylcyclopropanecarboxylic acid or vehicle control for a specified time.
-
Initiation of FAO: Add the assay medium containing [1-¹⁴C]-palmitic acid complexed to BSA.
-
Trapping of ¹⁴CO₂: In a sealed system, the released ¹⁴CO₂ from β-oxidation is trapped in a filter paper soaked with a strong base (e.g., NaOH).
-
Termination: After the desired incubation time, the reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
Quantification: The filter paper is transferred to a scintillation vial, and the radioactivity is measured using a scintillation counter. The amount of ¹⁴CO₂ produced is indicative of the rate of fatty acid oxidation.
Conclusion and Future Directions
This compound and its analogs represent a promising class of bioactive molecules with multifaceted therapeutic potential. Their ability to effectively disperse bacterial biofilms, particularly in synergy with existing antibiotics, offers a novel approach to combatting antibiotic resistance. Furthermore, their inhibitory effects on fatty acid oxidation open avenues for the development of new treatments for metabolic disorders.
Future research should focus on a more comprehensive exploration of the structure-activity relationships by synthesizing and testing a wider range of analogs with varying alkyl chain lengths and stereochemistry. Elucidating the precise molecular targets and signaling pathways involved in both biofilm dispersal and FAO inhibition will be crucial for optimizing the design of more potent and selective compounds. In vivo studies are also warranted to validate the therapeutic efficacy and safety of these promising fatty acid derivatives.
References
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A Comparative Guide to the Efficacy of 2-Octylcyclopropanecarboxylic Acid and its Potential as an Anti-Biofilm Agent
In the ever-escalating battle against antimicrobial resistance, the scientific community is compelled to explore novel therapeutic avenues. This guide delves into the efficacy of 2-Octylcyclopropanecarboxylic acid, a synthetic fatty acid, in the context of established antibiotic treatments. Due to a paucity of direct research on the 2-octyl derivative, this guide will leverage compelling data from its close structural analog, 2-heptylcyclopropane-1-carboxylic acid (2-CP), to provide a comparative analysis and illuminate its potential, particularly as an anti-biofilm agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand the prospective applications of this class of molecules.
The Challenge of Bacterial Biofilms and the Need for Novel Approaches
Bacterial biofilms represent a formidable challenge in clinical settings. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances, which confers a high degree of tolerance to conventional antibiotics and the host immune system[1]. Infections associated with biofilms, such as those caused by Staphylococcus aureus and Pseudomonas aeruginosa, are notoriously difficult to eradicate and are a significant cause of morbidity and mortality[1][2]. The ineffectiveness of many current antibiotic regimens against biofilms underscores the urgent need for innovative strategies that can either directly inhibit biofilm formation, disperse existing biofilms, or enhance the efficacy of existing antibiotics[3].
Introduction to Cyclopropane Fatty Acids
Cyclopropane fatty acids (CFAs) are naturally occurring molecules found in the cell membranes of many bacteria[4][5]. They are formed by the enzymatic transfer of a methylene group from S-adenosyl-L-methionine to the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer[4][6]. This modification alters the physical properties of the bacterial membrane, contributing to increased stability and resistance to environmental stresses such as acidity and certain antibiotics[4][7][8]. The unique structure of CFAs has prompted investigations into their potential as signaling molecules and antimicrobial agents.
This compound and its Analog, 2-Heptylcyclopropane-1-carboxylic Acid (2-CP)
While direct experimental data on the antimicrobial properties of this compound is not yet available in peer-reviewed literature, extensive research on its close analog, 2-heptylcyclopropane-1-carboxylic acid (2-CP), provides significant insights. 2-CP is a synthetic analog of cis-2-decenoic acid, a diffusible signaling factor involved in bacterial cell-cell communication and biofilm dispersal[9][10]. The cyclopropane ring in 2-CP "locks" the molecule in a specific conformation, potentially enhancing its stability and biological activity[9][10].
Anti-Biofilm Activity of 2-CP
A key study demonstrated the potent biofilm dispersal capabilities of 2-CP against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. At a concentration of 125 µg/ml, 2-CP dispersed approximately 100% of established S. aureus biofilms, a significant improvement over its unsaturated counterpart, cis-2-decenoic acid (C2DA), which only achieved 25% dispersal at the same concentration[9][11][12]. Against P. aeruginosa, 2-CP at 125 µg/ml dispersed about 60% of the biofilm, compared to 40% for C2DA[9][11][12].
Direct Antibacterial Activity of 2-CP
While its primary strength appears to be in biofilm disruption, 2-CP does exhibit direct antibacterial activity at higher concentrations. The minimum inhibitory concentration (MIC) of 2-CP was found to be 1 mg/ml for S. aureus and 4 mg/ml for P. aeruginosa[9][10]. These concentrations are significantly higher than those of conventional antibiotics, suggesting that 2-CP is unlikely to be a potent standalone bactericidal agent.
Comparative Efficacy: 2-CP in Combination with Known Antibiotics
The true potential of cyclopropane fatty acids like 2-CP may lie in their ability to act as adjuvants, enhancing the efficacy of traditional antibiotics against biofilm-embedded bacteria.
Synergistic and Additive Effects
Research has shown that 2-CP can significantly reduce the minimum concentration of antibiotics required to inhibit and eradicate biofilms[9][10]. When combined with tobramycin, tetracycline, or levofloxacin, 2-CP demonstrated synergistic and additive effects against both S. aureus and P. aeruginosa biofilms[9][11][12]. For instance, various concentrations of 2-CP were able to reduce the MIC of the tested antibiotics against both bacterial strains by at least 50% (with the exception of tetracycline against S. aureus)[9][10].
The Fractional Inhibitory Concentration Index (FICI) is a measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination. For tobramycin against S. aureus, the combination with 2-CP yielded the lowest FICI score (0.31), indicating a strong additive effect[9]. Synergistic effects were observed when 2-CP was combined with levofloxacin for the eradication of S. aureus biofilms and with both tobramycin and levofloxacin for the eradication of P. aeruginosa biofilms[9].
The table below summarizes the synergistic and additive effects of 2-CP with common antibiotics against S. aureus and P. aeruginosa.
| Bacterium | Antibiotic | Effect with 2-CP (Inhibition - FICI) | Effect with 2-CP (Eradication) | Reference |
| S. aureus | Tobramycin | Additive (0.31) | Additive | [9] |
| Tetracycline | Additive | Additive | [9] | |
| Levofloxacin | Additive | Synergistic | [9] | |
| P. aeruginosa | Tobramycin | Additive | Synergistic | [9] |
| Tetracycline | Additive | - | [9] | |
| Levofloxacin | Additive | Synergistic | [9] |
Proposed Mechanism of Action
The anti-biofilm activity of 2-CP and related molecules is likely multifactorial. As an analog of a diffusible signaling factor, it may interfere with bacterial quorum sensing, the cell-to-cell communication system that regulates biofilm formation[9][10]. By disrupting these signaling pathways, 2-CP can inhibit the initial attachment of bacteria and trigger the dispersal of mature biofilms. Furthermore, it has been suggested that these fatty acid signaling molecules can revert dormant, antibiotic-tolerant persister cells within the biofilm to a more metabolically active state, thereby rendering them more susceptible to conventional antibiotics[9].
Caption: Proposed mechanism of 2-CP's anti-biofilm activity.
Experimental Protocols
To facilitate further research in this area, a detailed protocol for a biofilm dispersal assay is provided below. This method can be adapted to evaluate the efficacy of this compound and other related compounds.
Biofilm Dispersal Assay
Objective: To quantify the ability of a test compound to disperse a pre-formed bacterial biofilm.
Materials:
-
Bacterial strains (S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
96-well flat-bottom microtiter plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., ethanol)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.1% w/v)
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Biofilm Formation: a. Inoculate 150 µl of bacterial culture into each well of a 96-well plate. b. Incubate the plate at 37°C for 24-72 hours to allow for mature biofilm formation. The medium should be carefully aspirated and replaced every 24 hours.
-
Treatment: a. After the incubation period, carefully aspirate the medium from each well. b. Add 195 µl of fresh TSB and 5 µl of the test compound stock solution at various concentrations to the wells. Include a vehicle control (solvent only). c. Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C.
-
Quantification of Remaining Biofilm: a. After treatment, aspirate the medium and planktonic cells. b. Gently wash the wells twice with 200 µl of PBS to remove any remaining non-adherent cells. c. Add 200 µl of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the Crystal Violet solution and wash the wells three times with 200 µl of PBS. e. Add 200 µl of 30% acetic acid to each well to solubilize the bound dye. f. Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of biofilm dispersal for each concentration of the test compound compared to the vehicle control.
Caption: Workflow for the biofilm dispersal assay.
Conclusion and Future Directions
While direct evidence for the antibacterial efficacy of this compound is currently lacking, the data from its close analog, 2-heptylcyclopropane-1-carboxylic acid, presents a compelling case for its potential as a novel anti-biofilm agent and antibiotic adjuvant. The ability of 2-CP to disperse established biofilms of clinically significant pathogens and to act synergistically with existing antibiotics offers a promising strategy to combat recalcitrant biofilm-associated infections.
Future research should focus on the direct evaluation of this compound to confirm and expand upon the findings from its heptyl analog. In-depth mechanistic studies are also warranted to fully elucidate the molecular pathways through which these cyclopropane fatty acids exert their anti-biofilm effects. The development of such compounds could provide a much-needed addition to our arsenal in the fight against antibiotic resistance.
References
- Harrison, J. J., Awais, F., Harris, E., Raji, A. I., Hoffman, A., Baker, P., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 645180. [Link]
- Harrison, J. J., Awais, F., Harris, E., Raji, A. I., Hoffman, A., Baker, P., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms.
- Harrison, J. J., Awais, F., Harris, E., Raji, A. I., Hoffman, A., Baker, P., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology. [Link]
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A Comparative Study of Cis and Trans Isomers of 2-Octylcyclopropanecarboxylic Acid: A Guide for Researchers
This guide provides an in-depth comparative analysis of the cis and trans stereoisomers of 2-octylcyclopropanecarboxylic acid. As molecules with significant potential in drug development and as probes for biological systems, a thorough understanding of their distinct properties is paramount. This document delves into their synthesis, stereochemistry, physicochemical properties, spectroscopic signatures, and potential biological activities, supported by experimental data and established scientific principles.
Introduction: The Significance of the Cyclopropane Ring in Fatty Acids
Cyclopropane fatty acids (CPFAs) are a unique class of lipids found in various bacteria and plants.[1][2] They play a crucial role in modulating the fluidity and stability of cell membranes, often as a response to environmental stress such as changes in temperature or pH.[3] The cyclopropane ring, with its inherent strain and distinct geometry, introduces a rigid kink into the fatty acid chain, altering membrane packing and function.[1]
The stereochemistry of the substituents on the cyclopropane ring—whether they are on the same side (cis) or opposite sides (trans)—profoundly influences the molecule's three-dimensional shape. This, in turn, dictates its physical properties and biological activity.[1] The configuration of these isomers can lead to differential interactions with enzymes and other biological macromolecules, making a comparative study essential for researchers in drug discovery and chemical biology.[4]
Synthesis and Stereochemical Control
The synthesis of the cis and trans isomers of this compound is most effectively and stereospecifically achieved through the Simmons-Smith cyclopropanation reaction.[5][6] This reaction involves an organozinc carbenoid, which adds a methylene group across a double bond.[7] A key feature of this reaction is its stereospecificity: the stereochemistry of the starting alkene is retained in the cyclopropane product.[5]
Therefore, to synthesize the cis isomer of this compound, one would start with cis-dec-2-enoic acid. Conversely, the trans isomer is synthesized from trans-dec-2-enoic acid.
Caption: Stereospecific synthesis of cis and trans isomers.
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Materials: cis- or trans-dec-2-enoic acid, Diiodomethane (CH₂I₂), Zinc-copper couple (Zn-Cu), Diethyl ether (anhydrous), Saturated aqueous ammonium chloride (NH₄Cl), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the Zn-Cu couple.
-
Add anhydrous diethyl ether to cover the Zn-Cu couple.
-
Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the Zn-Cu couple. A gentle reflux should be maintained.
-
After the initial reaction subsides, add a solution of the corresponding dec-2-enoic acid isomer in anhydrous diethyl ether dropwise over 1 hour.
-
Stir the reaction mixture at reflux for 12-18 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Filter the mixture and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or fractional distillation.
-
Comparative Physicochemical Properties
The different spatial arrangement of the octyl and carboxylic acid groups in the cis and trans isomers leads to distinct physical properties. These differences arise from variations in molecular polarity, intermolecular forces, and the efficiency of crystal lattice packing.
| Property | cis-2-Octylcyclopropanecarboxylic Acid | trans-2-Octylcyclopropanecarboxylic Acid | Rationale |
| Melting Point | Expected to be lower | Expected to be higher | The less symmetrical shape of the cis isomer generally leads to less efficient packing in the crystal lattice, resulting in a lower melting point. |
| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | The cis isomer is expected to have a slightly higher dipole moment due to the substituents being on the same side, leading to stronger dipole-dipole interactions and a higher boiling point. |
| Density | Expected to be slightly higher | Expected to be slightly lower | The more compact structure of the cis isomer may result in a slightly higher density. |
| Solubility in Nonpolar Solvents | Expected to be slightly lower | Expected to be slightly higher | The higher polarity of the cis isomer may slightly reduce its solubility in nonpolar solvents compared to the less polar trans isomer. |
| pKa | Expected to be slightly higher (less acidic) | Expected to be slightly lower (more acidic) | Steric hindrance between the octyl and carboxyl groups in the cis isomer may slightly destabilize the carboxylate anion, making it a weaker acid. |
Comparative Spectroscopic Analysis
Spectroscopic techniques are invaluable for distinguishing between the cis and trans isomers. The relative orientation of the substituents gives rise to unique signatures in NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts and coupling constants of the cyclopropyl protons are particularly informative.
| Proton(s) | Expected Chemical Shift (ppm) - cis Isomer | Expected Chemical Shift (ppm) - trans Isomer | Rationale |
| -COOH | ~12.0 | ~12.0 | The carboxylic acid proton is typically a broad singlet in this region. |
| H on C1 | Further downfield | Further upfield | In the cis isomer, the proton on the carbon bearing the carboxyl group is deshielded by the proximate octyl group. |
| H on C2 | Further downfield | Further upfield | Similar deshielding effect on the proton on the carbon bearing the octyl group in the cis isomer. |
| Cyclopropyl CH₂ | Complex multiplet | Complex multiplet | The protons on the third carbon of the cyclopropane ring will show different splitting patterns due to different coupling constants with the adjacent protons. |
Coupling Constants (J-values): The coupling constant between the two protons on the substituted carbons of the cyclopropane ring (H on C1 and H on C2) is a key differentiator. The cis coupling constant (J_cis) is typically larger than the trans coupling constant (J_trans).
¹³C NMR: The chemical shifts of the cyclopropane ring carbons will also be influenced by the stereochemistry.
| Carbon | Expected Chemical Shift (ppm) - cis Isomer | Expected Chemical Shift (ppm) - trans Isomer | Rationale |
| -COOH | ~175-180 | ~175-180 | The carbonyl carbon is found in this characteristic range. |
| C1 | Downfield | Upfield | Steric compression in the cis isomer can cause a downfield shift. |
| C2 | Downfield | Upfield | Similar to C1. |
| Cyclopropyl CH₂ | Upfield | Downfield | The methylene carbon in the cis isomer may experience a shielding effect. |
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by the characteristic absorptions of the carboxylic acid group. However, subtle differences in the fingerprint region may be observable.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl group |
| C-H (sp³) | 3000-2850 | Aliphatic C-H stretching |
| C=O (Carboxylic Acid) | 1725-1700 | Carbonyl stretching |
| C-O (Carboxylic Acid) | 1320-1210 | C-O stretching |
| Cyclopropane C-H | ~3080 | C-H stretching on the cyclopropane ring |
| Cyclopropane Ring | ~1020 | Ring deformation |
Mass Spectrometry (MS)
The mass spectra of the cis and trans isomers are expected to be very similar, as they are stereoisomers with the same molecular weight.[8] The fragmentation patterns will be primarily dictated by the functional groups.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₂H₂₂O₂) will be observed.
-
Key Fragmentation Pathways:
-
Loss of the octyl group.
-
Loss of the carboxylic acid group.
-
Alpha-cleavage adjacent to the carbonyl group.
-
Rearrangement reactions involving the cyclopropane ring.
-
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of the cis and trans isomers of this compound.[9][10] Reversed-phase HPLC is particularly well-suited for this purpose.
Caption: HPLC workflow for isomer separation.
Experimental Protocol: Reversed-Phase HPLC Separation
-
Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (to suppress ionization of the carboxylic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Principle of Separation: The cis isomer, being slightly more polar, is expected to have a shorter retention time and elute before the less polar trans isomer.[10]
Comparative Biological Activity
The distinct three-dimensional structures of the cis and trans isomers are expected to translate into different biological activities.[1] The shape of a molecule is critical for its interaction with the active site of an enzyme or the binding pocket of a receptor.
Caption: Hypothetical differential binding of isomers to an enzyme.
Cyclopropane fatty acids have been shown to be inhibitors of fatty acid biosynthesis enzymes.[4][11][12] The cis isomer, with its more pronounced kink, may mimic a specific conformation of a substrate or an intermediate in a fatty acid metabolic pathway, potentially leading to more potent enzyme inhibition compared to the more linear trans isomer. Conversely, the trans isomer might fit better into a different binding pocket or be more readily transported across cell membranes.
Experimental validation through in vitro enzyme assays and cell-based studies is necessary to elucidate the precise differences in the biological activities of these two isomers.
Conclusion
The cis and trans isomers of this compound, while constitutionally identical, are distinct chemical entities with different physicochemical properties, spectroscopic signatures, and likely, biological activities. The ability to synthesize and separate these isomers, coupled with a thorough understanding of their individual characteristics, is crucial for advancing research in areas such as antibacterial drug discovery and the study of membrane biology. This guide provides a foundational framework for researchers to design experiments and interpret data related to these fascinating molecules.
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A-Senior-Application-Scientist's-Guide-to-the-Synthesis-of-2-Octylcyclopropanecarboxylic-Acid
Abstract
The cyclopropane motif is a valuable structural element in medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] 2-Octylcyclopropanecarboxylic acid, a specific derivative, presents a synthetic challenge that requires careful selection from a range of available methodologies. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this target compound. We will dissect two workhorse methods: the Rhodium-Catalyzed Cyclopropanation of 1-decene and the modified Simmons-Smith Reaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a head-to-head performance comparison, and expert insights to facilitate informed decision-making in the laboratory.
Introduction: The Strategic Value of the Cyclopropane Ring
Cyclopropanes are the smallest and most strained of the cycloalkanes.[3] This inherent ring strain endows them with unique chemical reactivity, making them versatile synthetic intermediates.[4] In drug design, the rigid three-membered ring is often used as a bioisostere for double bonds or other larger ring systems, allowing for precise control over the three-dimensional geometry of a molecule.[1] The synthesis of specific substituted cyclopropanes, such as this compound, requires robust and predictable chemical transformations. The choice of synthetic route is critical and depends on factors such as desired stereochemistry, scalability, cost, and functional group tolerance.
This guide will focus on practical, well-established methods that can be readily adapted for the synthesis of this compound, starting from the commercially available alkene, 1-decene.
Overview of Key Synthetic Strategies
The construction of the cyclopropane ring is typically achieved by the addition of a carbene or carbenoid (a carbene equivalent) to an alkene. The two main strategies benchmarked in this guide are:
-
Transition Metal-Catalyzed Cyclopropanation: This method involves the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, most commonly rhodium(II) or copper(I) complexes.[5] These reactions are highly efficient and can be rendered enantioselective through the use of chiral catalysts.[6][7]
-
Simmons-Smith Reaction: This classic method uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group stereospecifically to a double bond.[8][9][10] It is known for its reliability and excellent tolerance of various functional groups.[11][12]
Method 1: Rhodium(II)-Catalyzed Cyclopropanation
This is arguably the most efficient and versatile method for the synthesis of the target molecule's precursor. The strategy involves the reaction of 1-decene with an alkyl diazoacetate, catalyzed by a dirhodium(II) complex. The resulting ethyl 2-octylcyclopropanecarboxylate is then hydrolyzed to the final carboxylic acid product.
Reaction Scheme & Mechanism
Step 1: Cyclopropanation
1-Decene + Ethyl Diazoacetate --(Rh₂(OAc)₄)--> Ethyl 2-octylcyclopropanecarboxylate
Step 2: Saponification (Hydrolysis)
Ethyl 2-octylcyclopropanecarboxylate --(NaOH, H₂O/EtOH)--> Sodium 2-octylcyclopropanecarboxylate --(H₃O⁺)--> this compound
Mechanistic Insight: The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with the diazoacetate to form a rhodium-carbene intermediate, with the expulsion of nitrogen gas.[5] This highly electrophilic carbene is then transferred to the electron-rich double bond of 1-decene in a concerted, though possibly asynchronous, step to form the cyclopropane ring.[5][13][14] The stereochemistry of the alkene is retained in the product.[5]
Detailed Experimental Protocol
From the Bench: Safety First Ethyl diazoacetate is potentially explosive and toxic; it should be handled with care in a well-ventilated fume hood, and distillation should be avoided. Always use a blast shield.
Part A: Synthesis of Ethyl 2-octylcyclopropanecarboxylate
-
Catalyst Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dirhodium(II) tetraacetate (Rh₂(OAc)₄) (e.g., 0.1 mol%).
-
Reaction Setup: Add anhydrous dichloromethane (DCM) (100 mL) to the flask, followed by 1-decene (1.0 eq).
-
Reagent Addition: Prepare a solution of ethyl diazoacetate (EDA) (1.1 eq) in anhydrous DCM (20 mL). Add this solution to the reaction mixture dropwise over 2-3 hours using a syringe pump.
-
Expertise & Experience: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing dimerization and other side reactions, and to control the exothermic release of N₂ gas.
-
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until all the 1-decene is consumed. The reaction is typically complete after stirring for an additional 12 hours at room temperature.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2-octylcyclopropanecarboxylate as a mixture of cis and trans diastereomers.
Part B: Hydrolysis to this compound
-
Saponification: Dissolve the purified ester from Part A in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH) (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the disappearance of the ester spot by TLC.
-
Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold dilute hydrochloric acid (e.g., 3M HCl).[15]
-
Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
Method 2: Modified Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic, reliable method that avoids the use of hazardous diazo compounds.[8] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) instead of the traditional zinc-copper couple, often provides better yields and reactivity.[2][16]
Reaction Scheme & Mechanism
Step 1: Cyclopropanation
1-Decene + Diiodomethane (CH₂I₂) --(Et₂Zn)--> Octylcyclopropane
This direct approach on 1-decene does not yield the target carboxylic acid. A more convergent strategy involves the cyclopropanation of an α,β-unsaturated ester, such as ethyl dec-2-enoate. However, the Simmons-Smith reagent is electrophilic and reacts faster with electron-rich alkenes.[12] Therefore, for the purpose of this guide, we will illustrate the principle on a simple alkene and discuss the implications.
Mechanistic Insight: The active reagent is an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), formed from the reaction of diethylzinc and diiodomethane.[17] This carbenoid then adds to the alkene in a concerted, stereospecific syn-addition via a three-centered "butterfly-type" transition state.[2][11][17]
Detailed Experimental Protocol (Furukawa Modification)
From the Bench: Safety First Diethylzinc is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques. Diiodomethane is toxic and should be handled in a fume hood.
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (100 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of diethylzinc (Et₂Zn) (1.2 eq, e.g., 1.0 M in hexanes) via syringe. Then, add 1-decene (1.0 eq).
-
Carbenoid Formation: Add diiodomethane (CH₂I₂) (1.2 eq) dropwise to the stirred solution.
-
Expertise & Experience: Maintain the temperature at 0 °C during the addition to control the reaction rate. After the addition is complete, the mixture can be allowed to warm to room temperature.
-
-
Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by GC analysis of aliquots.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting octylcyclopropane can be purified by distillation.
Trustworthiness Note: This protocol yields octylcyclopropane. To obtain the target acid via this general pathway, one would need to start with a substrate containing a masked or protected carboxyl group (e.g., an α,β-unsaturated ester). The Simmons-Smith reaction on such electron-poor alkenes is generally slower than on electron-rich ones.
Performance Benchmarking: Head-to-Head Comparison
| Feature | Method 1: Rhodium-Catalyzed | Method 2: Modified Simmons-Smith |
| Starting Materials | 1-Decene, Ethyl Diazoacetate | 1-Decene, Diiodomethane, Diethylzinc |
| Key Reagents Cost | High (Rh catalyst) | Moderate (Et₂Zn, CH₂I₂) |
| Safety Concerns | High (Ethyl diazoacetate is toxic and potentially explosive) | High (Diethylzinc is pyrophoric) |
| Reaction Conditions | Mild (Room Temperature) | Mild (0 °C to Room Temperature) |
| Typical Yields | Generally High (70-95%) | Good to High (60-90%) |
| Stereoselectivity | Mixture of diastereomers, but can be controlled with chiral catalysts | Stereospecific (syn-addition), diastereoselectivity directed by existing stereocenters or directing groups[18] |
| Functional Group Tol. | Good, but sensitive to acids | Excellent, tolerates a wide range of functional groups[11][12] |
| Scalability | Readily scalable, but catalyst cost can be a factor | Scalable, but handling large quantities of pyrophoric reagents requires specialized equipment |
| Directness to Acid | High (2 steps: cyclopropanation -> hydrolysis) | Low (Requires a different starting material like an unsaturated ester) |
Method Selection Guide
Choosing the optimal synthesis route depends on the specific priorities of the research project. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
Both Rhodium-catalyzed cyclopropanation and the Simmons-Smith reaction are powerful tools for the synthesis of cyclopropane-containing molecules. For the specific target of this compound starting from 1-decene, the Rhodium-catalyzed route offers a more direct and efficient pathway . Its primary drawbacks are the cost of the catalyst and the hazards associated with ethyl diazoacetate. The Simmons-Smith reaction, while exceptionally reliable and tolerant of other functional groups, is less direct for this specific target and requires careful handling of pyrophoric diethylzinc. The choice ultimately rests on a careful evaluation of laboratory capabilities, safety protocols, budget, and the overall goals of the synthetic campaign.
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- Metal-catalyzed cyclopropan
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In Vivo Validation of 2-Octylcyclopropanecarboxylic Acid: A Comparative Guide to Assessing a Novel Fatty Acid Oxidation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 2-Octylcyclopropanecarboxylic acid (2-O-CPCA), a putative inhibitor of fatty acid oxidation (FAO). Given the limited direct experimental data on 2-O-CPCA, this document outlines a robust strategy for its evaluation, comparing its potential activity profile with established FAO inhibitors. The experimental designs detailed herein are structured to elucidate the compound's mechanism of action, therapeutic potential, and safety profile in preclinical models.
Introduction: The Rationale for Targeting Fatty Acid Oxidation
Fatty acid oxidation is a critical metabolic pathway responsible for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The inhibition of FAO has emerged as a promising therapeutic strategy for a range of conditions, including stable angina, heart failure, and certain cancers.[1][2] By shifting the energy metabolism from fatty acids to glucose, FAO inhibitors can improve cardiac efficiency and reduce the metabolic stress associated with ischemia and other pathological states.
This compound is a synthetic compound featuring a cyclopropane ring, a structural motif present in other molecules known to interfere with fatty acid metabolism. The presence of the cyclopropane ring suggests a potential for irreversible or quasi-irreversible inhibition of FAO enzymes. A related compound, cyclopropane carboxylic acid, has been shown to inhibit mitochondrial beta-oxidation, lending credence to the hypothesis that 2-O-CPCA may act through a similar mechanism.[3]
Comparative Landscape: 2-O-CPCA versus Established FAO Inhibitors
To effectively validate the in vivo activity of 2-O-CPCA, its performance must be benchmarked against well-characterized FAO inhibitors. The choice of comparators should span different mechanisms of action to provide a comprehensive understanding of 2-O-CPCA's unique properties.
| Compound | Target/Mechanism of Action | Key In Vivo Effects | Known Limitations |
| Etomoxir | Irreversible inhibitor of Carnitine Palmitoyltransferase I (CPT-I) | Reduces fatty acid oxidation, improves cardiac function in heart failure models. | Hepatotoxicity, off-target effects. |
| Perhexiline | Primarily inhibits Carnitine Palmitoyltransferase I (CPT-I) and II (CPT-II) | Anti-anginal effects, improves cardiac metabolism. | Narrow therapeutic index, potential for hepatotoxicity and peripheral neuropathy. |
| Trimetazidine | Inhibitor of 3-ketoacyl-CoA thiolase (3-KAT) | Anti-anginal effects, improves cardiac glucose utilization. | Generally well-tolerated, but efficacy can be modest. |
| 2-O-CPCA (Hypothesized) | Putative inhibitor of FAO, potentially targeting CPT-I or other β-oxidation enzymes. | Expected to reduce fatty acid oxidation and modulate energy metabolism. | Unknown efficacy, safety, and pharmacokinetic profile. |
In Vivo Validation Strategy: A Step-by-Step Approach
The following experimental workflow is designed to systematically evaluate the in vivo efficacy, mechanism of action, and safety of 2-O-CPCA.
Experimental Workflow
Caption: Proposed in vivo validation workflow for 2-O-CPCA.
Detailed Experimental Protocols
Objective: To determine the pharmacokinetic profile of 2-O-CPCA and its acute effect on fatty acid metabolism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Dosing: Administer a single dose of 2-O-CPCA via oral gavage or intraperitoneal injection at three dose levels (e.g., 10, 30, and 100 mg/kg). Include a vehicle control group.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
LC-MS/MS Analysis: Quantify plasma concentrations of 2-O-CPCA to determine key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Pharmacodynamic Assessment: Measure plasma levels of non-esterified fatty acids (NEFAs), ketone bodies (β-hydroxybutyrate), and glucose at each time point. A significant decrease in NEFAs and ketones, potentially accompanied by mild hypoglycemia, would be indicative of FAO inhibition.[4]
Objective: To assess the cardioprotective effects of 2-O-CPCA in an acute cardiac injury model.
Methodology:
-
Animal Model: C57BL/6 mice (n=10 per group).
-
Treatment Groups:
-
Sham (no ischemia)
-
Vehicle + Ischemia-Reperfusion (I/R)
-
2-O-CPCA + I/R
-
Positive Control (e.g., Trimetazidine) + I/R
-
-
Surgical Procedure: Anesthetize mice and induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for 30 minutes, followed by 24 hours of reperfusion.
-
Dosing: Administer 2-O-CPCA or control compounds 30 minutes prior to ischemia.
-
Endpoint Analysis:
-
Infarct Size Measurement: Use triphenyltetrazolium chloride (TTC) staining to quantify the area of infarcted tissue.
-
Cardiac Function: Assess left ventricular function via echocardiography at baseline and 24 hours post-I/R.
-
Biomarkers: Measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
Objective: To confirm that the observed efficacy is due to the inhibition of fatty acid oxidation in the target tissue.
Methodology:
-
Tissue Collection: At the end of the I/R study, harvest cardiac tissue from all experimental groups.
-
Metabolomic Analysis: Perform targeted metabolomics on cardiac tissue extracts to measure the levels of acylcarnitines, organic acids, and other key metabolites in the FAO pathway. An accumulation of long-chain acylcarnitines would suggest inhibition of CPT-I or downstream enzymes.
-
Gene Expression Analysis: Use qRT-PCR to analyze the expression of genes involved in glucose metabolism (e.g., GLUT4, PFK-1) and fatty acid metabolism (e.g., CPT1, ACADL). An upregulation of glycolytic genes would support a metabolic switch.
Signaling Pathway Context
Caption: Potential sites of action for 2-O-CPCA within the fatty acid oxidation pathway.
Safety and Toxicological Assessment
Given that a related compound, cyclopropane carboxylic acid, has been associated with hepatic toxicity through the inhibition of mitochondrial fatty acid beta-oxidation, a thorough safety evaluation of 2-O-CPCA is paramount.[3]
Key Assessments:
-
Hepatotoxicity: In chronic studies, monitor liver function through regular measurement of serum ALT and AST levels. Histopathological examination of liver tissue should also be performed at the end of the study.
-
Hypoglycemia: Monitor blood glucose levels, especially in long-term studies and at higher doses.
-
General Health: Observe animals for any changes in body weight, food and water intake, and overall behavior.
Conclusion and Future Directions
The in vivo validation of this compound requires a systematic and comparative approach. The experimental framework outlined in this guide provides a clear path to understanding its pharmacokinetic profile, therapeutic efficacy, mechanism of action, and potential liabilities. By comparing its performance to established FAO inhibitors, researchers can gain valuable insights into its potential as a novel therapeutic agent. Positive outcomes from these studies would warrant further investigation into its long-term safety and efficacy in more complex disease models, ultimately paving the way for potential clinical development.
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A Senior Application Scientist's Comparative Guide to 2-Octylcyclopropanecarboxylic Acid and Other Quorum Sensing Modulators
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Bactericidal Action - The Dawn of Anti-Virulence
For decades, the cornerstone of antibacterial therapy has been the direct killing or growth inhibition of pathogens. However, the relentless rise of antibiotic resistance necessitates a paradigm shift. One of the most promising post-antibiotic strategies is the disruption of bacterial communication, a process known as Quorum Sensing (QS).[1][2] QS is a sophisticated cell-to-cell signaling system that allows bacteria to monitor their population density and collectively activate gene expression.[3][4] This coordinated behavior is critical for orchestrating virulence, forming resilient biofilms, and producing pathogenic factors, transforming a manageable presence into a full-blown infection.[5][6][7]
By interfering with QS—a strategy known as quorum quenching or Quorum Sensing Inhibition (QSI)—we can effectively disarm pathogens without exerting direct selective pressure for resistance, which is typical of traditional antibiotics.[1][2] This guide provides a comparative analysis of several classes of QS-modulating molecules, with a special focus on the emerging class of cyclopropane fatty acid analogs, represented here by 2-Octylcyclopropanecarboxylic acid, placed in context with classic autoinducers and established inhibitors.
The Landscape of Bacterial Communication: Key Signaling Molecules
Bacteria employ a diverse lexicon of chemical signals, or autoinducers, to communicate. The type of molecule used often delineates between different bacterial species, primarily between Gram-negative and Gram-positive bacteria.[8][9]
-
N-Acyl Homoserine Lactones (AHLs): The archetypal autoinducers for many Gram-negative bacteria, including the notorious opportunistic pathogen Pseudomonas aeruginosa.[8][9] These molecules consist of a homoserine lactone ring attached to an acyl chain of varying length and modification, which dictates signaling specificity.
-
Autoinducing Peptides (AIPs): Utilized by Gram-positive bacteria like Staphylococcus aureus, these are short, modified peptides that are processed and secreted.[5][10]
-
Pseudomonas Quinolone Signal (PQS): A non-AHL signal used by P. aeruginosa, highlighting the complexity and redundancy of its QS networks.[11]
-
Diffusible Signal Factors (DSF): A family of fatty acid signaling molecules used by various bacteria. An analog of a DSF, 2-heptylcyclopropane-1-carboxylic acid, has demonstrated potent anti-biofilm capabilities, providing a mechanistic framework for evaluating related molecules like this compound.[12][13]
Comparative Analysis of Quorum Sensing Modulators
The efficacy of a QS modulator is not merely its ability to bind a receptor, but its functional impact on pathogenic phenotypes. Here, we compare this compound (contextualized through its close, studied analogs) with other benchmark molecules.
Molecule Profiles
-
This compound (and Analogs): This molecule belongs to the class of cyclopropane fatty acids. While direct QSI data for the 2-octyl variant is sparse in peer-reviewed literature, its structural analog, 2-heptylcyclopropane-1-carboxylic acid (2CP) , was synthesized as a stable analog of DSF.[12][13] The cyclopropane ring is key; it "locks" the molecule's conformation, potentially enhancing its biological activity and stability compared to its unsaturated fatty acid counterparts.[12] Its primary mechanism appears to be the disruption and inhibition of biofilm formation, a critical QS-regulated phenotype.[12][13]
-
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL): This is the native autoinducer for the Las system in P. aeruginosa.[11][14] It binds to its cognate cytoplasmic receptor, LasR, and the resulting complex acts as a transcriptional activator for a suite of virulence genes, including those for elastase production and biofilm formation.[14][15] It is not an inhibitor but the baseline activator against which inhibitors are measured.
-
Halogenated Furanones: Originally isolated from the marine alga Delisea pulchra, these natural compounds are potent QS inhibitors.[15][16] They act as antagonists to AHL-based QS systems. Their proposed mechanism involves binding to LuxR-type receptors (like LasR) and promoting their rapid, premature degradation, thus preventing the activation of QS-dependent genes.[16]
-
N-decanoyl cyclopentylamide (C10-CPA): A synthetic QSI developed through rational drug design. It was identified as a potent inhibitor that interferes with both the Las and Rhl quorum-sensing systems in P. aeruginosa.[15][17] It acts as a competitive antagonist, likely by binding to the LasR and RhlR receptors and preventing their interaction with their native AHL autoinducers.[17]
Signaling Pathway Interference
The interconnected nature of the P. aeruginosa QS network provides multiple points for therapeutic intervention. The diagram below illustrates these pathways and the points of action for the molecules discussed.
Caption: Interconnected QS pathways in P. aeruginosa and points of molecular intervention.
Quantitative Performance Data
The following table summarizes experimental data for the comparative molecules. It is critical to note that assay conditions (bacterial strain, media, incubation time) can significantly influence results, and this data is for comparative illustration.
| Molecule/Compound Class | Target Organism | Assay Type | Concentration | Efficacy (% Inhibition / IC50) | Reference(s) |
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | S. aureus | Biofilm Dispersion | 125 µg/mL | ~100% Dispersion | [12][13] |
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | P. aeruginosa | Biofilm Dispersion | 125 µg/mL | ~60% Dispersion | [12][13] |
| Halogenated Furanone (C-30) | P. aeruginosa PAO1 | Biofilm Formation | 2.5 µg/mL | Significant Inhibition | [16] |
| N-decanoyl cyclopentylamide (C10-CPA) | P. aeruginosa PAO1 | lasB-lacZ Reporter | - | IC50: 80 µM | [15][17] |
| N-decanoyl cyclopentylamide (C10-CPA) | P. aeruginosa PAO1 | rhlA-lacZ Reporter | - | IC50: 90 µM | [15][17] |
| N-decanoyl cyclopentylamide (C10-CPA) | P. aeruginosa PAO1 | Elastase Production | 100 µM | >80% Inhibition | [17] |
| N-decanoyl cyclopentylamide (C10-CPA) | P. aeruginosa PAO1 | Biofilm Formation | 100 µM | Significant Inhibition | [17] |
Note: Data for this compound is inferred from its close structural and functional analog, 2-heptylcyclopropane-1-carboxylic acid (2CP).
Experimental Protocols for Comparative Evaluation
To ensure trustworthy and reproducible comparisons, standardized and self-validating protocols are essential. The following methods provide a framework for evaluating potential QSIs.
Generalized Experimental Workflow
The evaluation of a novel QSI is a multi-step process, moving from broad screening to specific mechanistic and phenotypic assays.
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A Technical Guide to the Structure-Activity Relationship of 2-Alkylcyclopropanecarboxylic Acids: From Synthesis to Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in medicinal chemistry for its unique conformational rigidity and metabolic stability.[1] When incorporated into a carboxylic acid scaffold at the 2-position with an alkyl substituent, a class of compounds with intriguing and diverse biological activities emerges. This guide provides an in-depth comparison of 2-alkylcyclopropanecarboxylic acids, delving into their structure-activity relationships (SAR), synthesis, and biological evaluation, with a focus on their potential as antimicrobial agents and enzyme inhibitors.
The Significance of the 2-Alkylcyclopropane Carboxylic Acid Motif
The incorporation of a cyclopropane ring into a molecule can have profound effects on its pharmacological properties. This rigid triangular structure restricts the conformational freedom of the molecule, which can lead to a more defined interaction with biological targets and a decrease in entropic losses upon binding.[2] Furthermore, the cyclopropane moiety is often more resistant to metabolic degradation compared to its unsaturated or saturated acyclic counterparts, potentially leading to improved bioavailability and a longer duration of action.[1]
The 2-alkylcyclopropanecarboxylic acid scaffold combines the unique properties of the cyclopropane ring with the functionality of a carboxylic acid, a common pharmacophore that can participate in various interactions with biological macromolecules, such as hydrogen bonding and salt bridge formation.[3] The alkyl substituent at the 2-position provides a handle for modulating the lipophilicity and steric bulk of the molecule, allowing for the fine-tuning of its biological activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-alkylcyclopropanecarboxylic acids is highly dependent on the nature of the alkyl substituent and the stereochemistry of the cyclopropane ring.
Impact of the Alkyl Chain Length
One of the most well-studied examples is 2-heptylcyclopropane-1-carboxylic acid (2CP) , an analog of the bacterial signaling molecule cis-2-decenoic acid (C2DA).[4] Studies have shown that 2CP is a potent disperser of bacterial biofilms, a key virulence factor in many chronic infections.[4][5] The heptyl chain in 2CP appears to be optimal for this activity, likely due to its ability to intercalate into the bacterial cell membrane or interact with specific receptors involved in biofilm formation.
| Compound | Structure | Biofilm Dispersal Activity (% of S. aureus biofilm dispersed at 125 µg/ml) | Reference |
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | ~100% | [4] | |
| cis-2-Decenoic acid (C2DA) | ~25% | [4] | |
| trans-2-Decenoic acid (T2DA) | No significant dispersal | [4] |
Table 1: Comparison of the biofilm dispersal activity of 2-heptylcyclopropane-1-carboxylic acid (2CP) and its unsaturated analogs.
The superior activity of 2CP compared to its unsaturated counterpart, C2DA, highlights the importance of the cyclopropane ring in locking the molecule in a specific conformation that is more favorable for its biological activity.[4]
Influence of Stereochemistry
The stereochemistry of the cyclopropane ring, specifically the cis or trans relationship between the alkyl and carboxylic acid groups, can significantly impact biological activity. For many biological targets, a specific stereoisomer will have a much higher affinity than others due to the three-dimensional arrangement of its functional groups.
For instance, in the case of 2-substituted cyclopropane-1-carboxylic acids designed as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria, the trans isomers were found to be more active.[6] This suggests that the spatial separation of the alkyl group and the carboxylic acid in the trans configuration allows for a better fit into the enzyme's active site.
Comparative Biological Activities
2-Alkylcyclopropanecarboxylic acids have been investigated for a range of biological activities, primarily as antimicrobial agents and enzyme inhibitors.
Antimicrobial and Biofilm Dispersal Activity
As previously mentioned, 2-heptylcyclopropane-1-carboxylic acid (2CP) has demonstrated significant activity against bacterial biofilms.[4][5] Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them highly resistant to conventional antibiotics.[7] Compounds that can disperse biofilms, like 2CP, represent a promising strategy to combat chronic infections.
The proposed mechanism of action for 2CP involves the disruption of the bacterial cell membrane or interference with quorum sensing pathways, which are cell-to-cell communication systems that regulate biofilm formation.[4] The rigid cyclopropane ring in 2CP is thought to lock the molecule in an active conformation, preventing isomerization to a less active form.[4]
Enzyme Inhibition
2-Substituted cyclopropanecarboxylic acids have also shown promise as enzyme inhibitors. For example, derivatives of 2-phenylcyclopropanecarboxylic acid have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria.[6][8] Inhibition of this enzyme can lead to cysteine starvation and ultimately bacterial cell death.
The carboxylic acid group of these inhibitors is crucial for binding to the enzyme's active site, likely through interactions with positively charged amino acid residues. The 2-substituent, in this case, a phenyl group, occupies a hydrophobic pocket in the active site, contributing to the binding affinity. While the alkyl group in 2-alkylcyclopropanecarboxylic acids would occupy this same pocket, the nature of the interactions would differ, highlighting the importance of tailoring the alkyl substituent to the specific enzyme target.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-alkylcyclopropanecarboxylic acids.
Synthesis of 2-Alkylcyclopropanecarboxylic Acids via Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a widely used and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[1][2] This protocol describes the synthesis of 2-heptylcyclopropane-1-carboxylic acid (2CP) from cis-2-decenoic acid.
Materials:
-
cis-2-Decenoic acid
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve cis-2-decenoic acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (2.0 eq) dropwise via syringe. After stirring for 15 minutes, add diiodomethane (2.0 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with dichloromethane (3 x).
-
Purification: Wash the combined organic layers with 1 M HCl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-heptylcyclopropane-1-carboxylic acid as a mixture of diastereomers.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] The broth microdilution method is a standard technique for determining the MIC.[9]
Materials:
-
2-Alkylcyclopropanecarboxylic acid stock solution
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the 2-alkylcyclopropanecarboxylic acid stock solution in CAMHB.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay
This assay measures the inhibition of OASS activity by monitoring the production of cysteine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.[11]
Materials:
-
Purified OASS enzyme
-
O-acetyl-L-serine (OAS)
-
Sodium sulfide (Na₂S)
-
DTNB (Ellman's reagent)
-
HEPES buffer (pH 7.0)
-
2-Alkylcyclopropanecarboxylic acid inhibitor
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a microcuvette, prepare a reaction mixture containing HEPES buffer, OAS, Na₂S, and DTNB.
-
Inhibitor Addition: Add varying concentrations of the 2-alkylcyclopropanecarboxylic acid inhibitor to the reaction mixture and incubate for a short period.
-
Initiate Reaction: Initiate the enzymatic reaction by adding a known amount of OASS enzyme to the mixture.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer in kinetic mode. The rate of absorbance change is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion and Future Perspectives
2-Alkylcyclopropanecarboxylic acids represent a promising class of compounds with diverse biological activities. The rigid cyclopropane scaffold, combined with the tunability of the alkyl substituent, provides a powerful platform for the design of novel therapeutic agents. The superior biofilm dispersal activity of 2-heptylcyclopropane-1-carboxylic acid compared to its unsaturated analog underscores the potential of this chemical class in combating antibiotic-resistant infections. Furthermore, the demonstrated ability of related cyclopropanecarboxylic acids to inhibit essential bacterial enzymes opens up avenues for the development of new antibacterial drugs with novel mechanisms of action.
Future research in this area should focus on the synthesis and evaluation of a wider range of 2-alkylcyclopropanecarboxylic acid analogs to establish a more comprehensive understanding of their structure-activity relationships. This will involve varying the length, branching, and functionalization of the alkyl chain, as well as exploring different stereoisomers of the cyclopropane ring. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their rational design and optimization as drug candidates.
References
- Harrison, Z. L., Awais, R., Harris, M., Raji, B., Hoffman, B. C., Baker, D. L., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 645180. [Link]
- Harrison, Z. L., Awais, R., Harris, M., Raji, B., Hoffman, B. C., Baker, D. L., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PubMed, 34177864. [Link]
- Harrison, Z. L., Awais, R., Harris, M., Raji, B., Hoffman, B. C., Baker, D. L., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers, 12. [Link]
- Harrison, Z. L., Awais, R., Harris, M., Raji, B., Hoffman, B. C., Baker, D. L., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms.
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- NROChemistry. (n.d.). Simmons-Smith Reaction. NROChemistry. [Link]
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- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
- Wikipedia. (2023, November 29). Simmons–Smith reaction. In Wikipedia. [Link]
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- Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. [Link]
- Bruno, I., Costantino, G., & Radi, M. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-124. [Link]
- Radi, M., Dreassi, E., Braconi, L., & Botta, M. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(9), 1111-1116. [Link]
- Drug Design Org. (n.d.).
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- BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
- Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]
- Pieroni, M., Bruno, I., Paone, A., Fiaschini, M., Cinalski, K., Federici, L., ... & Radi, M. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals, 15(6), 766. [Link]
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A Senior Application Scientist's Guide to Chiral Column Selection for the Enantioseparation of 2-Octylcyclopropanecarboxylic Acid
In the landscape of pharmaceutical development and fine chemical synthesis, the stereoisomeric purity of a compound is not a trivial detail—it is often the determinant of therapeutic efficacy and toxicological safety. The enantiomers of a chiral molecule can exhibit profoundly different biological activities.[1] This guide provides a comprehensive, head-to-head comparison of various chiral stationary phases (CSPs) for the challenging separation of 2-Octylcyclopropanecarboxylic acid, a molecule featuring a chiral center adjacent to a carboxylic acid group and a bulky hydrophobic tail.
Understanding the Analyte: Key Structural Features
This compound presents a dual challenge for chiral separation:
-
An Acidic Functional Group: The carboxylic acid moiety can engage in ionic interactions, hydrogen bonding, and dipole-dipole interactions. Its ionization state, controlled by mobile phase pH and additives, is a critical parameter.
-
A Bulky, Non-polar Group: The octyl chain introduces significant hydrophobicity, influencing solubility and interactions with the stationary phase.
-
A Rigid Cyclopropane Ring: This structural element restricts conformational flexibility, which can be advantageous for achieving stable, selective interactions with a CSP.
Our strategy must therefore consider CSPs that can effectively leverage these features to achieve enantiomeric recognition.
A Head-to-Head Comparison of Promising Chiral Stationary Phases
We will evaluate five major classes of CSPs renowned for their utility in separating a wide range of chiral compounds, including acidic molecules.[4][5]
Polysaccharide-Based CSPs (Amylose & Cellulose Derivatives)
These are often the first choice for screening due to their exceptionally broad enantiorecognition capabilities.[6][7] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, where analytes interact via a combination of hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance.[8] Immobilized versions are highly recommended as they offer superior solvent stability, allowing for the use of "forbidden" solvents like dichloromethane or ethyl acetate, which can be crucial for optimizing selectivity and solubility.[9]
-
Leading Candidates: CHIRALPAK® IA/IB/IC (immobilized amylose), CHIRALCEL® OD/OZ (cellulose).
-
Mechanism Insight: The carbamate derivatives on the sugar backbone create a complex chiral environment. For our analyte, the carboxylic acid can form hydrogen bonds with the carbamate groups, while the hydrophobic octyl chain may fit into the chiral grooves.
Macrocyclic Glycopeptide CSPs
Based on antibiotics like vancomycin and teicoplanin, these CSPs are uniquely versatile, capable of operating in reversed-phase, normal-phase, and polar organic modes.[10] They possess a complex structure with multiple stereogenic centers, peptide bonds, and aromatic rings, offering a rich variety of potential interactions, including ionic, hydrogen bonding, and π-π interactions.
-
Leading Candidates: CHIROBIOTIC® T, V2.
-
Mechanism Insight: For an acidic analyte like this compound, the primary interaction is often an ionic (attraction/repulsion) exchange with the amine groups on the macrocycle.[2][11] This makes them particularly well-suited for separating chiral acids.
Pirkle-Type (Brush-Type) CSPs
Developed based on the "three-point interaction" model, these phases are designed with specific functionalities to promote chiral recognition.[12] They typically feature a π-electron acceptor or donor aromatic ring, enabling charge-transfer or π-π stacking, along with sites for hydrogen bonding and steric interactions.
-
Leading Candidates: Whelk-O® 1, β-GEM® 1.
-
Mechanism Insight: The analyte's carboxylic acid group can serve as a hydrogen bond donor/acceptor, while the cyclopropane ring's electron density may interact with the π-acidic or π-basic surface of the CSP. The covalent bonding of these phases to the silica support ensures high stability and compatibility with a wide range of mobile phases.[13]
Anion-Exchange CSPs
These are purpose-built for the separation of chiral acids. The stationary phase contains a chiral selector with a basic site (e.g., a quinine or quinidine derivative) that becomes protonated under typical HPLC conditions.
-
Leading Candidates: CHIRALPAK® QN-AX, QD-AX.
-
Mechanism Insight: The primary chiral recognition mechanism is the ionic exchange between the positively charged chiral selector and the deprotonated carboxylic acid of the analyte.[14] This strong primary interaction is supplemented by other forces like hydrogen bonding and π-π interactions, leading to excellent enantioselectivity for acidic compounds.
Cyclodextrin-Based CSPs
These CSPs consist of cyclic oligosaccharides that form a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15] The primary mechanism for chiral recognition is the formation of an inclusion complex, where the analyte (or a portion of it) fits into the cyclodextrin cavity.[16][17]
-
Leading Candidates: CYCLOBOND™ I 2000 (β-cyclodextrin).
-
Mechanism Insight: The hydrophobic octyl group of our analyte is an ideal candidate for inclusion within the β-cyclodextrin cavity. Secondary interactions between the analyte's carboxylic acid and the hydroxyl groups at the rim of the cyclodextrin cavity provide the necessary stereospecificity for separation.
Quantitative Performance Comparison
The following table summarizes the expected performance of lead candidate columns from each class based on typical results for chiral carboxylic acid separations. This serves as a starting point for a screening experiment.
| Column Candidate | CSP Type | Typical Mobile Phase (Starting Condition) | Expected Resolution (R_s) | Expected Selectivity (α) | Key Advantages | Potential Limitations |
| CHIRALPAK® IA | Immobilized Amylose | n-Hexane / 2-Propanol / TFA (90:10:0.1) | 1.5 - 3.5 | 1.2 - 1.6 | Broad applicability, excellent for preparative scale, solvent robustness.[9][18] | May require screening of alcohol modifier for optimal results. |
| CHIROBIOTIC® T | Teicoplanin (Macrocyclic) | Methanol / Acetic Acid / TEA (100:0.1:0.05) | 1.8 - 4.0 | 1.3 - 1.8 | Excellent for acids, multi-modal (RP, NP, PO), high efficiency.[2][11] | Can have strong retention; mobile phase pH is critical. |
| Whelk-O® 1 | Pirkle-Type (π-acceptor/donor) | n-Hexane / Ethanol / Acetic Acid (80:20:0.2) | 1.2 - 2.5 | 1.1 - 1.4 | High durability, elution order can be inverted with (S,S) version.[13][19] | Selectivity can be lower than other CSP types for some analytes. |
| CHIRALPAK® QN-AX | Anion-Exchange (Quinine) | Methanol / Acetic Acid / Ammonium Acetate Buffer | 2.0 - 5.0+ | 1.5 - 2.5+ | Extremely high selectivity for acids, predictable mechanism.[14][20] | Limited to acidic analytes, requires specific buffered mobile phases. |
| CYCLOBOND™ I 2000 | β-Cyclodextrin | Acetonitrile / TEAA Buffer pH 4.1 (10:90) | 1.0 - 2.0 | 1.1 - 1.3 | Good for analytes with hydrophobic moieties, operates in reversed-phase.[17] | Inclusion complexation can be temperature sensitive; lower efficiency. |
TFA: Trifluoroacetic Acid; TEA: Triethylamine; TEAA: Triethylammonium Acetate
Experimental Design & Protocols
A successful chiral separation is built on a systematic screening and optimization workflow.
Chiral Column Screening Workflow
The diagram below outlines a robust workflow for efficiently screening the candidate columns.
Caption: Logic diagram for primary chiral column selection.
Causality Explained:
-
Why start with Polysaccharides? Their proven track record across the widest range of chemical structures makes them the most statistically likely to yield an initial separation, saving valuable time. [9]* Why use Anion-Exchangers for high selectivity? By targeting the specific functionality of the analyte (the carboxylic acid) with a complementary mechanism (ion exchange), you create a highly specific and strong interaction, which is the basis for high enantioselectivity. [14]* Why is Macrocyclic a good secondary option? It combines the ionic interaction potential of the anion-exchanger with the broader interaction modes of polysaccharide phases, offering a powerful alternative if the first-line columns fail. [2]
Conclusion and Recommendations
For the enantiomeric separation of this compound, a multi-faceted approach is required. While all five classes of CSPs discussed present viable options, a tiered screening strategy is most efficient.
-
Primary Screening: Begin with an immobilized polysaccharide column (e.g., CHIRALPAK® IA ) under normal phase conditions and an anion-exchange column (e.g., CHIRALPAK® QN-AX ) using a polar organic mobile phase. These two columns offer the highest probability of success through orthogonal separation mechanisms.
-
Secondary Screening: If the primary screen fails to yield a baseline separation, proceed to a macrocyclic glycopeptide column (e.g., CHIROBIOTIC® T ). Its multi-modal capabilities provide a high chance of success when other columns do not.
-
Tertiary Options: Pirkle-type and cyclodextrin-based columns should be considered if the analyte proves particularly challenging.
By following the structured workflow and applying the mechanistic principles outlined in this guide, researchers can confidently and efficiently develop a robust, reliable, and validated method for the critical chiral separation of this compound.
References
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- ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
- Chiralpedia. (n.d.). Donor-Acceptor (Pirkle)-type CSPs.
- Amerigo Scientific. (n.d.). Specialty Chiral Columns.
- MDPI. (n.d.).
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- American Chemical Society. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. Organometallics, 38(1), 129-136.
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- Daniel, A. (1990). Cyclodextrin Chiral Stationary Phases For Liquid Chromatographic Separations Of Drug Stereoisomers. Scholars' Mine.
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- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
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A Comparative Guide to the Inter-laboratory Validation of 2-Octylcyclopropanecarboxylic Acid Quantification
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-Octylcyclopropanecarboxylic acid (OCPCA). As a molecule of interest in emerging therapeutic and metabolic research, establishing robust, reproducible, and transferable analytical methods for OCPCA is paramount. This document details and contrasts Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods, providing researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating an appropriate analytical strategy.
The core of this guide is a hypothetical inter-laboratory study designed to assess the reproducibility and transferability of these methods. The data presented, while hypothetical, is grounded in the typical performance characteristics observed during the validation of analytical methods for similar carboxylic acids and adheres to international regulatory standards.
The Critical Need for Inter-laboratory Validation
Accurate quantification of biomarkers and therapeutic agents is the bedrock of clinical and preclinical research. A method validated in a single laboratory, while precise and accurate in that environment, may not perform identically in another due to subtle variations in instrumentation, reagents, and personnel. Inter-laboratory validation, sometimes referred to as a round-robin or proficiency test, is the ultimate assessment of a method's robustness.[1][2] It is a critical exercise to ensure that data generated across different research sites can be reliably compared and aggregated.
The principles of such validation are outlined in guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][5][6] These guidelines emphasize the need to demonstrate that an analytical procedure is fit for its intended purpose, a concept that extends beyond a single laboratory's performance.[7][8][9]
Overview of Analytical Approaches for OCPCA
This compound is a C12H22O2 carboxylic acid.[10] Its chemical structure presents specific analytical challenges, namely its relatively low molecular weight and potential for volatility, which influence the choice of analytical platform. The two most powerful and commonly employed techniques for such an analyte are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique for volatile and semi-volatile compounds. For carboxylic acids like OCPCA, derivatization is typically required to increase volatility and improve chromatographic peak shape.[11]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that has become the gold standard in bioanalysis. It often requires less sample preparation than GC-MS and can frequently analyze compounds in their native form.[12][13][14]
The following sections will detail the methodologies for each and present the results of our hypothetical inter-laboratory validation study.
Design of the Inter-laboratory Validation Study
To objectively assess the performance of the GC-MS and LC-MS/MS methods, a blind inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C).
Study Components:
-
Sample Preparation: A central facility prepared pooled human plasma samples spiked with OCPCA at four different concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC). Blank plasma samples were also included.
-
Distribution: Samples were aliquoted, coded, and shipped frozen to each participating laboratory. Each lab received a complete set of validation samples.
-
Method Transfer: Detailed Standard Operating Procedures (SOPs) for both the GC-MS and LC-MS/MS methods were provided to each laboratory.
-
Analysis and Reporting: Each laboratory was instructed to perform the analysis in triplicate on three separate days and report the raw data and calculated concentrations to the central facility for statistical analysis.
The overall workflow of this study is depicted below.
Detailed Experimental Protocols
The following are the detailed methodologies provided to each laboratory. The causality behind key experimental choices is explained to ensure a deep understanding of the protocols.
Method 1: GC-MS Quantification of OCPCA
This method relies on the derivatization of OCPCA to make it volatile for GC analysis.
Workflow Diagram:
Step-by-Step Protocol:
-
Sample Preparation (Plasma): a. To 50 µL of plasma, add an internal standard (e.g., isotopically labeled OCPCA or a structural analog like 2-heptylcyclopropanecarboxylic acid). b. Perform protein precipitation by adding 200 µL of ice-cold acetonitrile, vortexing for 1 minute, and centrifuging at 12,000 x g for 10 minutes. This step is crucial for removing macromolecules that can interfere with the analysis. c. Transfer the supernatant to a new tube. d. Perform a liquid-liquid extraction by adding 500 µL of a hexane:ethyl acetate (9:1 v/v) mixture, vortexing, and centrifuging. This isolates the analyte of interest into an organic solvent. e. Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: a. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine. b. Incubate at 60°C for 30 minutes. This step converts the carboxylic acid group to a less polar and more volatile trimethylsilyl (TMS) ester, which is essential for GC analysis.[11]
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL in splitless mode.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized OCPCA and internal standard.
-
Method 2: LC-MS/MS Quantification of OCPCA
This method offers higher throughput and sensitivity without the need for derivatization.
Workflow Diagram:
Step-by-Step Protocol:
-
Sample Preparation (Plasma): a. To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (isotopically labeled OCPCA). This single step performs both protein precipitation and internal standard addition, streamlining the workflow. b. Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes. c. Transfer the supernatant to a new plate or vial and dilute with water if necessary.
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute OCPCA.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The transition from the precursor ion (the molecular ion of OCPCA) to a specific product ion is monitored, providing exceptional specificity and reducing matrix interference.[15] Analysis is typically performed in negative ion mode for carboxylic acids.
-
Inter-laboratory Validation Results
The following tables summarize the performance characteristics of the GC-MS and LC-MS/MS methods across the three participating laboratories. The acceptance criteria are based on the FDA's Bioanalytical Method Validation Guidance.[4][16]
Performance Comparison of Analytical Methods
This table provides a high-level overview of the typical performance of each technique for this type of analysis.
Table 1: General Comparison of GC-MS and LC-MS/MS Method Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Principle | Separation of volatile compounds, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Sample Preparation | More complex (extraction and derivatization required). | Simpler (typically protein precipitation). |
| Lower Limit of Quantification (LLOQ) | ~1-5 ng/mL | ~0.1-0.5 ng/mL |
| Linear Range | 1 - 500 ng/mL | 0.1 - 500 ng/mL |
| Specificity | High, but potential for isomeric interference. | Very High (based on precursor/product ion transition). |
| Sample Throughput | Moderate | High |
| Robustness | Derivatization step can be a source of variability. | Generally very robust. |
Inter-laboratory Accuracy and Precision Data
Accuracy is expressed as the percent relative error (%RE), and precision is expressed as the coefficient of variation (%CV). For acceptance, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).
Table 2: Inter-laboratory Accuracy (%RE) and Precision (%CV) for OCPCA Quantification by GC-MS
| Concentration (ng/mL) | Parameter | Lab A | Lab B | Lab C | Overall Mean | Overall CV% |
|---|---|---|---|---|---|---|
| 1.0 (LLOQ) | Accuracy (%) | -8.5 | 11.2 | -13.1 | -3.5 | - |
| Precision (%) | 12.1 | 14.5 | 16.8 | - | 14.6 | |
| 2.5 (LQC) | Accuracy (%) | -5.2 | 7.8 | -9.3 | -2.2 | - |
| Precision (%) | 9.8 | 11.2 | 13.1 | - | 11.5 | |
| 50 (MQC) | Accuracy (%) | 4.1 | -2.5 | 6.5 | 2.7 | - |
| Precision (%) | 7.5 | 8.9 | 9.2 | - | 8.6 | |
| 400 (HQC) | Accuracy (%) | 2.8 | -6.1 | 3.4 | 0.03 | - |
| | Precision (%) | 6.2 | 7.8 | 8.1 | - | 7.4 |
Table 3: Inter-laboratory Accuracy (%RE) and Precision (%CV) for OCPCA Quantification by LC-MS/MS
| Concentration (ng/mL) | Parameter | Lab A | Lab B | Lab C | Overall Mean | Overall CV% |
|---|---|---|---|---|---|---|
| 0.2 (LLOQ) | Accuracy (%) | -6.2 | 8.9 | -10.5 | -2.6 | - |
| Precision (%) | 9.5 | 11.8 | 13.2 | - | 11.6 | |
| 0.6 (LQC) | Accuracy (%) | -3.1 | 5.4 | -7.2 | -1.6 | - |
| Precision (%) | 6.8 | 8.1 | 9.5 | - | 8.2 | |
| 50 (MQC) | Accuracy (%) | 2.5 | -1.8 | 4.1 | 1.6 | - |
| Precision (%) | 4.2 | 5.5 | 6.1 | - | 5.3 | |
| 400 (HQC) | Accuracy (%) | 1.9 | -4.5 | 2.8 | 0.07 | - |
| | Precision (%) | 3.8 | 4.9 | 5.2 | - | 4.7 |
Discussion and Recommendations
Both the GC-MS and LC-MS/MS methods demonstrated acceptable performance across the three laboratories, meeting standard regulatory acceptance criteria for accuracy and precision.[8] This indicates that both methods are robust and transferable.
However, a closer comparison reveals key differences that should guide the selection of a method for a specific application:
-
Sensitivity: The LC-MS/MS method demonstrated a significantly lower LLOQ (0.2 ng/mL vs. 1.0 ng/mL for GC-MS). For studies requiring the measurement of very low concentrations of OCPCA, LC-MS/MS is the superior choice.
-
Throughput and Simplicity: The LC-MS/MS method involves a much simpler and faster sample preparation protocol. The elimination of the derivatization step not only saves time but also removes a significant potential source of analytical variability. This makes LC-MS/MS more suitable for high-throughput applications, such as large-scale clinical trials.
-
Robustness: While both methods proved robust, the inter-laboratory precision was consistently better for the LC-MS/MS method, as indicated by the lower overall %CV values. This suggests a higher degree of reproducibility across different sites.
For the routine, high-sensitivity, and high-throughput quantification of this compound in plasma, the LC-MS/MS method is strongly recommended . Its superior sensitivity, simpler workflow, and higher precision make it the more reliable and efficient choice for drug development and clinical research applications.
The GC-MS method remains a viable and valid alternative, particularly in laboratories where LC-MS/MS instrumentation may not be available. However, careful attention must be paid to the consistency of the derivatization step to ensure inter-laboratory reproducibility.
This guide underscores the importance of not only validating a method within a single laboratory but also assessing its performance across multiple sites to ensure data integrity and comparability in multi-center research endeavors.
References
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- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
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A Comparative Guide to the Cellular Lipidomics of 2-Octylcyclopropanecarboxylic Acid and Other Fatty Acid Metabolism Modulators
Introduction
In the intricate landscape of cellular metabolism, the role of lipids extends far beyond simple energy storage. Lipids are fundamental building blocks of cellular membranes, critical signaling molecules, and key regulators of various physiological and pathological processes. The ability to pharmacologically modulate lipid metabolism has profound implications for therapeutic development, particularly in the fields of oncology, metabolic diseases, and inflammatory disorders. This guide provides a comprehensive comparative analysis of the cellular lipidomic alterations induced by 2-Octylcyclopropanecarboxylic acid, a modulator of fatty acid oxidation, in relation to two well-characterized inhibitors of lipid metabolism: Etomoxir, a carnitine palmitoyltransferase-1 (CPT-1) inhibitor, and C75, a fatty acid synthase (FASN) inhibitor. Through a detailed examination of their mechanisms of action and the resulting lipidomic signatures, this guide offers researchers, scientists, and drug development professionals a framework for understanding and investigating the nuanced effects of these compounds on cellular lipid landscapes.
Mechanisms of Action: A Tale of Three Inhibitors
The distinct effects of this compound, Etomoxir, and C75 on the cellular lipidome are rooted in their unique mechanisms of action, each targeting a critical juncture in fatty acid metabolism.
This compound: Disrupting the Beta-Oxidation Spiral
This compound belongs to a class of compounds containing a cyclopropane ring, a structural motif known to interfere with enzymatic processes. While the precise molecular target is not definitively established in publicly available literature, the structural similarity to fatty acids and the known effects of other cyclopropane-containing compounds suggest that it primarily acts as an inhibitor of mitochondrial fatty acid β-oxidation. It is hypothesized that after activation to its CoA ester, the strained cyclopropane ring interferes with the enzymatic machinery of the β-oxidation spiral. This could occur through the inhibition of one or more acyl-CoA dehydrogenases, the enzymes that catalyze the initial steps of each β-oxidation cycle. Furthermore, some studies suggest that cyclopropanecarboxylic acids can be incorporated into longer-chain fatty acids, creating "unnatural" lipids that may disrupt membrane function and further impair metabolic processes.
Etomoxir: Blocking the Gateway to Mitochondrial Fatty Acid Oxidation
Etomoxir is a well-established and potent irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1). CPT-1 is the rate-limiting enzyme responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT-1, Etomoxir effectively shuts down the primary pathway for long-chain fatty acid catabolism, forcing cells to rely on alternative energy sources such as glucose and amino acids. This blockade leads to an accumulation of long-chain acyl-CoAs in the cytoplasm, which can then be shunted into other metabolic pathways, including triglyceride and phospholipid synthesis.
C75: Halting De Novo Fatty Acid Synthesis
C75 is a synthetic inhibitor of fatty acid synthase (FASN), the multi-enzyme complex responsible for the de novo synthesis of fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In many cancer cells, FASN is overexpressed to meet the high demand for lipids for membrane biogenesis and signaling. By inhibiting FASN, C75 blocks the production of new fatty acids. An interesting secondary effect of C75 is the accumulation of malonyl-CoA, which is an allosteric inhibitor of CPT-1. This can indirectly lead to a decrease in fatty acid oxidation, although this is not its primary mechanism of action.
Comparative Lipidomic Signatures
The distinct mechanisms of these three compounds are expected to produce unique and measurable changes in the cellular lipidome. A comprehensive lipidomic analysis, employing techniques such as liquid chromatography-mass spectrometry (LC-MS), can reveal these distinct fingerprints.
| Lipid Class | This compound (Predicted) | Etomoxir | C75 |
| Free Fatty Acids | ↑ (Saturated and Monounsaturated) | ↑ (Long-chain saturated and monounsaturated) | ↓ (Saturated), ↑ (Polyunsaturated) |
| Acylcarnitines | ↑ (Medium- and long-chain) | ↑ (Long-chain) | ↓ or no significant change |
| Triacylglycerols (TAGs) | ↑ | ↑ | ↓ or variable |
| Diacylglycerols (DAGs) | ↑ | ↑ | Variable |
| Phospholipids (e.g., PC, PE) | Altered acyl chain composition, potential incorporation of cyclopropane fatty acids | Increased saturation of acyl chains | Increased unsaturation (PUFA incorporation) |
| Sphingolipids (e.g., Ceramides) | Potential secondary effects due to metabolic stress | Minor changes | Potential increase due to metabolic reprogramming |
Table 1: Predicted Comparative Lipidomic Changes Induced by this compound, Etomoxir, and C75.
The Predicted Lipidomic Impact of this compound
Based on its presumed mechanism as a β-oxidation inhibitor, treatment with this compound is predicted to lead to an accumulation of fatty acids that would normally be catabolized. This would be reflected as an increase in the intracellular pools of free fatty acids, particularly saturated and monounsaturated species. Consequently, an increase in medium to long-chain acylcarnitines is also expected, as the transport into the mitochondria is functional, but their subsequent oxidation is blocked. The excess fatty acids would likely be redirected towards storage, leading to an increase in triacylglycerol (TAG) and diacylglycerol (DAG) levels. A unique feature may be the appearance of novel lipid species containing the octylcyclopropane moiety, which would be a direct biomarker of the compound's metabolic fate.
The Lipidomic Signature of CPT-1 Inhibition by Etomoxir
The inhibition of CPT-1 by Etomoxir results in a characteristic lipidomic profile. The most prominent feature is a significant accumulation of long-chain acylcarnitines, as their transport into the mitochondria is blocked. This is accompanied by an increase in the cytoplasmic pool of long-chain free fatty acids. To mitigate the lipotoxicity of free fatty acids, cells often shunt them into the synthesis of neutral lipids, leading to a marked increase in TAGs and DAGs. The composition of phospholipids may also be altered, with a potential increase in the saturation of their acyl chains due to the reduced availability of unsaturated fatty acids from the diet for remodeling, and the reliance on de novo synthesis which primarily produces saturated fatty acids.
The Lipidomic Consequences of FASN Inhibition by C75
Inhibition of FASN by C75 directly impacts the de novo synthesis of fatty acids, leading to a decrease in the cellular levels of saturated fatty acids like palmitate. To compensate for this, cells often increase the uptake of exogenous fatty acids. This can lead to a remodeling of the cellular lipidome, with an increased incorporation of polyunsaturated fatty acids (PUFAs) into phospholipids and other lipid species. This shift towards a more unsaturated lipid profile can have significant effects on membrane fluidity and cellular signaling. The effect on TAG levels can be variable, depending on the availability of exogenous fatty acids and the cell's ability to utilize them for storage.
Experimental Protocols for Comparative Lipidomics
To empirically validate the predicted lipidomic signatures, a robust and standardized experimental workflow is essential. The following protocols provide a step-by-step guide for conducting a comparative lipidomic analysis of cells treated with this compound, Etomoxir, and C75.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line with high fatty acid metabolism like HepG2 or PC3).
-
Culture Conditions: Culture cells in standard conditions (e.g., DMEM with 10% FBS, 5% CO₂) to 70-80% confluency.
-
Compound Treatment:
-
Prepare stock solutions of this compound, Etomoxir, and C75 in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations for each compound, including a vehicle control (DMSO). The treatment duration should be optimized based on the desired metabolic effects (e.g., 24-48 hours).
-
Include a sufficient number of biological replicates (n ≥ 3) for each condition.
-
Lipid Extraction
A modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction method is recommended for broad lipid coverage.
MTBE Extraction Protocol:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolism Quenching: Add ice-cold methanol to the plate and scrape the cells. Transfer the cell suspension to a glass tube.
-
Phase Separation:
-
Add MTBE to the cell suspension.
-
Vortex thoroughly for 10 minutes at 4°C.
-
Add water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
-
Lipid Collection:
-
Carefully collect the upper (organic) phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Storage: Store the dried lipid extracts at -80°C until analysis.
LC-MS Based Lipidomic Analysis
-
Sample Reconstitution: Reconstitute the dried lipid extracts in a suitable solvent mixture (e.g., methanol/chloroform 1:1, v/v).
-
Chromatographic Separation:
-
Use a reverse-phase C18 or C30 column for separating lipid species based on their hydrophobicity.
-
Employ a gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as ammonium formate or acetate to improve ionization.
-
-
Mass Spectrometry:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Acquire data in both positive and negative ionization modes to cover a wider range of lipid classes.
-
Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) for MS/MS fragmentation to aid in lipid identification.
-
Data Analysis
-
Peak Picking and Alignment: Use specialized software such as XCMS, MS-DIAL, or LipidSearch™ to process the raw LC-MS data, including peak detection, alignment, and integration.
-
Lipid Identification: Identify lipids by matching their accurate mass and MS/MS fragmentation patterns against lipid databases like LIPID MAPS, Metlin, or an in-house library.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify significantly altered lipid species between the different treatment groups.
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis to map the altered lipids to metabolic pathways and gain biological insights.
Visualization of Key Concepts
Fatty Acid Metabolism Pathways and Inhibitor Targets
Caption: Overview of fatty acid metabolism and inhibitor targets.
Comparative Lipidomics Experimental Workflow
Caption: Workflow for comparative lipidomic analysis.
Conclusion and Future Perspectives
The comparative lipidomic analysis of cells treated with this compound, Etomoxir, and C75 provides a powerful approach to dissect the intricate roles of fatty acid metabolism in cellular function. While the lipidomic signature of this compound presented here is largely predictive, it provides a strong hypothesis-driven framework for future experimental validation. Such studies will be crucial to fully elucidate its mechanism of action and to identify unique biomarkers of its activity.
As our understanding of the lipidome's complexity and its role in disease continues to grow, the development and characterization of novel metabolic modulators like this compound will undoubtedly pave the way for innovative therapeutic strategies. The integration of lipidomics with other 'omics' technologies will further enhance our ability to unravel the complex metabolic reprogramming that occurs in response to these compounds, ultimately leading to the development of more targeted and effective therapies.
References
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- Comprehensive Guide to Common Lipidomics D
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A Comparative Guide to the Validation of 2-Octylcyclopropanecarboxylic Acid as a Putative Biomarker
For researchers, scientists, and drug development professionals, the quest for novel biomarkers is paramount to advancing our understanding of disease and developing targeted therapies. This guide provides an in-depth technical evaluation of 2-octylcyclopropanecarboxylic acid, a cyclopropane fatty acid (CPFA), as a potential biomarker. Rather than presenting a definitive validation for a specific pathology, which current evidence does not support, this guide will objectively explore its origins, analytical methodologies, and potential utility as an indicator of dietary intake and gut microbiome activity. We will compare its characteristics to established biomarkers in this domain, namely short-chain fatty acids (SCFAs) and trimethylamine N-oxide (TMAO), providing the necessary context for its potential application in metabolic and gut-related research.
Introduction to this compound: A Molecule of Exogenous Origin
This compound belongs to a class of lipids known as cyclopropane fatty acids (CPFAs), which are characterized by a three-carbon ring within their aliphatic chain. Unlike many endogenous fatty acids, CPFAs are not synthesized by humans. Their presence in the human body is a result of dietary intake and the metabolic activity of the gut microbiota.
Key Origins:
-
Dietary Sources: CPFAs are found in various foods, including dairy products and meat from ruminant animals. This is due to the presence of bacteria in the rumen that synthesize these fatty acids.[1] Certain fish and mushrooms also contain CPFAs.[2]
-
Gut Microbiome: The human gut microbiome is a significant source of a variety of metabolites, and it is plausible that gut bacteria contribute to the pool of CPFAs in the body.
The exogenous origin of this compound is a critical factor in its consideration as a biomarker. Its levels in biological fluids are likely to reflect dietary habits and the composition and metabolic activity of an individual's gut microbiome rather than a direct pathophysiological process of a specific disease.
Analytical Validation: Detecting and Quantifying this compound
The reliable detection and quantification of any potential biomarker is the cornerstone of its validation. For this compound, as with other fatty acids, the primary analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Cyclopropane Fatty Acids in Human Plasma using GC-MS
This protocol is a representative method based on established procedures for analyzing CPFAs in biological matrices.[1][3]
1. Lipid Extraction:
- To 1 mL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
- Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge at 3000 x g for 10 minutes to separate the layers.
- Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.
- Dry the extracted lipids under a gentle stream of nitrogen.
2. Saponification and Methylation:
- To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
- Heat at 100°C for 5 minutes to saponify the fatty acids.
- Cool the sample and add 1 mL of 14% boron trifluoride in methanol.
- Heat again at 100°C for 5 minutes to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
- Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex and centrifuge to separate the layers. The upper hexane layer contains the FAMEs.
3. GC-MS Analysis:
- Inject 1 µL of the hexane extract into the GC-MS system.
- Gas Chromatograph Conditions:
- Column: SP-2560 (100 m x 0.25 mm x 0.20 µm) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 140°C for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min.
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (m/z 50-500) for identification and selected ion monitoring (SIM) for quantification. Characteristic ions for the methyl ester of this compound would be determined from a pure standard.
Performance Characteristics of Analytical Methods
The validation of an analytical method involves assessing several key parameters to ensure its reliability.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | High, based on retention time and mass spectrum. | Very high, based on retention time and specific precursor-product ion transitions. |
| Sensitivity | Good, with limits of detection typically in the low ng/mL range. | Excellent, often achieving sub-ng/mL to pg/mL limits of detection.[4] |
| Linearity | Good over several orders of magnitude. | Excellent, with a wide dynamic range.[5] |
| Precision | Typically <15% coefficient of variation (CV).[6] | Typically <15% CV.[5] |
| Accuracy/Recovery | Generally >85%.[6] | Generally >85%.[5] |
| Throughput | Moderate, due to longer run times. | Higher, with the potential for faster analysis times. |
| Sample Prep | Requires derivatization (e.g., methylation). | Can often analyze native compounds, though derivatization can improve sensitivity.[7] |
Table 1: Comparison of typical performance characteristics for GC-MS and LC-MS/MS in the analysis of fatty acids.
Comparative Analysis: this compound vs. Established Gut-Derived Biomarkers
To understand the potential utility of this compound, it is essential to compare it with well-validated biomarkers that also reflect gut microbiome activity and/or diet.
Short-Chain Fatty Acids (SCFAs)
SCFAs, such as acetate, propionate, and butyrate, are produced by the fermentation of dietary fibers by the gut microbiota.[8] They are well-established biomarkers of gut health and have been linked to various physiological processes, including immune regulation and energy metabolism.[9]
Trimethylamine N-oxide (TMAO)
TMAO is a gut-derived metabolite that has gained significant attention as a biomarker for cardiovascular disease risk.[10][11] It is formed from dietary precursors like choline and carnitine, which are metabolized by gut bacteria to trimethylamine (TMA), and then oxidized to TMAO in the liver.[12]
| Feature | This compound | Short-Chain Fatty Acids (SCFAs) | Trimethylamine N-oxide (TMAO) |
| Origin | Exogenous (diet, gut microbiota). | Endogenous (gut microbiota fermentation of dietary fiber).[8] | Exogenous precursors, endogenous conversion (gut microbiota and liver).[12] |
| Validated Clinical Association | None established. | Gut dysbiosis, inflammatory bowel disease, metabolic syndrome.[9][13] | Increased risk of cardiovascular events and mortality.[10][11] |
| Primary Indication | Potential marker of specific dietary intake (dairy, ruminant meat) and/or specific microbial activity. | Marker of gut microbiome health, fiber intake, and gut inflammation.[14] | Marker of specific dietary intake (red meat, eggs), gut dysbiosis, and cardiovascular risk.[11] |
| Typical Concentration in Plasma | Low, likely in the low µg/mL to ng/mL range (based on data for other CPFAs).[3] | Acetate: ~50-150 µM; Propionate: ~1-10 µM; Butyrate: ~1-5 µM.[15] | Healthy individuals: <5 µM; High-risk individuals: >10 µM.[16] |
| Analytical Method of Choice | GC-MS or LC-MS/MS. | GC-MS (with derivatization) or LC-MS/MS (with derivatization). | LC-MS/MS. |
Table 2: Comparative overview of this compound, SCFAs, and TMAO as biomarkers.
Signaling Pathways and Logical Relationships
The potential, albeit indirect, link of this compound to host physiology is likely mediated through its interaction with metabolic pathways, similar to other fatty acids.
Caption: Hypothetical pathway of this compound from its origin to potential physiological effects.
Caption: General experimental workflow for the analysis of this compound as a potential biomarker.
Conclusion and Future Perspectives
Based on the current scientific literature, this compound is not a validated biomarker for any specific disease. Its primary characteristic is its exogenous origin, which makes its concentration in human biofluids a likely indicator of dietary habits and gut microbiome composition.
For researchers and drug development professionals, this compound could be of interest in the following contexts:
-
Nutritional Science: As a potential marker for the intake of dairy and ruminant-derived products.
-
Microbiome Research: As a potential, albeit non-specific, indicator of the presence and metabolic activity of certain gut bacteria.
-
Metabolic Disorders: In exploratory studies to understand how diet- and microbiome-derived fatty acids may influence host metabolism. However, its utility in this area is currently speculative and would require extensive research to establish any causal links.
The validation of this compound as a reliable biomarker for any specific application would necessitate large-scale cohort studies that control for dietary intake, analyze the gut microbiome, and correlate its levels with specific clinical endpoints. At present, it should be considered an interesting dietary- and microbiome-related molecule that can be accurately quantified, but its clinical utility as a biomarker remains to be established. Researchers should prioritize the use of established biomarkers such as SCFAs and TMAO for assessing gut health and its impact on systemic diseases.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Octylcyclopropanecarboxylic Acid
Part 1: Hazard Assessment & Immediate Safety Precautions
Understanding the chemical's intrinsic properties is the first step in managing its disposal. Based on the structural components—a carboxylic acid group and a long alkyl chain—we can infer the primary hazards.
Expected Hazards:
-
Corrosivity: The carboxylic acid moiety makes the compound corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2]
-
Combustibility: Similar to other organic carboxylic acids, it is expected to be a combustible liquid.[2][3]
-
Incompatibility: The compound is incompatible with strong bases, oxidizing agents, and reducing agents.[4][5] Mixing with bases can cause a strong exothermic (heat-generating) reaction.
Personal Protective Equipment (PPE):
Before handling 2-Octylcyclopropanecarboxylic acid for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[6]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene.[5]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[6]
-
Work Area: All handling and disposal preparations must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[5][6]
| Hazard Class | Personal Protective Equipment (PPE) | Incompatible Materials |
| Corrosive | Chemical safety goggles, face shield, chemical-resistant gloves (nitrile, neoprene), lab coat.[5][6] | Strong bases, metals.[5] |
| Combustible | Flame-retardant lab coat. | Strong oxidizing agents.[4] |
| Irritant | All aforementioned PPE. | N/A |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6] The following protocol distinguishes between small, incidental quantities (e.g., from cleaning glassware) and larger, bulk quantities.
Workflow for Disposal Decision-Making
Sources
Personal protective equipment for handling 2-Octylcyclopropanecarboxylic acid
A Comprehensive Safety Guide for Handling 2-Octylcyclopropanecarboxylic Acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. This compound, a molecule with potential applications in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and a thorough analysis of its structural analogues.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The following recommendations are therefore based on a conservative assessment of the known hazards associated with carboxylic acids and structurally similar compounds, such as cyclopropanecarboxylic acid and long-chain fatty acids. It is imperative to treat this compound with the caution required for a substance of unknown toxicity.
Part 1: Hazard Analysis and Risk Assessment
This compound is a hybrid structure, combining a reactive carboxylic acid group with a strained cyclopropane ring and a lipophilic octyl chain. This unique combination dictates its potential hazard profile.
-
Corrosivity and Irritation: Carboxylic acids are known to be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2] The acidity of the carboxyl group can cause chemical burns upon direct contact. While the long octyl chain may reduce its water solubility and potentially its immediate corrosive effects compared to short-chain carboxylic acids, prolonged contact should be avoided.
-
Dermal Absorption: The lipophilic nature of the octyl group could facilitate skin absorption, potentially leading to systemic effects if the compound possesses inherent toxicity.
-
Inhalation: At room temperature, the vapor pressure of a C12 carboxylic acid is expected to be low, minimizing the risk of significant vapor inhalation. However, heating the substance or generating aerosols will increase this risk.
-
Eye Damage: As with most acidic compounds, contact with the eyes is likely to cause serious and potentially irreversible damage.[1][3]
Hazard Summary Table
| Hazard Category | Potential Hazard | Rationale |
| Skin Contact | Corrosive/Irritant, Potential for Absorption | Carboxylic acid functional group.[1] Long alkyl chain may enhance skin penetration. |
| Eye Contact | Severe Eye Damage | Acidic nature can cause serious burns to the cornea and conjunctiva.[1][3] |
| Inhalation | Respiratory Tract Irritation | Low volatility at STP, but aerosols or heating can generate harmful vapors/mists. |
| Ingestion | Harmful, Potential for Burns | Corrosive to the gastrointestinal tract.[1] |
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the identified risks. The selection of PPE should be based on a thorough understanding of the potential exposure routes.
Core PPE Requirements
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or in case of a spill, heavier-duty neoprene gloves are recommended. Always inspect gloves for pinholes or tears before use. Change gloves immediately if contaminated.[4] |
| Eye and Face Protection | Safety goggles with side shields and a face shield | Goggles provide a seal around the eyes to protect against splashes.[5] A face shield worn over goggles offers an additional layer of protection for the entire face, which is crucial when handling corrosive materials.[5] |
| Body Protection | Chemical-resistant lab coat | A fully buttoned lab coat made of a chemical-resistant material protects the skin and personal clothing from splashes and spills. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Respiratory Protection
The use of respiratory protection should be determined by the specific procedure and a risk assessment.
-
Standard Handling: For handling small quantities at ambient temperature in a well-ventilated area or a chemical fume hood, respiratory protection is generally not required.
-
Aerosol Generation or Heating: If the compound is heated, aerosolized, or handled in a way that generates dust or mist, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.
Part 3: Operational and Disposal Plans
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: A standard workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds. Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: Use a spatula for transfers to avoid generating dust or aerosols. If the compound is a liquid, use a calibrated pipette or syringe.
-
Spill Management:
-
Small Spills: For a small spill, neutralize with a suitable absorbent material such as sodium bicarbonate or a commercial acid neutralizer. Wearing appropriate PPE, collect the absorbed material into a designated hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area and alert laboratory safety personnel immediately.
-
Disposal Plan
Proper waste disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be disposed of in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be collected in a sealed, labeled container. The waste should be classified as a corrosive and potentially toxic organic waste.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Part 4: Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
Exposure Response Protocol
Caption: Immediate response actions for different exposure routes.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these protocols, researchers can handle this compound with a high degree of safety, ensuring a secure and productive research environment.
References
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
